3-(Ethylthio)propanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethylsulfanylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-2-7-5-3-4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUJXSIEMOWXOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171991 | |
| Record name | 3-(Ethylthio)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18721-61-4 | |
| Record name | 3-(Ethylthio)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18721-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Hydroxypropyl ethyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018721614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18721-61-4 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Ethylthio)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(ethylthio)propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-HYDROXYPROPYL ETHYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV26YUE5ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Ethylthio)propanol (CAS 18721-61-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-(Ethylthio)propanol. This document moves beyond a simple recitation of data points to provide a deeper, more instructive understanding of this versatile thioether alcohol. Our aim is to equip researchers, particularly those in the fields of medicinal chemistry and drug development, with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work. We will explore not just the "what" of its properties, but the "why" behind its reactivity and potential applications, grounding our discussion in the fundamental principles of organic chemistry and providing actionable experimental context.
Molecular Identity and Physicochemical Landscape
This compound, registered under CAS number 18721-61-4, is a bifunctional molecule featuring a primary alcohol and a thioether moiety. This unique combination of functional groups dictates its chemical behavior and potential utility as a building block in organic synthesis.
Chemical Structure and Identifiers
The structural representation of this compound provides immediate insight into its reactivity, highlighting the nucleophilic sulfur atom and the hydroxyl group capable of a range of transformations.
Caption: Chemical structure of this compound.
Key Identifiers:
-
Synonyms: 3-(Ethylthio)-1-propanol, Ethyl 3-hydroxypropyl sulfide[1][2]
-
InChI: InChI=1S/C5H12OS/c1-2-7-5-3-4-6/h6H,2-5H2,1H3[1]
-
SMILES: CCSCCCO[1]
Physicochemical Properties
The physical properties of this compound are summarized in the table below. These data are critical for experimental design, particularly in determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 103-104 °C at 15 torr; 173-175 °C at 760 mmHg | [1][2][4] |
| Density | 0.992 g/cm³ | [1][2] |
| Refractive Index (n²⁰/D) | 1.480 - 1.486 | [4] |
| Flash Point | 75 - 85 °C | [2][4] |
| Solubility | Soluble in alcohol; slightly soluble in water | [4] |
| Vapor Pressure | 0.394 mmHg at 25 °C (estimated) | [2][4] |
| logP (o/w) | 0.927 - 1.122 (estimated) | [4][5] |
Synthesis and Manufacturing
While specific, detailed protocols for the synthesis of this compound are not abundant in readily available literature, a logical and established synthetic route can be inferred from fundamental organic chemistry principles. A common and efficient method for the preparation of such thioethers is the anti-Markovnikov addition of a thiol to an alkene, or the nucleophilic substitution of a suitable leaving group by a thiolate.
A plausible and industrially scalable approach involves the reaction of ethanethiol with allyl alcohol. This can proceed via a radical addition mechanism, often initiated by UV light or a radical initiator, to yield the desired this compound.
Alternatively, a two-step synthesis can be envisioned, starting with 3-chloropropanol. The hydroxyl group can be protected, followed by nucleophilic substitution of the chloride with sodium ethanethiolate. Subsequent deprotection of the alcohol would yield the final product.
A related synthesis for the analogous 3-mercaptopropanol involves the addition of thioacetic acid to allyl alcohol, followed by hydrolysis. This mercaptan could then be alkylated with an ethyl halide to produce this compound.
Reactivity Profile
The reactivity of this compound is governed by its two primary functional groups: the thioether and the primary alcohol. Understanding the interplay and individual reactivity of these groups is key to its application in multi-step synthesis.
Reactions of the Thioether Group
The sulfur atom in the thioether is nucleophilic, making it susceptible to a variety of electrophilic reactions.
-
Oxidation: Thioethers can be readily oxidized to sulfoxides and subsequently to sulfones.[6] This transformation is highly significant in drug metabolism and can be a strategy for modifying the polarity and biological activity of a molecule. The choice of oxidizing agent (e.g., hydrogen peroxide, peroxy acids) and reaction conditions will determine the extent of oxidation.
-
Alkylation: The sulfur atom can act as a nucleophile and react with alkyl halides to form sulfonium salts. These salts are good leaving groups and can be used in various synthetic transformations.
-
Metal Coordination: The lone pairs on the sulfur atom allow for coordination to various metal centers, a property that can be exploited in catalysis or the design of metal-binding pharmacophores.
Reactions of the Primary Alcohol Group
The primary alcohol functionality offers a wide array of synthetic possibilities.
-
Oxidation: Primary alcohols can be oxidized to aldehydes or carboxylic acids, depending on the choice of reagent and reaction conditions.[1][3][7] For example, using a mild oxidizing agent like pyridinium chlorochromate (PCC) will typically yield the corresponding aldehyde, while stronger oxidants like potassium permanganate or chromic acid will lead to the carboxylic acid.
-
Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form esters. This is a common reaction for prodrug strategies, where the ester linkage can be cleaved in vivo to release the active parent molecule.
-
Etherification: Deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis), will produce an ether.
-
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by reaction with tosyl chloride to form a tosylate) and subsequently displaced by a variety of nucleophiles in an Sₙ2 reaction.
Sources
An In-Depth Technical Guide to 3-(Ethylthio)propanol: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of 3-(Ethylthio)propanol, a bifunctional molecule of interest to researchers and professionals in organic synthesis and drug development. We will delve into its core physical and chemical properties, provide validated experimental protocols for its synthesis and analysis, and explore its potential applications, drawing insights from its structural analogues.
Molecular and Physicochemical Profile
This compound, with the CAS number 18721-61-4, is a sulfur-containing primary alcohol.[1][2] Its structure, featuring both a nucleophilic thiol ether and a reactive hydroxyl group, makes it a versatile building block in chemical synthesis.
Structural and Identification Data
| Parameter | Value | Source(s) |
| IUPAC Name | 3-(Ethylsulfanyl)propan-1-ol | [1] |
| CAS Number | 18721-61-4 | [1][2] |
| Molecular Formula | C₅H₁₂OS | [1] |
| Molecular Weight | 120.21 g/mol | [1] |
| SMILES | CCSCCCO | [1] |
| InChI Key | KRUJXSIEMOWXOF-UHFFFAOYSA-N | [1] |
Key Physical Properties
The physical characteristics of this compound are summarized below. It is a liquid at room temperature with a distinct sulfurous odor.
| Property | Value | Source(s) |
| Appearance | Liquid | [3] |
| Odor | Sulfurous, vegetable-like | [3] |
| Boiling Point | 103 °C at 15 torr; 227-228 °C at 760 mmHg | [1][3] |
| Density | 0.992 g/cm³ | [1][3] |
| Refractive Index (n20/D) | 1.4830 | [3] |
| Flash Point | 75 °C | [3] |
| LogP (Octanol/Water) | 1.122 (Calculated) | [4] |
| Water Solubility (log10WS) | -1.06 (Calculated) | [4] |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and the propyl chain with distinct methylene protons adjacent to the sulfur, the central methylene, and the methylene attached to the hydroxyl group. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display five distinct signals corresponding to the five non-equivalent carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring heteroatoms (sulfur and oxygen).
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹. The C-O stretching vibration will appear in the 1050-1150 cm⁻¹ region.
-
Mass Spectrometry (MS): The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z = 120. Fragmentation patterns would likely involve cleavage alpha to the sulfur and oxygen atoms.
Synthesis and Purification
The synthesis of this compound can be efficiently achieved through a nucleophilic substitution reaction, a variant of the Williamson ether synthesis, using 3-mercapto-1-propanol as the starting material.
Logical Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on the well-established reaction of thiols with alkyl halides.[6]
-
Preparation: To a solution of 3-mercapto-1-propanol (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Thiolate Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the thiolate.
-
Alkylation: Cool the reaction mixture back to 0 °C and add an ethylating agent, such as ethyl bromide (1.1 equivalents), dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Potential Transformations
The bifunctional nature of this compound allows for a range of chemical transformations at both the hydroxyl and thioether moieties.
Key Reactions
Caption: Key reactions of this compound.
-
Oxidation of the Thioether: The sulfur atom can be selectively oxidized to a sulfoxide and further to a sulfone using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[7] This transformation is significant as it modulates the polarity and hydrogen bonding capabilities of the molecule.
-
Reactions of the Hydroxyl Group: The primary alcohol can undergo typical alcohol reactions. For instance, Fischer esterification with a carboxylic acid in the presence of an acid catalyst will yield the corresponding ester.[8][9][10] This allows for the attachment of various functional groups to the molecule.
Analytical Methodologies
The purity and concentration of this compound can be determined using standard analytical techniques.
Analytical Workflow
Caption: Analytical workflow for this compound.
-
Gas Chromatography (GC): Due to its volatility, GC is a suitable method for the analysis of this compound. A sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), can provide high sensitivity and selectivity.[11][12][13] Mass spectrometry (MS) can be coupled with GC for definitive identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed, particularly for less volatile derivatives. As the molecule lacks a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection.[14][15][16]
Applications in Drug Development and Material Science
While direct applications of this compound in drug development are not extensively documented, the closely related 3-(methylthio)-1-propanol serves as a valuable precedent. It is used as a reactant in the synthesis of advanced polymers for drug delivery systems. Specifically, the thioether group can be oxidized to the more polar sulfoxide and sulfone, which can alter the solubility and release characteristics of drug-polymer conjugates.[17][18][19][20]
It is plausible that this compound could be employed in a similar capacity. The ethyl group, being slightly more lipophilic than a methyl group, could offer a way to fine-tune the physicochemical properties of the resulting polymers, potentially impacting drug loading and release kinetics. The presence of the primary alcohol provides a convenient handle for polymerization or for conjugation to other molecules of interest.
Safety and Handling
This compound is classified as an irritant.[3]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Measures: Handle in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing vapors.
-
Incompatible Materials: Strong oxidizing agents, acid anhydrides, acid chlorides, and reducing agents.[21]
Conclusion
This compound is a versatile bifunctional molecule with potential applications in organic synthesis, material science, and as an intermediate in the development of novel drug delivery systems. Its synthesis is straightforward, and its two distinct functional groups offer a wide range of possibilities for chemical modification. Further research into its use in the creation of functional polymers for biomedical applications is warranted.
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3-(Ethylthio)propanol molecular structure and formula
An In-depth Technical Guide to 3-(Ethylthio)propanol: Molecular Structure, Properties, and Analysis
Introduction
This compound, also known by its IUPAC name 3-ethylsulfanylpropan-1-ol, is a bifunctional organic molecule containing both a primary alcohol and a thioether (sulfide) group.[] Its unique combination of functional groups makes it a molecule of interest in various fields of chemical synthesis, including as a potential building block for more complex molecules in materials science and pharmaceutical development. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and safety considerations, tailored for researchers and professionals in the chemical and life sciences.
Molecular Identity and Chemical Formula
The fundamental identity of a chemical compound is established by its molecular formula and structure. This compound is characterized by a three-carbon propyl chain. An ethylthio group (CH₃CH₂S-) is attached to one end of the chain (position 3), and a hydroxyl group (-OH) is at the other end (position 1).
-
Molecular Formula: C₅H₁₂OS[][2]
-
Molecular Weight: 120.21 g/mol [][2]
-
Canonical SMILES: CCSCCCO[]
-
InChI Key: KRUJXSIEMOWXOF-UHFFFAOYSA-N[][4]
The presence of both a hydrogen bond donor (the hydroxyl group) and a sulfur atom imparts specific properties related to polarity, solubility, and reactivity.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, application in reactions, and purification. These properties are summarized in the table below.
| Property | Value | Source |
| Appearance | Liquid | [5] |
| Density | 0.992 g/cm³ | [][6] |
| Boiling Point | 103 °C (at 15 torr) | [] |
| Flash Point | 75 °C | [6] |
| LogP (Octanol/Water Partition Coefficient) | 1.122 (Calculated) | [4] |
| Refractive Index | 1.4830 | [6] |
The LogP value suggests a moderate lipophilicity, indicating solubility in a range of organic solvents as well as some miscibility with water.
Structural Elucidation via Spectroscopy
Confirming the molecular structure of a compound like this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not publicly cataloged, a theoretical analysis based on fundamental principles allows for a robust prediction of its spectroscopic signature.
Workflow for Spectroscopic Analysis
The logical workflow for identifying an unknown structure using multiple spectroscopic inputs is a cornerstone of chemical analysis. This process involves integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to piece together the molecular puzzle.
Caption: Workflow for molecular structure elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present. For this compound, the key expected absorptions are:
-
O-H Stretch: A strong, broad absorption band in the region of 3200–3600 cm⁻¹ is the most definitive peak, confirming the presence of the alcohol's hydroxyl group.[7] The broadness is due to hydrogen bonding.
-
C-H Stretch: Sharp peaks between 2850–2960 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the ethyl and propyl groups.[7]
-
C-O Stretch: A strong band in the fingerprint region, typically around 1050–1150 cm⁻¹, indicates the C-O single bond of the primary alcohol.[7]
-
C-S Stretch: A weaker absorption in the 600–800 cm⁻¹ range, which can be difficult to assign definitively but is characteristic of a thioether.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy (Proton NMR) Based on the structure CH₃-CH₂-S-CH₂-CH₂-CH₂-OH, we can predict five distinct proton signals:
-
-OH: A broad singlet, chemical shift can vary (typically ~1-5 ppm) depending on concentration and solvent. Its integration would be 1H.
-
-S-CH₂-CH₂-CH₂-OH (a): A triplet, ~3.7 ppm, integrating to 2H. It is shifted downfield by the adjacent electronegative oxygen and splits by the neighboring CH₂ (b).
-
-S-CH₂-CH₂-CH₂-OH (b): A multiplet (quintet or sextet), ~1.9 ppm, integrating to 2H. It is split by the two adjacent CH₂ groups (a and c).
-
CH₃-CH₂-S-CH₂- (c): A triplet, ~2.6 ppm, integrating to 2H. It is adjacent to the sulfur atom and split by the neighboring CH₂ (b).
-
CH₃-CH₂-S- (d): A quartet, ~2.5 ppm, integrating to 2H. It is adjacent to sulfur and split by the methyl group (e).
-
CH₃-CH₂-S- (e): A triplet, ~1.2 ppm, integrating to 3H. It is split by the adjacent CH₂ group (d).
¹³C NMR Spectroscopy (Carbon-13 NMR) The structure has five unique carbon atoms, which would result in five distinct signals in the proton-decoupled ¹³C NMR spectrum:
-
-CH₂-OH: ~60-65 ppm.
-
-S-CH₂-CH₂-CH₂-OH: ~30-35 ppm.
-
-S-CH₂-CH₂-CH₂-OH: ~30-35 ppm (may overlap or be very close to the other propyl carbon).
-
CH₃-CH₂-S-: ~25-30 ppm.
-
CH₃-CH₂-S-: ~15 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 120 would correspond to the molecular weight of the compound.
-
Key Fragments: Fragmentation would likely occur at the C-S and C-C bonds. Common fragments could include the loss of water (M-18, m/z = 102), loss of an ethyl group (M-29, m/z = 91), or cleavage alpha to the sulfur or oxygen atoms, providing further structural confirmation.
Synthesis Protocol
A standard and reliable method for synthesizing this compound is via a nucleophilic substitution reaction (an analogue of the Williamson ether synthesis).
Reaction: Ethanethiolate + 3-Halopropanol → this compound + Halide salt
Step-by-Step Methodology
-
Preparation of Ethanethiolate: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve sodium hydroxide (1.0 eq) in a suitable solvent like ethanol. Cool the solution in an ice bath.
-
Addition of Thiol: Slowly add ethanethiol (1.0 eq) to the cooled basic solution. The deprotonation is exothermic and forms the sodium ethanethiolate nucleophile in situ.
-
Nucleophilic Substitution: To the ethanethiolate solution, add 3-chloro-1-propanol (1.0 eq) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours or until TLC/GC-MS analysis shows completion of the reaction.
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Final Purification: The resulting crude oil is purified by vacuum distillation or column chromatography to yield pure this compound.
Causality: The choice of a strong base (NaOH) ensures complete deprotonation of the weakly acidic ethanethiol, generating a potent sulfur nucleophile. 3-Chloro-1-propanol is an effective electrophile, and the primary carbon bearing the chlorine atom is accessible for an S_N2 attack. Ethanol is a suitable solvent as it solubilizes the reactants and is relatively inert under these conditions.
Applications in Research and Drug Development
While this compound is not an active pharmaceutical ingredient itself, its structure is of significant interest to medicinal chemists and drug development professionals. Bifunctional molecules like this are valuable as:
-
Synthetic Intermediates: It can be used to build larger, more complex molecules. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for further substitution, while the thioether can be oxidized to a sulfoxide or sulfone, modulating the polarity and metabolic stability of a parent molecule.
-
Linkers and Spacers: In the development of bioconjugates or targeted drug delivery systems, the propyl chain can act as a flexible spacer.
-
Scaffolds for Analog Synthesis: The core structure can be elaborated to create libraries of compounds for screening. The sulfur atom can participate in key binding interactions (e.g., with metal ions in metalloenzymes) or act as a metabolically softer spot compared to an all-carbon analogue.
For instance, the related compound 3-(methylthio)-1-propanol has been used as a reactant in the preparation of amphiphilic nanocarriers for drug delivery and in the synthesis of chemosensors.[8] This highlights the potential utility of the thioether-alcohol motif in advanced pharmaceutical technologies.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential. The following information is derived from its Safety Data Sheet (SDS).
-
Hazard Statements:
-
Precautionary Measures (Prevention):
-
First Aid (Response):
-
If on Skin: Wash with plenty of soap and water (P302 + P352).[5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing (P304 + P340).[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[5]
-
-
Storage:
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant (P501).[5]
-
Always consult the full Safety Data Sheet provided by the supplier before handling this chemical.
References
- Cheméo. Chemical Properties of 1-Propanol, 3-(ethylthio)- (CAS 18721-61-4). [Link]
- Doc Brown's Chemistry. Infrared spectrum of Propan-1-ol. [Link]
Sources
- 2. This compound | 18721-61-4 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 1-Propanol, 3-(ethylthio)- (CAS 18721-61-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound | 18721-61-4 [amp.chemicalbook.com]
- 7. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 3-(メチルチオ)-1-プロパノール 98% | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Ethylthio)propanol
Abstract
Molecular Structure and Analytical Framework
The first step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. 3-(Ethylthio)propanol is a bifunctional molecule containing a primary alcohol and a thioether (sulfide) linkage. Its structure dictates the number and type of signals expected in each spectroscopic method.
The core of our analysis involves predicting the spectral features of this compound and contextualizing them against the known experimental data of its close structural analog, 3-(Methylthio)-1-propanol. This comparative approach allows us to ground our predictions in real-world data, lending a high degree of confidence to the interpreted results.
Caption: Molecular structures and atom numbering for analysis.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ), integration, and signal splitting (multiplicity) are used to deduce the molecular structure.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh ~10-20 mg of the liquid sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field, which is critical for high resolution.
-
Acquisition Parameters: For a standard ¹H experiment, use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative ratios of protons.
Analysis of Reference: 3-(Methylthio)-1-propanol
The experimental ¹H NMR spectrum of 3-(Methylthio)-1-propanol shows four distinct proton environments, plus the exchangeable alcohol proton.[1]
-
δ ~2.11 ppm (singlet, 3H): Assigned to the methyl protons (H-4'). This signal is a singlet as there are no adjacent protons to couple with. Its chemical shift is characteristic of a methyl group attached to a sulfur atom.
-
δ ~2.60 ppm (triplet, 2H): Assigned to the methylene protons adjacent to the sulfur (H-3'). The downfield shift relative to a simple alkane is due to the influence of the electronegative sulfur atom. It appears as a triplet due to coupling with the two neighboring protons on C-2'.
-
δ ~1.87 ppm (quintet, 2H): Assigned to the central methylene protons (H-2'). This signal is split into a quintet by the two protons on C-1' and the two protons on C-3'.
-
δ ~3.71 ppm (triplet, 2H): Assigned to the methylene protons adjacent to the oxygen (H-1'). This is the most downfield aliphatic signal due to the strong deshielding effect of the highly electronegative oxygen atom. It is a triplet from coupling to the H-2' protons.
-
Variable (broad singlet, 1H): The hydroxyl proton (OH). Its chemical shift is variable and concentration-dependent. It often appears as a broad singlet and does not couple with adjacent protons due to rapid chemical exchange.
Predicted Analysis: this compound
Based on the principles observed in the reference compound, we can predict the ¹H NMR spectrum for this compound. The replacement of the S-methyl group with an S-ethyl group introduces an additional, distinct proton environment.
| Predicted Position (δ, ppm) | Predicted Multiplicity | Proton Assignment | Rationale for Prediction |
| ~1.25 | Triplet (t) | H-5 (CH₃) | Typical chemical shift for a methyl group adjacent to a methylene. Expected to be a clean triplet due to coupling with the two H-4 protons. |
| ~2.55 | Quartet (q) | H-4 (SCH₂) | Methylene protons on the ethyl group, adjacent to sulfur. The quartet arises from coupling to the three H-5 protons. The chemical shift is similar to the S-CH₂ group in alkanethiols. |
| ~2.65 | Triplet (t) | H-3 (SCH₂) | Methylene protons on the propyl chain, adjacent to sulfur. Its environment is very similar to H-3' in the reference compound, so a similar chemical shift is expected. |
| ~1.90 | Quintet (p) | H-2 (CH₂) | Central methylene protons, flanked by two other CH₂ groups. Its environment is nearly identical to H-2' in the reference, predicting a similar shift and multiplicity. |
| ~3.75 | Triplet (t) | H-1 (CH₂O) | Methylene protons adjacent to the hydroxyl group. This position is furthest from the structural change and should be nearly identical to H-1' in the reference compound. |
| Variable | Broad Singlet (br s) | OH | The labile alcohol proton, which will appear as a broad, exchangeable singlet. |
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR provides a map of the carbon skeleton. In standard broadband-decoupled spectra, each unique carbon atom appears as a single line, allowing for a direct count of non-equivalent carbons.
Experimental Protocol: ¹³C NMR Acquisition
The protocol is similar to ¹H NMR, with key differences in acquisition:
-
Sample Preparation: A more concentrated sample is often required (~50-100 mg in ~0.7 mL of solvent) due to the low natural abundance of the ¹³C isotope.
-
Acquisition Parameters: A wider spectral width is used. Broadband proton decoupling is applied to collapse C-H coupling, resulting in a single peak for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are typically necessary.
-
DEPT Analysis (Optional but Recommended): Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH₃, CH₂, and CH carbons, which is an invaluable tool for definitive peak assignment.
Analysis of Reference: 3-(Methylthio)-1-propanol
The experimental ¹³C NMR spectrum of 3-(Methylthio)-1-propanol in CDCl₃ displays four distinct signals, consistent with its structure.[2][3]
| Experimental Position (δ, ppm) | Carbon Assignment | Rationale |
| 61.0 | C-1' | Carbon bonded to the electronegative oxygen, resulting in a significant downfield shift. |
| 34.6 | C-3' | Carbon bonded to sulfur. Less deshielded than the C-O carbon. |
| 31.7 | C-2' | The central aliphatic carbon, least affected by electronegative atoms. |
| 15.7 | C-4' | The S-methyl carbon, appearing in the typical upfield aliphatic region. |
Predicted Analysis: this compound
This compound has five unique carbon environments. We can predict their chemical shifts by starting with the reference data and applying known substituent effects.
| Predicted Position (δ, ppm) | Carbon Assignment | Rationale for Prediction |
| ~14.5 | C-5 | The terminal methyl carbon of the ethyl group. Expected to be in the far upfield region. |
| ~26.0 | C-4 | The S-CH₂ carbon of the ethyl group. Introducing a methyl group beta to the sulfur shifts this carbon slightly downfield compared to the S-CH₃ in the reference. |
| ~32.0 | C-2 | The central methylene carbon of the propyl chain. Its local environment is unchanged, so its shift should be very close to C-2' in the reference. |
| ~32.5 | C-3 | The S-CH₂ carbon of the propyl chain. This carbon is slightly deshielded by the additional carbon of the ethyl group (beta-effect) compared to C-3' in the reference. |
| ~61.0 | C-1 | The carbon bonded to the hydroxyl group. This carbon is far from the S-ethyl vs. S-methyl change and its chemical shift should be virtually identical to C-1' in the reference. |
Infrared (IR) Spectroscopy: Functional Group Fingerprints
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies.
Experimental Protocol: IR Acquisition (Liquid Film)
-
Sample Preparation: For a pure liquid, this is exceptionally simple. Place one to two drops of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).
-
Analysis: Place a second salt plate on top to create a thin liquid film. Mount the plates in the spectrometer's sample holder.
-
Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and automatically subtracted by the instrument software.
Analysis of Reference and Predicted Analysis of Target
The functional groups in both 3-(Methylthio)-1-propanol and this compound are identical: an alcohol (O-H and C-O bonds), a thioether (C-S bond), and aliphatic chains (C-H bonds). Therefore, their IR spectra are expected to be nearly indistinguishable, with only minor variations in the fingerprint region (below 1500 cm⁻¹). The analysis below applies to both.[4]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3600 - 3200 | O-H stretch | Alcohol | A very strong and characteristically broad absorption due to hydrogen bonding of the hydroxyl groups. This is a definitive peak for an alcohol. |
| 3000 - 2850 | C-H stretch | Aliphatic (sp³) | Strong, sharp absorptions corresponding to the stretching of C-H bonds in the propyl and ethyl/methyl chains. |
| 1470 - 1430 | C-H bend | CH₂ Scissoring | Bending (scissoring) vibrations for the methylene groups in the molecule. |
| ~1050 | C-O stretch | Primary Alcohol | A strong, distinct peak in the fingerprint region characteristic of a primary alcohol's C-O bond stretching. |
| 700 - 600 | C-S stretch | Thioether | A weak to medium intensity absorption. This peak can sometimes be difficult to assign definitively as it falls in the complex fingerprint region. |
Validation Insight: The presence of the broad O-H stretch can be unequivocally confirmed via a D₂O exchange experiment. After acquiring a spectrum, a drop of deuterium oxide is added to the sample. The labile O-H proton exchanges with deuterium, and a subsequent scan will show the disappearance or significant reduction of the peak at 3600-3200 cm⁻¹, confirming its assignment.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this analysis, we will consider Electron Ionization (EI), a common and robust technique.
Experimental Protocol: GC-MS Acquisition
-
Sample Preparation: Prepare a dilute solution (~100 ppm) of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to the Mass Spectrometer. The GC separates the sample from the solvent and any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the MS, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺˙).
-
Mass Analysis: The molecular ion and any fragment ions formed from its decomposition are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
Analysis of Reference: 3-(Methylthio)-1-propanol
The experimental mass spectrum of 3-(Methylthio)-1-propanol shows a clear fragmentation pattern that is highly informative.[5]
-
Molecular Ion (M⁺˙) at m/z 106: This peak confirms the molecular weight (106.19 g/mol ) of the compound.
-
Base Peak at m/z 61 ([CH₃SCH₂]⁺): This is the most abundant ion. It is formed by the alpha-cleavage of the C-C bond adjacent to the sulfur atom, a very favorable fragmentation pathway for thioethers, resulting in a stable, sulfur-stabilized carbocation.
-
Fragment at m/z 75 ([M - OCH₃]⁺ or [M - H₂O - H]⁺): A significant peak corresponding to the loss of a methoxy radical or sequential loss of water and hydrogen.
-
Fragment at m/z 47 ([CH₃S]⁺): The methylthioyl cation.
Predicted Analysis: this compound
We can predict the mass spectrum of this compound by applying the same fragmentation logic.
-
Molecular Weight: C₅H₁₂OS = (5 * 12.01) + (12 * 1.01) + (1 * 16.00) + (1 * 32.07) = 120.22 g/mol .
-
Predicted Molecular Ion (M⁺˙) at m/z 120: This peak should be present, confirming the molecular weight.
-
Predicted Base Peak at m/z 75 ([CH₃CH₂SCH₂]⁺): By analogy to the reference, the most favorable fragmentation will be alpha-cleavage next to the sulfur, leading to the highly stable ethylthiomethyl cation. This is predicted to be the base peak.
-
Other Key Fragments:
-
m/z 89 ([M - OCH₃]⁺): Loss of a methoxy group.
-
m/z 61 ([CH₃CH₂S]⁺): The ethylthioyl cation, formed by cleavage of the S-C₃ bond.
-
m/z 47 ([CH₂SH]⁺): Resulting from rearrangement and cleavage.
-
m/z 31 ([CH₂OH]⁺): A common fragment for primary alcohols.
-
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By leveraging fundamental principles and validating our approach against the known experimental data of the structural analog 3-(Methylthio)-1-propanol, we have established a high-confidence spectroscopic profile. The predicted ¹H and ¹³C NMR spectra reveal five unique proton and carbon environments, respectively, with chemical shifts dictated by the influences of the thioether and primary alcohol functional groups. The IR spectrum is defined by a strong, broad O-H stretch and a C-O stretch, confirming the alcohol moiety. Finally, the mass spectrum is predicted to show a molecular ion at m/z 120 and a characteristic base peak at m/z 75 resulting from alpha-cleavage adjacent to the sulfur atom. This multi-technique, predictive analysis provides a robust and scientifically sound foundation for the identification and structural confirmation of this compound in any research or development setting.
References
- NIST, Mass Spectrometry Data Center. (n.d.). 1-Propanol, 3-(methylthio)-. In NIST Chemistry WebBook.
- Fulde, F., & Gottlieb, H. E. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
- Wiley-VCH GmbH. (2024). 3-(Methylthio)-1-propanol. In SpectraBase.
- Sigma-Aldrich Co. LLC. (2021). 3-(Methylthio)-1-propanol [13C NMR]. In SpectraBase.
- Sigma-Aldrich Co. LLC. (2021). 1-Propanol, 3-(methylthio)- [13C NMR]. In SpectraBase.
- Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data.
- PubChem. (n.d.). 3-(Methylthio)-1-propanol. National Center for Biotechnology Information.
Sources
Synthesis pathways for 3-(Ethylthio)propanol
An In-depth Technical Guide to the Synthesis of 3-(Ethylthio)propanol: Pathways, Mechanisms, and Practical Applications
Introduction
This compound (CAS No: 18721-61-4, Molecular Formula: C₅H₁₂OS) is a sulfur-containing organic compound featuring both a thioether and a primary alcohol functional group.[][2][3] While specific applications of this exact molecule are niche, its structural analogues, such as 3-(methylthio)propanol (methionol), are significant compounds in the flavor and fragrance industry and serve as versatile intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[4][5][6] Understanding the synthetic pathways to this class of molecules is therefore of considerable interest to researchers, process chemists, and professionals in drug development.
This technical guide provides a comprehensive overview of the principal synthetic routes to this compound. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles, compare the strategic advantages of each pathway, and provide detailed, field-tested protocols. The methodologies discussed are grounded in established chemical literature, emphasizing efficiency, regioselectivity, and considerations for green chemistry. We will explore three primary synthetic strategies: the elegant and modern Thiol-Ene "Click" Reaction, the classic Williamson-type Nucleophilic Substitution, and an industrially relevant two-step approach involving Michael Addition followed by reduction.
Part 1: The Thiol-Ene Reaction: A Modern Approach to C-S Bond Formation
The thiol-ene reaction, a cornerstone of "click chemistry," represents one of the most efficient and atom-economical methods for synthesizing this compound.[7] The core of this strategy is the hydrothiolation of an alkene—in this case, the addition of ethanethiol across the double bond of allyl alcohol. A key feature of this reaction is its high regioselectivity, proceeding via an anti-Markovnikov addition to yield the desired linear thioether, this compound, exclusively.[8][9]
Mechanism 1: Free-Radical Anti-Markovnikov Addition
The most prevalent thiol-ene pathway proceeds through a free-radical chain mechanism.[8] This process can be initiated by various means, including UV light (photochemical initiation), heat (thermal initiation), or a chemical radical initiator. The mechanism involves three key stages: initiation, propagation, and termination.
-
Initiation: An initiator (e.g., a photon of light or a radical initiator molecule) abstracts a hydrogen atom from ethanethiol to generate a reactive ethylthiyl radical (EtS•).
-
Propagation: The ethylthiyl radical adds to the terminal, less sterically hindered carbon of the allyl alcohol double bond. This anti-Markovnikov addition forms a more stable secondary carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of ethanethiol, yielding the this compound product and regenerating the ethylthiyl radical, which continues the chain reaction.[10]
-
Termination: The reaction ceases when two radicals combine.
Caption: Free-Radical Mechanism of Thiol-Ene Reaction.
Experimental Protocols for Thiol-Ene Synthesis
Protocol 1A: Photocatalytic Synthesis Using Visible Light
This protocol leverages a transition metal photocatalyst to initiate the radical reaction under mild, visible light irradiation, offering excellent control and high yields.[9]
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add allyl alcohol (1.0 equiv.), ethanethiol (1.2 equiv.), and a suitable photocatalyst such as Ru(bpy)₃Cl₂ (0.1-1 mol%).
-
Solvent: Dissolve the reactants in a degassed solvent like acetonitrile or dichloromethane (0.1 M concentration).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical reaction.
-
Reaction: Place the flask approximately 5-10 cm from a blue LED lamp and irradiate with vigorous stirring at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 4-12 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 1B: Green Synthesis in Water (Additive-Free)
This environmentally benign method uses water to promote the reaction at room temperature without any external catalyst or initiator, relying on the unique properties of aqueous media.[11]
-
Setup: In a simple round-bottom flask, create a heterogeneous mixture of allyl alcohol (1.0 equiv.), ethanethiol (1.5 equiv.), and deionized water. The volume of water should be sufficient to ensure effective stirring.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The hydrophobic effect and hydrogen bonding within the water are thought to organize the reactants, facilitating the reaction.[11]
-
Monitoring: Monitor the disappearance of starting materials via GC-MS. The reaction may require 12-24 hours to reach completion.
-
Workup: After the reaction is complete, extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by vacuum distillation.
| Method | Initiator/Catalyst | Solvent | Temp. | Typical Yield | Reference |
| Photocatalytic | Ru(bpy)₃Cl₂ / Visible Light | CH₃CN | Room Temp. | >90% | [9] |
| Additive-Free | None | Water | Room Temp. | ~85-95% | [11] |
Part 2: Nucleophilic Substitution (Williamson Thioether Synthesis)
This classical pathway is an analogue of the Williamson ether synthesis and provides a reliable, albeit less atom-economical, route to this compound.[12] The strategy involves the Sₙ2 reaction of an ethylthiolate nucleophile with a 3-halopropanol, such as 3-chloro-1-propanol or 3-bromo-1-propanol.
Mechanism: Sₙ2 Pathway
The mechanism is a concerted, one-step process. First, a base is used to deprotonate ethanethiol, forming the potent sodium or potassium ethylthiolate nucleophile. This thiolate then performs a backside attack on the electrophilic carbon atom bearing the halogen, displacing the halide leaving group and forming the C-S bond.
Caption: Williamson-type Synthesis of this compound.
Experimental Protocol for Sₙ2 Synthesis
-
Thiolate Generation: In a three-neck flask under an inert atmosphere (N₂ or Ar), suspend a strong base like sodium hydride (NaH, 1.1 equiv., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Thiol Addition: Add ethanethiol (1.0 equiv.) dropwise to the cooled suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve, and then warm to room temperature for another 30 minutes to ensure complete formation of the thiolate.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add 3-bromo-1-propanol (1.05 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. The reaction can be gently heated (e.g., 40-50 °C) to accelerate the substitution if necessary.
-
Monitoring: Follow the consumption of the starting materials by TLC or GC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting oil by vacuum distillation or flash column chromatography to obtain the final product.
Part 3: Two-Step Industrial Pathway via Michael Addition & Reduction
This pathway is analogous to the industrial production of methionol, the key precursor to the animal feed supplement methionine.[13] It involves the initial synthesis of an aldehyde intermediate, 3-(ethylthio)propanal, via a Michael (or conjugate) addition, followed by its selective reduction to the target alcohol.
Step 1: Michael Addition of Ethanethiol to Acrolein
The first step is a base-catalyzed 1,4-conjugate addition of ethanethiol to acrolein. The base generates a thiolate anion which acts as a soft nucleophile, selectively attacking the β-carbon of the α,β-unsaturated aldehyde.[13]
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An In-Depth Technical Guide to the Toxicological Profile of 3-(Ethylthio)propanol
Introduction
This technical guide provides a comprehensive toxicological overview of 3-(ethylthio)propanol (CAS 18721-61-4), a sulfur-containing organic compound.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical safety assessment. By synthesizing available data and employing established toxicological principles, this guide aims to deliver a thorough understanding of the potential hazards associated with this compound. Where data for this compound is limited, a weight-of-evidence approach is adopted, incorporating findings from structurally similar molecules to provide a more complete toxicological profile.
Chemical Identity and Physicochemical Properties
This compound, also known as ethyl 3-hydroxypropyl sulfide, is a colorless to light yellow liquid.[2] Its chemical structure features a primary alcohol and a thioether functional group.
| Property | Value | Source |
| CAS Number | 18721-61-4 | [1][2] |
| Molecular Formula | C5H12OS | [3] |
| Molecular Weight | 120.21 g/mol | [1][3] |
| Boiling Point | 103°C at 15 torr | [3] |
| Density | 0.992 g/cm³ | [3] |
| Flash Point | 85.0°C (185.0°F) | [2] |
| Refractive Index | 1.480 - 1.486 @ 20.0°C | [2] |
Industrial and Research Applications
Sulfur-containing alcohols like this compound and its analogs are utilized in various industrial applications, including as intermediates in the synthesis of pesticides and lubricating oil additives. They are also found in food flavorings and fragrances.[4] The unique chemical properties imparted by the sulfur atom make these compounds valuable building blocks in organic synthesis.
Rationale for Toxicological Evaluation
A thorough understanding of a chemical's toxicological profile is paramount for ensuring the safety of researchers and for the development of safe consumer and pharmaceutical products. This is particularly crucial for compounds like this compound, which have the potential for human exposure in various settings. This guide adheres to the principles of internationally recognized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD), to ensure a standardized and reliable assessment.
Acute Toxicity
Acute toxicity studies are fundamental in hazard assessment, providing information on the potential adverse effects of a substance following a single short-term exposure.
Acute Oral Toxicity
The available data for a product containing this compound suggests a low order of acute oral toxicity. A study conducted following a protocol similar to OECD Guideline 401 indicated a median lethal dose (LD50) in rats to be greater than 5,000 mg/kg body weight.[5] In this limit test, no mortality was observed at this dose level.
For the structural analog 2-(ethylthio)ethanol, the oral LD50 in rats is reported as 2320 mg/kg.[6] Another analog, 3-(methylthio)propionaldehyde, showed an oral LD50 of 490 mg/kg for male rats and 1050 mg/kg for female rats in a study following OECD Guideline 401.[7]
Experimental Protocol: Acute Oral Toxicity - Limit Test (based on OECD 401) [8][9]
A limit test is typically performed when the test substance is expected to have low toxicity.
-
Animal Selection: Healthy, young adult rats (e.g., Wistar strain) are used. Animals are acclimatized to laboratory conditions for at least 5 days.
-
Fasting: Animals are fasted overnight prior to dosing. Water is provided ad libitum.
-
Dose Administration: A single dose of 5000 mg/kg body weight of the test substance is administered by oral gavage. The volume administered is typically kept low (e.g., not exceeding 10 mL/kg).
-
Observation: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) at regular intervals for at least 14 days. Body weights are recorded weekly.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Caption: Workflow for an acute oral toxicity limit test.
Acute Dermal Toxicity
For a product containing this compound, a limit test conducted in rabbits according to OECD Guideline 402 showed a dermal LD50 greater than 2,000 mg/kg body weight, with no mortality observed at this dose.[5] This indicates a low level of acute toxicity via the dermal route.
A study on a similar compound also reported no mortality or signs of systemic toxicity in rats at a dose of 2000 mg/kg.[5] The dermal LD50 for 3-(methylthio)propionaldehyde in rats was found to be 2631 mg/kg.[7]
Experimental Protocol: Acute Dermal Toxicity (based on OECD 402) [10][11][12][13]
-
Animal Selection: Healthy young adult rats or rabbits are used.
-
Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Dose Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing and a non-irritating tape.
-
Exposure: The exposure period is 24 hours.
-
Observation: After the exposure period, the dressing is removed, and the skin is wiped to remove any residual test substance. Animals are observed for 14 days for signs of toxicity and mortality.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
Caption: Procedure for assessing skin irritation potential.
Eye Irritation/Corrosion
This compound is classified as causing eye irritation. [5][14]For the related compound 2-(ethylthio)ethanol, it is described as a severe eye irritant. 3-(Methylthio)propionaldehyde has been shown to induce irreversible eye damage in rabbits. [7] Experimental Protocol: Acute Eye Irritation/Corrosion (based on OECD 405) [15][16][17][18]
-
Animal Selection: Healthy young adult albino rabbits with no pre-existing eye defects are used.
-
Application: 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
-
Observation and Scoring: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are scored for any lesions.
Caption: Protocol for assessing eye irritation in rabbits.
Skin Sensitization
There is no specific data available on the skin sensitization potential of this compound. However, the related compound 3-(methylthio)propionaldehyde showed a skin-sensitizing potential in a guinea pig maximization test (similar to OECD 406). [7] Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429) [1][19][20][21] The LLNA is a preferred method for assessing skin sensitization potential as it provides a quantitative measure and is more humane than older guinea pig methods.
-
Animal Selection: Mice (e.g., CBA/Ca or CBA/J strain) are used.
-
Induction Phase: The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.
-
Proliferation Measurement: On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.
-
Lymph Node Excision: After 5 hours, the mice are euthanized, and the draining auricular lymph nodes are excised and weighed.
-
Data Analysis: The incorporation of the radiolabel is measured, and a Stimulation Index (SI) is calculated. An SI of 3 or greater is considered a positive response.
Genotoxicity
Bacterial Reverse Mutation Assay (Ames Test)
There is no available data from an Ames test for this compound. For a similar compound, 3-nitropropanol, the Ames test was negative. [20]The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. [22][23][24] Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test; OECD 471) [22][23][24]
-
Tester Strains: A set of Salmonella typhimurium and/or Escherichia coli strains with specific mutations are used.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
-
Exposure: The tester strains are exposed to various concentrations of the test substance.
-
Plating: The bacteria are plated on a minimal agar medium.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.
Caption: Simplified workflow of the Ames test.
Repeated Dose Toxicity
No data on the repeated dose toxicity of this compound was found. For the structurally related compound octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a 28-day study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 30 mg/kg body weight/day. [25]
Summary and Risk Assessment
This compound exhibits a low order of acute toxicity via the oral and dermal routes. It is classified as a skin and eye irritant, and potentially a respiratory irritant. There is a data gap regarding its skin sensitization potential, though a structural analog has shown sensitizing properties. No definitive data on its genotoxic or repeated dose toxicity is currently available.
For researchers and drug development professionals, it is crucial to handle this compound with appropriate personal protective equipment, including gloves and eye protection, to avoid direct contact. Given the potential for respiratory irritation, work should be conducted in a well-ventilated area.
Further testing, particularly for skin sensitization and genotoxicity, is recommended to provide a more complete toxicological profile and to inform a more comprehensive risk assessment.
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An In-depth Technical Guide to the Solubility of 3-(Ethylthio)propanol for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical research and drug development, a profound understanding of the physicochemical properties of novel compounds is paramount. Among these, solubility stands as a critical determinant of a molecule's behavior in various biological and chemical systems, influencing everything from reaction kinetics to bioavailability. This guide provides an in-depth exploration of the solubility of 3-(Ethylthio)propanol, a sulfur-containing alcohol with potential applications in organic synthesis and pharmaceutical sciences. While comprehensive solubility data for this specific compound remains to be fully elucidated in publicly accessible literature, this document serves as a technical resource, amalgamating theoretical principles, data on analogous compounds, and robust experimental protocols to empower researchers in their scientific endeavors. We will delve into the molecular characteristics of this compound that govern its solubility and provide a detailed framework for its empirical determination, ensuring scientific integrity and fostering a deeper understanding of this promising molecule.
Understanding this compound: A Physicochemical Profile
This compound, with the chemical formula C5H12OS, possesses a unique molecular architecture that dictates its interactions with various solvents.[1][2] Its structure features a polar hydroxyl (-OH) group, capable of acting as both a hydrogen bond donor and acceptor, and a thioether (-S-) linkage, which introduces a degree of polarity and potential for dipole-dipole interactions. The ethyl and propyl hydrocarbon chains contribute to its nonpolar character.
A critical aspect of predicting solubility is understanding the molecule's polarity. The calculated octanol-water partition coefficient (logPoct/wat) for this compound is 1.122, suggesting a greater affinity for the organic phase (octanol) than for water and indicating a predominantly nonpolar character.[3] This is further supported by a calculated log10 of water solubility (log10WS) of -1.06, which translates to a low theoretical water solubility.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H12OS | [1][2] |
| Molecular Weight | 120.21 g/mol | [1] |
| Boiling Point | 227-228 °C | [1] |
| Density | 0.992 g/cm³ | [1] |
| logPoct/wat (calculated) | 1.122 | [3] |
| log10WS (calculated) | -1.06 | [3] |
These properties provide the foundational knowledge for postulating the solubility behavior of this compound across a spectrum of solvents.
The Theoretical Framework of Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is a cornerstone of solubility prediction. This adage posits that a solute will dissolve most readily in a solvent that has a similar polarity. Solvents can be broadly categorized into three groups:
-
Polar Protic Solvents: These solvents, such as water and ethanol, possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can readily donate hydrogen bonds.
-
Polar Aprotic Solvents: Solvents like acetone and ethyl acetate have a significant dipole moment but lack an O-H or N-H bond, so they cannot donate hydrogen bonds.
-
Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and are composed of molecules with minimal polarity.
Based on the structure of this compound, which contains both a polar hydroxyl group and a nonpolar hydrocarbon backbone, its solubility is expected to be nuanced. The hydroxyl group will promote solubility in polar protic solvents through hydrogen bonding, while the hydrocarbon portion will favor interactions with nonpolar solvents.
Anticipated Solubility Profile of this compound
While specific experimental data for this compound is limited, we can infer its likely solubility based on the behavior of analogous compounds.
-
Water (Polar Protic): The calculated low water solubility is consistent with the behavior of similar molecules. For instance, its structural analog, 3-(methylthio)propanol, is described as being only slightly soluble in water.[4][5] The presence of the ethyl group in this compound, as opposed to a methyl group, is likely to further decrease its water solubility due to the increased nonpolar surface area. Another related compound, 3-(Ethylthio)-1-butanol, is reported to be insoluble in water.[6]
-
Alcohols (Polar Protic): Propanol is soluble in water, and this miscibility is attributed to the hydrogen bonding capability of the hydroxyl group.[7][8] Given that this compound also possesses a hydroxyl group, it is expected to be soluble in polar protic organic solvents like ethanol and methanol. The analog 3-(methylthio)propanol is soluble in alcohol.[4]
-
Polar Aprotic Solvents: The presence of a dipole moment in this compound suggests it will be soluble in polar aprotic solvents like acetone and ethyl acetate. These solvents can act as hydrogen bond acceptors for the hydroxyl group of this compound and can engage in dipole-dipole interactions.
-
Nonpolar Solvents: The nonpolar hydrocarbon backbone of this compound suggests it will have some solubility in nonpolar solvents like hexane and toluene. However, the polar hydroxyl group may limit its miscibility with highly nonpolar solvents. A similar compound, 3-(Ethylthio)-1-butanol, is slightly soluble in heptane.[6]
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble to Insoluble | Predominantly nonpolar character, supported by calculated logP and data from similar compounds. |
| Ethanol | Polar Protic | Soluble | Presence of a hydroxyl group allows for hydrogen bonding. |
| Methanol | Polar Protic | Soluble | Similar to ethanol, capable of hydrogen bonding. |
| Acetone | Polar Aprotic | Soluble | Dipole-dipole interactions and hydrogen bond acceptance. |
| Ethyl Acetate | Polar Aprotic | Soluble | Dipole-dipole interactions and hydrogen bond acceptance. |
| Hexane | Nonpolar | Slightly Soluble to Soluble | Nonpolar hydrocarbon chain favors interaction. |
| Toluene | Nonpolar | Soluble | Aromatic ring can interact with the alkyl chain. |
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of a comprehensive public dataset, empirical determination of the solubility of this compound is essential for any research or development application. The following protocol outlines a robust method for qualitative and semi-quantitative solubility assessment.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade): Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Hexane, Toluene
-
Small test tubes or vials (e.g., 13x100 mm) with caps
-
Calibrated pipettes or micropipettes
-
Vortex mixer
-
Analytical balance
-
Temperature-controlled water bath or shaker
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol
-
Preparation of Solvent Vials:
-
Label a series of clean, dry vials with the names of the solvents to be tested.
-
Using a calibrated pipette, add a precise volume (e.g., 2 mL) of each solvent to its respective vial.
-
-
Addition of Solute:
-
Accurately weigh a small, known amount of this compound (e.g., 10 mg) using an analytical balance.
-
Carefully add the weighed solute to the first solvent vial.
-
-
Mixing and Equilibration:
-
Securely cap the vial and vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
Place the vial in a temperature-controlled shaker or water bath set to a standard temperature (e.g., 25 °C) to allow the solution to reach equilibrium. A duration of 24 hours is typically sufficient.
-
-
Qualitative Observation:
-
After the equilibration period, visually inspect the vial against a dark background.
-
Soluble: The solution is clear with no visible particles of undissolved solute.
-
Partially Soluble: Some of the solute has dissolved, but undissolved particles remain.
-
Insoluble: The solute has not visibly dissolved in the solvent.
-
-
Semi-Quantitative Determination (for soluble and partially soluble cases):
-
If the initial amount of solute completely dissolves, incrementally add more known masses of this compound, repeating the mixing and equilibration steps until a saturated solution (where undissolved solute remains) is achieved.
-
The solubility can then be expressed as the total mass of solute dissolved in the volume of solvent (e.g., in mg/mL or g/100 mL).
-
-
Quantitative Analysis (Optional but Recommended):
-
For a precise determination of solubility, the saturated solution should be filtered to remove any undissolved solid.
-
A known volume of the clear supernatant can then be analyzed using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the exact concentration of the dissolved this compound.
-
Safety and Handling Considerations
As a responsible scientist, it is imperative to handle all chemicals with care. For this compound, the following safety precautions should be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Refer to the manufacturer's Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the solubility of this compound, grounded in theoretical principles and data from analogous compounds. While a complete experimental solubility profile is not yet widely available, the provided experimental protocol offers a clear and reliable path for researchers to determine this crucial parameter. The anticipated solubility profile suggests that this compound is likely to be soluble in polar organic solvents and have limited solubility in water.
Future research should focus on the systematic experimental determination of the solubility of this compound in a broad range of pharmaceutically relevant solvents at various temperatures. Such data would be invaluable for the rational design of drug delivery systems, optimization of reaction conditions, and the overall advancement of research involving this versatile molecule.
References
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- ChemBK. (2024). 3-(Methylthio)propanol.
- Quora. (2016). Why is propanol soluble in water?
- Taylor & Francis. (n.d.). Propanol – Knowledge and References.
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A Senior Application Scientist's Guide to Sourcing and Validating 3-(Ethylthio)propanol for Research and Drug Development
Introduction: The Critical Role of Reagent Integrity in Scientific Discovery
In the landscape of drug discovery and development, the reliability and reproducibility of experimental data are paramount. The quality of the chemical reagents utilized is a cornerstone of this principle. Even seemingly minor impurities can have profound impacts, leading to misleading results, loss of time and resources, and potentially compromising the entire research endeavor.[1][2][3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing and in-house validation of 3-(Ethylthio)propanol (CAS No. 18721-61-4), a versatile building block in organic synthesis. As a thioether alcohol, its unique properties are leveraged in the synthesis of various pharmaceutical intermediates and other specialty chemicals. However, the very reactivity that makes it valuable also necessitates a thorough understanding of its quality attributes to ensure the integrity of your research. This document will equip you with the knowledge to critically evaluate commercial suppliers, understand potential impurities, and implement a robust in-house quality control protocol.
I. Commercial Suppliers of this compound: A Comparative Overview
A multitude of chemical suppliers offer this compound for research purposes. However, the quality, documentation, and consistency can vary significantly. Below is a comparative table of some prominent suppliers. It is crucial to note that the information provided is based on publicly available data and should be supplemented with direct inquiries and a thorough evaluation of lot-specific documentation.
| Supplier | Stated Purity | Available Documentation | Key Considerations |
| BOC Sciences | ≥ 95%[] | Product information page with basic properties.[] | Offers a range of research chemicals and biochemicals.[] Purity is stated, but a detailed Certificate of Analysis (CoA) should be requested for each lot. |
| Santa Cruz Biotechnology | Not explicitly stated on the product page, refers to lot-specific CoA.[2] | Product information page with basic properties; explicitly mentions to refer to the CoA for lot-specific data.[2] | A well-established supplier in the life sciences. The emphasis on lot-specific data suggests a commitment to quality control. |
| ChemicalBook | Lists multiple suppliers with varying stated purities (e.g., 95%).[6] | Aggregates information from various suppliers, providing basic properties and supplier lists.[6] | A useful resource for identifying a broad range of potential suppliers. Diligence is required to vet the individual suppliers listed. |
| Sigma-Aldrich (Merck) | Purity levels may vary by product grade. | Comprehensive documentation often available, including CoA, SDS, and NMR/FTIR spectra for many products. | A leading supplier with a strong reputation for quality and extensive documentation. Often provides detailed analytical data. |
Expert Insight: The stated purity on a product webpage is a starting point, not a guarantee. Always request a lot-specific Certificate of Analysis before purchase. A reputable supplier will readily provide this document, which is a testament to their quality management system.
II. Understanding the Chemistry: Synthesis and Potential Impurities
A foundational understanding of the synthetic routes to this compound is critical for anticipating potential impurities. A common and efficient method involves the nucleophilic substitution of a 3-halopropanol, such as 3-chloro-1-propanol, with an ethanethiolate salt.
Caption: Synthetic pathway for this compound.
Potential Impurities to Consider:
-
Unreacted Starting Materials: Residual 3-chloro-1-propanol and ethanethiol are common process-related impurities.
-
Oxidation Products: Ethanethiol can oxidize to form diethyl disulfide, especially if the reaction is exposed to air.
-
Solvent Residues: Depending on the purification process, residual solvents from the reaction or workup may be present.
-
By-products from Alternative Syntheses: An alternative route involves the Michael addition of ethanethiol to acrolein followed by reduction. This pathway can introduce different impurities, such as the intermediate aldehyde, 3-(ethylthio)propanal, or over-reduction products.
III. The Impact of Impurities in a Research and Drug Development Context
The presence of seemingly benign impurities can have significant and often unforeseen consequences in sensitive research applications.
A. Interference in High-Throughput Screening (HTS) Assays
Thiol-containing impurities, such as unreacted ethanethiol, are particularly problematic in HTS campaigns. Many assay readouts rely on enzymatic reactions or fluorescent probes that are sensitive to redox conditions or direct modification by thiols.[1][3][7]
-
Thiol Reactivity: Free thiols can directly interact with electrophilic components of an assay, leading to false positives or negatives.[1][3] They can also reduce disulfide bonds in proteins, potentially altering enzyme activity.
-
Redox Cycling: Some impurities can undergo redox cycling, generating reactive oxygen species (ROS) that can interfere with assay components and cause non-specific cellular toxicity in cell-based assays.[7]
Caption: Interference of thiol impurities in HTS assays.
B. Compromised Synthetic Yields and Purity
In multi-step organic syntheses, reactive impurities can lead to the formation of unintended side products, complicating purification and reducing the overall yield of the desired molecule.
C. Inaccurate Biological Data
If this compound is used to synthesize a compound for biological testing, impurities can lead to erroneous structure-activity relationship (SAR) data. An observed biological effect might be due to a highly potent impurity rather than the target compound itself.
IV. In-House Quality Control and Validation: A Step-by-Step Protocol
Upon receiving a new batch of this compound, it is imperative to perform in-house validation to confirm its identity and purity. This protocol outlines a standard workflow for a research laboratory.
Experimental Protocol: Incoming Reagent Validation
-
Documentation Review:
-
Carefully examine the supplier's Certificate of Analysis.
-
Confirm that the CAS number, molecular formula, and lot number match the product label.
-
Note the analytical methods used for purity determination (e.g., GC, HPLC, NMR) and the reported purity value.
-
-
Physical Inspection:
-
Visually inspect the material for any signs of degradation, such as discoloration or precipitation. This compound should be a clear, colorless to pale yellow liquid.
-
-
Identity Confirmation by NMR Spectroscopy:
-
Prepare a sample by dissolving a small amount of the material in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum. The spectrum should be consistent with the structure of this compound, showing characteristic peaks for the ethyl group, the two methylene groups adjacent to the sulfur and oxygen atoms, and the hydroxyl proton. A reference spectrum should be consulted if available.
-
Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.
-
-
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the material in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into a GC-MS system.
-
The gas chromatogram should show a major peak corresponding to this compound. The peak area of the main component can be used to estimate purity.
-
The mass spectrum of the major peak should correspond to the molecular weight and fragmentation pattern of this compound.
-
Analyze any minor peaks to identify potential impurities.
-
Caption: Workflow for in-house validation of this compound.
V. Conclusion: A Commitment to Quality
The integrity of your research is inextricably linked to the quality of your starting materials. For a versatile reagent like this compound, a proactive and informed approach to sourcing and validation is not merely a best practice; it is a fundamental component of rigorous scientific methodology. By carefully selecting suppliers, understanding the potential for impurities, and implementing a thorough in-house QC protocol, researchers can mitigate risks, enhance the reliability of their data, and ultimately accelerate the pace of discovery.
VI. References
-
Dahlin, J. L., et al. (2014). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 57(23), 10034-10048.
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]
-
Mayer, A. P., et al. (2021). The importance of quality critical reagents for the entire developmental lifecycle of a biopharmaceutical: a pharmacokinetic case study. Bioanalysis, 13(10), 817-827.
-
Tropsha, A., et al. (2021). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 13(12), 1109-1126.
Sources
- 1. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How we validate new laboratory reagents - Ambar Lab [ambar-lab.com]
- 6. This compound | 18721-61-4 [amp.chemicalbook.com]
- 7. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
Defining Purity in Research-Grade 3-(Ethylthio)propanol: A Technical Guide
Introduction: The Critical Role of Purity in Scientific and Developmental Applications
For researchers, scientists, and drug development professionals, the integrity of a chemical reagent is paramount. The seemingly minor presence of impurities can lead to significant, and often misleading, experimental outcomes, jeopardizing the validity of research and delaying developmental timelines. 3-(Ethylthio)propanol (CAS No. 18721-61-4), a versatile thioether alcohol, finds application in various research and development sectors. Its utility as a building block in organic synthesis and its potential role in the development of novel therapeutic agents underscore the necessity for well-defined purity standards. This in-depth technical guide provides a framework for understanding and assessing the purity of research-grade this compound, offering field-proven insights into analytical methodologies and potential impurity profiles. While the term "research-grade" is not formally standardized for this compound, this guide will establish a benchmark based on common commercial offerings and the stringent requirements of sensitive applications.
Understanding the Impurity Landscape: Synthesis and Degradation Pathways
A thorough understanding of a compound's potential impurities begins with an examination of its synthesis and stability. The purity of this compound is intrinsically linked to its manufacturing process and subsequent handling and storage.
Likely Synthetic Routes and Associated Impurities
Two primary synthetic pathways are plausible for the industrial production of this compound, each with a characteristic impurity profile.
1. Nucleophilic Substitution of 3-Chloro-1-propanol with Ethanethiol:
This common and straightforward method involves the reaction of 3-chloro-1-propanol with ethanethiol (or its corresponding thiolate) in the presence of a base.
-
Potential Impurities:
-
Unreacted Starting Materials: Residual 3-chloro-1-propanol and ethanethiol.
-
Solvent Residues: Depending on the reaction conditions, various organic solvents may be present in trace amounts.
-
By-products: Dimerization or polymerization of starting materials or the product under certain conditions.
-
2. Michael Addition of Ethanethiol to Acrolein followed by Reduction:
This two-step process begins with the Michael addition of ethanethiol to acrolein to form 3-(ethylthio)propanal, which is then reduced to the target alcohol. The industrial synthesis of the related compound 3-(methylthio)propanal often utilizes this approach[1].
-
Potential Impurities:
-
Unreacted Intermediates: Residual 3-(ethylthio)propanal.
-
Unreacted Starting Materials: Acrolein and ethanethiol. Acrolein is highly reactive and prone to polymerization, which can introduce a range of polymeric by-products.
-
By-products of Reduction: Impurities arising from the specific reducing agent used.
-
The following diagram illustrates the potential impurities stemming from these synthetic routes.
Caption: Potential impurities from two likely synthesis routes of this compound.
Degradation Profile: The Susceptibility of Thioethers to Oxidation
Thioethers are known to be susceptible to oxidation, which represents the primary degradation pathway for this compound. The sulfur atom can be oxidized to form a sulfoxide and, upon further oxidation, a sulfone. These transformations can be initiated by exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, or by reaction with oxidizing agents.
-
Degradation Products:
-
3-(Ethylsulfinyl)propanol (Sulfoxide): The initial product of oxidation.
-
3-(Ethylsulfonyl)propanol (Sulfone): The product of further oxidation of the sulfoxide.
-
The presence of these degradation products can significantly alter the chemical and biological properties of the material.
The workflow for assessing the purity of this compound, from synthesis to final analysis, is depicted below.
Caption: A generalized workflow for the quality control of this compound.
Purity Specifications: A Comparative Overview
While a universal standard for "research-grade" this compound is not formally established, a survey of commercial suppliers provides a practical benchmark for acceptable purity levels. These specifications are typically determined by gas chromatography (GC) analysis.
| Purity Level | Common Application | Source Examples |
| ≥ 95% | General research, synthesis starting material. | BOC Sciences[2], CP Lab Safety |
| ≥ 98% | More sensitive applications, analytical standards. | Sigma-Aldrich, TCI |
| ≥ 99% | High-purity applications, drug development studies. | Available from specialized custom synthesis providers. |
Analytical Methodologies for Purity Assessment: A Practical Guide
A multi-technique approach is essential for the comprehensive characterization and purity determination of this compound. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Purity and Impurity Profiling
GC-MS is the most common and powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. It provides both quantitative information about the main component and qualitative identification of volatile impurities.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane.
-
Perform serial dilutions to create a calibration curve for quantitative analysis.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is recommended. A typical column dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injection: 1 µL injection in splitless mode to enhance sensitivity for trace impurities.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Determine the purity by calculating the peak area percentage of the main this compound peak relative to the total peak area of all components in the chromatogram.
-
Identify impurities by comparing their mass spectra to a commercial library (e.g., NIST) and by interpreting the fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): A Complementary Technique for Non-Volatile Impurities
While GC-MS is excellent for volatile compounds, HPLC is better suited for the analysis of non-volatile or thermally labile impurities, such as the potential oxidation products (sulfoxide and sulfone). Since this compound lacks a strong UV chromophore, derivatization is often necessary for sensitive detection by UV-Vis. Alternatively, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used.
Experimental Protocol (Reversed-Phase HPLC with UV Detection after Derivatization):
-
Derivatization:
-
React the this compound sample with a suitable derivatizing agent that introduces a chromophore. For thiols, reagents like Ellman's reagent (DTNB) or 2,4-dinitrofluorobenzene (DNFB) are common, though these are more specific to the thiol group and not the thioether. For the alcohol group, derivatization with a UV-active acyl chloride or isocyanate can be employed.
-
-
HPLC Instrumentation and Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength appropriate for the chosen derivatizing agent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound and for identifying and quantifying impurities without the need for reference standards (qNMR). Both ¹H and ¹³C NMR should be employed.
Expected ¹H NMR (in CDCl₃) Chemical Shifts and Multiplicities:
-
~1.2 ppm (triplet, 3H): -S-CH₂-CH₃
-
~1.8 ppm (quintet, 2H): -S-CH₂-CH₂ -CH₂-OH
-
~2.5 ppm (quartet, 2H): -S-CH₂ -CH₃
-
~2.7 ppm (triplet, 2H): -S-CH₂ -CH₂-CH₂-OH
-
~3.7 ppm (triplet, 2H): -CH₂-CH₂ -OH
-
Variable (singlet, 1H): -OH (position is concentration and solvent dependent)
Expected ¹³C NMR (in CDCl₃) Chemical Shifts:
-
~15 ppm: -S-CH₂-C H₃
-
~26 ppm: -S-C H₂-CH₃
-
~32 ppm: -S-CH₂-C H₂-CH₂-OH
-
~34 ppm: -S-C H₂-CH₂-CH₂-OH
-
~61 ppm: -CH₂-C H₂-OH
Deviations from these expected spectra or the presence of additional signals would indicate the presence of impurities.
Conclusion: A Framework for Ensuring Scientific Integrity
The reliability of research and the successful development of new technologies and therapeutics are built upon a foundation of high-quality starting materials. For this compound, a comprehensive approach to purity assessment is not merely a quality control measure but a critical component of scientific integrity. By understanding the potential synthetic and degradation-related impurities and by employing a suite of robust analytical techniques including GC-MS, HPLC, and NMR, researchers can confidently ascertain the purity of their material. This guide provides the necessary framework for establishing and verifying the purity standards of research-grade this compound, empowering scientists to conduct their work with the highest degree of confidence and accuracy.
References
- ACS Publications. Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. [Link]
- PubMed.
- ACS Public
- PubMed. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)
- Chemistry LibreTexts. 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]
- PubMed.
- ACS Publications. On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. [Link]
- Semantic Scholar.
- MDPI.
- Doc Brown's Chemistry. Propan-1-ol H-1 NMR Spectrum. [Link]
- Organic Chemistry D
- PubMed. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]
- Google Patents. Process for producing 3-mercapto-1-propanol.
- SpectraBase. 3-(Methylthio)-1-propanol 13C NMR Spectrum. [Link]
- Google Patents.
- Google Patents. Process for producing 3-mercapto-1-propanol.
- Scribd. 2008 Production of The Aroma Chemicals 3 - (Methylthio) - 1-Propanol and 3 - (Methylthio)
- PubMed.
- MDPI. GC-MS Combined with Proteomic Analysis of Volatile Compounds and Formation Mechanisms in Green Teas with Different Aroma Types. [Link]
- Journal of Medicinal and Chemical Sciences. Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]
- NIST WebBook. 1-Propanol, 3-(methylthio)-. [Link]
- Human Metabolome Database. 3-(Methylthio)
- ResearchGate. 9091 PDFs | Review articles in 1-PROPANOL. [Link]
Sources
A-Z Guide to Potential Impurities in Commercial 3-(Ethylthio)propanol: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
3-(Ethylthio)propanol (CAS: 18721-61-4) is a bifunctional molecule containing both a hydroxyl group and a thioether linkage.[1] This structure makes it a valuable building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any raw material used in drug development, understanding and controlling its impurity profile is not merely a regulatory hurdle but a fundamental necessity for ensuring the safety, efficacy, and stability of the final drug product. Impurities can originate from the synthetic route, degradation of the substance over time, or contamination during manufacturing and storage.
This guide provides an in-depth analysis of the potential impurities associated with commercial-grade this compound. We will explore the causal pathways for impurity formation, provide robust analytical methodologies for their detection and quantification, and offer insights grounded in established chemical principles to empower researchers and drug development professionals in their quality control and risk assessment efforts.
Part 1: Synthesis-Related Impurities
The most probable and economically viable industrial synthesis of this compound is a variation of the Williamson ether synthesis, adapted for thioethers.[2] This SN2 reaction typically involves the nucleophilic attack of an ethanethiolate salt on a 3-halopropanol, such as 3-chloro-1-propanol.[3][4] Understanding this pathway is paramount as it directly predicts the most likely process-related impurities.
Figure 1: Probable Synthetic Route and By-product Formation.
Causality of Synthesis Impurity Formation:
-
Unreacted Starting Materials:
-
3-Chloro-1-propanol (CAS: 627-30-5): Incomplete reaction or non-stoichiometric addition can lead to its presence in the final product. Its synthesis from 1,3-propanediol can also introduce its own set of impurities.[5]
-
Ethanethiol (CAS: 75-08-1): This volatile and pungent reactant may be carried through if not adequately removed during workup and purification.
-
-
By-products from Side Reactions:
-
Diethyl Disulfide (CAS: 110-81-6): Ethanethiolate is susceptible to oxidation, especially in the presence of atmospheric oxygen, to form the corresponding disulfide.[6] This is a common impurity in reactions involving thiols. The proposed oxidative pathway can lead to the formation of diethyl disulfide from ethanethiol.[7]
-
1,3-Bis(ethylthio)propane (CAS: 5453-67-8): If the reaction conditions are not carefully controlled, the hydroxyl group of the product, this compound, can be converted to a leaving group (e.g., via dehydration or reaction with excess reagent) and subsequently react with another equivalent of ethanethiolate. A more likely pathway is the reaction of the initially formed product with any remaining 3-chloro-1-propanol under basic conditions.
-
-
Process-Related Contaminants:
-
Solvents: Residual solvents used during the reaction (e.g., ethanol, toluene, DMF) or extraction (e.g., ethyl acetate, dichloromethane) are common process impurities.[8]
-
Inorganic Salts: Salts like NaCl, formed as a stoichiometric by-product, must be efficiently removed during the aqueous workup.
-
| Impurity Name | CAS Number | Origin | Typical Analytical Technique |
| 3-Chloro-1-propanol | 627-30-5 | Unreacted Starting Material | GC-MS |
| Ethanethiol | 75-08-1 | Unreacted Starting Material | Headspace GC-MS |
| Diethyl Disulfide | 110-81-6 | By-product (Oxidation of Thiol) | GC-MS |
| 1,3-Bis(ethylthio)propane | 5453-67-8 | By-product (Over-alkylation) | GC-MS |
| Residual Solvents | Varies | Process-Related | Headspace GC-MS |
Table 1: Summary of Potential Synthesis-Related Impurities.
Part 2: Degradation-Related Impurities
This compound is susceptible to degradation, primarily through oxidation of the nucleophilic sulfur atom. This process can occur during storage, especially under exposure to air, light, or elevated temperatures, and can be catalyzed by trace metals. The primary degradation pathway involves a stepwise oxidation of the thioether.[9]
Figure 2: Primary Degradation Pathway via Oxidation.
Causality of Degradation Impurity Formation:
-
Oxidation to Sulfoxide: The thioether is readily oxidized to the corresponding sulfoxide, 3-(Ethylsulfinyl)propanol. This initial oxidation can occur under relatively mild conditions.[3][10] The formation of the sulfoxide introduces a chiral center at the sulfur atom.
-
Oxidation to Sulfone: Further oxidation of the sulfoxide under more forcing conditions yields the sulfone, 3-(Ethylsulfonyl)propanol.[11] Sulfones are generally more stable and less reactive than sulfoxides.
The presence of these oxygenated species can alter the physicochemical properties and toxicological profile of the material. Their higher polarity also makes them easily separable from the parent compound by chromatographic techniques.
| Impurity Name | CAS Number | Origin | Typical Analytical Technique |
| 3-(Ethylsulfinyl)propanol | 87071-35-0 (unspecified stereochem) | Degradation (Oxidation) | HPLC-UV/MS |
| 3-(Ethylsulfonyl)propanol | 14067-15-7 | Degradation (Over-oxidation) | HPLC-UV/MS |
Table 2: Summary of Potential Degradation-Related Impurities.
Part 3: Analytical Methodologies for Impurity Profiling
A robust, multi-faceted analytical approach is required to detect, identify, and quantify the diverse range of potential impurities. The choice of technique is dictated by the volatility and polarity of the analyte. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and semi-volatile synthesis-related impurities, while High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is better suited for the non-volatile and thermally sensitive degradation products.[12][13]
Sources
- 1. scbt.com [scbt.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. 3-Chloro-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
The Enigmatic Presence of 3-(Ethylthio)propanol in Nature: A Technical Guide for Researchers
Abstract
This technical guide delves into the natural occurrence of 3-(Ethylthio)propanol, a sulfur-containing volatile compound with potential significance in the flavor and aroma profiles of various fermented foods and beverages. Direct scientific literature on the natural origins of this compound is notably scarce. Consequently, this guide adopts a technically rigorous, inferential approach, drawing parallels with its well-documented analogue, 3-(Methylthio)propanol (methionol). We will explore the probable biosynthetic pathways, analytical methodologies for detection, and the likely sensory impact of this compound. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who are investigating sulfur-containing compounds and their origins.
Introduction: The Obscurity of this compound
Sulfur-containing volatile compounds are pivotal in the sensory profiles of a vast array of food products, often imparting potent and distinctive aromas at very low concentrations. While compounds like 3-(Methylthio)propanol have been extensively studied and identified as key aroma constituents in products such as wine and beer, its ethyl analogue, this compound, remains largely uncharacterized in the context of natural occurrence.
The limited direct evidence for the natural presence of this compound necessitates a comparative and predictive analytical approach. This guide will, therefore, heavily reference the established knowledge of 3-(Methylthio)propanol to construct a scientifically sound hypothesis regarding the formation and significance of this compound in nature. A crucial, albeit isolated, finding indicates the formation of this compound from 3-(Methylthio)propanol during fermentation, providing a direct, tangible link between these two molecules and a cornerstone for the inferences made within this guide.
Proposed Biosynthetic Pathway: An Analogy to the Ehrlich Pathway
The primary mechanism for the formation of higher alcohols, including sulfur-containing variants like 3-(Methylthio)propanol, in fermented beverages is the Ehrlich pathway.[1][2] This metabolic route, active in yeasts such as Saccharomyces cerevisiae, facilitates the conversion of amino acids into their corresponding higher alcohols.
The Established Pathway for 3-(Methylthio)propanol (Methionol)
The biosynthesis of 3-(Methylthio)propanol originates from the amino acid methionine.[1][3] The process, as illustrated below, involves three main enzymatic steps:
-
Transamination: The amino group of methionine is transferred to an α-keto acid, forming α-ketoglutarate and 3-(methylthio)propionaldehyde's precursor, α-keto-γ-(methylthio)butyric acid.
-
Decarboxylation: The α-keto acid is then decarboxylated to produce 3-(methylthio)propionaldehyde.
-
Reduction: Finally, the aldehyde is reduced to 3-(Methylthio)propanol.
Caption: Biosynthesis of 3-(Methylthio)propanol via the Ehrlich Pathway.
A Postulated Pathway for this compound
Extrapolating from the established mechanism for methionol, it is highly probable that this compound is formed via the same Ehrlich pathway, but from an ethyl-containing amino acid precursor. The most likely candidate for this precursor is S-Ethyl-L-cysteine. While the natural abundance of S-Ethyl-L-cysteine in common fermentation substrates like grapes and malt is not well-documented, S-cysteine conjugates are known flavor precursors in grapes.[4][5] The use of S-ethylcysteine as an internal standard in the analysis of grape-derived thiol precursors further suggests its relevance in these matrices.[4]
The proposed biosynthetic route for this compound is as follows:
-
Transamination: S-Ethyl-L-cysteine undergoes transamination to form 3-(ethylthio)pyruvic acid.
-
Decarboxylation: This α-keto acid is decarboxylated to yield 3-(ethylthio)propionaldehyde.
-
Reduction: The final step is the reduction of the aldehyde to this compound.
Caption: Proposed Biosynthetic Pathway for this compound.
Documented and Inferred Natural Occurrence
While direct identification of this compound in natural products is limited, its likely presence can be inferred in environments where its precursor and the necessary microbial activity coincide.
| Product Type | Evidence for 3-(Methylthio)propanol | Inference for this compound | References |
| Wine | Identified as a volatile component. | Likely present in trace amounts, especially if S-Ethyl-L-cysteine is present in grapes. May also form from methionol during fermentation. | [3] |
| Beer | Known to be present and contribute to aroma. | Potentially formed from precursors in malt or adjuncts during fermentation. | [1] |
| Fermented Foods | A known aroma compound in various fermented products. | Could be present in any food product where yeast metabolism of ethyl-containing sulfur amino acids can occur. | [1] |
Analytical Methodologies for Detection and Quantification
The detection and quantification of trace volatile sulfur compounds like this compound in complex food matrices require sensitive and selective analytical techniques. The methodologies outlined below are standard for the analysis of related compounds and would be directly applicable.
Sample Preparation and Extraction
A crucial first step is the efficient extraction of volatile compounds from the food or beverage matrix.
Protocol: Solid-Phase Microextraction (SPME)
-
Sample Preparation: A representative liquid or homogenized solid sample is placed in a sealed headspace vial.
-
Internal Standard: An appropriate internal standard (e.g., a deuterated analogue or a related sulfur compound with a distinct retention time) is added for accurate quantification.
-
Equilibration: The vial is heated and agitated for a specific time to allow volatile compounds to partition into the headspace.
-
Extraction: An SPME fiber coated with a suitable stationary phase is exposed to the headspace to adsorb the volatile analytes.
-
Desorption: The fiber is then retracted and inserted into the heated injection port of a gas chromatograph for thermal desorption of the analytes.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation and identification of volatile and semi-volatile compounds.
Workflow: GC-MS Analysis
Caption: General workflow for the analysis of volatile sulfur compounds by SPME-GC-MS.
Key GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column is typically used for the separation of volatile sulfur compounds.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A programmed temperature ramp is employed to ensure the separation of compounds with a wide range of boiling points.
-
Ionization: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching.
-
Detection: A mass selective detector (quadrupole, time-of-flight, etc.) is used to acquire mass spectra.
Identification of this compound would be confirmed by matching its mass spectrum and retention index with those of an authentic reference standard.
Inferred Sensory Properties and Flavor Contribution
The sensory properties of this compound are not explicitly described in the literature. However, based on the known characteristics of its methyl analogue and other related sulfur compounds, we can infer its likely contribution to flavor and aroma.
| Compound | Reported Sensory Descriptors | References |
| 3-(Methylthio)propanol | Cooked potato, soupy, meaty, savory | [1] |
| Inferred Descriptors for this compound | Likely to possess similar savory, cooked vegetable, and potentially more pronounced sulfury or onion-like notes due to the ethyl group. | - |
The presence of an ethyl group in place of a methyl group often leads to subtle shifts in aroma perception, sometimes increasing the intensity of sulfury notes. Therefore, it is plausible that this compound, if present above its sensory threshold, would contribute to the savory and complex aroma profile of fermented products.
Conclusion and Future Directions
While direct evidence for the widespread natural occurrence of this compound remains elusive, a compelling, scientifically-grounded case can be made for its formation in fermented foods and beverages. The proposed biosynthetic pathway, analogous to the well-established Ehrlich pathway for 3-(Methylthio)propanol, provides a robust framework for future research.
Further investigation is warranted in the following areas:
-
Precursor Analysis: Targeted analysis of S-Ethyl-L-cysteine in fermentation substrates like grapes and malt to establish a direct precursor link.
-
Fermentation Studies: Controlled fermentation experiments with yeast strains known for high production of higher alcohols, supplemented with S-Ethyl-L-cysteine, to confirm the proposed biosynthetic pathway and quantify conversion rates.
-
Sensory Evaluation: Synthesis of pure this compound for formal sensory analysis to determine its odor threshold and descriptive aroma profile.
This technical guide serves as a foundational resource for researchers aiming to unravel the origins and significance of this enigmatic sulfur compound. The inferential approach, grounded in the solid understanding of analogous molecules, paves the way for targeted and effective future research.
References
- Capone, D. L., Sefton, M. A., & Jeffery, D. W. (2011). Evolution of S-cysteinylated and S-glutathionylated thiol precursors during grape ripening of Vitis vinifera L. cvs Grechetto, Malvasia del Lazio and Sauvignon Blanc. Food Chemistry, 129(3), 947-953.
- Etschmann, M. M. W., Bluemke, W., Sell, D., & Schrader, J. (2008). Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts. Applied Microbiology and Biotechnology, 80(4), 579-587.
- Choné, X., Lavigne-Cruège, V., Tominaga, T., van Leeuwen, C., Castagnède, C., Saucier, C., & Dubourdieu, D. (2006). Effect of vine nitrogen status on grape aromatic potential: flavor precursors (S-cysteine conjugates), glutathione and phenolic content in Vitis vinifera L. Cv Sauvignon blanc grape juice. OENO One, 40(1), 1-6.
- Hazelwood, L. A., Daran, J. M., van Maris, A. J., Pronk, J. T., & Dickinson, J. R. (2008). The Ehrlich pathway for fusel alcohol production: a century of research on Saccharomyces cerevisiae metabolism. Applied and Environmental Microbiology, 74(8), 2259-2266.
- Peyrot des Gachons, C., Tominaga, T., & Dubourdieu, D. (2000). Measuring the aromatic potential of Vitis vinifera L. Cv. Sauvignon blanc grapes by assaying S-cysteine conjugates, precursors of the volatile thiols responsible for their varietal aroma. Journal of Agricultural and Food Chemistry, 48(8), 3387-3391.
- Muller, C. J., Kepner, R. E., & Webb, A. D. (1971). Identification of 3-(Methylthio)-propanol as an Aroma Constituent in Cabernet Sauvignon' and Ruby Cabernet' Wines. American Journal of Enology and Viticulture, 22(3), 156-160.
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- 1. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Screening of a Saccharomyces cerevisiae Strain with High 3-Methylthio-1-Propanol Yield and Optimization of Its Fermentation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring the aromatic potential of Vitis vinifera L. Cv. Sauvignon blanc grapes by assaying S-cysteine conjugates, precursors of the volatile thiols responsible for their varietal aroma - PubMed [pubmed.ncbi.nlm.nih.gov]
Known degradation products of 3-(Ethylthio)propanol
An In-depth Technical Guide to the Known Degradation Products of 3-(Ethylthio)propanol
Abstract
This technical guide provides a comprehensive overview of the known and anticipated degradation pathways of this compound. As a molecule incorporating both a primary alcohol and a thioether functional group, its stability is influenced by oxidative and thermal stressors. This document elucidates the primary degradation products, the mechanisms of their formation, and validated analytical methodologies for their identification and quantification. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work and require a thorough understanding of its impurity profile.
Introduction to this compound
This compound, also known as ethyl 3-hydroxypropyl sulfide, is a bifunctional molecule with the chemical formula C₅H₁₂OS.[1][2] Its structure consists of a propanol backbone with an ethylthio group at the 3-position. This unique combination of a primary alcohol and a thioether moiety makes it a versatile building block in various chemical syntheses. However, these same functional groups are susceptible to degradation under certain conditions, leading to the formation of impurities that can impact the quality, safety, and efficacy of downstream products. Understanding the degradation profile of this compound is therefore critical for developing robust manufacturing processes, establishing appropriate storage conditions, and ensuring the purity of resulting compounds.
Primary Degradation Pathways
The degradation of this compound is primarily driven by the oxidation of its two key functional groups: the primary alcohol and the thioether. These pathways can occur independently or concurrently, leading to a range of degradation products.
Oxidation of the Primary Alcohol
The primary alcohol group in this compound is susceptible to oxidation, a common degradation pathway for alcohols.[3][4] This oxidation typically proceeds in a stepwise manner, first forming an aldehyde and subsequently a carboxylic acid.
-
Formation of 3-(Ethylthio)propanal: Mild oxidation of the primary alcohol yields the corresponding aldehyde, 3-(Ethylthio)propanal. This transformation involves the removal of two hydrogen atoms, one from the hydroxyl group and one from the adjacent carbon.[3]
-
Formation of 3-(Ethylthio)propanoic Acid: Further oxidation of the intermediate aldehyde, 3-(Ethylthio)propanal, results in the formation of 3-(Ethylthio)propanoic acid.[1][3] This step involves the addition of an oxygen atom to the aldehyde group.
The extent of oxidation is highly dependent on the reaction conditions, including the nature of the oxidizing agent and the temperature.[1][3]
Caption: Oxidation pathway of the primary alcohol in this compound.
Oxidation of the Thioether
The thioether (sulfide) group in this compound is also prone to oxidation. This process involves the sequential addition of oxygen atoms to the sulfur atom, leading to the formation of a sulfoxide and then a sulfone.
-
Formation of 3-(Ethylsulfinyl)propanol: The initial oxidation of the thioether group results in the formation of 3-(Ethylsulfinyl)propanol, a sulfoxide. This is a common and often rapid oxidation step for thioethers.
-
Formation of 3-(Ethylsulfonyl)propanol: Subsequent oxidation of the sulfoxide leads to the formation of 3-(Ethylsulfonyl)propanol, a sulfone. This second oxidation step typically requires stronger oxidizing conditions or prolonged exposure to the oxidant.
Caption: Oxidation pathway of the thioether group in this compound.
Combined Oxidation Pathways
It is plausible that both the alcohol and thioether groups can be oxidized simultaneously, leading to a more complex mixture of degradation products. The relative rates of these oxidations will depend on the specific reaction conditions. For instance, a strong oxidizing environment could lead to the formation of 3-(Ethylsulfonyl)propanoic acid.
Summary of Known Degradation Products
The following table summarizes the primary degradation products of this compound based on the established chemistry of its functional groups.
| Degradation Product | Molecular Formula | Formation Pathway |
| 3-(Ethylthio)propanal | C₅H₁₀OS | Oxidation of the primary alcohol |
| 3-(Ethylthio)propanoic Acid | C₅H₁₀O₂S | Oxidation of 3-(Ethylthio)propanal |
| 3-(Ethylsulfinyl)propanol | C₅H₁₂O₂S | Oxidation of the thioether |
| 3-(Ethylsulfonyl)propanol | C₅H₁₂O₃S | Oxidation of 3-(Ethylsulfinyl)propanol |
| 3-(Ethylsulfonyl)propanoic Acid | C₅H₁₀O₄S | Oxidation of both the alcohol and thioether |
Analytical Methodologies for Degradation Product Analysis
The identification and quantification of the degradation products of this compound require sensitive and specific analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are the most suitable methods for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds, including the parent compound and its less polar degradation products like the aldehyde. Derivatization may be necessary for the analysis of more polar compounds like the carboxylic acid and sulfoxide/sulfone products to improve their volatility.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate.
-
For the analysis of polar degradation products, a derivatization step (e.g., silylation) may be required.
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sources
An In-depth Technical Guide to the Thermochemical Properties of 3-(Ethylthio)propanol
Introduction: The Significance of Thermochemical Data for 3-(Ethylthio)propanol in Scientific Research and Development
This compound, a bifunctional molecule featuring both a hydroxyl and a thioether group, presents a unique chemical architecture that makes it a compound of interest in various scientific domains, including drug development, materials science, and flavor chemistry. The interplay between the polar alcohol and the sulfur-containing ether dictates its physical properties and reactivity. A thorough understanding of its thermochemical properties—such as enthalpy of formation, heat capacity, and entropy—is paramount for researchers and chemical engineers. This data is critical for designing and optimizing synthetic routes, predicting reaction equilibria and spontaneity, ensuring process safety by anticipating thermal hazards, and modeling its behavior in complex systems.
This technical guide provides a comprehensive overview of the essential thermochemical properties of this compound. In the absence of extensive experimentally validated data in publicly accessible literature, this document outlines the robust experimental and computational methodologies required to determine these crucial parameters. It is designed to serve as a foundational resource for scientists, enabling them to either generate or critically evaluate the thermochemical data necessary for their research and development endeavors.
Core Thermochemical Properties of this compound
| Thermochemical Property | Symbol (Unit) | Calculated Value (Joback Method)[1] | Proposed Experimental Method | Proposed Computational Method |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°gas (kJ/mol) | -256.89 | Rotating Bomb Combustion Calorimetry | G3 or CBS-QB3 Theory |
| Standard Molar Gibbs Free Energy of Formation | ΔfG° (kJ/mol) | -112.48 | From ΔfH° and S° | G3 or CBS-QB3 Theory |
| Molar Heat Capacity (gas) | Cp,gas (J/mol·K) | (Not available from source) | Differential Scanning Calorimetry (DSC) with vaporization | G3 or CBS-QB3 Theory |
| Molar Heat Capacity (liquid) | Cp,liquid (J/mol·K) | (Not available from source) | Differential Scanning Calorimetry (DSC) | Not directly applicable |
| Standard Molar Entropy (gas) | S°gas (J/mol·K) | (Not available from source) | Statistical Thermodynamics from spectroscopic data & DSC | G3 or CBS-QB3 Theory |
| Enthalpy of Vaporization | ΔvapH° (kJ/mol) | 50.22 | Calvet Microcalorimetry or Vapor Pressure Measurement | Not directly applicable |
| Enthalpy of Fusion | ΔfusH° (kJ/mol) | 16.92 | Differential Scanning Calorimetry (DSC) | Not directly applicable |
Note: The calculated values from the Joback method are estimations and should be used with caution. Experimental determination or high-accuracy computational studies are strongly recommended for reliable data.
Conceptual Framework for Thermochemical Analysis
The determination of the thermochemical properties of this compound involves a synergistic approach combining experimental measurements and high-level computational chemistry. This dual strategy provides a self-validating system where computational results can be benchmarked against experimental data, and experiments can be guided by theoretical predictions.
Caption: Interplay between experimental and computational methods for establishing a reliable thermochemical profile.
Experimental Methodologies: A Step-by-Step Guide
The following protocols are based on established best practices for organic sulfur compounds and serve as a detailed guide for the experimental determination of the thermochemical properties of this compound.
Determination of the Standard Molar Enthalpy of Combustion using Rotating Bomb Calorimetry
The presence of sulfur necessitates the use of a rotating bomb calorimeter to ensure that the final combustion products, primarily sulfuric acid, are in a well-defined and homogeneous aqueous solution.
Protocol:
-
Sample Preparation:
-
A precisely weighed sample (typically 0.5-1.0 g) of high-purity this compound is encapsulated in a combustible container (e.g., a gelatin capsule or a polyethylene ampoule).
-
A known mass of a combustion aid (e.g., mineral oil) may be added to ensure complete combustion.
-
The capsule is placed in the crucible of the calorimeter bomb.
-
-
Bomb Assembly:
-
A measured amount of distilled water (typically 10 mL) is added to the bottom of the bomb to dissolve the sulfur oxides formed during combustion.[2]
-
A platinum or palladium fuse wire is connected to the electrodes, with a cotton thread linking the wire to the sample to facilitate ignition.
-
The bomb is sealed and purged with oxygen before being filled to a pressure of approximately 3 MPa.
-
-
Calorimetric Measurement:
-
The sealed bomb is submerged in a precisely measured mass of water in the calorimeter bucket.
-
The system is allowed to reach thermal equilibrium.
-
The sample is ignited by passing a current through the fuse wire.
-
The bomb is rotated to ensure complete dissolution of the acidic combustion gases.
-
The temperature of the water is monitored with high precision until a stable final temperature is reached.
-
-
Data Analysis:
-
The gross heat of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter (determined by combusting a standard reference material like benzoic acid).
-
Corrections are applied for the heat of combustion of the capsule, combustion aid, fuse wire, and for the formation of nitric acid from residual nitrogen in the bomb.
-
The Washburn correction is applied to correct the energy of combustion to standard state conditions.
-
The standard molar enthalpy of combustion (ΔcH°) is then calculated.
-
-
Derivation of Enthalpy of Formation:
-
The standard molar enthalpy of formation (ΔfH°) is calculated from the standard molar enthalpy of combustion using Hess's Law, based on the balanced chemical equation for the combustion of this compound: C₅H₁₂OS(l) + 8.5 O₂(g) → 5 CO₂(g) + 6 H₂O(l) + SO₂(g) (and subsequent formation of H₂SO₄ in the bomb solution).
-
Caption: Workflow for determining the enthalpy of formation using rotating bomb calorimetry.
Determination of Heat Capacity and Enthalpies of Phase Transition using Differential Scanning Calorimetry (DSC)
DSC is a versatile technique for measuring heat capacity as a function of temperature and for quantifying the enthalpies of phase transitions such as melting and boiling.
Protocol:
-
Sample Preparation:
-
A small, precisely weighed sample (typically 5-15 mg) of this compound is hermetically sealed in an aluminum or stainless steel DSC pan.
-
An empty, sealed pan is used as a reference.
-
-
DSC Measurement for Liquid Heat Capacity:
-
The sample and reference pans are placed in the DSC cell.
-
A temperature program is initiated, typically involving a heating ramp (e.g., 10 °C/min) over the desired temperature range in the liquid phase.
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
-
DSC Measurement for Enthalpy of Fusion:
-
The sample is first cooled to a temperature well below its expected melting point to ensure complete crystallization.
-
A heating ramp is then applied through the melting transition.
-
The endothermic peak corresponding to melting is integrated to determine the enthalpy of fusion (ΔfusH°).
-
-
Data Analysis:
-
The liquid heat capacity (Cp,liquid) is calculated from the heat flow signal, the heating rate, and the sample mass, after calibration with a known standard (e.g., sapphire).
-
The enthalpy of fusion is determined by integrating the area of the melting peak.
-
Caption: Workflow for determining heat capacity and enthalpy of fusion using DSC.
Computational Chemistry: High-Accuracy Prediction of Thermochemical Properties
In the absence of experimental data, high-level ab initio computational methods provide a reliable alternative for determining gas-phase thermochemical properties. Methods like Gaussian-3 (G3) and Complete Basis Set (CBS-QB3) are composite methods that approximate high-level electronic structure calculations at a manageable computational cost, often achieving "chemical accuracy" (within ~4 kJ/mol of experimental values).[3][4][5][6]
Methodology:
-
Geometry Optimization and Vibrational Frequencies:
-
The molecular structure of this compound is optimized at a lower level of theory (e.g., B3LYP/6-31G(d)).
-
Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
Single-Point Energy Calculations:
-
A series of higher-level single-point energy calculations are performed on the optimized geometry using larger basis sets.
-
-
Extrapolation and Correction:
-
The G3 or CBS-QB3 methods combine the results of these calculations in a predefined manner to extrapolate to the complete basis set limit and to account for electron correlation effects.
-
Empirical corrections are often included to compensate for known systematic deficiencies in the calculations.
-
-
Calculation of Thermochemical Properties:
-
The standard enthalpy of formation at 298.15 K is calculated from the computed total atomization energy.
-
The heat capacity and entropy are calculated using statistical mechanics from the computed vibrational frequencies and rotational constants.
-
Caption: Workflow for high-accuracy computational thermochemistry.
Conclusion: Towards a Validated Thermochemical Dataset
The thermochemical properties of this compound are essential for its effective and safe application in scientific and industrial contexts. This guide has outlined a robust, dual-pronged approach that combines state-of-the-art experimental techniques with high-accuracy computational methods to establish a reliable and self-validating thermochemical dataset for this compound. While initial estimations provide a starting point, the rigorous methodologies detailed herein are crucial for obtaining the high-quality data required by researchers, scientists, and drug development professionals. The synergy between experimental validation and theoretical prediction represents the gold standard in modern thermochemistry and is the recommended path forward for characterizing this compound and other novel chemical entities.
References
- Coquelet, C., et al. (2013). Modernization and validation of an isoperibol rotating bomb calorimeter for the measurement of energies of combustion of sulphur compounds. Journal of Thermal Analysis and Calorimetry, 114, 85–94. [Link]
- Hsieh, Y. P. (2018). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. Journal of Visualized Experiments, (132), e56924. [Link]
- Li, Y., et al. (2020). Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. ACS Omega, 5(10), 5036–5048. [Link]
- Wikipedia. (n.d.). Sulfur.
- ResearchGate. (n.d.). Thermochemistry of Organosulfur Compounds.
- National Center for Biotechnology Information. (2020). Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. ACS Omega, 5(10), 5036–5048. [Link]
- Huber, E. J., & Holley, C. E. (1955). A Rotating Combustion Bomb for Precision Calorimetry. Heats of Combustion of Some Sulfur-Containing Compounds. The Journal of Physical Chemistry, 59(11), 1231–1235. [Link]
- Zoccante, A., et al. (2016). The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface. Physical Chemistry Chemical Physics, 18(40), 28146–28157. [Link]
- ResearchGate. (n.d.). Synthesis, Structure, and Physicochemical Characteristics of Thiols.
- Paulechka, E., & Kazakov, A. (2021). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. The Journal of Physical Chemistry A, 125(36), 8116–8131. [Link]
- ResearchGate. (n.d.). Comparison between experimental and theoretical data of the thermodynamic properties (in kcal/mol) for the Met oxidation[7] and thiolate/disulfide interchange reaction for mercaptoethanol (OHCH2CH2SH) and butanethiol (CH3CH2CH2CH2SH)[6].
- Curtiss, L. A., et al. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics, 109(1), 42–55. [Link]
- Love, J. C., et al. (2013). Thermodynamic profiles at the solvated inorganic-organic interface: the case of gold-thiolate monolayers. Nano Letters, 13(9), 4381–4388. [Link]
- Parr Instrument Company. (n.d.). Bomb Calorimetry.
- Simmie, J. M. (2011). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: A Litmus Test for Cost-Effective Molecular Formation Enthalpies. The Journal of Physical Chemistry A, 115(40), 10941–10953. [Link]
- National Institute of Standards and Technology. (n.d.). 1-Propanol. In NIST Chemistry WebBook.
- Chickos, J. S., & Acree, W. E. (2003). Enthalpies of Vaporization of Organic and Organometallic Compounds, 1880–2002.
- Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-(ethylthio)- (CAS 18721-61-4).
- Curtiss, L. A., & Pople, J. A. (2001). Recent Advances in Computational Thermochemistry and Challenges for the Future. In Computational Thermochemistry (pp. 31–43). American Chemical Society. [Link]
Sources
- 1. 1-Propanol, 3-(ethylthio)- (CAS 18721-61-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application and Protocol Guide for the Quantitative Analysis of 3-(Ethylthio)propanol
Introduction: The Analytical Imperative for 3-(Ethylthio)propanol
This compound is a sulfur-containing organic molecule with relevance in various fields, from industrial chemistry to the study of flavor and fragrance compounds. Its accurate quantification is critical for quality control, formulation development, and safety assessment. The presence of a hydroxyl group and a thioether linkage imparts unique chemical properties that necessitate carefully designed analytical strategies. This guide provides a comprehensive overview of robust analytical methodologies for the precise and reliable quantification of this compound in diverse sample matrices. We will delve into the rationale behind method selection, provide detailed experimental protocols, and discuss the importance of self-validating systems for ensuring data integrity.
Core Principles in the Analysis of Thioethers and Alcohols
The analytical chemistry of this compound is governed by the functionalities present in its structure: a primary alcohol and a thioether. Thioethers, particularly volatile ones, can be prone to adsorption onto active sites within an analytical system, leading to poor peak shape and inaccurate quantification. The hydroxyl group increases the polarity of the molecule, which influences its chromatographic behavior and may necessitate derivatization for certain techniques like gas chromatography. Therefore, the choice of analytical methodology must account for these properties to ensure accuracy and reproducibility.
Part 1: Gas Chromatography (GC)-Based Quantification
Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For this compound, direct analysis can be challenging due to the polar hydroxyl group, which can cause peak tailing and interaction with the stationary phase. Derivatization is often employed to improve its chromatographic properties.
Rationale for Derivatization in GC Analysis
Derivatization in GC serves to convert polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1][2] For this compound, the primary target for derivatization is the active hydrogen of the hydroxyl group. Silylation is a common and effective technique for this purpose, where the active hydrogen is replaced by a non-polar trimethylsilyl (TMS) group.[1][2] This transformation reduces the polarity and increases the volatility of the analyte, leading to improved peak shape and sensitivity.
Recommended GC Detectors
While a Flame Ionization Detector (FID) can be used for quantification, for samples with complex matrices, a sulfur-selective detector is highly recommended to enhance selectivity and sensitivity.
-
Sulfur Chemiluminescence Detector (SCD): The SCD is highly specific for sulfur-containing compounds and provides a linear and equimolar response.[3][4][5] This makes it an excellent choice for quantifying this compound, especially at trace levels in complex matrices like petroleum products or environmental samples.[3][4][5][6]
-
Pulsed Flame Photometric Detector (PFPD): The PFPD is another sulfur-specific detector with high sensitivity, offering detection limits in the picogram range.[7][8]
For unequivocal identification, a Mass Spectrometer (MS) is the detector of choice.
Experimental Protocol: GC-SCD Analysis of this compound (as TMS derivative)
This protocol is a representative method and should be validated for the specific matrix of interest.
1. Sample Preparation and Derivatization (Silylation)
-
Objective: To convert this compound to its more volatile TMS ether.
-
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Anhydrous Pyridine or Acetonitrile (as solvent).
-
-
Procedure:
-
To 100 µL of the sample (or a suitable extract), add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.
-
Vortex the mixture for 1 minute.
-
Heat the vial at 60°C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
-
2. Standard Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or isopropanol).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Derivatize the calibration standards using the same procedure as the samples.
3. GC-SCD Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent GC with SCD or equivalent | Inert flow path is crucial for sulfur analysis.[3][4] |
| Column | Agilent J&W DB-Sulfur SCD (30 m x 0.32 mm, 4.2 µm) or equivalent | Specifically designed for inertness and low bleed for sulfur compounds.[3][4] |
| Carrier Gas | Helium or Hydrogen | |
| Inlet Temperature | 250°C | Ensures complete vaporization of the derivatized analyte. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split injection is suitable for higher concentrations, while splitless is for trace analysis.[9] |
| Oven Program | 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min | An initial lower temperature helps in focusing the analytes at the head of the column.[9] |
| SCD Temperature | 800°C | Optimal for sulfur chemiluminescence. |
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the standards.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Part 2: High-Performance Liquid Chromatography (HPLC)-Based Quantification
HPLC is a versatile technique suitable for a wide range of analytes, including those that are not amenable to GC due to low volatility or thermal instability. This compound can be analyzed directly by HPLC, leveraging its polarity for retention on a reversed-phase column.
Rationale for HPLC Method Development
Reversed-phase HPLC is the preferred mode for separating moderately polar compounds like this compound. A C18 stationary phase provides sufficient hydrophobicity to retain the analyte, while a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is used to elute it.
Recommended HPLC Detectors
A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which limits the sensitivity of UV-Vis detection.
-
Refractive Index (RI) Detector: An RI detector can be used for universal detection, but it is generally less sensitive and not compatible with gradient elution.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are more sensitive than RI and are compatible with gradient elution.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest sensitivity and selectivity, allowing for confident identification and quantification, especially in complex matrices.
Experimental Protocol: RP-HPLC-MS Analysis of this compound
This protocol is a starting point and requires optimization and validation for the specific application.
1. Sample Preparation
-
For Aqueous Samples: Direct injection after filtration through a 0.45 µm filter may be possible.
-
For Biological Fluids (e.g., Plasma): Protein precipitation is a common and effective sample cleanup method.[10]
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Inject an aliquot of the supernatant.
-
2. Standard Preparation
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare calibration standards by diluting the stock solution in the mobile phase or a blank matrix extract.
3. HPLC-MS Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1290 Infinity II LC or equivalent | |
| Column | ZORBAX RRHD Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent | A C18 column provides good retention for this analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase can improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5% B to 95% B over 5 minutes | A gradient elution allows for the separation of compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min | |
| Column Temperature | 40°C | |
| MS Detector | Agilent 6470 Triple Quadrupole LC/MS or equivalent | Provides high sensitivity and selectivity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The thioether and alcohol functionalities can be protonated. |
| MRM Transitions | To be determined by infusing a standard of this compound | Multiple Reaction Monitoring (MRM) provides specificity and sensitivity. |
4. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualization of Analytical Workflows
GC Analysis Workflow
Caption: Workflow for GC-based quantification of this compound.
HPLC Analysis Workflow
Caption: Workflow for HPLC-based quantification of this compound.
Method Validation and Quality Control
For any analytical method to be considered trustworthy, it must undergo a thorough validation process. Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
A summary of typical performance characteristics for these types of methods is presented below. These values should be experimentally determined during method validation.
| Parameter | GC-SCD (Representative) | HPLC-MS (Representative) |
| Linearity (r²) | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |
| Precision (% RSD) | < 15% | < 15% |
| LOQ | Low ng/mL | Sub ng/mL |
Conclusion
The quantification of this compound can be effectively achieved using either GC or HPLC, with the choice of technique depending on the sample matrix, required sensitivity, and available instrumentation. For GC analysis, derivatization is recommended to improve chromatographic performance, and the use of a sulfur-selective detector like an SCD provides excellent selectivity. For HPLC analysis, coupling with a mass spectrometer is the most sensitive and specific approach, particularly for complex biological matrices. The protocols provided in this guide serve as a robust starting point for method development and validation, ensuring the generation of accurate and reliable data for researchers, scientists, and drug development professionals.
References
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- Agilent Technologies. Laboratory Total Sulfur Analysis by Gas Chromatography and Agilent Model 355 SCD.
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- Phenomenex. Derivatization for Gas Chromatography.
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Gas chromatography-mass spectrometry (GC-MS) analysis of 3-(Ethylthio)propanol
Abstract
This application note provides a comprehensive guide and a detailed protocol for the qualitative and quantitative analysis of 3-(Ethylthio)propanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a sulfur-containing organic compound with applications in various industries, including as a flavoring agent and a chemical intermediate. Its volatile and reactive nature presents unique analytical challenges. This document outlines field-proven methodologies for sample preparation, instrument configuration, and data analysis to ensure accurate and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for this compound
This compound (C₅H₁₂OS, Molar Mass: 120.21 g/mol ) is a volatile sulfur compound (VSC) whose presence, even at trace levels, can significantly impact the properties of a final product.[1] In the pharmaceutical industry, it may be present as an impurity or a degradation product, necessitating sensitive detection and quantification for regulatory compliance and product safety. The inherent reactivity and potential for adsorption of sulfur compounds require specialized analytical approaches to prevent analyte loss and ensure data integrity.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds due to its high separation efficiency and definitive identification capabilities. This guide details a robust GC-MS method optimized for the unique chemical properties of this compound.
Causality of Experimental Design
The successful analysis of reactive sulfur compounds like this compound hinges on a holistic understanding of the analytical workflow, from sample handling to detection. The choices made at each step are critical to mitigate analyte loss and matrix interference.
Sample Preparation: The First Line of Defense
Given the volatility of this compound, a sample preparation technique that minimizes analyte loss is paramount. Headspace Solid-Phase Microextraction (HS-SPME) is an ideal choice as it is a solvent-free method that extracts volatile and semi-volatile compounds from the headspace of a sample, thereby reducing matrix effects.[3][4] The selection of the SPME fiber coating is crucial; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its high affinity for a broad range of volatile compounds, including those containing sulfur.[4][5]
GC Separation: Inertness and Resolution
The chromatographic separation of sulfur compounds is often hampered by their reactivity, leading to poor peak shape and analyte loss.[2] Therefore, the use of an inert flow path, including the injector liner, column, and transfer lines, is non-negotiable. A capillary column specifically designed for sulfur analysis, such as a DB-Sulfur or equivalent, provides the necessary inertness and selectivity. The temperature program is optimized to ensure sufficient separation of this compound from other matrix components and to maintain good peak symmetry.
MS Detection: Sensitivity and Specificity
Mass spectrometry offers unparalleled specificity for compound identification. Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation.[6] For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity by focusing the detector on specific ions characteristic of this compound.
Experimental Workflow
The following diagram illustrates the comprehensive workflow for the GC-MS analysis of this compound.
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High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of 3-(Ethylthio)propanol
Abstract
This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(Ethylthio)propanol. Due to the compound's polar nature and lack of a significant UV chromophore, a robust method utilizing a polar-modified C18 column and Refractive Index (RI) detection is described. This guide provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation, designed for researchers, scientists, and professionals in drug development and quality control. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method transfer and troubleshooting.
Introduction
This compound is a sulfur-containing organic compound with applications in various chemical syntheses, including the development of pharmaceuticals and specialty polymers. Its accurate quantification is crucial for process monitoring, quality control of starting materials, and stability testing of final products. The inherent polarity and low volatility of this compound make HPLC a more suitable analytical technique than Gas Chromatography (GC) in many instances, particularly for non-volatile sample matrices.
The primary challenge in the HPLC analysis of this compound is its lack of a strong ultraviolet (UV) absorbing chromophore, rendering standard UV detection methods less effective.[1] While some simple thioethers exhibit UV absorbance at low wavelengths, this can be prone to interference from solvents and other matrix components.[2] Therefore, a universal detection method like Refractive Index Detection (RID) is more appropriate and reliable for this analyte.[3][4] This application note details a reversed-phase HPLC method optimized for the separation and quantification of this compound using RI detection.
Chromatographic Principles and Method Rationale
The selected method employs a reversed-phase HPLC approach, which is well-suited for the separation of a wide range of organic molecules.[5]
Stationary Phase Selection: A polar-modified C18 column is chosen to address the polar nature of this compound. Traditional C18 columns can suffer from poor retention of polar analytes in highly aqueous mobile phases.[6][7] Polar-modified C18 phases, such as those with embedded polar groups, offer enhanced retention for polar compounds and are stable in 100% aqueous conditions, preventing phase collapse and ensuring reproducible results.[8][9]
Mobile Phase Composition: The mobile phase consists of a mixture of water and an organic modifier, typically acetonitrile or methanol.[10] An isocratic elution is preferred for its simplicity and compatibility with RI detection, which is sensitive to changes in the mobile phase composition.[11] The ratio of water to organic modifier is optimized to achieve adequate retention and separation of this compound from potential impurities.
Detection Method: As this compound lacks a significant chromophore, a Refractive Index Detector (RID) is the detector of choice.[3][4] An RID measures the difference in the refractive index between the mobile phase and the eluting analyte. This universal detection method is ideal for non-UV-absorbing compounds like short-chain alcohols and thioethers.[12][13] It is important to note that RID is not compatible with gradient elution and is sensitive to temperature and pressure fluctuations.[11]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
HPLC grade water
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector is required.
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting |
| HPLC Column | Polar-modified C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Water:Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Detector | Refractive Index Detector (RID) |
| RID Temperature | 35 °C |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 50 µg/mL to 500 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The goal of sample preparation is to ensure the sample is compatible with the HPLC system and free from interferences that could damage the column or affect the accuracy of the results.[7]
-
Dilution: Accurately weigh a portion of the sample expected to contain this compound and dissolve it in a known volume of the mobile phase to achieve a final concentration within the calibration range (50-500 µg/mL).
-
Filtration: Filter the diluted sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[8]
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[14][15][16][17][18]
System Suitability
Before starting the analysis, the suitability of the chromatographic system is evaluated by injecting a standard solution (e.g., 200 µg/mL) multiple times. The acceptance criteria are typically:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative standard deviation (RSD) of peak area and retention time: ≤ 2.0% for five replicate injections.
Linearity
Inject the working standard solutions in triplicate and plot the average peak area against the concentration. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.
Accuracy
The accuracy of the method is determined by spike and recovery experiments. A known amount of this compound is added to a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within 98-102%.
Precision
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The RSD of the results should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on two different days by two different analysts. The RSD between the results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Visualizations
HPLC Workflow for this compound Analysis
Caption: Workflow for the HPLC analysis of this compound.
Method Validation Logic
Caption: Key parameters for HPLC method validation.
Conclusion
The described reversed-phase HPLC method with Refractive Index Detection provides a reliable and robust approach for the quantitative analysis of this compound. The use of a polar-modified C18 column ensures adequate retention of this polar analyte. The detailed protocol and validation parameters outlined in this application note offer a solid foundation for researchers and quality control analysts to implement this method for routine analysis.
References
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- Phenomenex Luna Omega Polar C18 HPLC Columns - LabRulez LCMS. (n.d.). LabRulez.
- Agilent Polaris HPLC Columns - Chrom Tech. (n.d.). Chrom Tech.
- Polaris Reversed-Phase HPLC Columns - Agilent. (n.d.). Agilent Technologies.
- C18 Column HPLC: Advanced Analytical Separation Technology for Precise Chemical Analysis. (n.d.).
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. (n.d.). LCGC International.
- Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Pharmaguideline.
- Chromatographic Mode of an R-P HPLC Column - Hawach. (2023, October 23). Hawach Scientific.
- Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
- High-Performance Liquid Chromatography - Chemistry LibreTexts. (2021, November 13). Chemistry LibreTexts.
- New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23). Acta Scientific.
- Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.).
- What are the applications of refractive index detector in HPLC analysis? - ResearchGate. (2016, March 23). ResearchGate.
- Performance of short-chain alcohols versus acetonitrile in the surfactant-mediated reversed-phase liquid chromatographic separation of β-blockers - PubMed. (2010, November 5). PubMed.
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- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). ICH.
- (a) UV/Vis spectra of 3 in different solvents and temperatures... - ResearchGate. (n.d.). ResearchGate.
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- Wavelength cutoffs for common solvents - Waters Help Center. (2025, November 21). Waters.
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- Direct estimation of ethanol as a negative peak from alcoholic beverages and fermentation broths by reversed phase-HPLC - Analytical Methods (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Phenomenex.
- Analysis of sugars, small organic acids, and alcohols by HPLC-RID - Protocols.io. (2024, February 8). Protocols.io.
- Increasing UV Detection Sensitivity in the Supercritical Fluid Chromatographic Analysis of Alcohol Polyethers - PubMed. (2004, October 15). PubMed.
- UV/Vis absorption spectra of thioethers 1–5 in CH3CN (2×10⁻⁵ M). - ResearchGate. (n.d.). ResearchGate.
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Application Note: Derivatization of 3-(Ethylthio)propanol for Improved Analytical Detection
Abstract
3-(Ethylthio)propanol is a molecule presenting unique analytical challenges due to its bifunctional nature, containing both a primary alcohol and a thioether group. Its inherent properties—high polarity, low volatility, and lack of a native chromophore or fluorophore—complicate its sensitive and robust quantification by standard chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on strategic derivatization approaches to overcome these analytical hurdles. We present detailed, field-proven protocols for silylation and acylation to enhance volatility and thermal stability for GC analysis, and for the introduction of UV-active and fluorescent moieties for sensitive HPLC detection. The causality behind experimental choices is explained to empower users to adapt these methods to their specific analytical needs.
Introduction: The Analytical Challenge of this compound
This compound (CAS 18721-61-4) is a sulfur-containing alcohol whose detection is relevant in various fields, including flavor and fragrance analysis and as a potential impurity or metabolite in pharmaceutical development.[1] The primary analytical difficulties stem from its functional groups:
-
Primary Alcohol (-OH): The hydroxyl group makes the molecule polar and prone to forming hydrogen bonds. In GC, this leads to poor peak shape (tailing), low volatility requiring high inlet temperatures that risk degradation, and potential irreversible adsorption onto active sites within the GC system.[2]
-
Thioether (-S-): While the sulfur atom allows for selective detection using a Sulfur Chemiluminescence Detector (SCD) in GC, it can also contribute to the reactivity and adsorptive losses of the analyte.[3][4]
-
Lack of Chromophore/Fluorophore: The molecule does not absorb ultraviolet or visible light, nor does it fluoresce, making direct detection by common HPLC detectors like UV-Vis or Fluorescence (FLD) impractical for trace-level analysis.[5][6]
Chemical derivatization addresses these issues by chemically modifying the analyte to impart properties more suitable for analysis.[7] This guide details four distinct protocols tailored for specific analytical platforms and sensitivity requirements.
Derivatization for Gas Chromatography (GC) Analysis
For GC, the primary objective of derivatization is to mask the polar hydroxyl group, thereby increasing the analyte's volatility and thermal stability.[2][7] This results in improved chromatographic performance, characterized by sharper, more symmetrical peaks and enhanced sensitivity.
Method 1: Silylation for GC-MS/FID Analysis
Silylation is a robust and widely used derivatization technique that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[8] The resulting TMS ether is significantly more volatile and less polar than the parent alcohol.[8][9]
Causality & Experimental Rationale: We utilize a combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a trimethylchlorosilane (TMCS) catalyst. BSTFA is a powerful silyl donor, and the small percentage of TMCS acts as a catalyst that accelerates the reaction, particularly for sterically unhindered primary alcohols like this compound. The reaction byproducts, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatography.
Caption: GC Derivatization Workflow.
Protocol 1: Trimethylsilylation with BSTFA + 1% TMCS
-
Sample Preparation: Aliquot a known volume of the sample extract (dissolved in a volatile solvent like acetonitrile or ethyl acetate) into a 2 mL autosampler vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical to remove all water and protic solvents, as they will consume the derivatizing reagent.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the dried residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS or GC-FID system.
-
Injection: Inject 1 µL of the derivatized sample.
Method 2: Acylation for Enhanced GC-ECD Detection
Acylation converts the alcohol into an ester. By using a fluorinated anhydride like Heptafluorobutyric Anhydride (HFBA), we introduce multiple fluorine atoms into the molecule.[10][11] The resulting heptafluorobutyryl ester is not only volatile but also highly sensitive to an Electron Capture Detector (ECD), enabling ultra-trace quantification.[10][11]
Causality & Experimental Rationale: The reaction with HFBA is rapid and driven to completion by the formation of the stable ester and the volatile byproduct, heptafluorobutyric acid. Anhydrides are highly reactive, ensuring efficient conversion.[12] The resulting polyfluorinated derivative has a very high affinity for low-energy electrons, which is the principle of ECD detection, leading to a significant enhancement in signal-to-noise ratio compared to FID or MS.
Protocol 2: Acylation with Heptafluorobutyric Anhydride (HFBA)
-
Sample Preparation: Prepare the dried sample residue in a 2 mL vial as described in Protocol 1, Step 1-2.
-
Solvent & Reagent Addition: Add 100 µL of a suitable solvent (e.g., toluene) and 50 µL of HFBA.
-
Reaction: Cap the vial tightly and heat at 60°C for 20 minutes.
-
Workup (Optional but Recommended): Cool the vial. Add 500 µL of a 5% sodium bicarbonate solution to neutralize the excess HFBA and the acid byproduct. Vortex for 30 seconds.
-
Extraction: Add 200 µL of hexane or another water-immiscible organic solvent, vortex, and allow the layers to separate.
-
Analysis: Carefully transfer the upper organic layer to a new autosampler vial for injection into the GC-ECD system.
Table 1: Comparison of GC Derivatization Methods
| Parameter | Method 1: Silylation | Method 2: Acylation |
| Reagent | BSTFA + 1% TMCS | Heptafluorobutyric Anhydride (HFBA) |
| Derivative | Trimethylsilyl (TMS) Ether | Heptafluorobutyryl (HFB) Ester |
| Primary Detector | GC-MS, GC-FID | GC-ECD |
| Key Advantage | Robust, general-purpose, excellent for MS | Exceptional sensitivity for trace analysis |
| Considerations | Reagent is moisture-sensitive | Reagent is corrosive; workup may be needed |
Derivatization for HPLC Analysis
For HPLC, the derivatization strategy shifts from enhancing volatility to introducing a molecular "tag" that can be readily detected by common HPLC detectors.[5] This is essential for achieving the low detection limits required in many applications.
Method 3: Benzoylation for HPLC-UV Detection
This method attaches a benzoyl group to the alcohol, creating a benzoyl ester. The aromatic ring of the benzoyl group is a strong chromophore, making the derivative easily detectable by a standard HPLC-UV/Vis detector.[5][6]
Causality & Experimental Rationale: The reaction is a nucleophilic acyl substitution where the alcohol attacks the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically performed in the presence of a mild base like pyridine, which acts as a catalyst and scavenges the HCl byproduct, driving the reaction to completion. The resulting ester has a strong UV absorbance maximum around 230-240 nm.
Protocol 3: Derivatization with Benzoyl Chloride
-
Sample Preparation: Prepare the dried sample residue in a 2 mL vial.
-
Reagent Addition: Add 200 µL of acetonitrile, 20 µL of pyridine, and 10 µL of benzoyl chloride to the vial.
-
Reaction: Cap the vial and let it stand at room temperature for 60 minutes. Gentle heating (e.g., 40°C) can be used to accelerate the reaction if needed.
-
Quenching: Add 50 µL of methanol to react with and consume any excess benzoyl chloride.
-
Analysis: The sample can be directly injected into the HPLC-UV system. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a typical starting point for method development.
Method 4: Fluorescent Labeling for HPLC-FLD
For the highest sensitivity, derivatization with a fluorescent tag is the method of choice.[13] Coumarin-based reagents, such as 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one, are excellent for labeling hydroxyl groups.[14] The resulting derivative is intensely fluorescent, allowing for detection at femtomole levels or lower.[13]
Causality & Experimental Rationale: This reaction is a nucleophilic substitution where the alcohol (or more reactive alkoxide formed under basic conditions) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.[14] The resulting coumarin ether derivative possesses a rigid, conjugated structure that exhibits a high fluorescence quantum yield, meaning it efficiently converts absorbed light into emitted light, leading to exceptional analytical sensitivity.
Caption: HPLC Derivatization Workflow.
Protocol 4: Fluorescent Derivatization with a Coumarin Reagent
-
Sample Preparation: To 100 µL of the sample (aqueous or in a compatible organic solvent) in a 2 mL vial, add 100 µL of a 0.1 M borate buffer (pH 9.0).
-
Reagent Addition: Add 100 µL of a 1 mg/mL solution of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one in acetonitrile.
-
Reaction: Cap the vial, vortex briefly, and heat at 60°C for 15 minutes.
-
Cooling & Analysis: Cool the vial to room temperature. The sample is now ready for injection into the HPLC-FLD system.
-
Detection: The coumarin derivative can be excited at approximately 330 nm with emission monitored around 390 nm (wavelengths should be optimized for the specific instrument).
Table 2: Comparison of HPLC Derivatization Methods
| Parameter | Method 3: Benzoylation | Method 4: Fluorescent Labeling |
| Reagent | Benzoyl Chloride | 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one |
| Derivative | Benzoyl Ester | Fluorescent Coumarin Ether |
| Detection | HPLC-UV/Vis | HPLC-FLD |
| Key Advantage | Simple, robust, uses common detectors | Exceptional sensitivity, high selectivity |
| Typical LOD | Low ng/mL | Low pg/mL to fg/mL |
Conclusion
The successful analysis of this compound hinges on selecting an appropriate derivatization strategy that aligns with the available instrumentation and the required sensitivity. For GC-based methods, silylation offers a universal approach for improving chromatography for MS and FID detection, while acylation with fluorinated reagents provides a pathway to extreme sensitivity with an ECD. For HPLC, derivatization is mandatory for sensitive detection; benzoylation provides a robust method for routine UV detection, whereas fluorescent labeling unlocks the potential for ultra-trace quantification. The protocols provided herein serve as a validated starting point for developing and implementing reliable analytical methods for this challenging compound.
References
- Idowu, O. R., et al. (1995). Rapid Derivatization of Alcohols with Carboxylic-Sulphonic Mixed Anhydrides for HPLC-UV/Fluorescence Analysis.
- Takadate, A., et al. (1987). New Labeling Reagents for Alcohols in Fluorescence High-Performance Liquid Chromatography. Chemical and Pharmaceutical Bulletin, 35(3), 1216-1219. [Link]
- Gatti, R., et al. (2005). Novel fluorescence derivatization reagent for the determination of alcohol by high performance liquid chromatography and fluorescent detection. Analytica Chimica Acta, 538(1-2), 127-135. [Link]
- Knapp, D. R. (1979). Acylation Derivatization Reagents.
- Alfa Chemistry. (2023).
- Chrom Tech. (n.d.). Acylation Reagents - Regis Technologies. [Link]
- Shimadzu Scientific Instruments. (n.d.).
- Chemistry LibreTexts. (2023).
- Sârbu, C., et al. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization.
- Restek. (2016). Two Detector Solution to Analyzing Sulfur. Restek Resource Hub. [Link]
- Tang, H., et al. (1998). Analysis of both sulfur and non-sulfur compounds using a single gas chromatograph with parallel sulfur chemiluminescence and thermal conductivity detectors. Journal of Chromatographic Science, 36(11), 523-528. [Link]
- Gelest, Inc. (n.d.).
- Wikipedia. (n.d.).
- Janssen, C., et al. (1994). Derivatization of thiol-containing compounds.
- ResearchGate. (n.d.). Silylation of alcohols by silyl chloride, N-methylimidazole and Iodine reagents. [Link]
- SilcoTek Corporation. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. [Link]
- Semantic Scholar. (n.d.).
- Al-Bayati, F. A., & Al-Azzawi, W. M. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1843. [Link]
- Coppex, L. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. University of Geneva. [Link]
- Andersson, J. T. (2007). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels, 21(3), 1643-1647. [Link]
- Gelest, Inc. (n.d.).
- Durdiak, J., et al. (2010). Ultraviolet derivatization of low-molecular-mass thiols for high performance liquid chromatography and capillary electrophoresis analysis. Journal of Chromatography B, 879(17-18), 1290-1307. [Link]
- Capone, D. L., et al. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Analytical Chemistry, 87(3), 1846-1852. [Link]
- Fiehn, O. (2016). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Metabolomics, 12(1), 1-13. [Link]
- Pitre, S. P., & McTiernan, C. D. (2022). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 27(19), 6296. [Link]
- Ghorbani, M., et al. (2022). Simultaneous determination of ethanol and methanol in non-alcoholic beverages by precolumn derivatization and liquid chromatography with fluorescence detection. Journal of Food and Bioprocess Engineering, 5(1), 1-8. [Link]
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
- Wu, C. C. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 3(3), 1-14. [Link]
- Carlin, S., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Foods, 10(11), 2636. [Link]
- NIST. (n.d.). 1-Propanol, 3-(methylthio)-. NIST Chemistry WebBook. [Link]
- FILAB. (n.d.).
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The Versatile Synthon: Application Notes for 3-(Ethylthio)propanol in Organic Synthesis
Introduction: Unveiling the Potential of a Bifunctional Reagent
In the landscape of modern organic synthesis, the demand for versatile building blocks that offer multiple avenues for molecular elaboration is ever-present. 3-(Ethylthio)propanol, a bifunctional molecule featuring both a primary alcohol and a thioether moiety, emerges as a valuable synthon for the introduction of the ethylthiopropyl group in the construction of complex organic molecules. Its unique combination of nucleophilic and potentially oxidizable centers makes it a reagent of interest for researchers in medicinal chemistry, materials science, and agrochemical development.
This comprehensive guide provides an in-depth exploration of the synthesis and synthetic applications of this compound. We will delve into detailed protocols for its preparation and its subsequent use in key organic transformations, including ether formation and oxidation reactions. The causality behind experimental choices will be elucidated, ensuring that the presented methodologies are not only reproducible but also conceptually understood.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective utilization in synthesis.
| Property | Value |
| CAS Number | 18721-61-4 |
| Molecular Formula | C₅H₁₂OS |
| Molecular Weight | 120.21 g/mol |
| Boiling Point | 103 °C at 15 torr |
| Density | 0.992 g/cm³ |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be readily achieved through a nucleophilic substitution reaction, a cornerstone of organic chemistry. A common and efficient method involves the reaction of 3-chloro-1-propanol with sodium ethanethiolate. This approach is advantageous due to the commercial availability and relatively low cost of the starting materials.
Protocol 1: Synthesis of this compound
This protocol outlines the preparation of this compound from 3-chloro-1-propanol and ethanethiol. The reaction proceeds via an Sₙ2 mechanism where the ethanethiolate anion displaces the chloride from 3-chloro-1-propanol.
Materials:
-
3-chloro-1-propanol
-
Ethanethiol
-
Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Preparation of Sodium Ethanethiolate: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.
-
Addition of Ethanethiol: Slowly add ethanethiol (1.0 eq) to the cooled sodium hydroxide solution with vigorous stirring. The formation of sodium ethanethiolate is an exothermic reaction.
-
Reaction with 3-chloro-1-propanol: To the freshly prepared sodium ethanethiolate solution, add 3-chloro-1-propanol (1.0 eq) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to yield pure this compound.
Caption: Synthetic workflow for this compound.
Applications of this compound in Organic Synthesis
The dual functionality of this compound allows for its application in a variety of synthetic transformations. The primary alcohol can be readily converted into an alkoxide for nucleophilic attack, while the thioether can undergo oxidation to the corresponding sulfoxide or sulfone, which are valuable functional groups in their own right.
Application 1: Introduction of the Ethylthiopropyl Ether Moiety via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[1][2][3][4][5] In this application, this compound serves as the alcohol component, which is first deprotonated to form the corresponding alkoxide. This alkoxide then acts as a nucleophile to displace a leaving group from an alkyl halide, forming an ether.
This protocol provides a representative example of the Williamson ether synthesis using this compound and benzyl bromide.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Deprotonation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Alkoxide Formation: Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Alkylation: Cool the reaction mixture to 0 °C and add benzyl bromide (1.0 eq) dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl 3-(ethylthio)propyl ether.
Caption: Williamson ether synthesis pathway.
Application 2: Oxidation of the Thioether Moiety
The sulfur atom in this compound can be selectively oxidized to a sulfoxide or a sulfone.[6][7] These oxidized derivatives are important in medicinal chemistry as the sulfoxide and sulfone groups can act as hydrogen bond acceptors and modulate the physicochemical properties of a molecule.
This protocol describes the selective oxidation of this compound to the corresponding sulfoxide using hydrogen peroxide as a mild and environmentally benign oxidizing agent.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Methanol or Acetone
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or acetone.
-
Oxidant Addition: Cool the solution in an ice bath and add hydrogen peroxide (1.1 eq) dropwise with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The sulfoxide is typically more polar than the starting sulfide.
-
Quenching: Once the starting material is consumed, quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium sulfite until a negative test with peroxide test strips is observed.
-
Solvent Removal: Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude sulfoxide.
-
Purification: The crude 3-(ethylsulfinyl)propanol can be purified by column chromatography if necessary.
For the synthesis of the corresponding sulfone, a stronger oxidizing agent or harsher reaction conditions are typically required. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[8]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane and cool the solution in an ice bath.
-
Oxidant Addition: Add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction by TLC. The sulfone is more polar than both the sulfide and the sulfoxide.
-
Work-up: After the reaction is complete, quench the excess m-CPBA by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.
-
Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 3-(ethylsulfonyl)propanol by recrystallization or column chromatography.
Caption: Oxidation pathway of this compound.
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile reagent in organic synthesis. Its bifunctional nature allows for the straightforward introduction of the ethylthiopropyl group through well-established reactions like the Williamson ether synthesis. Furthermore, the thioether functionality provides a handle for further transformations, most notably oxidation to sulfoxides and sulfones, which are of significant interest in the design of bioactive molecules. The protocols detailed in this guide offer a solid foundation for researchers to explore the full synthetic potential of this valuable building block. Future research may focus on expanding the repertoire of reactions involving this compound, including its use in the synthesis of novel ligands for catalysis and the development of new functional materials.
References
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Khan Academy. Williamson ether synthesis. [Link]
- BYJU'S. Williamson Ether Synthesis. [Link]
- Edubirdie. Williamson Ether Synthesis. [Link]
- Organic Chemistry Portal.
- Organic Chemistry Portal.
- University of Rochester, Department of Chemistry.
- O'Donovan, R. DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Link]
- PubMed Central. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs. [Link]
- PubMed Central. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]
- Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]
- Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. Khan Academy [khanacademy.org]
- 5. Show how you would use the Williamson ether synthesis to prepare ... | Study Prep in Pearson+ [pearson.com]
- 6. JP6920572B2 - Method for manufacturing herbicides and their intermediates - Google Patents [patents.google.com]
- 7. doras.dcu.ie [doras.dcu.ie]
- 8. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
Guide to the Reaction Kinetics of 3-(Ethylthio)propanol: A Bifunctional Reagent in Synthesis and Development
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Ethylthio)propanol is a bifunctional molecule featuring both a primary hydroxyl group and a nucleophilic thioether moiety. This unique combination makes it a versatile building block in organic synthesis, materials science, and the development of pharmacologically active compounds. A thorough understanding of its reaction kinetics is paramount for controlling reaction selectivity, optimizing process conditions, and predicting the stability and reactivity of derivative molecules. This document provides a detailed examination of the kinetic profiles of this compound's distinct functional groups—the alcohol and the thioether—when reacting with representative classes of reagents. We present field-proven protocols, explain the causality behind experimental choices, and offer methods for robust data analysis, providing a comprehensive guide for researchers.
Introduction: The Duality of this compound
The reactivity of this compound is governed by its two functional groups, which can react independently under specific conditions. The primary alcohol is amenable to classic reactions such as esterification, etherification, and urethane formation. The thioether is susceptible to oxidation, forming sulfoxides and sulfones, and can act as a potent nucleophile in SN2 reactions to form sulfonium salts.[1] Kinetic control is therefore essential to selectively target one group over the other, preventing the formation of unwanted byproducts and ensuring high yields of the desired product.
This guide is structured to address the reactivity of each functional group separately, providing both the theoretical framework and practical, step-by-step protocols for kinetic analysis.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18721-61-4 | [][3] |
| Molecular Formula | C₅H₁₂OS | [4] |
| Molecular Weight | 120.21 g/mol | [4] |
| Boiling Point | 227-228 °C | [3] |
| Density | 0.992 g/cm³ | [][3] |
| Flash Point | 75 °C | [3] |
Kinetic Analysis of the Hydroxyl (-OH) Functional Group
The primary alcohol group in this compound is a versatile nucleophile. Its reactivity is influenced by steric hindrance, solvent effects, and the presence of catalysts. We will explore two of its most important reactions: esterification and urethane formation.
Fischer-Tropsch Esterification with Carboxylic Acids
The Fischer-Tropsch esterification is a classic acid-catalyzed condensation reaction between an alcohol and a carboxylic acid.[5] The reaction is reversible and often slow, necessitating the use of a catalyst and conditions that favor product formation, such as the removal of water.[6]
Causality and Experimental Design: The reaction rate is dependent on the concentrations of the alcohol, the carboxylic acid, and the acid catalyst.[7] To simplify the kinetic analysis, the reaction is often run under pseudo-first-order conditions by using a large excess of one reactant (typically the alcohol). The rate of esterification is also highly dependent on the structure of both the alcohol and the carboxylic acid; primary alcohols like this compound react faster than secondary or tertiary alcohols.[8]
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
Protocol 2.1: Kinetic Monitoring of Esterification with Acetic Acid
-
Reactor Setup: Place a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe in a thermostatically controlled oil bath set to 80 °C.
-
Reagent Preparation (Pseudo-First-Order):
-
Add 50 mL of toluene (solvent) to the flask.
-
Add 24.04 g (0.20 mol) of this compound. This large excess ensures its concentration remains effectively constant.
-
Allow the solution to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
In a separate vial, prepare the limiting reagent: 2.40 g (0.04 mol) of glacial acetic acid and 0.39 g (0.004 mol, 10 mol%) of concentrated sulfuric acid (catalyst).
-
At time t=0, rapidly inject the acetic acid/catalyst mixture into the stirring alcohol solution.
-
-
Sampling:
-
Immediately withdraw a 0.5 mL aliquot (this is the t=0 sample).
-
Withdraw subsequent 0.5 mL aliquots at 15, 30, 60, 90, 120, and 180 minutes.
-
-
Quenching and Sample Preparation:
-
Immediately add each aliquot to a vial containing 2 mL of a cold, saturated sodium bicarbonate solution to quench the acid catalyst.
-
Add 2 mL of diethyl ether containing a known concentration of an internal standard (e.g., dodecane).
-
Shake vigorously and allow the layers to separate.
-
-
Analysis:
-
Analyze the organic layer by Gas Chromatography (GC) to determine the concentration of the ester product and the remaining acetic acid relative to the internal standard.
-
-
Data Processing: Plot the natural log of the acetic acid concentration [ln(C)] versus time. For a pseudo-first-order reaction, this plot should be linear with a slope equal to -k', where k' is the pseudo-first-order rate constant.
Urethane Formation with Isocyanates
The reaction between an alcohol and an isocyanate to form a urethane is fundamental to the polyurethane industry.[9] The reaction is typically fast, exothermic, and can be catalyzed by various compounds, including tertiary amines and organometallics. Notably, the alcohol reactant itself can act as a catalyst, leading to complex kinetic profiles where the observed reaction order can vary.[9][10]
Causality and Experimental Design: The mechanism is believed to involve the formation of an intermediate complex between the alcohol and the isocyanate.[10][11] The rate is highly sensitive to the polarity of the solvent and the structure of both the alcohol and the isocyanate. Primary alcohols are more reactive than secondary alcohols.[9] Due to the high reactivity, reactions are often monitored at lower temperatures and concentrations. Calorimetry is an effective technique for following the reaction kinetics by measuring the heat evolved over time.[10][11]
Protocol 2.2: Kinetic Monitoring of Urethane Formation with Phenyl Isocyanate
-
Reactor Setup: Use a jacketed glass reactor connected to a circulating water bath to maintain a constant temperature of 25 °C. Use an overhead stirrer for efficient mixing. The reaction should be conducted under a dry nitrogen atmosphere to prevent the isocyanate from reacting with moisture.
-
Reagent Preparation:
-
Prepare a 0.1 M solution of this compound in anhydrous dibutyl ether.
-
Prepare a 0.1 M solution of phenyl isocyanate in anhydrous dibutyl ether.
-
-
Initiation of Reaction:
-
Add equal volumes (e.g., 50 mL) of each solution to the reactor simultaneously at t=0. This results in initial concentrations of 0.05 M for each reactant.
-
-
Sampling:
-
Withdraw 1.0 mL aliquots at short intervals (e.g., 2, 5, 10, 20, 40, and 60 minutes).
-
-
Quenching and Sample Preparation:
-
Immediately add each aliquot to a vial containing 2 mL of a standardized solution of dibutylamine in toluene. The excess dibutylamine will rapidly react with any remaining phenyl isocyanate.
-
Allow the quenching reaction to proceed for 10 minutes.
-
-
Analysis (Back-Titration):
-
Add a few drops of bromophenol blue indicator to the quenched sample.
-
Titrate the excess dibutylamine with a standardized solution of hydrochloric acid until the endpoint is reached.[10]
-
The concentration of unreacted phenyl isocyanate at each time point can be calculated from the amount of dibutylamine consumed.
-
-
Data Processing: For a second-order reaction with equal initial concentrations, a plot of 1/[Isocyanate] versus time will yield a straight line with a slope equal to the second-order rate constant, k.
Kinetic Analysis of the Thioether (-S-) Functional Group
The thioether group is a soft nucleophile, readily reacting with soft electrophiles. Its most common reactions in drug development and materials science are oxidation and S-alkylation.
Oxidation to Sulfoxide and Sulfone
Thioether oxidation is a critical reaction in drug metabolism and is used to trigger drug release from ROS-sensitive delivery systems.[12] The kinetics of oxidation are highly dependent on the oxidant. Hydrogen peroxide (H₂O₂) is a common oxidant, but its reaction with thioethers is often very slow under physiological conditions.[12][13] In contrast, stronger oxidants like hypochlorite (OCl⁻) react much more rapidly.[13][14]
Causality and Experimental Design: The oxidation proceeds in two steps: thioether to sulfoxide, and then sulfoxide to sulfone. The second step is generally slower. Kinetic studies often focus on the first oxidation step under pseudo-first-order conditions with a large excess of the oxidant. The disappearance of the thioether or the appearance of the sulfoxide can be monitored spectroscopically if the compounds have a suitable chromophore, or by HPLC.
Caption: Competing pathways for the thioether functional group.
Protocol 3.1: Kinetic Monitoring of Oxidation by Sodium Hypochlorite
-
Reactor Setup: Use a UV-Vis spectrophotometer with a temperature-controlled cuvette holder set to 37 °C.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in a phosphate-buffered saline (PBS, pH 7.4) solution containing 20% methanol to aid solubility.[13]
-
Prepare a fresh 100 mM stock solution of sodium hypochlorite (NaOCl) in PBS. Its concentration should be verified by UV-Vis spectroscopy (ε₂₉₂ = 350 M⁻¹cm⁻¹).
-
-
Initiation and Monitoring:
-
To a 1 mL quartz cuvette, add the PBS/methanol buffer and the this compound stock to achieve a final concentration of 50 µM.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
At t=0, add a small volume of the NaOCl stock solution to achieve a final concentration of 5 mM (a 100-fold excess). Mix rapidly by pipetting.
-
Immediately begin monitoring the change in absorbance at a wavelength corresponding to the disappearance of the thioether or appearance of the sulfoxide (determined by prior spectral scans). Collect data every 10 seconds for 10 minutes.
-
-
Data Processing: The reaction should follow pseudo-first-order kinetics. Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of the resulting line is -k', the pseudo-first-order rate constant. The second-order rate constant (k) can be found by dividing k' by the concentration of the oxidant.
S-Alkylation to Form Sulfonium Salts
Thioethers are excellent nucleophiles for SN2 reactions with primary alkyl halides.[15] The reaction results in the formation of a sulfonium salt, which can be a useful intermediate or a potent alkylating agent itself.[16][17]
Causality and Experimental Design: The reaction follows second-order kinetics, and the rate is sensitive to the solvent, the leaving group on the electrophile, and steric hindrance.[18] A polar aprotic solvent like acetone or acetonitrile is often used to facilitate the reaction. The progress can be monitored by following the disappearance of the starting materials via HPLC or GC, or by monitoring the formation of the non-volatile salt.
Protocol 3.2: Kinetic Monitoring of S-Alkylation with Methyl Iodide
-
Reactor Setup: Conduct the reaction in a 50 mL sealed vial placed in a thermostatted shaker bath set to 40 °C.
-
Reagent Preparation:
-
Prepare a 0.05 M solution of this compound in acetonitrile.
-
Prepare a 0.05 M solution of methyl iodide in acetonitrile.
-
-
Initiation of Reaction:
-
Mix equal volumes (e.g., 20 mL) of each solution in the reaction vial at t=0 and seal it.
-
-
Sampling and Analysis:
-
Withdraw 1.0 mL aliquots at 30, 60, 120, 180, and 240 minutes.
-
Immediately dilute each aliquot 100-fold with the mobile phase (e.g., a water/acetonitrile mixture).
-
Analyze the diluted samples by Reverse-Phase HPLC with UV detection. Monitor the peak area of the this compound starting material.
-
-
Data Processing: This is a second-order reaction. A plot of 1/[this compound] versus time will yield a straight line with a slope equal to the second-order rate constant, k.
General Workflow for Kinetic Experiments
Regardless of the specific reaction, a robust kinetic study follows a consistent workflow. Adherence to this process ensures data is reproducible and reliable.
Caption: Standardized workflow for conducting reaction kinetics studies.
Summary and Applications
This guide outlines the kinetic behavior of this compound's two key functional groups. The hydroxyl group readily undergoes acid-catalyzed esterification and rapid urethane formation, while the thioether group is susceptible to controlled oxidation and SN2 alkylation.
Summary of Kinetic Profiles
| Reaction | Functional Group | Typical Reagent | Key Kinetic Factors |
| Esterification | Alcohol (-OH) | Carboxylic Acid | Acid catalyst, Temperature, Water removal[6][8] |
| Urethane Formation | Alcohol (-OH) | Isocyanate | Solvent polarity, Temperature, Catalysis (amine/metal)[9][10] |
| Oxidation | Thioether (-S-) | H₂O₂, NaOCl | Oxidant strength, pH, Temperature[12][13] |
| S-Alkylation | Thioether (-S-) | Alkyl Halide | Solvent, Leaving group, Steric hindrance[15][18] |
The protocols and principles detailed herein provide a robust framework for scientists in drug development, polymer chemistry, and synthetic research to harness the reactivity of this versatile molecule, enabling precise control over reaction outcomes and the rational design of novel compounds and materials.
References
- Title: KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS Source: Canadian Science Publishing URL:[Link]
- Title: The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism Source: ACS Public
- Title: Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents Source: Journal of the American Chemical Society URL:[Link]
- Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: PMC - NIH URL:[Link]
- Title: KINETIC STUDIES OF SOME ALCOHOL–ISOCYAN
- Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)
- Title: PUBLICATION: "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)
- Title: Kinetic Studies of the Ester Formation via Fischer Esterific
- Title: Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines Source: Semantic Scholar URL:[Link]
- Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: Consensus URL:[Link]
- Title: Thiols And Thioethers Source: Master Organic Chemistry URL:[Link]
- Title: Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols Source: ACS Omega URL:[Link]
- Title: Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as c
- Title: Method for carboxylic acid esterification Source: Google Patents URL
- Title: Thioether Formation Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]
- Title: Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT Source: ACS Engineering Au URL:[Link]
- Title: Effect of Alcohol Structure on the Kinetics of Etherification and Dehydration over Tungstated Zirconia Source: eScholarship.org URL:[Link]
- Title: Kinetic Study on the Esterification of Hexanoic Acid with N,N-Dialkylamino Alcohols: Evidence for an Activation by Hydrogen Bonding Source: ResearchG
- Title: Kinetics and mechanism of esterification of palmitic acid with ethanol in the presence of Brønsted acidic ionic liquids as catalyst Source: Oxford Academic URL:[Link]
- Title: CHEM 222: Thioethers Source: YouTube URL:[Link]
- Title: 15.12: Thioethers (Sulfides) and Silyl Ethers Source: Chemistry LibreTexts URL:[Link]
- Title: Chemical Properties of 1-Propanol, 3-(ethylthio)- (CAS 18721-61-4) Source: Cheméo URL:[Link]
- Title: 04.07 Thioethers Source: YouTube URL:[Link]
- Title: Alcohol, Ether Synthesis, Grignard Reaction Source: StudySmarter URL:[Link]
- Title: The Continuous Acid-Catalyzed Dehydration of Alcohols in Supercritical Fluids Source: Journal of the American Chemical Society URL:[Link]
- Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL:[Link]
- Title: Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts Source: PubMed URL:[Link]
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Application Notes and Protocols: 3-(Ethylthio)propanol as a Versatile Building Block for Novel Compound Synthesis
Introduction
In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired functionalities. 3-(Ethylthio)propanol, a bifunctional molecule featuring a primary alcohol and a thioether moiety, represents a highly versatile and valuable scaffold. The distinct reactivity of the sulfur and oxygen centers allows for orthogonal chemical modifications, enabling the synthesis of a diverse array of derivatives. This guide provides an in-depth exploration of the chemical utility of this compound, complete with detailed experimental protocols for its key transformations. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to leverage this building block in their synthetic endeavors.
Organosulfur compounds, in particular, are integral to a wide range of pharmaceuticals and fine chemicals.[1] The thioether group in this compound can be selectively oxidized to either a sulfoxide or a sulfone, introducing polarity and hydrogen bonding capabilities that can significantly influence the pharmacological profile of a molecule.[2][3] Concurrently, the primary hydroxyl group serves as a handle for the introduction of various functionalities through esterification, etherification, or conversion to other leaving groups, facilitating further molecular elaboration.[4]
This document will detail the following key applications of this compound:
-
Selective Oxidation: Protocols for the controlled oxidation of the thioether to the corresponding sulfoxide and sulfone.
-
Hydroxyl Group Derivatization: Procedures for esterification and etherification to introduce diverse functionalities.
Each section will provide not only step-by-step protocols but also the underlying chemical principles and rationale for the chosen reagents and conditions, ensuring a comprehensive and practical guide for the proficient chemist.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 18721-61-4 | [5] |
| Molecular Formula | C₅H₁₂OS | [] |
| Molecular Weight | 120.21 g/mol | [] |
| Boiling Point | 103 °C (15 torr) | [] |
| Density | 0.992 g/cm³ | [] |
| Appearance | Colorless liquid | [7] |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is irritating to the eyes, respiratory system, and skin.[8] In case of contact, rinse the affected area immediately with plenty of water.[8] Store the compound in a cool, dry place away from oxidizing agents.
PART 1: Selective Oxidation of the Thioether Moiety
The oxidation of the thioether in this compound to a sulfoxide or sulfone is a powerful method for modulating the physicochemical properties of the molecule. The resulting sulfoxides and sulfones are important functional groups in many biologically active compounds.[2]
Workflow for Selective Oxidation
Caption: Selective oxidation pathways of this compound.
Protocol 1.1: Synthesis of 3-((Ethylsulfinyl)propan-1-ol (Sulfoxide)
The selective oxidation of a sulfide to a sulfoxide requires careful control of the oxidant stoichiometry to prevent over-oxidation to the sulfone.[2] Hydrogen peroxide is an environmentally benign oxidant that can be used for this transformation.[9]
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.20 g, 10.0 mmol) in methanol (20 mL).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add hydrogen peroxide (1.13 mL, 11.0 mmol, 1.1 equivalents) dropwise to the stirred solution over 10 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and quench the excess peroxide by the slow addition of saturated aqueous sodium sulfite solution until a negative test with peroxide test strips is observed.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add dichloromethane (30 mL) and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-((ethylsulfinyl)propan-1-ol.
Protocol 1.2: Synthesis of 3-((Ethylsulfonyl)propan-1-ol (Sulfone)
The oxidation of the sulfide to a sulfone requires a greater excess of the oxidizing agent and often more forcing conditions.[10]
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.20 g, 10.0 mmol) in acetic acid (20 mL).
-
Slowly add hydrogen peroxide (2.27 mL, 22.0 mmol, 2.2 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and maintain for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and then place it in an ice bath.
-
Carefully quench the excess peroxide by the slow addition of saturated aqueous sodium sulfite solution.
-
Neutralize the acetic acid by the careful addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield 3-((ethylsulfonyl)propan-1-ol.
PART 2: Derivatization of the Hydroxyl Group
The primary alcohol of this compound provides a versatile handle for the introduction of a wide range of functional groups through esterification and etherification, enabling the synthesis of diverse compound libraries.[4]
Workflow for Hydroxyl Group Derivatization
Caption: Derivatization pathways for the hydroxyl group of this compound.
Protocol 2.1: Esterification - Synthesis of 3-(Ethylthio)propyl Acetate
Esterification of this compound can be readily achieved by reaction with an acyl chloride in the presence of a base to neutralize the HCl byproduct.[11][12] This method is generally high-yielding and proceeds under mild conditions. The synthesis of the analogous 3-(methylthio)propyl acetate is well-documented.[13][14]
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.20 g, 10.0 mmol) and triethylamine (1.52 mL, 11.0 mmol, 1.1 equivalents) in anhydrous dichloromethane (30 mL).
-
Cool the flask in an ice bath to 0 °C.
-
Prepare a solution of acetyl chloride (0.78 mL, 11.0 mmol, 1.1 equivalents) in anhydrous dichloromethane (10 mL) and add it to the dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred alcohol solution over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-(ethylthio)propyl acetate.
Protocol 2.2: Etherification - Synthesis of 3-(Benzylthio)propane-1-ol
The Williamson ether synthesis is a classical and reliable method for the preparation of ethers from an alcohol and an alkyl halide.[15] The alcohol is first deprotonated with a strong base to form the alkoxide, which then acts as a nucleophile to displace the halide.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (0.44 g, 11.0 mmol, 1.1 equivalents of 60% dispersion) in anhydrous THF (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.20 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise to the stirred suspension. (Caution: Hydrogen gas is evolved).
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 equivalents) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(benzyloxy)-3-(ethylthio)propane.
Protocol 2.3: Conversion to a Mesylate for Further Nucleophilic Substitution
The hydroxyl group can be converted into a good leaving group, such as a mesylate, to facilitate subsequent nucleophilic substitution reactions.[16]
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.20 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol, 1.5 equivalents) in anhydrous DCM (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (0.93 mL, 12.0 mmol, 1.2 equivalents) dropwise.
-
Stir the reaction at 0 °C for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Separate the organic layer and wash it with cold 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(ethylthio)propyl methanesulfonate, which can often be used in the next step without further purification.
Conclusion
This compound is a readily available and highly adaptable building block for the synthesis of a wide range of novel compounds. Its bifunctional nature allows for selective and sequential modifications of its thioether and hydroxyl moieties. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this versatile molecule. By leveraging these methodologies, scientists in drug discovery and materials science can efficiently generate libraries of diverse compounds for screening and development, accelerating the pace of innovation in their respective fields.
References
- PubChem. 3-(Methylthio)propyl acetate.
- Chemguide. Esterification - alcohols and carboxylic acids. [Link]
- Chemguide. Making esters. [Link]
- Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]
- Chemistry LibreTexts. 3.1.7: Reactions of Alcohols. [Link]
- MDPI. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]
- Organic Chemistry Portal.
- Organic Chemistry Portal.
- PubMed.
- ResearchGate. A–C) Sulfide oxidation protocols targeting the synthesis of APIs; D) this work. [Link]
- The Good Scents Company. methionyl acetate 3-(methylthio)
- ResearchGate.
- YouTube. Esterification using Acid Chloride and Alcohol. [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- National Center for Biotechnology Information. 3-(Methylthio)
- PubMed. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)
- ResearchGate. Oxidation of sulfoxides to sulfones by hydrogen peroxide over Ti-containing zeolites. [Link]
- ResearchGate. Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes. [Link]
- NIH.
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Application Notes & Protocols for 3-(Ethylthio)propanol in Flavor and Fragrance Chemistry
Abstract: This document provides a comprehensive technical guide on the role and application of 3-(Ethylthio)propanol (CAS: 18721-61-4) in the field of flavor and fragrance chemistry. It is intended for researchers, flavorists, perfumers, and drug development professionals. This guide covers the compound's physicochemical properties, sensory profile, synthesis, and applications. Detailed, field-proven protocols for its analytical characterization using modern chromatographic techniques are provided to ensure scientific integrity and reproducibility.
Introduction and Scientific Context
Volatile sulfur compounds (VSCs) are among the most potent and impactful aroma chemicals known, often possessing extremely low odor detection thresholds.[1][2][3] Within this class, thioethers and thioalcohols like this compound play a crucial role in building complex and authentic flavor and fragrance profiles. While its close analogue, 3-(methylthio)propanol (methionol), is widely recognized for its savory, soup-like, and meaty characteristics, this compound offers a distinct sensory profile that is valuable for nuanced flavor and fragrance creation.[4][5][6]
The presence of both a thioether linkage and a primary alcohol functional group in its structure makes this compound a versatile molecule. The thioether contributes the characteristic sulfurous notes, while the hydroxyl group provides a point for further chemical modification (e.g., esterification) and influences its solubility and volatility. Understanding the precise application and analytical chemistry of this compound is essential for its effective use in product development.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its handling, formulation, and analysis.
| Property | Value | Source(s) |
| IUPAC Name | 3-(Ethylsulfanyl)propan-1-ol | [][8] |
| Synonyms | Ethyl 3-hydroxypropyl sulfide, 3-Ethylthio-1-propanol | [][9][10] |
| CAS Number | 18721-61-4 | [][9][10] |
| Molecular Formula | C₅H₁₂OS | [][9] |
| Molecular Weight | 120.21 g/mol | [][9] |
| Appearance | Solid / Liquid (congealing point near room temp.) | [10] |
| Boiling Point | 103 °C (at 15 torr); 227-228 °C (at 760 torr) | [][10] |
| Density | 0.992 g/cm³ | [][10] |
| Refractive Index | ~1.483 | [10] |
| Flash Point | 75 °C | [10] |
Synthesis and Natural Occurrence
Synthetic Pathway
This compound is not widely reported as a natural product and is primarily produced via chemical synthesis. A common and efficient method involves the nucleophilic substitution of a 3-halopropanol with an ethanethiolate salt. This reaction is straightforward and scalable for industrial production.
Exemplary Protocol: Synthesis from 3-Chloro-1-propanol
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, thermometer, and nitrogen inlet, dissolve sodium ethanethiolate in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Nucleophilic Addition: Slowly add an equimolar amount of 3-chloro-1-propanol to the solution at room temperature. An exotherm may be observed.
-
Reaction Completion: Heat the mixture to 60-70 °C and stir for 4-6 hours until gas chromatography analysis of an aliquot shows complete consumption of the starting materials.
-
Workup: Cool the reaction mixture, quench with water, and extract the product with a non-polar organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield high-purity this compound.
Caption: Plausible synthetic route for this compound.
Natural Occurrence
While many related volatile sulfur compounds are key components of food aromas, the natural occurrence of this compound is not extensively documented in scientific literature. It is plausible that it may occur at trace levels in fermented products or cooked foods through reactions involving ethanol and sulfur-containing amino acid degradation products, but it is not considered a common natural flavor constituent.
Sensory Profile and Applications
Organoleptic Properties
The sensory profile of this compound is distinct from its methyl analog. Its character is defined by sulfurous and vegetable-like notes.
-
Odor Description (at 0.10% in propylene glycol): Sulfurous, vegetable, potato.[10]
The ethyl group, compared to the methyl group in methionol, can often impart a slightly harsher, more rubbery, or alliaceous (garlic/onion) nuance to the sulfur character, while also potentially reducing the savory, "meaty" or "soupy" notes.[5] As with all potent aroma chemicals, the perceived aroma is highly dependent on its concentration and the matrix in which it is evaluated.
Applications in Flavor & Fragrance
The primary application of this compound is in the formulation of savory flavors where a specific cooked vegetable or allium note is desired.
| Application Area | Recommended Use Level (ppm) | Expected Sensory Contribution |
| Savory Flavors | 0.1 - 5.0 | Adds depth to cooked potato, leek, and cabbage profiles. |
| Meat & Broth Flavors | 0.05 - 2.0 | Provides a subtle sulfurous background note, enhancing richness. |
| Snack Seasonings | 0.2 - 3.0 | Contributes to authentic fried potato or vegetable chip flavors. |
| Specialty Fragrance | Trace | Used in niche fragrances to create unique, earthy, or vegetal accords. |
Causality in Application: The choice to use this compound over other sulfur compounds is driven by the need for specific vegetable-sulfur notes without the strong "meaty" or "bouillon" character of methionol.[5][6] Its linear structure and functional groups allow it to blend well with other flavor components like pyrazines, aldehydes, and other sulfur compounds to create a complete and rounded flavor profile.
Analytical Protocols
The analysis of reactive, trace-level volatile thiols in complex matrices like food and beverages presents significant challenges.[1][2][3] Robust, validated protocols are essential for accurate identification and quantification.
Protocol 1: Identification by Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
Principle: This protocol provides a method for the extraction and identification of this compound from a food or fragrance matrix. HS-SPME is a solvent-free extraction technique that concentrates volatiles from the headspace above a sample onto a coated fiber. Gas Chromatography-Mass Spectrometry (GC-MS) then separates the compounds and provides mass spectra for definitive identification.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5.0 g of the homogenized sample (e.g., potato puree, soup base) into a 20 mL headspace vial.
-
Add 5.0 mL of deionized water and 1.5 g of sodium chloride (to increase the ionic strength and promote volatilization).
-
If available, add an appropriate internal standard (e.g., a deuterated analogue or a related thiol not present in the sample).
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
Place the vial in an autosampler heating block set to 60 °C.
-
Allow the sample to equilibrate for 15 minutes with agitation.
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60 °C with continued agitation.
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet for 5 minutes at 250 °C in splitless mode.
-
Column: Use a mid-to-polar polarity column (e.g., DB-WAX or ZB-FFAP, 30 m x 0.25 mm x 0.25 µm) for good peak shape of the alcohol.
-
Oven Program: Start at 40 °C (hold 3 min), ramp at 6 °C/min to 220 °C (hold 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 35 to 300.
-
-
Data Interpretation:
-
Identify the this compound peak by comparing its retention time and mass spectrum to an authentic reference standard.
-
Expected key fragments for this compound would include the molecular ion (m/z 120) and fragments corresponding to the loss of water (m/z 102), the propyl chain cleavage, and the ethylthio moiety.
-
Protocol 2: Sensory Characterization by Gas Chromatography-Olfactometry (GC-O)
Principle: GC-Olfactometry (GC-O) couples the separation power of a GC with the human nose as a highly sensitive detector. This allows for the identification of odor-active compounds in a mixture, even those present below the detection limits of instrumental detectors.
Methodology:
-
Sample Preparation & GC Separation: Prepare and inject the sample as described in Protocol 1 (or via a solvent extract for higher concentration).
-
Effluent Splitting: At the end of the GC column, use a calibrated effluent splitter to divide the column flow between the MS detector (or a Flame Ionization Detector, FID) and a heated sniffing port (e.g., a 1:1 split).
-
Olfactometry:
-
A trained sensory panelist (or multiple panelists in succession) sniffs the effluent from the heated, humidified sniffing port throughout the entire GC run.
-
The panelist records the retention time, duration, and a detailed description of every odor event perceived using specialized software or a voice recorder.
-
-
Data Analysis:
-
Correlate the retention times of the odor events with the peaks from the instrumental detector (MS or FID).
-
Confirm the identity of the compound responsible for the "sulfurous, vegetable, potato" aroma by matching the retention time and mass spectrum with the this compound standard.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the relative odor potency of the compound in the sample.
-
Caption: Workflow for the analysis of this compound.
Conclusion
This compound is a specialized yet valuable aroma chemical for creating specific savory and vegetable notes in flavors and unique accords in fragrances. Its proper application requires a foundational understanding of its distinct sensory properties relative to other sulfur compounds. The analytical protocols detailed herein provide a robust framework for the quality control, identification, and sensory characterization of this compound, enabling researchers and developers to utilize this compound with precision and confidence.
References
- PubChem. (n.d.). 3-(Methylthio)-1-propanol. National Center for Biotechnology Information.
- Knowde. (n.d.). Treatt - 3-(Methylthio) Propanol - Synthetic - Nanotechnology-free.
- Etschmann, M., et al. (2011). Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts. PubMed.
- The Good Scents Company. (n.d.). methionol 3-(methylthio)propanol.
- UL Prospector. (2025). 3-(Methylthio)Propanol by KY Flavor.
- Ferreira, V. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. PubMed.
- FooDB. (2010). Showing Compound 3-(Methylthio)propanal (FDB008541).
- MDPI. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process.
- National Institutes of Health. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. PMC.
- ResearchGate. (2019). (PDF) Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine.
- ResearchGate. (2022). Sensorial Contribution and Formation Pathways of Thiols in Foods: A Review.
- PubChem. (n.d.). Ethyl 3-(methylthio)propionate. National Center for Biotechnology Information.
Sources
- 1. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. methionol, 505-10-2 [thegoodscentscompany.com]
- 6. ulprospector.com [ulprospector.com]
- 8. Compound 3-(ethylsulfanyl)propan-1-ol - Chemdiv [chemdiv.com]
- 9. scbt.com [scbt.com]
- 10. This compound | 18721-61-4 [amp.chemicalbook.com]
Application Note & Protocols: Biocatalytic Production of 3-(Ethylthio)propanol and its Derivatives
Introduction: The Case for Biocatalysis in Specialty Chemical Synthesis
3-(Ethylthio)propanol is a sulfur-containing organic molecule with potential applications as a specialty flavor and fragrance compound, reminiscent of savory, onion, and meaty notes.[][2] Furthermore, its functionalized derivatives represent valuable scaffolds in medicinal chemistry and drug development, where thioether and hydroxyl moieties can be key for biological activity or serve as handles for further modification.[3][4]
Traditionally, the synthesis of such molecules relies on conventional chemical routes, which may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers a compelling alternative.[5] Enzymatic reactions are conducted under mild, aqueous conditions, exhibit remarkable chemo-, regio-, and stereoselectivity, and align with the principles of green chemistry.[6] For flavor and fragrance applications, biocatalytic routes allow the final product to be labeled as "natural," a significant commercial advantage.[7]
This guide provides a detailed framework for the biocatalytic production of this compound via whole-cell fermentation and the subsequent synthesis of its acetate ester derivative using an isolated enzyme approach. We will explore the underlying biochemical pathways, provide step-by-step protocols, and offer insights into process optimization and analysis.
Part 1: Whole-Cell Production of this compound via the Ehrlich Pathway
Scientific Rationale & Mechanistic Insight
The Ehrlich pathway is a metabolic route found in yeasts, such as Saccharomyces cerevisiae, for the catabolism of amino acids into higher alcohols, also known as fusel alcohols. The process involves three key enzymatic steps: transamination, decarboxylation, and reduction.[8] While this pathway is well-documented for the conversion of L-methionine to 3-(methylthio)propanol (methionol), we can logically extend this principle to the use of L-ethionine, the ethyl-analogue of methionine, as a precursor for this compound.
By providing L-ethionine as the primary nitrogen source in the culture medium, the yeast is compelled to utilize the Ehrlich pathway for its metabolism. This strategy channels the amino acid precursor towards the desired alcohol product.
Figure 1: Proposed Ehrlich pathway for the conversion of L-ethionine to this compound in yeast.
Protocol 1: Fermentative Production of this compound
This protocol details the production of this compound using S. cerevisiae in a batch fermentation process.
Materials & Reagents:
-
Saccharomyces cerevisiae strain (e.g., CEN.PK113-7D)
-
YPD Broth (1% yeast extract, 2% peptone, 2% dextrose)
-
Sterile Deionized Water
-
Fermentation Medium (per liter):
-
Glucose: 50 g
-
L-Ethionine: 5-10 g (This is the key precursor)
-
Yeast Nitrogen Base (without amino acids): 6.7 g
-
-
Antifoam agent (e.g., Antifoam 204)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
-
Sterile baffled flasks (250 mL for inoculum, 2 L for production)
-
Shaking incubator
-
Bioreactor (optional, for scaled-up and controlled production)
-
Centrifuge and sterile centrifuge bottles
Step-by-Step Methodology:
-
Inoculum Preparation (24-48 hours):
-
Aseptically inoculate 50 mL of sterile YPD broth in a 250 mL baffled flask with a single colony of S. cerevisiae.
-
Incubate at 30°C with shaking at 200 rpm for 24 hours, or until the culture reaches the mid-exponential growth phase (OD₆₀₀ ≈ 2-4).
-
Causality Insight: A healthy, actively growing inoculum is critical for minimizing the lag phase and ensuring a robust fermentation start.
-
-
Fermentation (72-96 hours):
-
Prepare 1 L of fermentation medium and sterilize by autoclaving. If using a bioreactor, sterilize the vessel and medium in situ.
-
After cooling to 30°C, add a few drops of sterile antifoam agent.
-
Inoculate the fermentation medium with the entire 50 mL seed culture (a 5% v/v inoculation).
-
Incubate at 30°C. If using flasks, shake at 200 rpm. If using a bioreactor, maintain pH at 5.0 (with NaOH/H₂SO₄) and provide gentle agitation (e.g., 300 rpm) and aeration (e.g., 1 vvm).
-
Causality Insight: L-ethionine serves as both a nitrogen source and the specific precursor for the target molecule. High glucose concentration provides the necessary carbon and energy, including the NADH required for the final reduction step.[8]
-
-
Harvesting and Extraction:
-
After the fermentation period (typically determined by cessation of glucose consumption or CO₂ evolution), harvest the culture broth.
-
Pellet the yeast cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the product.
-
Perform a liquid-liquid extraction on the supernatant. Add an equal volume of ethyl acetate, shake vigorously for 2 minutes, and allow the phases to separate.
-
Collect the upper organic (ethyl acetate) phase. Repeat the extraction on the aqueous phase two more times to maximize recovery.
-
Pool the organic extracts and dry over anhydrous sodium sulfate to remove residual water.
-
Causality Insight: Ethyl acetate is a suitable solvent for extracting moderately polar alcohols like this compound while being immiscible with the aqueous broth.
-
-
Concentration and Analysis:
-
Carefully remove the solvent from the dried extract using a rotary evaporator.
-
The remaining oil is the crude product. Analyze a sample via Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantification and identity confirmation (see Part 3).
-
Part 2: Enzymatic Synthesis of 3-(Ethylthio)propyl Acetate
Scientific Rationale & Mechanistic Insight
Esters are highly valuable derivatives, often possessing more desirable fruity or floral aromatic properties than their corresponding alcohols.[6] Lipases are a class of hydrolase enzymes that can catalyze the formation of ester bonds in low-water environments, a reaction known as transesterification.[7] This enzymatic approach avoids the need for corrosive acid catalysts and high temperatures typical of chemical esterification.
We will use the biocatalytically produced this compound as a substrate for a lipase-catalyzed reaction with an acyl donor to synthesize 3-(ethylthio)propyl acetate.
Figure 2: Lipase-catalyzed synthesis of 3-(ethylthio)propyl acetate.
Protocol 2: Lipase-Catalyzed Ester Synthesis
This protocol describes the synthesis of an acetate ester derivative from the alcohol product of Protocol 1.
Materials & Reagents:
-
Crude or purified this compound (from Protocol 1)
-
Immobilized Lipase (e.g., Novozym 435 - immobilized Candida antarctica Lipase B)
-
Vinyl Acetate (acyl donor)
-
Anhydrous solvent (e.g., Hexane or Heptane)
-
Molecular sieves (3Å, activated)
-
Reaction vessel (e.g., screw-cap vial or round-bottom flask)
-
Orbital shaker or magnetic stirrer with heating
-
Filtration setup
Step-by-Step Methodology:
-
Reaction Setup:
-
In a clean, dry reaction vessel, dissolve 100 mg of this compound in 10 mL of anhydrous hexane.
-
Add molecular sieves (~1 g) to scavenge any residual water, which can promote the reverse hydrolysis reaction.
-
Add 1.5 molar equivalents of vinyl acetate.
-
Causality Insight: Vinyl acetate is an excellent acyl donor because the reaction is essentially irreversible. The enol byproduct tautomerizes to volatile acetaldehyde, which is easily removed, thus driving the reaction equilibrium towards the ester product.
-
-
Enzymatic Reaction:
-
Add the immobilized lipase to the reaction mixture (e.g., 10-20 mg, or 10-20% by weight of the substrate).
-
Seal the vessel and place it on an orbital shaker at 200 rpm and a constant temperature of 40-50°C.
-
Monitor the reaction progress by taking small aliquots over time (e.g., at 2, 4, 8, 24 hours) and analyzing them by GC.
-
-
Product Recovery:
-
Once the reaction has reached completion (or equilibrium), stop the agitation.
-
Remove the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse in subsequent batches.
-
Causality Insight: The use of an immobilized enzyme greatly simplifies downstream processing, as the catalyst is a solid that can be easily separated from the liquid product mixture.
-
Remove the solvent and excess vinyl acetate from the filtrate using a rotary evaporator to yield the crude ester product. Further purification can be achieved by column chromatography if necessary.
-
Part 3: Analytical Methods & Data Presentation
Protocol 3: GC-FID for Quantification
Accurate quantification of substrates and products is essential for determining reaction efficiency.
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or organic extract in a suitable solvent (e.g., ethyl acetate).
-
Quantification: Generate a calibration curve using authentic standards of this compound and 3-(ethylthio)propyl acetate of known concentrations. Calculate product titer (g/L) and conversion (%) based on this curve.
-
Confirmation: Confirm the identity of product peaks using GC-MS and comparing the fragmentation pattern to known spectra.
Data Summary Table
Summarize experimental results in a clear, tabular format for easy comparison.
| Run ID | Biocatalyst | Substrate | Substrate Conc. (g/L) | Reaction Time (h) | Product Titer (g/L) | Conversion (%) |
| Fer-01 | S. cerevisiae | L-Ethionine | 10 | 72 | e.g., 3.5 | e.g., 55% |
| Est-01 | Novozym 435 | This compound | 10 | 24 | e.g., 9.1 | e.g., >95% |
| ... | ... | ... | ... | ... | ... | ... |
Experimental Workflow Overview
Figure 3: Overall experimental workflow from yeast culture to final derivative analysis.
References
- Asian Journal of Chemistry. (2017). Biosynthesis of Food Flavours and Fragrances - A Review. [Link]
- Biocatalysts. (n.d.).
- Food Safety Institute. (2024).
- Divulga UAB. (n.d.).
- Etschmann, M. M. W., et al. (2008). Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)
- The Good Scents Company. (n.d.). methionol 3-(methylthio)propanol. [Link]
- International Journal of Pharmaceutical Sciences. (n.d.). Pro-Drug Development. [Link]
- Anticancer Agents in Medicinal Chemistry. (2023). Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors. [Link]
Sources
- 2. methionol, 505-10-2 [thegoodscentscompany.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Enzyme-Based Production of Natural Flavors • Food Safety Institute [foodsafety.institute]
- 7. Flavor enzymatic synthesis - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-(Ethylthio)propanol Analogs: A Detailed Protocol for Researchers
Introduction
3-(Ethylthio)propanol and its analogs are a class of sulfur-containing organic compounds that hold significant interest for researchers in medicinal chemistry and materials science. The introduction of a thioether linkage and a hydroxyl group provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The thioether moiety can influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets, while the hydroxyl group offers a convenient handle for further chemical modification. This guide provides a comprehensive overview of the synthesis of this compound analogs, with a focus on two robust and widely applicable methods: the photoinitiated thiol-ene reaction and the base-catalyzed Michael addition. This document is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to successfully synthesize and characterize these valuable compounds.
Mechanistic Insights: The Chemistry of Thioether Formation
The construction of the C-S bond in 3-(alkyl/arylthio)propanol analogs is typically achieved through the addition of a thiol to an alkene, most commonly allyl alcohol or its derivatives. This can be accomplished through two primary mechanistic pathways: a radical-mediated addition (thiol-ene reaction) or a nucleophilic conjugate addition (Michael addition).
The Thiol-Ene Reaction: A Radical Pathway
The thiol-ene reaction is a powerful "click" chemistry process that proceeds via a radical chain mechanism.[1] This reaction is characterized by its high efficiency, stereoselectivity, and tolerance of a wide range of functional groups.[2] The initiation of the reaction can be achieved photochemically or thermally. In the context of this protocol, we will focus on photoinitiation, which offers mild reaction conditions and excellent temporal control.[3]
The reaction is initiated by a photoinitiator, which upon exposure to UV light, generates a radical species. This radical then abstracts a hydrogen atom from the thiol (R-SH), forming a thiyl radical (R-S•). The highly reactive thiyl radical then adds to the double bond of the allyl alcohol in an anti-Markovnikov fashion, generating a carbon-centered radical. This carbon-centered radical subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the desired thioether product.
General Synthetic Strategy
The overall synthetic approach for generating 3-(alkyl/arylthio)propanol analogs is depicted below. The choice of thiol and substituted allyl alcohol allows for the creation of a diverse library of compounds.
Sources
Experimental Design for Reactions of 3-(Ethylthio)propanol: A Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for conducting chemical reactions with 3-(Ethylthio)propanol. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights, step-by-step methodologies, and the causal reasoning behind experimental choices. By focusing on the unique bifunctional nature of this compound, which contains both a primary alcohol and a thioether moiety, this guide aims to equip scientists with the knowledge to perform selective transformations with precision and confidence.
Introduction to this compound
This compound (CAS No. 18721-61-4) is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a nucleophilic thioether and a primary alcohol, allows for a variety of chemical modifications. The presence of these two functional groups in close proximity presents both opportunities and challenges for selective reactions. Understanding the relative reactivity of the hydroxyl and thioether groups is paramount to designing successful synthetic strategies. This guide will focus on two fundamental transformations: the esterification of the alcohol and the selective oxidation of the thioether.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and for designing appropriate reaction and purification protocols.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂OS | |
| Molecular Weight | 120.21 g/mol | |
| Boiling Point | 103 °C (15 torr) | |
| Density | 0.992 g/cm³ | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Sulfurous |
Safety Precautions
Core Reactions and Protocols
The dual functionality of this compound necessitates careful consideration of reaction conditions to achieve selectivity. The following sections provide detailed protocols for the targeted modification of either the alcohol or the thioether group.
Protocol 1: Esterification of this compound to 3-(Ethylthio)propyl Acetate
Esterification of the primary alcohol can be readily achieved using acetic anhydride, a common and efficient acetylating agent.[3] The use of a base catalyst, such as pyridine, facilitates the reaction by deprotonating the alcohol, thereby increasing its nucleophilicity.[4]
Reaction Principle: The lone pair of electrons on the oxygen of the hydroxyl group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of an acetate ion, which is then protonated, yields the ester product and acetic acid as a byproduct. Pyridine acts as a base to activate the alcohol and to neutralize the acetic acid formed during the reaction.[4]
Figure 1: Workflow for the esterification of this compound.
Materials:
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Dry Pyridine
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Step-by-Step Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in dry pyridine (2-10 mL per mmol of substrate).[5]
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 equivalents per hydroxyl group) dropwise to the solution.[5]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(ethylthio)propyl acetate.
Characterization of 3-(Ethylthio)propyl Acetate:
-
¹H NMR: Expected signals would include a triplet for the methyl group of the ethylthio moiety, a quartet for the methylene group adjacent to the sulfur, a triplet for the methylene group attached to the acetate, a multiplet for the central methylene group, and a singlet for the acetyl methyl group.
-
¹³C NMR: Distinct signals are expected for the methyl and methylene carbons of the ethylthio group, the two methylene carbons of the propyl chain, the methyl carbon of the acetyl group, and the carbonyl carbon of the ester.
-
FTIR (Infrared Spectroscopy): The spectrum should show a strong absorption band characteristic of the C=O stretch of an aliphatic ester in the range of 1750-1735 cm⁻¹, and C-O stretching bands in the 1300-1000 cm⁻¹ region.[3] The broad O-H stretch of the starting material (around 3300 cm⁻¹) should be absent.
-
Mass Spectrometry (EI-MS): The mass spectrum is expected to show a molecular ion peak. Common fragmentation patterns for acetates include the loss of the acetyl group and cleavage of the C-O bond.[6]
Protocol 2: Selective Oxidation of this compound to 3-(Ethylsulfinyl)propanol
The selective oxidation of the thioether to a sulfoxide in the presence of a primary alcohol requires a mild and selective oxidizing agent. Hydrogen peroxide in acetic acid is an effective and environmentally friendly ("green") system for this transformation, often proceeding at room temperature without the need for metal catalysts.[7][8] This method generally avoids overoxidation to the sulfone.[7]
Reaction Principle: The sulfur atom of the thioether is more nucleophilic than the oxygen of the primary alcohol, allowing for selective oxidation. In an acidic medium like acetic acid, hydrogen peroxide is protonated, making it a more potent electrophile. The sulfur atom attacks the terminal oxygen of the activated hydrogen peroxide, leading to the formation of the sulfoxide and water.
Figure 2: Workflow for the selective oxidation of this compound.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% aqueous solution)
-
Sodium Hydroxide (NaOH) solution (e.g., 4 M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in glacial acetic acid (approximately 1 mL per mmol of substrate).
-
Slowly add 30% aqueous hydrogen peroxide (4.0 equivalents) to the stirred solution.[7]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed. The sulfoxide product is typically more polar than the starting thioether.
-
Upon completion, carefully neutralize the resulting solution with an aqueous NaOH solution (e.g., 4 M) to a pH of ~7.
-
Extract the product with CH₂Cl₂.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 3-(ethylsulfinyl)propanol.
Characterization of 3-(Ethylsulfinyl)propanol:
-
¹H NMR: The protons on the methylene group adjacent to the sulfur will be diastereotopic and are expected to show a more complex splitting pattern and a downfield shift compared to the starting material. The other signals will also be present, corresponding to the rest of the molecule.
-
¹³C NMR: The carbon atoms adjacent to the sulfoxide group will experience a significant downfield shift compared to the thioether.
-
FTIR (Infrared Spectroscopy): A strong absorption band characteristic of the S=O stretch is expected in the region of 1050-1030 cm⁻¹.[9] The broad O-H stretch of the alcohol group will still be present.
-
Mass Spectrometry (EI-MS): The fragmentation of sulfoxides can be complex. A common fragmentation pathway is the loss of the alkylsulfenic acid.[10]
Conclusion
The protocols detailed in this guide provide a solid foundation for the selective esterification and oxidation of this compound. The key to successful synthesis with this bifunctional molecule lies in the careful selection of reagents and reaction conditions to target the desired functional group. By understanding the underlying chemical principles and following these detailed procedures, researchers can confidently utilize this compound as a versatile building block in their synthetic endeavors.
References
- Creese, M. J., et al. (2007). Mechanisms for the proton mobility-dependent gas-phase fragmentation reactions of S-alkyl cysteine sulfoxide-containing peptide ions. Journal of the American Society for Mass Spectrometry, 18(6), 1136-1147. [Link]
- Advanced Biotech.
- Eikmann, D., et al. (2012). Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts. Applied Microbiology and Biotechnology, 95(4), 911-920. [Link]
- Harrison, A. G., & Herman, J. A. (1981). Energetics and structural effects in the fragmentation of protonated esters in the gas phase. Canadian Journal of Chemistry, 59(14), 2133-2141. [Link]
- Karami, B., et al. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. International Journal of Organic Chemistry, 1(4), 204-208. [Link]
- LibreTexts Chemistry. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
- Metlin. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
- Nardi, M., et al. (2020). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 8, 769. [Link]
- Nishimura, T., et al. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). [Link]
- PubChem. 3-(Methylthio)
- Ranu, B. C., et al. (2002). A simple and efficient procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry - Section B, 41B(1), 143-145. [Link]
- Rayati, S., et al. (2024). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry, 3(1), 61-73. [Link]
- ResearchGate. FTIR spectrum of dimethyl sulfoxide. [Link]
- ResearchGate. How can I get acetylation with acetic anhydride and pyridine?. [Link]
- UCLA Chemistry. IR Spectroscopy Tutorial: Esters. [Link]
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- Varghese, J. R., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 1(2), 209-221. [Link]
- Zare, A., et al. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate.
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The Strategic Application of 3-(Ethylthio)propanol in the Synthesis of Thioether-Containing Pharmaceuticals
Introduction: The Emergence of Thioether Moieties in Modern Pharmaceuticals
In the landscape of contemporary drug discovery and development, the incorporation of thioether functionalities has become a cornerstone for modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). These sulfur-containing scaffolds are prevalent in a wide array of therapeutics, from antipsychotics to antidepressants, owing to their ability to influence metabolic stability, receptor binding affinity, and overall bioavailability.[1][2] 3-(Ethylthio)propanol, a bifunctional molecule featuring both a primary alcohol and a thioether, represents a versatile and highly valuable building block for the synthesis of complex pharmaceutical intermediates. Its distinct chemical properties allow for selective modifications at either the hydroxyl or the sulfur center, providing a strategic advantage in the design of convergent and efficient synthetic routes.
This comprehensive guide delves into the practical applications of this compound in pharmaceutical synthesis. We will explore its chemical reactivity, provide detailed protocols for its conversion into key pharmaceutical precursors, and discuss its potential role in the synthesis of prominent antidepressant drugs. The methodologies described herein are grounded in established chemical principles and are designed to provide researchers and drug development professionals with a robust framework for leveraging this important synthetic tool.
Physicochemical Properties and Reactivity Profile of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for successful process development and scale-up. The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C5H12OS | [] |
| Molecular Weight | 120.21 g/mol | [] |
| Boiling Point | 103 °C (15 torr) | [] |
| Density | 0.992 g/cm³ | [] |
| Appearance | Colorless liquid | |
| Solubility | Soluble in a wide range of organic solvents |
The reactivity of this compound is dictated by its two primary functional groups: the terminal hydroxyl group and the internal thioether linkage. The hydroxyl group can undergo a wide range of classical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a variety of leaving groups (e.g., tosylates, mesylates, or halides). This allows for the introduction of the 3-(ethylthio)propyl moiety into a target molecule via nucleophilic substitution reactions.
The thioether sulfur is relatively stable under many reaction conditions but can be selectively oxidized to the corresponding sulfoxide or sulfone if desired. This offers a further avenue for structural diversification and modulation of the electronic and steric properties of the final API.
Application in the Synthesis of Antidepressant Scaffolds: A Case Study Approach
While direct, publicly disclosed syntheses of major pharmaceuticals from this compound are not widespread, its utility can be effectively demonstrated by outlining a synthetic pathway to a key intermediate for a prominent class of thioether-containing antidepressants. Vortioxetine, a multimodal antidepressant, features a [2-(piperazin-1-yl)phenyl]sulfane core. A key precursor for this and similar structures is a functionalized aminothiophenol derivative. Here, we present a detailed protocol for the synthesis of a 3-(ethylthio)propyl-functionalized amine, a versatile intermediate for the synthesis of various heterocyclic pharmaceutical scaffolds.
Experimental Workflow for Intermediate Synthesis
The following workflow outlines the conversion of this compound to 3-(Ethylthio)propylamine, a crucial building block for introducing the thioether sidechain.
Caption: Synthetic workflow from this compound to 3-(Ethylthio)propylamine.
Detailed Protocols
Protocol 1: Synthesis of 3-(Ethylthio)propyl Tosylate
Objective: To activate the hydroxyl group of this compound for subsequent nucleophilic substitution by converting it to a tosylate.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine (anhydrous, 2.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-(ethylthio)propyl tosylate.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure product.
Protocol 2: Synthesis of 1-Azido-3-(ethylthio)propane
Objective: To introduce a nitrogen functionality via nucleophilic substitution of the tosylate with sodium azide.
Materials:
-
3-(Ethylthio)propyl tosylate (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 3-(ethylthio)propyl tosylate in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium azide to the solution and heat the mixture to 60-70 °C.
-
Stir the reaction at this temperature for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (Note: organic azides can be explosive, avoid high temperatures and distillation to dryness). The product is often used in the next step without extensive purification.
Protocol 3: Synthesis of 3-(Ethylthio)propylamine
Objective: To reduce the azide to the corresponding primary amine.
Method A: Catalytic Hydrogenation
Materials:
-
1-Azido-3-(ethylthio)propane (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Round-bottom flask, magnetic stirrer, filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the crude 1-azido-3-(ethylthio)propane in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain 3-(ethylthio)propylamine.[4]
Method B: Reduction with Lithium Aluminum Hydride (LAH)
Materials:
-
1-Azido-3-(ethylthio)propane (1.0 eq)
-
Lithium aluminum hydride (LAH) (1.5 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, filtration apparatus
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend LAH in anhydrous diethyl ether or THF and cool to 0 °C.
-
Dissolve 1-azido-3-(ethylthio)propane in the same anhydrous solvent and add it dropwise to the LAH suspension via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the solid.
-
Wash the solid thoroughly with the solvent.
-
Concentrate the combined filtrate under reduced pressure to yield 3-(ethylthio)propylamine.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in pharmaceutical synthesis. Its bifunctional nature allows for a range of strategic chemical manipulations, making it an ideal starting material for the introduction of the 3-(ethylthio)propyl moiety into complex molecules. The protocols detailed in this guide provide a reliable pathway for the synthesis of 3-(ethylthio)propylamine, a key intermediate for the development of thioether-containing pharmaceuticals, particularly in the realm of antidepressants. As the demand for novel therapeutics with fine-tuned pharmacological profiles continues to grow, the strategic use of such functionalized building blocks will undoubtedly play an increasingly important role in the future of drug discovery and development.
References
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- PubChem. (n.d.). 3-(Methylthio)propylamine.
- European Patent Office. (2015). VORTIOXETINE INTERMEDIATE AND SYNTHESIS PROCESS THEREOF. EP 3141543 B1.
- Hu, F., & Su, W. (2019). An investigation of the synthesis of vilazodone. RSC Advances, 9(1), 1-8.
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- MDPI. (2021). Convergent Synthesis of Thioether Containing Peptides.
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Application Notes & Protocols: 3-(Ethylthio)propanol as a Versatile Ligand in Coordination Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 3-(ethylthio)propanol as a ligand in coordination chemistry. We delve into the fundamental principles that make this molecule a compelling building block for novel metal complexes, offering detailed, field-tested protocols for its synthesis, purification, and subsequent complexation with transition metals. Furthermore, we present a systematic approach to the structural characterization of the resulting coordination compounds using modern analytical techniques. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of this compound
This compound (CAS 18721-61-4) is a bifunctional organic molecule featuring a soft thioether donor and a hard alcohol donor, separated by a flexible propyl chain.[1] This structural arrangement classifies it as a classic hemilabile ligand. Hemilability is a critical concept in modern coordination chemistry and catalysis, where a ligand can bind to a metal center through two or more donor atoms but can reversibly detach one of them. This "on-off" functionality can open up a coordination site on the metal, facilitating substrate binding and catalytic turnover.
The thioether sulfur atom acts as a stable anchor point to the metal, while the hydroxyl oxygen can dissociate and re-associate depending on the electronic and steric environment of the metal center. This dynamic behavior makes complexes derived from this compound prime candidates for applications in:
-
Homogeneous Catalysis: As catalyst precursors where the labile alcohol group can be displaced by a substrate.
-
Materials Science: As building blocks for coordination polymers and metal-organic frameworks (MOFs).
-
Bioinorganic Chemistry: As models for understanding metal-sulfur interactions in biological systems.
This guide will provide the necessary protocols to synthesize the ligand and explore its coordination chemistry.
Ligand Coordination Behavior
The flexibility of the propyl backbone allows this compound to adopt several coordination modes. The two most common are monodentate coordination through the soft sulfur atom and bidentate chelation involving both the sulfur and oxygen atoms. The preferred mode is influenced by the nature of the metal ion (as per Hard-Soft Acid-Base theory), the counter-ion, and the solvent system.
Caption: Potential coordination modes of this compound.
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound Ligand
This protocol is adapted from established methods for thioether synthesis, such as variations of the Williamson ether synthesis, which involves the reaction of a thiolate with an alkyl halide.[2] Here, we utilize sodium ethanethiolate and 3-chloro-1-propanol.
A. Rationale: The reaction proceeds via an SN2 mechanism. Ethanethiol is a weak acid, so a strong base (sodium ethoxide, generated in situ or used directly) is required to deprotonate it, forming the potent nucleophile, sodium ethanethiolate. This nucleophile then displaces the chloride from 3-chloro-1-propanol. Anhydrous ethanol is used as the solvent to ensure the solubility of all reactants and to prevent unwanted side reactions with water. Purification by vacuum distillation is effective due to the relatively high boiling point of the product (103°C at 15 torr) and the volatility of any remaining starting materials.[]
B. Materials & Equipment:
-
Ethanethiol (C₂H₅SH)
-
3-Chloro-1-propanol (ClCH₂CH₂CH₂OH)
-
Sodium metal (Na) or Sodium Ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
C. Step-by-Step Procedure:
-
Preparation of Sodium Ethanethiolate: Under an inert atmosphere (N₂ or Ar), place 150 mL of anhydrous ethanol in a 500 mL three-neck flask. Carefully add 5.0 g (0.217 mol) of sodium metal in small pieces. Allow the sodium to react completely to form sodium ethoxide. Cool the solution to 0°C in an ice bath.
-
Slowly add 13.5 g (0.217 mol) of ethanethiol to the stirred sodium ethoxide solution via a dropping funnel. Stir for 30 minutes at 0°C to ensure complete formation of sodium ethanethiolate.
-
Thioether Formation: To the same flask, add 20.5 g (0.217 mol) of 3-chloro-1-propanol dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 78°C) for 4 hours.
-
Workup: Cool the reaction mixture to room temperature. Remove most of the ethanol using a rotary evaporator.
-
Partition the remaining residue between 100 mL of diethyl ether and 100 mL of deionized water.
-
Separate the organic layer, and wash it twice with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation. Collect the fraction boiling at approximately 103°C at 15 torr.[] The expected yield is 70-80%.
D. Characterization: The purified liquid should be characterized by ¹H and ¹³C NMR and IR spectroscopy to confirm its identity before use in coordination reactions.
Protocol 2: Synthesis of a Dichlorobis[this compound]metal(II) Complex
This protocol provides a general method for synthesizing a coordination complex with a divalent transition metal, using Nickel(II) chloride hexahydrate as an example. The principles can be adapted for other metals like Co(II), Cu(II), or Zn(II).
A. Rationale: The reaction involves the direct addition of the ligand to a solution of the metal salt. Ethanol is a suitable solvent as it dissolves both the ligand and the hydrated metal salt. The stoichiometry is set at a 2:1 ligand-to-metal ratio to favor the formation of a bis-ligand complex, a common coordination number for Ni(II).[4] The product, often a crystalline solid, can be induced to precipitate by slow evaporation or by the addition of a less polar co-solvent like diethyl ether.
B. Materials & Equipment:
-
This compound (synthesized in Protocol 1)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Absolute Ethanol
-
Diethyl ether
-
Schlenk flask or round-bottom flask, magnetic stirrer
-
Filtration apparatus (Büchner funnel or similar)
C. Step-by-Step Procedure:
-
In a 50 mL flask, dissolve 240 mg (1.0 mmol) of NiCl₂·6H₂O in 10 mL of absolute ethanol. The solution should turn green.
-
In a separate vial, dissolve 240 mg (2.0 mmol) of this compound in 5 mL of absolute ethanol.
-
Add the ligand solution dropwise to the stirring metal salt solution at room temperature.
-
Stir the resulting mixture for 2 hours at room temperature. A color change may be observed.
-
Reduce the volume of the solvent to approximately 5 mL using a gentle stream of nitrogen or by slow evaporation in a fume hood.
-
Induce precipitation by slowly adding 20 mL of diethyl ether to the concentrated solution while stirring.
-
Collect the resulting precipitate by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum.
Characterization of Coordination Complexes
Confirming the successful synthesis of a coordination complex requires a suite of analytical techniques. The following workflow is recommended.
Caption: Recommended workflow for synthesis and characterization.
A. Spectroscopic Analysis
Spectroscopy provides the first evidence of coordination. Changes in the spectra of the ligand upon complexation are indicative of binding to the metal center.[5][6]
| Technique | Free Ligand: this compound | Coordinated Ligand in Complex | Rationale for Change |
| IR Spectroscopy | Broad O-H stretch (~3350 cm⁻¹) | Sharper, weaker, or shifted O-H stretch. May disappear if deprotonated. | Coordination to the metal alters the O-H bond strength. A significant shift or disappearance indicates direct O-M binding (chelation).[7] |
| ¹H NMR | -CH₂-OH (~3.6 ppm), -CH₂-S- (~2.7 ppm), S-CH₂-CH₃ (~2.5 ppm) | Protons alpha to donor atoms (-CH₂-OH, -CH₂-S-) shift downfield. | The electron-withdrawing metal center deshields adjacent protons, causing a shift to a higher chemical shift (ppm) value.[8][9] |
| ¹³C NMR | -CH₂-OH (~61 ppm), -CH₂-S- (~34 ppm) | Carbons alpha to donor atoms also typically shift downfield. | Similar to ¹H NMR, the metal's influence deshields the carbon nuclei.[4] |
B. X-ray Crystallography
While spectroscopic methods provide strong evidence for coordination, single-crystal X-ray diffraction provides unambiguous proof of structure.[10] It is the definitive method for determining bond lengths, bond angles, coordination geometry, and the overall three-dimensional arrangement of atoms in the crystalline state.[11][12]
Protocol for Crystal Growth (General Guidance):
-
Dissolve the purified complex in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or acetonitrile).
-
Use one of the following methods to slowly induce crystallization:
-
Slow Evaporation: Loosely cap the vial and leave it undisturbed for several days.
-
Vapor Diffusion: Place the vial of the complex solution inside a larger sealed jar containing a small amount of a miscible "anti-solvent" (e.g., diethyl ether or hexane). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the complex and promoting crystal growth.
-
-
Once suitable crystals have formed, they can be isolated and analyzed by a crystallographer.
References
- Vertex AI Search. (2024).
- PubMed. (n.d.). Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts.
- Google Patents. (n.d.). US4267375A - Preparation of thioethers.
- ResearchGate. (n.d.). Recent Metal-Catalyzed Methods for Thioether Synthesis | Request PDF.
- BOC Sciences. (n.d.). CAS 18721-61-4 this compound.
- Chem-Impex. (n.d.). 3-(Methylthio)-1-propanol.
- CymitQuimica. (n.d.). CAS 505-10-2: 3-(Methylthio)-1-propanol.
- Synlett. (2011). TAPC-Catalyzed Synthesis of Thioethers from Thiols and Alcohols.
- ResearchGate. (n.d.). Synthetic strategies to access thioethers from alcohols.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 18721-61-4.
- NIH. (2010). X-Ray Crystallography of Chemical Compounds.
- PubMed. (2010). X-ray Crystallography of Chemical Compounds.
- Royal Society of Chemistry. (2023). This journal is © The Royal Society of Chemistry 2023.
- Sigma-Aldrich. (n.d.). 3-(Methylthio)-1-propanol 98 505-10-2.
- ResearchGate. (2017). (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
- The Good Scents Company. (n.d.). methionol 3-(methylthio)propanol.
- OUCI. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
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- Semantic Scholar. (2010). X-ray crystallography of chemical compounds.
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- MDPI. (n.d.). Synthesis, Characterisation, DFT Study and Biological Evaluation of Complexes Derived from Transition Metal and Mixed Ligands.
- Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an....
- PubChem. (n.d.). 3-(Methylthio)-1-propanol | C4H10OS | CID 10448.
- ResearchGate. (2015). Synthesis and characterization of new metal complexes of thione and phosphines Ligands.
- MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.
- ResearchGate. (2021). (PDF) Synthesis, Characterization and Electrical Conductivity of Transition Metal Complexes of Tri- Thiocarbonate and Phenol-Thiourea Based Ligand.
- Flavor Extract Manufacturers Association (FEMA). (n.d.). 3-(METHYLTHIO)PROPANOL.
- PubMed. (1999). The reaction of thiolates with 2,3-dibromo-1-propanol revisited: application to the synthesis of bis(fattyalkylthio)propanols.
- ACS Publications. (n.d.). Complexes of 1,3-Bis(phenylthio)propane with Silver(I) Salts of PF6-, CF3COO-, CF3CF2COO-, CF3CF2CF2COO-, p-TsO-, and CF3SO3- | Inorganic Chemistry.
- Chemistry LibreTexts. (2025). 9.3: Nomenclature and Ligands.
- NIH. (n.d.). Ligand and Linkage Isomers of Bis(ethylthiocarbamato) Copper Complexes with Cyclic C6H8 Backbone Substituents: Synthesis, Characterization, and Antiproliferation Activity.
- Rev. Chim. (Bucharest). (n.d.). SYNTHESIS AND CHARACTERIZATION OF THE POLYNUCLEAR COORDINATION COMPOUND OBTAINED THROUGH THE REACTION OF 1,3-PROPANEDIOL WITH C.
- Chemistry LibreTexts. (2022). 23.3: Coordination Compounds.
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Unveiling the Electrochemical Potential of 3-(Ethylthio)propanol: A Guide for Researchers
This document provides a detailed exploration of the potential electrochemical properties and applications of 3-(Ethylthio)propanol. As a molecule featuring both a thioether and a primary alcohol functional group, it presents intriguing possibilities for electrochemical exploration. This guide is intended for researchers, scientists, and drug development professionals interested in leveraging the unique characteristics of this compound in novel electrochemical systems. While direct literature on the electrochemistry of this compound is not abundant, this guide synthesizes information on the electrochemical behavior of its constituent functional groups to propose potential applications and detailed experimental protocols.
Introduction: The Electrochemical Landscape of Thioethers and Alcohols
This compound (C₅H₁₂OS) is a bifunctional organic molecule.[] Its structure, containing a sulfur atom within an ethylthio group and a terminal hydroxyl group, suggests a rich, yet largely unexplored, electrochemical profile. The thioether group is known for its ability to undergo oxidation to sulfoxides and sulfones, often through electrochemically mediated processes. Primary alcohols can also be electrochemically oxidized to aldehydes and carboxylic acids. The interplay of these two functional groups on the same carbon chain opens avenues for unique electrochemical behavior and applications.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂OS | [] |
| Molecular Weight | 120.21 g/mol | [] |
| Boiling Point | 103°C (15 torr) | [] |
| Density | 0.992 g/cm³ | [] |
Postulated Electrochemical Behavior
The electrochemical characteristics of this compound are likely dominated by the oxidation of the sulfur and alcohol moieties.
Thioether Electro-oxidation
The sulfur atom in the ethylthio group is susceptible to oxidation. Electrochemically, this can proceed in two steps: first to the corresponding sulfoxide and then further to the sulfone. These oxidation processes are generally irreversible and occur at positive potentials. The exact potential will be highly dependent on the electrode material and the solvent system used.
Alcohol Electro-oxidation
The primary alcohol group can be oxidized to 3-(ethylthio)propanal and subsequently to 3-(ethylthio)propanoic acid. This oxidation often requires a suitable electrocatalyst, such as a modified electrode surface (e.g., with platinum, gold, or metal oxides), to proceed at reasonable potentials and with good selectivity.
Potential Applications and Preparatory Protocols
Based on the inferred electrochemical properties, several applications for this compound can be envisioned.
As a Precursor for Electrosynthesis
The ability to selectively oxidize either the thioether or the alcohol group makes this compound a potentially valuable precursor for the electrosynthesis of novel organic molecules. For instance, the selective oxidation to the sulfoxide or sulfone could yield compounds with applications in medicinal chemistry or materials science.
This protocol outlines a method for the selective electrochemical oxidation of this compound to its corresponding sulfoxide.
Materials:
-
This compound
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate in acetonitrile)
-
Working electrode (e.g., Glassy carbon or Platinum)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Electrochemical cell
-
Potentiostat/Galvanostat
-
Solvent (e.g., Acetonitrile)
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte in acetonitrile.
-
Analyte Solution: Add this compound to the electrolyte solution to a final concentration of 10 mM.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution.
-
Cyclic Voltammetry (CV): Perform an initial CV scan to determine the oxidation potential of the thioether group. Scan from 0 V to a potential sufficiently positive to observe the oxidation peak (e.g., +1.8 V vs. Ag/AgCl).
-
Controlled Potential Electrolysis: Set the potential of the working electrode to a value slightly more positive than the observed oxidation peak potential from the CV.
-
Monitoring: Monitor the reaction progress by measuring the charge passed and by periodically taking aliquots for analysis (e.g., by chromatography).
-
Work-up: Once the reaction is complete, evaporate the solvent and perform a suitable work-up procedure to isolate the product.
Figure 1. Workflow for the electrosynthesis of 3-(Ethylsulfinyl)propanol.
As an Electrolyte Additive in Lithium-Ion Batteries
Thioethers have been explored as additives in battery electrolytes to improve performance and safety.[2][3] The presence of the sulfur atom can help in the formation of a stable solid-electrolyte interphase (SEI) on the anode surface. The alcohol group could also participate in SEI formation.
This protocol describes the steps to assess the impact of this compound on the performance of a lithium-ion battery.
Materials:
-
Standard lithium-ion battery electrolyte (e.g., 1 M LiPF₆ in ethylene carbonate/dimethyl carbonate)
-
This compound
-
Coin cell components (anode, cathode, separator)
-
Battery cycler
-
Electrochemical impedance spectrometer
Procedure:
-
Electrolyte Formulation: Prepare a series of electrolytes with varying concentrations of this compound (e.g., 0.5%, 1%, 2% by weight).
-
Cell Assembly: Assemble coin cells in an argon-filled glovebox using the formulated electrolytes.
-
Formation Cycling: Perform initial formation cycles to establish a stable SEI.
-
Performance Testing: Cycle the cells at different C-rates to evaluate rate capability and long-term cycling stability.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different stages of cycling to analyze the interfacial resistance.
-
Post-mortem Analysis: Disassemble the cells after cycling and analyze the electrode surfaces (e.g., using XPS or SEM) to characterize the SEI.
Figure 2. Protocol for evaluating this compound as a battery electrolyte additive.
Conclusion and Future Outlook
While direct experimental data on the electrochemical properties of this compound is limited, the known behavior of its thioether and alcohol functional groups suggests a range of promising applications. The protocols provided in this guide offer a starting point for researchers to explore its potential in electrosynthesis and as a component in energy storage systems. Further investigation is warranted to fully elucidate the electrochemical behavior of this intriguing molecule and to validate its utility in the proposed applications.
References
- PubMed. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)
- PubChem. 3-(Methylthio)-1-propanol. [Link]
- ChemBK. 3-Methylthio propanol. [Link]
- PubChem. Ethyl 3-(methylthio)
- Cheméo. Chemical Properties of 1-Propanol, 3-[(2-hydroxyethyl)thio]- (CAS 5323-60-4). [Link]
- OSTI.gov.
- Highlights in Science, Engineering and Technology. Electrolyte composition for lithium-ion battery electrodes: progress and perspectives. [Link]
- Google Patents.
- ResearchGate. Electrochemical study of catechol and some of 3-substituted catechols in the presence of 1,3-diethyl-2-thio-barbituric acid.
- CORE Scholar. Green Synthesis of Nanoparticles and their Utilization in Electrochemical Detection of Catechol- or Phenol-Based Substances. [Link]
- Analytical and Bioanalytical Electrochemistry. Electrochemical Detection of Catechol using Synthesized Titanium Oxide Nanoparticles. [Link]
- Justia Patents. Redox flow battery electrolytes with 2,5-dimercapto-1,3,4-thiadiazole (DMTD)
- MDPI.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(Ethylthio)propanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(Ethylthio)propanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile thioether. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and improve your experimental outcomes.
Section 1: Understanding the Core Synthesis Routes
The synthesis of this compound, a valuable intermediate, is typically approached via two primary pathways: the classical Williamson-type thioether synthesis and the modern Thiol-Ene "click" reaction. Each route has distinct advantages and potential pitfalls that can significantly impact yield and purity.
Caption: Primary synthetic pathways to this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues that can lead to suboptimal results during the synthesis of this compound.
Q1: My yield is consistently low in the Williamson-type synthesis. What are the primary factors to investigate?
Low yields in a Williamson-type synthesis for thioethers are common but often rectifiable by systematically evaluating five critical parameters. This reaction is a bimolecular nucleophilic substitution (SN2), and its success hinges on optimizing conditions to favor this pathway.[1][2]
1. Base Selection and Stoichiometry: The first step is the deprotonation of the thiol to form the more nucleophilic thiolate anion.[2][3] While thiols are more acidic than their alcohol counterparts, the choice of base is crucial.[3]
-
Insufficient Base: Incomplete deprotonation leads to unreacted thiol starting material.
-
Excessively Strong Base: Using an overly strong base (like an organometallic reagent) when not necessary can promote side reactions, particularly elimination.[2]
-
Recommendation: For thiols, moderately strong bases are typically sufficient. Sodium hydroxide (NaOH) can be effective, but sodium hydride (NaH) in an aprotic solvent like THF or DMF often gives more reliable and complete deprotonation.[3][4] Ensure at least one molar equivalent of base is used.
2. Solvent Choice: The solvent plays a critical role in an SN2 reaction by solvating the ions.
-
Protic Solvents (e.g., ethanol, water): These can solvate the thiolate nucleophile, creating a solvent shell that hinders its ability to attack the electrophilic carbon. This slows down the SN2 reaction.
-
Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are highly recommended as they solvate the cation (e.g., Na⁺) but not the nucleophile, leaving it "naked" and highly reactive.[5][6] This significantly increases the reaction rate.
3. Alkyl Halide Reactivity (Leaving Group): The rate of the SN2 reaction is highly dependent on the leaving group's ability to depart.
-
Reactivity Order: I > Br > Cl >> F. Ethyl iodide is the most reactive, followed by ethyl bromide. Ethyl chloride is less reactive and may require harsher conditions.
-
Steric Hindrance: The Williamson synthesis works best with primary alkyl halides like ethyl bromide.[1][4] Secondary halides are prone to competing elimination reactions, and tertiary halides will almost exclusively yield elimination products.[1]
4. Temperature Control: Higher temperatures generally increase reaction rates, but they can also disproportionately favor the competing E2 elimination reaction.
-
Recommendation: Start the reaction at a moderate temperature (e.g., room temperature to 50°C) and monitor its progress by TLC. Only increase the temperature if the reaction is proceeding too slowly.
5. Prevention of Thiol Oxidation (See Q2): A major cause of yield loss is the oxidative dimerization of the starting thiol or thiolate to form a disulfide.[7][8]
| Parameter | Poor Choice (Low Yield) | Recommended Choice (High Yield) | Rationale |
| Base | Weak bases (e.g., NaHCO₃) or incorrect stoichiometry | Sodium Hydride (NaH), Sodium Hydroxide (NaOH) (1.0-1.1 eq.) | Ensures complete formation of the highly nucleophilic thiolate.[3] |
| Solvent | Protic solvents (Ethanol, Methanol) | Polar Aprotic (DMF, DMSO, Acetonitrile) | Enhances nucleophilicity of the thiolate, accelerating the SN2 rate.[5][6] |
| Ethylating Agent | Ethyl chloride (CH₃CH₂Cl) | Ethyl bromide (CH₃CH₂Br) or Ethyl iodide (CH₃CH₂I) | Better leaving groups (I⁻, Br⁻) lead to faster reaction rates.[2] |
| Temperature | Excessively high (>100°C) | 0°C to 60°C (monitor by TLC) | Balances reaction rate while minimizing the competing E2 elimination side reaction. |
| Atmosphere | Air / Oxygen | Inert (Nitrogen or Argon) | Prevents oxidation of the thiol/thiolate to disulfide, a major byproduct.[7] |
Q2: I am observing a significant amount of disulfide byproduct. How can I prevent this?
The formation of a disulfide via the oxidation of your thiol starting material (e.g., 3-mercaptopropanol or ethyl mercaptan) is a very common side reaction that directly reduces your yield. Thiolates are particularly susceptible to oxidation.[8]
Root Cause: Oxygen present in the reaction flask or dissolved in the solvents.
Preventative Measures:
-
Work Under an Inert Atmosphere: This is the most critical step. Assemble your glassware and purge the entire system with an inert gas like nitrogen or argon before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.[7]
-
Use Deoxygenated Solvents: Solvents can have a significant amount of dissolved oxygen. Degas all solvents before use. This can be done by sparging with an inert gas for 15-30 minutes or through several freeze-pump-thaw cycles.[7]
-
Use Fresh Reagents: Thiols, especially low-molecular-weight ones, can oxidize upon storage. Use freshly opened bottles or purify stored thiols before use.
Q3: My reaction is producing alkenes instead of the desired thioether. What is causing this E2 elimination and how can I favor the SN2 pathway?
The formation of an alkene (e.g., ethylene from an ethyl halide) is the hallmark of a competing E2 (bimolecular elimination) reaction. Here, the thiolate acts as a base, abstracting a proton, rather than as a nucleophile.[1]
Factors Favoring E2 Elimination:
-
Sterically Hindered Substrates: While not an issue with ethyl halides, using secondary or tertiary halides dramatically increases elimination.[1][2]
-
Strong, Bulky Bases: A more basic and sterically hindered nucleophile will favor elimination. While thiolates are excellent nucleophiles and relatively weak bases, reaction conditions can push the balance.[2]
-
High Temperatures: Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.
How to Favor SN2 Substitution:
-
Use a Primary Alkyl Halide: This is non-negotiable. Ensure your ethylating agent is a primary halide.
-
Control the Temperature: Avoid unnecessarily high temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choose a Polar Aprotic Solvent: Solvents like DMF and DMSO favor the SN2 pathway.[5][6]
Q4: I'm interested in the Thiol-Ene "Click" reaction route. What are the critical parameters for optimizing this synthesis?
The thiol-ene reaction is an excellent alternative, often proceeding in high yield under mild conditions.[9][10] It involves the radical-initiated addition of a thiol (ethyl mercaptan) to an alkene (allyl alcohol). Success depends on efficient radical generation and propagation.
Critical Parameters:
-
Initiator: The reaction requires a radical initiator.
-
Photoinitiators: (e.g., DMPA, Irgacure series). These are highly efficient and allow the reaction to proceed at room temperature under UV light. This is often the preferred method.
-
Thermal Initiators: (e.g., AIBN, Vazo-64). These require heating to decompose and generate radicals.
-
-
Stoichiometry: A slight excess (1.1 to 1.5-fold) of the thiol is often used to ensure the alkene is fully consumed and to minimize potential side reactions of the carbon-centered radical intermediate.[7]
-
Oxygen Inhibition: Unlike the Williamson synthesis where oxygen causes disulfide formation, in radical reactions, oxygen acts as a radical scavenger, quenching the reaction. It is absolutely critical to deoxygenate the reaction mixture and run under an inert atmosphere.[9]
-
Preventing Homopolymerization: While the thiol-ene reaction is generally very clean, the alkene (allyl alcohol) can potentially undergo homopolymerization. Using the correct stoichiometry and ensuring efficient chain transfer with the thiol minimizes this.[9]
Q5: What are the best practices for the workup and purification of this compound?
Proper workup and purification are essential to isolate your product in high purity and to avoid loss. This compound is a liquid with a boiling point of approximately 103°C at 15 torr.[]
Workup Procedure:
-
Quenching: Once the reaction is complete (as monitored by TLC), cool the mixture in an ice bath. Cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any remaining base or alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with an organic solvent like diethyl ether or ethyl acetate. The product is more soluble in the organic phase.
-
Washing: Combine the organic layers and wash them with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities.
-
Drying and Concentrating: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator. Be mindful that the product has some volatility, so use moderate temperature and pressure.
Purification:
-
Vacuum Distillation: The most effective method for purifying this compound is vacuum distillation.[12] Purifying at a reduced pressure (e.g., 15 torr) lowers the required boiling temperature to ~103°C, preventing potential product decomposition at higher temperatures.[]
-
Flash Chromatography: If distillation is not feasible or if non-volatile impurities are present, flash column chromatography on silica gel can be used. A solvent system of ethyl acetate in hexanes is a good starting point for elution.
Handling Malodorous Compounds: Both ethyl mercaptan and the final product have strong, unpleasant sulfur odors.[13][14]
-
Always conduct all experimental steps in a well-ventilated fume hood.
-
Quench any glassware that contained thiols with a bleach (sodium hypochlorite) solution to oxidize and neutralize the odor before washing.[8]
Section 3: Detailed Experimental Protocols
These protocols are designed as self-validating systems with clear checkpoints.
Protocol 1: Williamson-Type Synthesis of this compound
This protocol details the reaction of 3-mercapto-1-propanol with ethyl bromide.
Caption: Experimental workflow for the Williamson synthesis.
Step-by-Step Methodology:
-
System Setup: Under a positive pressure of nitrogen, equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Reagent Addition: Add anhydrous DMF (dimethylformamide) to the flask via syringe, followed by 3-mercapto-1-propanol (1.0 eq). Cool the solution to 0°C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the stirred solution in small portions. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes after the addition is complete.
-
SN2 Reaction: Add ethyl bromide (1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture, maintaining the internal temperature below 10°C. After the addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting thiol spot has been consumed (typically 2-4 hours).
-
Workup: Cool the flask to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel, and extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by vacuum distillation (Boiling Point: ~103°C @ 15 torr) to yield pure this compound.[]
Protocol 2: Thiol-Ene Synthesis of this compound
This protocol details the photoinitiated reaction of ethyl mercaptan with allyl alcohol.
Caption: Experimental workflow for the Thiol-Ene synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a quartz reaction vessel suitable for photochemistry, combine allyl alcohol (1.0 eq), ethyl mercaptan (1.2 eq), and a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, 1-2 mol%).
-
Deoxygenation: Seal the vessel and deoxygenate the mixture by bubbling nitrogen through it for 20-30 minutes. This step is critical to prevent oxygen from inhibiting the radical reaction.[9]
-
Photo-Initiation: While stirring, irradiate the reaction mixture with a UV lamp (e.g., a medium-pressure mercury lamp, ~365 nm). The reaction is typically exothermic and may require cooling to maintain room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete within 30-60 minutes.
-
Concentration: Once complete, transfer the mixture to a round-bottom flask and remove any unreacted starting materials and initiator byproducts under reduced pressure.
-
Purification: Purify the crude product via vacuum distillation as described in the previous protocol to obtain pure this compound.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Thiol-PEG5-Alcohol Conjugation Reactions.
- Williamson Ether Synthesis. (n.d.).
- ACS Green Chemistry Institute. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile.
- Garber, K. (2017, February 15). CHEM 222: Thioethers [Video]. YouTube.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Thiol-ene reaction.
- Lenntech. (n.d.). Ethyl Mercaptan.
- Taylor & Francis Online. (n.d.). Thiol-ene reaction – Knowledge and References.
- Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
- MDPI. (2011). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions.
- ACS Green Chemistry Institute. (n.d.). Thioether Formation.
- Quora. (2015, January 21). What could be the reason for getting a very low yield in organic chemistry?.
- Wikipedia. (n.d.). Ethanethiol.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 9. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. manavchem.com [manavchem.com]
- 14. Ethanethiol - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 3-(Ethylthio)propanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of crude 3-(Ethylthio)propanol (CAS: 18721-61-4). This document is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during the purification of this versatile thioether alcohol. The following sections offer troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound is a valuable intermediate in various synthetic pathways. However, its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and solvents. The presence of a sulfur atom introduces specific challenges, such as susceptibility to oxidation and strong odors.[1][2] Effective purification is critical to prevent interference in subsequent reactions and ensure the integrity of the final product. The primary purification methods—distillation and chromatography—must be carefully optimized to address these challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.
Problem 1: My final product has low purity after distillation, and I'm seeing multiple peaks in the GC analysis.
-
Possible Causes:
-
Inefficient Separation: The boiling points of your impurities may be too close to that of this compound for a simple distillation to be effective.[3][4]
-
Distillation Rate Too High: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases, leading to poor separation.[3]
-
Inadequate Vacuum: If performing vacuum distillation, an unstable or insufficient vacuum will cause the boiling point to fluctuate, leading to co-distillation of impurities.
-
-
Solutions and Strategies:
-
Employ Fractional Distillation: For impurities with close boiling points (a difference of less than 25-70 °C), a simple distillation setup is inadequate.[4][5] Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates, enhancing separation efficiency.[5][6]
-
Optimize Distillation Rate: Reduce the heating rate to achieve a slow, steady distillation rate of approximately 10-20 drops per minute.[3] This allows for proper vapor-liquid equilibrium in the column.
-
Stabilize the Vacuum: Ensure all joints in your vacuum distillation apparatus are properly sealed. Use a high-quality vacuum pump and a pressure gauge to monitor and maintain a stable, low pressure. The boiling point of this compound is approximately 103°C at 15 torr, significantly lower than its atmospheric boiling point of 227-228°C.[7][][9]
-
Problem 2: The product appears dark or contains char after distillation.
-
Possible Causes:
-
Thermal Decomposition: The high temperatures required for atmospheric distillation can cause the compound to decompose.
-
Oxidation: The thioether moiety can be susceptible to oxidation at high temperatures, especially in the presence of atmospheric oxygen.
-
-
Solutions and Strategies:
-
Use Vacuum Distillation: This is the most critical solution. By reducing the pressure, you significantly lower the boiling point of the compound, minimizing the risk of thermal decomposition.[]
-
Work Under an Inert Atmosphere: Before starting the distillation, purge the apparatus with an inert gas like Nitrogen (N₂) or Argon (Ar) to remove oxygen and prevent oxidation.[10] Maintain a gentle positive pressure of the inert gas throughout the process if possible, especially during cooling.
-
Problem 3: I suspect disulfide (dimer) impurities are forming. How can I prevent this?
-
Possible Causes:
-
Oxidation of Thiol Starting Material: This is the most likely cause. If your synthesis starts from a thiol (like ethanethiol), any unreacted thiol is highly susceptible to oxidation, forming a disulfide (R-S-S-R).[1][10][11] This reaction is often catalyzed by trace metals or exposure to air.
-
Storage Conditions: Improper storage of the crude or purified product can lead to slow oxidation over time.
-
-
Solutions and Strategies:
-
Inert Atmosphere is Key: Conduct the synthesis and all subsequent purification steps under an inert atmosphere (N₂ or Ar) to prevent oxidation.[10]
-
Use Deoxygenated Solvents: Before use, sparge any solvents with N₂ or Ar to remove dissolved oxygen.
-
Proper Storage: Store the final, purified product in a tightly sealed container, under an inert atmosphere, and in a cool, dark location. For long-term storage, refrigeration is recommended.
-
Problem 4: My compound is not separating well on a silica gel column.
-
Possible Causes:
-
Incorrect Solvent System: The polarity of the eluent is either too high (all compounds elute together) or too low (compound remains on the column).
-
Compound Degradation: this compound, while generally stable, can be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition on the column.[12]
-
Column Overload: Loading too much crude material onto the column prevents proper separation.
-
-
Solutions and Strategies:
-
Develop the Solvent System with TLC: Before running the column, use Thin Layer Chromatography (TLC) to find an optimal solvent system. The ideal system will give your target compound an Rf value of approximately 0.25-0.35.[13]
-
Deactivate the Silica Gel: If you suspect acid-sensitivity, you can neutralize the silica gel. This can be done by flushing the packed column with your eluent system containing a small amount of a base, like 0.5-1% triethylamine, before loading your sample.[12]
-
Dry Loading: If your crude product has poor solubility in the initial eluent, consider a "dry loading" technique. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, remove the solvent by rotary evaporation, and then carefully add the resulting free-flowing powder to the top of your column.[12]
-
Check Loading Capacity: As a general rule, use at least 50-100 g of silica gel for every 1 g of crude mixture to be separated.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
Common impurities often include unreacted starting materials (e.g., 3-halo-1-propanol and ethanethiol), solvents used in the reaction, and byproducts. A significant byproduct can be diethyl disulfide, formed from the oxidation of ethanethiol.[1][11] Depending on the reaction conditions, other sulfide byproducts from secondary reactions may also be present.
Q2: Which purification technique should I try first: distillation or chromatography?
For purifying this compound, fractional vacuum distillation is typically the most efficient and scalable primary method.[5] This is because the most likely impurities are other volatile compounds with different boiling points. Chromatography should be considered a secondary method if distillation fails to remove impurities with very similar boiling points or for removing non-volatile baseline impurities.[14]
Q3: How can I definitively assess the purity of my final product?
A combination of analytical techniques is recommended:
-
Gas Chromatography (GC): An excellent method to determine the percentage purity of volatile compounds and detect volatile impurities.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the product and help identify any impurities present.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the broad O-H stretch for the alcohol (~3300 cm⁻¹) and C-H stretches.
Q4: What are the key physical properties I need to know for purification?
Knowing these properties is essential for planning your purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂OS | [7] |
| Molecular Weight | 120.21 g/mol | [7][16] |
| Boiling Point | 227-228 °C (at 760 torr) | [7][9] |
| 103 °C (at 15 torr) | [] | |
| Density | 0.992 g/cm³ | [7][] |
| Refractive Index (n20/D) | ~1.4830 | [7][9] |
Q5: My compound has a very strong, unpleasant odor. How can I manage this?
The odor is characteristic of many organosulfur compounds.[1][2]
-
Work in a Fume Hood: Always handle this compound in a well-ventilated chemical fume hood.
-
Bleach Decontamination: Glassware and spills can be treated with a bleach (sodium hypochlorite) solution, which oxidizes the sulfur compounds to less volatile and less odorous products like sulfonic acids.[1] Be sure to follow all safety protocols when handling bleach.
Visualized Workflows and Logic
Diagram 1: Purification Method Selection
Caption: Decision tree for selecting the appropriate purification technique.
Diagram 2: Fractional Vacuum Distillation Workflow
Caption: Step-by-step workflow for fractional vacuum distillation.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol describes the purification of crude this compound on a laboratory scale.
-
Apparatus Setup:
-
Assemble a dry fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., a 20 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask (a cow-type adapter with multiple receiving flasks is recommended).
-
Place a magnetic stir bar and the crude this compound into the distillation flask. Do not fill the flask more than two-thirds full.
-
Ensure all glass joints are lightly greased and securely clamped to create an airtight seal.
-
Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump. Connect to a Schlenk line to allow for switching between vacuum and an inert gas (N₂ or Ar).
-
-
Execution:
-
With the system open to the inert gas line, gently purge the apparatus for 5-10 minutes.
-
Close the system to the inert gas and slowly open it to the vacuum source. Allow the pressure to stabilize at the desired level (e.g., ~15 torr).
-
Begin stirring and gradually heat the distillation flask using a heating mantle.
-
Observe for the collection of the first drops of distillate (the "forerun"), which will contain lower-boiling impurities. Collect this fraction in the first receiving flask and set it aside.
-
As the temperature rises and stabilizes at the boiling point of this compound at that pressure (approx. 103 °C at 15 torr), switch to a new receiving flask to collect the main product fraction.[]
-
Maintain a slow, steady collection rate. If the temperature fluctuates significantly, the purity of the fraction is decreasing.
-
Stop the distillation when the temperature begins to rise again or drop, or when only a small amount of residue remains in the distillation flask.
-
-
Shutdown:
-
Remove the heating mantle and allow the apparatus to cool completely under vacuum.
-
Slowly vent the system by reintroducing the inert gas. Never vent a hot system to air.
-
Disassemble the apparatus and transfer the purified product to a clean, labeled storage container.
-
Protocol 2: Flash Column Chromatography
This protocol is for instances where distillation is ineffective.
-
Preparation:
-
Using TLC, determine a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides a product Rf of ~0.3.
-
Select a glass column of appropriate size. Pack the column with silica gel (60-120 mesh) using the chosen eluent (wet packing).[14] Ensure the silica bed is compact and level. Add a thin layer of sand on top to protect the silica surface.
-
Pre-elute the column with several column volumes of the eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Using a pipette, carefully load the sample solution onto the top of the silica gel bed.
-
Open the stopcock and allow the sample to enter the silica gel. Wash with a very small amount of eluent 1-2 times, allowing the solvent level to drop to the top of the sand each time.
-
Carefully fill the column with the eluent.
-
-
Elution and Fraction Collection:
-
Begin eluting the column, collecting the eluate in numbered test tubes or flasks.[13][14] For "flash" chromatography, apply gentle positive pressure to the top of the column using an air or nitrogen line to achieve a faster flow rate.[17]
-
Monitor the separation by collecting small spots from the fractions and running TLC plates.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
References
- Chemical Properties of 1-Propanol, 3-(ethylthio)- (CAS 18721-61-4) - Cheméo. [Link]
- 3-(Methylthio)-1-propanol | C4H10OS | CID 10448 - PubChem. [Link]
- 3-(Methylthio)propanol - ChemBK. [Link]
- Simple and Fractional Distillation - University of California, Irvine. [Link]
- Problem arises in thiol synthesis.?
- Fractional distill
- Thiol Synthesis - Reddit. [Link]
- Isolation And Purification Of Substance By Column Chromatography | Request PDF - ResearchG
- Purification: Fractional Distill
- Column Chrom
- Thiols and Sulfides - Organic Chemistry | OpenStax. [Link]
- Purification of Organic Compounds by Flash Column Chrom
- Thiol - Wikipedia. [Link]
- Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)
- 3-(METHYLTHIO)
- 1-Propanol, 3-(methylthio)- - NIST WebBook. [Link]
- Ethyl 3-(methylthio)propionate | C6H12O2S | CID 61592 - PubChem. [Link]
- Thiols And Thioethers - Master Organic Chemistry. [Link]
- Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool - YouTube. [Link]
- Isolation, purification and characterization of allelopathic compounds - LAMBDA OMNICOLL. [Link]
- Troubleshooting Flash Column Chromatography - University of Rochester. [Link]
- Analysis and determination of propanol in the labor
- 1-Propanol, 3-(methylthio)- (Mass Spectrum) - NIST WebBook. [Link]
- Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google P
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- 15. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 16. 1-Propanol, 3-(ethylthio)- (CAS 18721-61-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 17. orgsyn.org [orgsyn.org]
Side reactions and byproducts in 3-(Ethylthio)propanol synthesis
Welcome to the technical support center for the synthesis of 3-(ethylthio)propanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile thioether alcohol. Here, we address common challenges encountered during its synthesis, focusing on the identification, mitigation, and elimination of side reactions and byproducts. Our approach is rooted in mechanistic understanding to provide you with robust troubleshooting strategies.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield and a High-Boiling Point Impurity in Michael Addition
Question: I am synthesizing this compound via the Michael addition of ethanethiol to acrolein, and I'm observing a low yield of my desired product along with a significant amount of a higher-boiling point impurity. What is this impurity and how can I prevent its formation?
Answer:
The high-boiling point impurity is likely 1,3-bis(ethylthio)propane . This byproduct forms when a second molecule of ethanethiol undergoes a Michael addition with the aldehyde group of the initially formed 3-(ethylthio)propanal intermediate, which is subsequently reduced to the corresponding dithioacetal.
Mechanistic Insight:
The formation of 1,3-bis(ethylthio)propane is favored under conditions that promote the reactivity of the aldehyde intermediate and when an excess of ethanethiol is present.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess of acrolein (or other Michael acceptor) to ethanethiol. A 1:1 to 1.1:1 ratio of Michael acceptor to thiol is a good starting point. | Minimizing the concentration of free ethanethiol reduces the likelihood of a second addition to the aldehyde intermediate. |
| Temperature | Maintain a low reaction temperature, typically between 0 and 10 °C, especially during the addition of ethanethiol. | The Michael addition is exothermic. Lower temperatures help to control the reaction rate and can suppress the formation of the dithioacetal. |
| Order of Addition | Add the ethanethiol slowly to the reaction mixture containing the acrolein and the catalyst. | This ensures that the ethanethiol concentration remains low throughout the reaction, favoring the formation of the desired mono-adduct. |
| Catalyst | Use a weak base catalyst, such as triethylamine, rather than a strong base like sodium hydroxide. | Strong bases can more readily deprotonate the thiol, increasing its nucleophilicity and the rate of the second addition. A weaker base provides more controlled catalysis.[1] |
Issue 2: Formation of a Solid Precipitate During Michael Addition
Question: During my Michael addition reaction with acrolein, a white or yellowish solid is precipitating out of the solution, leading to a difficult workup and low yield. What is happening and how can I avoid this?
Answer:
The precipitate is likely a polymer of acrolein . Acrolein is highly susceptible to polymerization, which can be initiated by light, heat, or the presence of acidic or basic catalysts.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Inhibitor | Ensure that the acrolein used contains a polymerization inhibitor, such as hydroquinone. If not, add a small amount (100-200 ppm) to the reaction mixture. | Inhibitors scavenge free radicals that can initiate the polymerization process. |
| Temperature | Maintain a low and consistent reaction temperature. | Polymerization is often accelerated by heat. |
| Catalyst Choice | Use a nucleophilic catalyst, such as a phosphine, instead of a strong base if polymerization is a persistent issue. | While bases are common catalysts for the thiol-Michael addition, they can also promote acrolein polymerization. Nucleophilic catalysts operate under a different mechanism that may be less prone to initiating polymerization.[2][3] |
| Reaction Time | Monitor the reaction progress closely (e.g., by TLC or GC) and work up the reaction as soon as the starting material is consumed. | Prolonged reaction times, especially in the presence of a catalyst, can increase the extent of polymerization. |
Issue 3: Presence of a Low-Boiling Point Impurity in Nucleophilic Substitution
Question: I am preparing this compound by reacting 3-chloropropanol with sodium ethanethiolate. My final product is contaminated with a significant low-boiling point impurity. What is this byproduct and how can I minimize it?
Answer:
The low-boiling point impurity is most likely allyl alcohol . It is formed through an E2 elimination reaction, which competes with the desired SN2 nucleophilic substitution.
Mechanistic Insight:
The ethanethiolate anion can act as both a nucleophile (attacking the carbon bearing the chlorine) and a base (abstracting a proton from the adjacent carbon). The basicity of the thiolate promotes the elimination pathway.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetone. | Polar aprotic solvents solvate the cation (Na+) but not the anion (ethanethiolate), leaving the nucleophile more "naked" and reactive for substitution. Protic solvents like ethanol or water can solvate the nucleophile, reducing its reactivity and favoring elimination. |
| Temperature | Maintain a moderate reaction temperature. Avoid excessive heating. | Higher temperatures generally favor elimination over substitution. |
| Base | If preparing the thiolate in situ, use a non-hindered, strong base to fully deprotonate the ethanethiol. | Incomplete deprotonation leaves unreacted, more basic species that can promote elimination. |
Issue 4: Yellowish Tinge and Unpleasant Odor in the Final Product
Question: My purified this compound has a slight yellow color and a particularly foul odor, even after distillation. What could be the cause?
Answer:
This is likely due to the presence of diethyl disulfide . Thiols are susceptible to oxidation, especially in the presence of air (oxygen), to form disulfides.
Mechanistic Insight:
The oxidation of thiols to disulfides can be catalyzed by trace metal impurities or occur under basic conditions in the presence of air.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Inert Atmosphere | Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). | This minimizes the exposure of the ethanethiol and the product to atmospheric oxygen. |
| Degassed Solvents | Use solvents that have been degassed prior to use. | This removes dissolved oxygen from the reaction medium. |
| Purification | Diethyl disulfide can often be removed by careful fractional distillation. | There is a sufficient boiling point difference between this compound (approx. 212 °C) and diethyl disulfide (approx. 154 °C) to allow for separation. |
Frequently Asked Questions (FAQs)
Q1: What are the two primary synthetic routes to this compound?
A1: The two most common laboratory and industrial methods are:
-
Michael Addition: The conjugate addition of ethanethiol to an α,β-unsaturated carbonyl compound, typically acrolein. This reaction is usually base-catalyzed.
-
Nucleophilic Substitution: The reaction of a 3-halopropanol (e.g., 3-chloropropanol or 3-bromopropanol) with an ethanethiolate salt (e.g., sodium ethanethiolate). This is an SN2 reaction.
Q2: How can I monitor the progress of my reaction?
A2: Both Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective methods.
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexane) and visualize with a potassium permanganate stain, which will react with the alcohol and thiol functionalities.
-
GC: A capillary GC with a flame ionization detector (FID) or a mass spectrometer (MS) can provide quantitative information on the consumption of starting materials and the formation of the product and byproducts.
Q3: What is the best method for purifying crude this compound?
A3: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound.[4][5] This technique is particularly useful for separating the desired product from higher-boiling impurities like 1,3-bis(ethylthio)propane and lower-boiling impurities such as allyl alcohol.
Q4: What are the characteristic NMR signals for this compound?
A4: In CDCl₃, you can expect the following approximate chemical shifts:
-
¹H NMR:
-
~3.7 ppm (triplet, 2H, -CH₂OH)
-
~2.7 ppm (triplet, 2H, -S-CH₂-)
-
~2.5 ppm (quartet, 2H, -S-CH₂-CH₃)
-
~1.8 ppm (quintet, 2H, -CH₂-CH₂-CH₂-)
-
~1.2 ppm (triplet, 3H, -CH₂-CH₃)
-
-
¹³C NMR:
-
~61 ppm (-CH₂OH)
-
~35 ppm (-S-CH₂-)
-
~32 ppm (-CH₂-CH₂-CH₂-)
-
~26 ppm (-S-CH₂-CH₃)
-
~15 ppm (-CH₂-CH₃)
-
Q5: How can I confirm the presence of suspected impurities using GC-MS?
A5: By analyzing the mass spectrum of each peak in your chromatogram.
-
This compound: Molecular ion (M⁺) at m/z 120.
-
1,3-Bis(ethylthio)propane: Molecular ion (M⁺) at m/z 150.
-
Allyl Alcohol: Molecular ion (M⁺) at m/z 58.
-
Diethyl Disulfide: Molecular ion (M⁺) at m/z 122.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short Vigreux column for efficient separation. Ensure all glassware is dry.
-
Crude Product Preparation: Transfer the crude this compound to a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full). Add a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin by applying a gentle vacuum and slowly heating the flask.
-
Collect any low-boiling fractions, which may include residual solvent and allyl alcohol, in a separate receiving flask.
-
Once the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main product.
-
Monitor the temperature closely. A sharp increase in temperature may indicate that higher-boiling impurities are beginning to distill.
-
Continue distillation until the temperature drops or only a small amount of residue remains in the distilling flask.
-
Visualizing Reaction Pathways
Caption: Synthetic routes to this compound and common side reactions.
References
- Chan, J. W., et al. (2009). The effects of primary amine catalyzed thio-acrylate Michael reaction on the kinetics of the subsequent thiol-acrylate photopolymerization. Polymer Chemistry, 47(4), 1227-1236.
- Nair, D. P., et al. (2014). The thiol-Michael addition click reaction: a powerful and versatile tool for materials chemistry.
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry.
- Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36.
- Armarego, W. L., & Chai, C. L. (2012).
- Stellner, K. M., et al. (1983). A general method for the purification of proteins by high-performance liquid chromatography on a weak anion-exchanger. Analytical biochemistry, 133(2), 334-343.
- Vogel, A. I., et al. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical.
- Pavia, D. L., et al. (2008). Introduction to spectroscopy. Cengage learning.
- Silverstein, R. M., et al. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
- Field, L. (1977). The Chemistry of the Thiol Group. New York: Wiley.
- Oae, S. (Ed.). (1977). Organic chemistry of sulfur. Springer Science & Business Media.
- Capon, B., & McManus, S. P. (2012). Neighboring group participation. Springer Science & Business Media.
Sources
- 1. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Solubility of 3-(Ethylthio)propanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the poor solubility of 3-(Ethylthio)propanol in various reaction media. Our goal is to equip you with the knowledge to optimize your experimental outcomes by addressing solubility challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound that influence its solubility?
A1: this compound (CAS 18721-61-4) is a molecule with a dual nature.[1][2][][4] It possesses a polar hydroxyl (-OH) group capable of hydrogen bonding and a non-polar ethylthio (-S-CH₂CH₃) group. This amphiphilic character dictates its solubility profile. While the hydroxyl group imparts some solubility in polar solvents, the ethylthio group contributes to its solubility in non-polar organic media. Its relatively low molecular weight (120.21 g/mol ) also plays a role in its solubility.[1][2] A related compound, 3-(methylthio)-1-propanol, is noted to be slightly soluble in water and soluble in ethanol and propylene glycol.[5][6]
Q2: I'm observing phase separation in my reaction. What is the likely cause when using this compound?
A2: Phase separation, or the formation of immiscible layers, is a common indicator of poor solubility. This typically occurs when the polarity of this compound is not well-matched with the polarity of your reaction solvent. For instance, if you are conducting a reaction in a very non-polar solvent like hexane, the polar hydroxyl group of this compound may not be sufficiently solvated, leading to insolubility. Conversely, in a highly polar aqueous solution, the non-polar ethylthio group can be expelled, causing the compound to phase out.
Q3: Can I simply increase the reaction temperature to improve solubility?
A3: While increasing the temperature often enhances solubility, it's a strategy that must be approached with caution. For this compound, consider its boiling point of approximately 227-228°C and flash point of 75°C.[1] Exceeding the flash point can create a fire hazard. More importantly, elevated temperatures can lead to undesirable side reactions, degradation of reactants or products, or changes in the reaction pathway. Therefore, while gentle heating can be beneficial, it should be carefully controlled and may not be a universally applicable solution.
Troubleshooting Guides
Issue 1: this compound is immiscible with my aqueous reaction medium.
-
Underlying Cause: The hydrophobic ethylthio group is preventing dissolution in the highly polar aqueous environment.
-
Solutions:
-
Co-Solvent System: Introduce a polar, water-miscible organic solvent as a co-solvent.[7] This will decrease the overall polarity of the solvent system, creating a more favorable environment for the non-polar portion of the this compound molecule.
-
Surfactant-Mediated Solubilization: Employ a surfactant to form micelles that can encapsulate the non-polar ethylthio group.[8][9][10][11] This allows for the dispersion of this compound in the aqueous phase.[8][9]
-
-
Solvent Selection: Choose a water-miscible organic solvent such as ethanol, isopropanol, acetonitrile, or tetrahydrofuran (THF).
-
Initial Trial: Begin by preparing a 1:1 (v/v) mixture of your aqueous medium and the selected co-solvent.
-
Solubility Test: Attempt to dissolve this compound in the co-solvent mixture at the desired reaction concentration.
-
Optimization: If solubility is still an issue, incrementally increase the proportion of the organic co-solvent. Monitor the reaction progress, as changes in solvent composition can affect reaction kinetics.
Issue 2: My reaction in a non-polar organic solvent is sluggish, and I suspect poor solubility of this compound.
-
Underlying Cause: The polar hydroxyl group of this compound is not sufficiently solvated in the non-polar medium, leading to poor reactant mixing and slow reaction rates.
-
Solutions:
-
Solvent Blending: Introduce a more polar co-solvent to increase the overall polarity of the reaction medium.
-
Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reagent that is insoluble in the organic phase, a phase-transfer catalyst can be employed to shuttle the reagent across the phase boundary to react with the this compound.[12][13][14]
-
| Solvent Polarity | Recommended Solvents | Suitability for this compound |
| Non-Polar | Hexane, Toluene | May require a polar co-solvent. |
| "Borderline" Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Generally good starting points.[15] |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High solubility is expected.[16] |
| Polar Protic | Water, Ethanol, Methanol | May require a non-polar co-solvent or surfactant. |
This table provides a general guideline. Experimental verification is always recommended.
Issue 3: I am working with a biphasic system (e.g., water and an immiscible organic solvent), and the reaction is only occurring at the interface.
-
Underlying Cause: The reactants are segregated in their respective preferred phases, and the reaction is limited to the small interfacial area.[17]
-
Solution:
-
Catalyst Selection: Choose a suitable phase-transfer catalyst. Common choices include tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride.
-
Reaction Setup:
-
Dissolve this compound in the chosen non-polar organic solvent.
-
Dissolve the ionic co-reactant in the aqueous phase.
-
Add the phase-transfer catalyst to the reaction mixture (typically 1-5 mol%).
-
-
Agitation: Ensure vigorous stirring to maximize the interfacial area and facilitate the transfer of the catalyst-reactant ion pair between phases.[17]
-
Monitoring: Monitor the reaction progress by standard analytical techniques (e.g., TLC, GC, HPLC).
Visualizations
Troubleshooting Flowchart for Solubility Issues
Caption: A decision tree to guide the selection of an appropriate method to improve the solubility of this compound.
Mechanism of Surfactant-Mediated Solubilization
Caption: Diagram illustrating the encapsulation of this compound within a surfactant micelle in an aqueous medium.
References
- The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. (2025).
- Phase-transfer c
- Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. (2018).
- Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis Online.
- This compound | 18721-61-4. (n.d.). ChemicalBook.
- A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Research.
- Chemical Properties of 1-Propanol, 3-(ethylthio)- (CAS 18721-61-4). (n.d.). Cheméo.
- Phase-Transfer C
- Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. (2020). PMC - NIH.
- This compound | 18721-61-4. (n.d.). ChemicalBook.
- CAS 505-10-2: 3-(Methylthio)-1-propanol. (n.d.). CymitQuimica.
- Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry.
- Green analytical chemistry – the use of surfactants as a replacement of organic solvents in spectroscopy. (n.d.).
- 3-Methylthio propanol. (2024). ChemBK.
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). Allied Academies.
- Determining a solvent system. (n.d.). University of York, Chemistry Teaching Labs.
- CAS 18721-61-4 this compound. (n.d.). BOC Sciences.
- 3-(Methylthio)propanol. (2024). ChemBK.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). Pharma Excipients.
- Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022).
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- This compound | CAS 18721-61-4. (n.d.). Santa Cruz Biotechnology.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.
- A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022).
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.).
- Solubility Enhancement Techniques. (n.d.). Pharmaguideline.
- 3-methylthio Propanol | 505-10-2. (n.d.). Chemical Bull Pvt. Ltd..
- Thiols And Thioethers. (2015). Master Organic Chemistry.
- Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020). ThoughtCo.
Sources
- 1. This compound | 18721-61-4 [amp.chemicalbook.com]
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- 7. ijmsdr.org [ijmsdr.org]
- 8. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. biomedres.us [biomedres.us]
Stabilizing 3-(Ethylthio)propanol against degradation during reactions
Welcome to the technical support center for 3-(Ethylthio)propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stabilization of this compound during chemical reactions. As a bifunctional molecule containing both a primary alcohol and a thioether, this compound presents unique stability challenges. This resource will equip you with the knowledge to anticipate and mitigate degradation, ensuring the integrity of your experiments and the quality of your products.
I. Understanding the Instability of this compound
This compound's susceptibility to degradation stems from its two functional groups: the nucleophilic thioether and the reactive primary alcohol. Understanding the primary degradation pathways is the first step toward effective stabilization.
Frequently Asked Questions (FAQs): Core Concepts
Q1: What are the main ways this compound can degrade during a reaction?
A1: The primary degradation pathways for this compound are:
-
Oxidation of the Thioether: The sulfur atom is readily oxidized to form the corresponding sulfoxide and, under harsher conditions, the sulfone. This is often an undesired side reaction when the target transformation involves the alcohol moiety.
-
Acid-Catalyzed Cleavage: In strongly acidic media, the C-S bond of the thioether can be susceptible to cleavage.
-
Unintended Reactions of the Alcohol: The primary alcohol can undergo various side reactions, such as dehydration in the presence of strong acids or over-oxidation to a carboxylic acid.
Q2: I'm trying to oxidize the alcohol on this compound, but I'm also seeing oxidation of the thioether. Why is this happening?
A2: Thioethers are generally more susceptible to oxidation than primary alcohols.[1] Many common oxidizing agents, especially those based on chromium (VI) or permanganate, are strong enough to oxidize both functional groups. The sulfur atom's lone pair of electrons makes it a soft nucleophile, readily attacked by electrophilic oxidants. To selectively oxidize the alcohol, you must use milder reagents that are less reactive towards the thioether.
Q3: Can the pH of my reaction mixture affect the stability of this compound?
A3: Yes, the pH can significantly impact stability.
-
Acidic Conditions: Strongly acidic conditions can promote the cleavage of the thioether bond. The mechanism often involves protonation of the sulfur atom, making the adjacent carbon more susceptible to nucleophilic attack.
-
Basic Conditions: While the thioether is generally stable to base, strong bases can deprotonate the primary alcohol, forming an alkoxide. This can potentially lead to side reactions if other electrophiles are present. Thioesters, which are structurally different but also contain a sulfur-acyl bond, are known to be prone to hydrolysis at higher pH.[2]
II. Proactive Stabilization Strategies
To prevent degradation, a proactive approach is essential. This involves either protecting the susceptible functional group or carefully selecting reaction conditions and additives that minimize degradation.
Troubleshooting Guide: Common Scenarios and Solutions
| Problem | Potential Cause | Recommended Solution |
| Unwanted sulfoxide/sulfone formation during alcohol oxidation. | Use of a strong, non-selective oxidizing agent. | Employ a mild and selective oxidizing agent such as Pyridinium Chlorochromate (PCC), or use Swern or Dess-Martin oxidation conditions. (See Protocol 1 ). |
| Low yield and presence of cleavage products in acidic reactions. | Acid-catalyzed degradation of the thioether. | 1. Use a protecting group for the thioether, such as a tert-butyl group, if compatible with subsequent reaction steps. 2. If possible, use milder acidic conditions or a shorter reaction time. |
| Degradation at elevated reaction temperatures. | Thermal decomposition of the thioether moiety. | 1. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. If high temperatures are unavoidable, consider using a protecting group for the thioether. 3. The addition of a hindered phenolic antioxidant may mitigate radical-induced thermal decomposition. (See Protocol 2 ). |
| Complex mixture of byproducts. | Multiple degradation pathways occurring simultaneously. | 1. Re-evaluate the overall reaction conditions (temperature, pH, reagent choice). 2. Consider a protection-deprotection strategy for either the alcohol or the thioether to isolate their reactivity. (See Protocol 3 ). |
III. Detailed Experimental Protocols
The following protocols provide step-by-step guidance for key stabilization and selective reaction techniques.
Protocol 1: Selective Oxidation of the Primary Alcohol
This protocol describes the use of Dess-Martin Periodinane (DMP), a mild oxidant that is highly selective for alcohols in the presence of thioethers.[3][4]
Objective: To oxidize the primary alcohol of this compound to 3-(ethylthio)propanal without significant oxidation of the thioether.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated aqueous solution
-
Sodium thiosulfate, 10% aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir for 15-20 minutes until the solid dissolves.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-(ethylthio)propanal.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Workflow:
Caption: Workflow for the selective oxidation of this compound using Dess-Martin Periodinane.
Protocol 2: Mitigation of Oxidative Degradation with Antioxidants
This protocol outlines the use of a hindered phenolic antioxidant to suppress radical-mediated oxidation of the thioether, particularly in reactions that may be sensitive to air or involve radical initiators.
Objective: To minimize the oxidation of the thioether moiety during a reaction that does not involve an oxidizing agent but may be prone to autoxidation.
Materials:
-
This compound
-
Butylated hydroxytoluene (BHT) or a similar hindered phenolic antioxidant
-
Reaction solvent (e.g., toluene, DMF)
-
Other reaction-specific reagents
Procedure:
-
To your reaction vessel, add the solvent and this compound.
-
Add a catalytic amount of the hindered phenolic antioxidant (e.g., 0.1-1 mol% BHT).
-
Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes, especially if the reaction is known to be sensitive to oxygen.
-
Proceed with your intended reaction by adding the other reagents under an inert atmosphere.
-
Monitor the reaction as usual. The antioxidant will be carried through the workup and may need to be removed during purification, although its low concentration often makes this unnecessary.
Visualization of Antioxidant Action:
Caption: Mechanism of radical scavenging by a hindered phenolic antioxidant.
Protocol 3: Protection of the Alcohol as a Silyl Ether
This protocol details the protection of the primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether, a common strategy to prevent its reaction while transformations are carried out elsewhere in the molecule.[2][5]
Objective: To protect the hydroxyl group of this compound to allow for reactions at other sites without affecting the alcohol.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.
-
Add TBDMSCl (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected this compound.
Visualization of Protection Strategy:
Caption: A typical protection-deprotection workflow for this compound.
IV. Analytical Methods for Monitoring Degradation
Careful analytical monitoring is crucial to assess the stability of this compound and the effectiveness of stabilization strategies.
Recommended Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile and semi-volatile compounds. It can be used to monitor the disappearance of the starting material and the appearance of degradation products like the corresponding sulfoxide or cleavage products.
-
Suggested Starting GC Conditions:
-
Column: A mid-polar capillary column (e.g., DB-5ms, HP-5MS).[6]
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-350.
-
-
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is suitable for less volatile degradation products and for quantifying the starting material and its oxidized forms.
-
Suggested Starting HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential byproducts absorb (e.g., 210 nm), or ESI-MS for more sensitive and specific detection.
-
-
V. Concluding Remarks
The successful use of this compound in complex syntheses hinges on a thorough understanding of its potential degradation pathways and the implementation of appropriate stabilization strategies. By carefully selecting reaction conditions, utilizing protective groups when necessary, and employing mild and selective reagents, researchers can minimize unwanted side reactions and achieve their desired synthetic outcomes. This guide provides a foundational framework for troubleshooting and optimizing reactions involving this versatile bifunctional molecule. For further assistance, please do not hesitate to contact our technical support team.
VI. References
-
Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156.
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
-
Kinetics of thioester exchange and hydrolysis in bulk aqueous solution - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
Dess-Martin oxidation - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (2022, October 11). Retrieved January 9, 2026, from [Link]
-
Corey, E. J.; Suggs, J. W. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Lett.1975 , 16 (31), 2647–2650.
-
HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column. (n.d.). Retrieved January 9, 2026, from [Link]
-
Hindered phenolic antioxidants for protection of polymers - Partners in Chemicals. (2022, October 5). Retrieved January 9, 2026, from [Link]
-
Thiols And Thioethers - Master Organic Chemistry. (2015, July 5). Retrieved January 9, 2026, from [Link]
-
1-Propanol, 3-(methylthio)- - NIST. (n.d.). Retrieved January 9, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-Propanol, 3-(methylthio)- [webbook.nist.gov]
Optimizing reaction conditions (temperature, pressure, catalyst) for 3-(Ethylthio)propanol
Welcome to the technical support center for the synthesis and optimization of 3-(Ethylthio)propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only successfully synthesize this compound but also to optimize the reaction conditions for improved yield and purity.
Introduction to the Synthesis of this compound
This compound is a valuable bifunctional molecule containing both a hydroxyl group and a thioether linkage. Its synthesis is most commonly achieved via a nucleophilic substitution reaction (SN2), which is analogous to the well-known Williamson ether synthesis.[1][2] In this case, an ethyl thiolate anion acts as the nucleophile, displacing a halide from a 3-halopropanol. The most common starting materials for this synthesis are ethanethiol and a 3-halopropanol, such as 3-chloro-1-propanol.
The overall reaction can be depicted as follows:
Step 1: Deprotonation of Ethanethiol CH₃CH₂SH + Base → CH₃CH₂S⁻ + Base-H⁺
Step 2: Nucleophilic Substitution (SN2) CH₃CH₂S⁻ + X-(CH₂)₃-OH → CH₃CH₂S(CH₂)₃OH + X⁻ (where X = Cl, Br, I)
This guide will focus on optimizing the key parameters of this reaction: temperature, pressure, and the choice of catalyst (or base).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method is the SN2 reaction between an alkali metal salt of ethanethiol (like sodium ethanethiolate) and a 3-halo-1-propanol (e.g., 3-chloro-1-propanol).[3][4] This method is favored for its straightforwardness and the high nucleophilicity of the thiolate ion.[1][5]
Q2: What are the critical reaction parameters to control for optimal yield?
A2: The key parameters to optimize are:
-
Temperature: Influences the reaction rate and the prevalence of side reactions.
-
Base: The choice of base is crucial for the complete deprotonation of ethanethiol without promoting side reactions.
-
Solvent: The solvent system affects the solubility of reactants and the rate of the SN2 reaction.
-
Purity of Reactants: The presence of impurities, especially water or oxidizing agents, can significantly impact the yield.
Q3: Is a catalyst necessary for this reaction?
A3: For the reaction between a primary alkyl halide like 3-chloro-1-propanol and a potent nucleophile like ethanethiolate, a traditional catalyst is often not required.[4] The reaction proceeds efficiently under basic conditions. However, in some cases, phase-transfer catalysts can be employed to enhance the reaction rate, especially in biphasic systems.[6] For less reactive substrates, metal catalysts such as copper or palladium complexes can be used to facilitate C-S bond formation, though this is generally more complex than necessary for this specific synthesis.[7][8][9]
Q4: What are the common side reactions I should be aware of?
A4: The primary side reactions include:
-
Oxidation of the thiolate: Ethanethiolate can be oxidized by atmospheric oxygen to form diethyl disulfide (CH₃CH₂S-SCH₂CH₃).[10] This consumes the nucleophile and reduces the yield of the desired product.
-
Elimination (E2) of the alkyl halide: While less common with primary halides like 3-chloro-1-propanol, at higher temperatures, the basic conditions can promote the elimination of HCl to form allyl alcohol.[11]
-
Reaction of the product's hydroxyl group: Under strongly basic conditions, the hydroxyl group of this compound could be deprotonated, potentially leading to further reactions, although this is generally less favorable than the initial SN2 reaction.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of ethanethiol: The base used may be too weak or not used in a sufficient amount. 2. Poor quality of reagents: The 3-halo-1-propanol may be impure, or the ethanethiolate may have been oxidized.[12] 3. Inappropriate solvent: A protic solvent (like water or ethanol) can solvate the thiolate nucleophile, reducing its reactivity.[11] | 1. Use a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt) to ensure complete formation of the thiolate. 2. Use freshly distilled 3-halo-1-propanol and ensure the ethanethiolate is handled under an inert atmosphere (e.g., nitrogen or argon).[12] 3. Use a polar aprotic solvent such as DMF, DMSO, or THF to enhance the nucleophilicity of the thiolate.[2] |
| Formation of Diethyl Disulfide | Oxidation of the thiolate: The reaction was likely exposed to atmospheric oxygen.[10] | Perform the reaction under a strictly inert atmosphere (nitrogen or argon). Use degassed solvents to minimize dissolved oxygen.[12] |
| Presence of Allyl Alcohol in the Product Mixture | Elimination (E2) side reaction: The reaction temperature may be too high, favoring elimination over substitution.[11] | Lower the reaction temperature. SN2 reactions generally have a lower activation energy than E2 reactions. Running the reaction at or below room temperature, with a longer reaction time if necessary, can minimize this side reaction. |
| Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of multiple byproducts. 3. Malodorous sulfur compounds. | 1. Monitor the reaction by TLC or GC to ensure completion. Consider using a slight excess of one reactant to drive the reaction to completion. 2. Optimize the reaction conditions (temperature, solvent, base) to minimize side reactions. 3. After the reaction, a mild oxidizing wash (e.g., with dilute hydrogen peroxide or sodium hypochlorite solution) can help to remove residual thiol odor. However, be cautious as this may also oxidize the desired product. Purification by column chromatography or vacuum distillation is typically effective.[13][14] |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-1-propanol (Starting Material)
This protocol is adapted from methods for the synthesis of 3-chloro-1-propanol from 1,3-propanediol.[15][16]
-
To a reaction vessel equipped with a stirrer and a reflux condenser, add 1,3-propanediol, concentrated hydrochloric acid, and a catalytic amount of benzenesulfonic acid.[16]
-
Heat the mixture to approximately 90°C with stirring and maintain this temperature.[16]
-
Monitor the reaction progress by GC analysis.
-
After the reaction is complete, cool the mixture and perform an aqueous workup.
-
The organic phase is then purified by distillation to yield 3-chloro-1-propanol.
Protocol 2: Synthesis of this compound
This generalized protocol is based on the principles of SN2 reactions with thiolates.[1][4]
-
In a dry, three-necked flask under an inert nitrogen atmosphere, add anhydrous polar aprotic solvent (e.g., THF or DMF).
-
Carefully add a strong base, such as sodium hydride (NaH) (1.1 equivalents).
-
Cool the mixture in an ice bath and slowly add ethanethiol (1.0 equivalent) dropwise. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of sodium ethanethiolate.
-
To this solution, add 3-chloro-1-propanol (1.0 equivalent) dropwise at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Optimization of Reaction Conditions
Temperature
Temperature plays a critical role in the rate of reaction and the formation of byproducts.
-
Low Temperatures (0°C to Room Temperature): Favorable for minimizing the E2 elimination side reaction.[11] This may require longer reaction times but generally leads to a cleaner product profile.
-
Elevated Temperatures (50-100°C): Increases the reaction rate significantly. However, temperatures that are too high can promote the formation of allyl alcohol via elimination.[11] Optimization is key; a moderate temperature that provides a reasonable reaction rate without significant byproduct formation is ideal.
Pressure
For this liquid-phase reaction, pressure is not a critical parameter and is typically conducted at atmospheric pressure.
Catalyst/Base Selection
The choice of base is paramount for the efficient generation of the thiolate nucleophile.
| Base | Advantages | Disadvantages |
| Sodium Hydride (NaH) | Strong, non-nucleophilic base that drives the deprotonation to completion.[2] | Highly reactive and requires careful handling in an anhydrous solvent. |
| Sodium Ethoxide (NaOEt) | Strong base, can be used in ethanol as a solvent. | The use of a protic solvent (ethanol) can decrease the nucleophilicity of the thiolate. |
| Sodium Hydroxide (NaOH) | Inexpensive and readily available. | Less effective in many organic solvents and the presence of water can be detrimental. |
| Phase-Transfer Catalysts (e.g., TBAH) | Can be useful in biphasic systems to facilitate the reaction between the aqueous and organic phases.[6] | Adds complexity to the reaction mixture and purification. |
Visualization of Key Processes
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- Recent Metal-Catalyzed Methods for Thioether Synthesis. Organic Preparations and Procedures International. 2022.
- Copper-Catalyzed direct thioetherification of Alkyl Halides with S-Alkyl Butanethioate as Thiol transfer reagent. Taylor & Francis Online.
- Method for removing sulfur compounds from an alcohol stream. Google Patents. US20070238907A1.
- Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. 2015.
- METHOD FOR REMOVING SULFUR COMPOUNDS FROM AN ALCOHOL STREAM. WIPO Patentscope. WO/2007/117481.
- Process for removal of sulfur impurities from alcohols. Google Patents. US2753297A.
- Metal-catalyzed Approaches to Aryl Thioethers. Wordpress.
- Reactions of Thiols. Chemistry Steps.
- Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal.
- Specific Solvent Issues / Safety Issues with Thioether Formation. Wordpress.
- Thiols And Thioethers. Master Organic Chemistry. 2015.
- Using an alkyl halide and a thiol as starting materials, how woul... Pearson+.
- The Williamson Ether Synthesis. Master Organic Chemistry. 2014.
- 18.7: Thiols and Sulfides. Chemistry LibreTexts. 2024.
- Sodium ethanethiolate. Wikipedia.
- Chemical synthesis method of 3-chloro-1-propanol. Google Patents. CN110668918A.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. tandfonline.com [tandfonline.com]
- 9. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]
- 10. Sodium ethanethiolate - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US20070238907A1 - Method for removing sulfur compounds from an alcohol stream - Google Patents [patents.google.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. 3-Chloro-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 16. CN110668918A - Chemical synthesis method of 3-chloro-1-propanol - Google Patents [patents.google.com]
Troubleshooting peak tailing in GC analysis of 3-(Ethylthio)propanol
Answering the user's request.
Technical Support Center: GC Analysis of 3-(Ethylthio)propanol
A Senior Application Scientist's Guide to Troubleshooting Peak Tailing
Welcome to the technical support center for the gas chromatography (GC) analysis of this compound. As a polar, sulfur-containing alcohol, this compound presents unique challenges in GC analysis, with peak tailing being the most common and frustrating issue. This guide is designed for researchers, scientists, and drug development professionals to systematically diagnose and resolve this problem, ensuring accurate and reproducible results. My approach is built on years of field experience, emphasizing a logical, cause-and-effect methodology rather than a simple checklist.
Peak tailing not only compromises the aesthetic of your chromatogram but also directly impacts analytical integrity by reducing resolution and affecting the accuracy of peak integration and, therefore, quantitation[1][2][3]. This guide will walk you through a systematic process to identify the root cause of tailing and restore the symmetrical, Gaussian peak shape required for high-quality data.
Troubleshooting Guide: A Systematic Approach
Peak tailing for an analyte like this compound can typically be traced to two root causes: physical disruptions in the carrier gas flow path or chemical interactions between the analyte and the GC system[4][5]. Our first step is always to determine which of these is the likely culprit.
Q1: My this compound peak is tailing. How do I begin to diagnose the problem?
A1: The most crucial first step is to examine your entire chromatogram. The pattern of tailing provides the biggest clue to its origin.
-
Indiscriminate Tailing: If all peaks, including the solvent peak and any simple hydrocarbons, are tailing, the cause is likely a physical issue within the system that affects every compound equally. This points to a disruption in the flow path[4][5][6].
-
Selective Tailing: If only this compound and other polar or active compounds (e.g., other alcohols, amines) are tailing while non-polar compounds (e.g., alkanes) have good peak shape, the cause is almost certainly chemical interaction with active sites in your system[4][6][7].
This initial assessment will guide you down one of the two logical paths in the troubleshooting workflow below.
Caption: A logical workflow for diagnosing the root cause of peak tailing.
Q2: All my peaks are tailing. How do I fix these physical issues?
A2: When all peaks tail, you are looking for a physical impediment or dead volume in your flow path. Address these in order of ease and likelihood:
-
Improper Column Installation: This is the most common cause[6]. If the column is set too high or too low in the inlet or detector, it creates unswept volumes where analyte molecules are delayed, causing tailing[1][6].
-
Solution: Reinstall the column. Carefully follow your instrument manufacturer's instructions for the correct column insertion distance for both the inlet and the detector.
-
-
Poor Column Cut: A jagged or angled column cut creates turbulence at the column entrance, which disrupts the sample band and leads to tailing peaks, sometimes with a distinctive "chair" shape[6][8].
-
System Leaks: A small leak at the inlet fitting or through a worn septum can disrupt carrier gas flow and pressure, leading to broad and tailing peaks.
-
Solution: Replace the septum. If tailing persists, use an electronic leak detector to check the fittings at the inlet and detector. Tighten or replace ferrules as necessary.
-
Q3: Only this compound and other polar analytes are tailing. What does this mean?
A3: This is a classic sign of adsorption , an unwanted chemical interaction between your analyte and "active sites" within the GC system[4][10]. This compound is particularly susceptible due to its polar hydroxyl (-OH) group and its sulfur-containing thioether group. These functional groups can form hydrogen bonds or other interactions with acidic silanol (Si-OH) groups present on the surfaces of glass inlet liners, glass wool, and even the fused silica column itself[9][11][12]. A portion of the analyte molecules are temporarily adsorbed and then released slowly, creating the characteristic tail.
Caption: Adsorption of this compound onto an active silanol site.
Q4: How do I eliminate active sites in the GC inlet?
A4: The inlet is the first and most common place where activity issues occur because it's where your sample first encounters high temperatures and glass surfaces[13]. Routine inlet maintenance is the most effective solution[14].
| Liner Type | Suitability for this compound | Peak Asymmetry (Typical) |
| Non-Deactivated | Unsuitable | > 3.0 (Severe Tailing) |
| Standard Deactivated | May be sufficient for high concentrations | 1.5 - 2.0 (Noticeable Tailing) |
| Highly Inert (e.g., Siltek®, Topaz®) | Highly Recommended | 1.0 - 1.3 (Symmetrical Peak) |
Protocol: Performing Routine Inlet Maintenance
-
Cool System: Cool the GC inlet and oven to a safe temperature (e.g., < 50°C) and turn off the carrier gas flow at the instrument.
-
Open Inlet: Carefully remove the retaining nut from the top of the inlet.
-
Replace Septum and O-ring: Remove the old septum and the O-ring underneath it. Replace them with new ones. A worn, cored septum can be a source of both leaks and contamination.
-
Remove and Replace Liner: Withdraw the old inlet liner. Do not attempt to clean and reuse liners , as this can create more active sites than it removes[15]. Insert a new, highly deactivated liner. If your method requires it, ensure the glass wool is also deactivated.
-
Reassemble and Pressurize: Reassemble the inlet, restore carrier gas flow, and perform a leak check.
-
Equilibrate: Allow the system to purge for 15-20 minutes before heating the inlet to its setpoint.
Q5: What if inlet maintenance doesn't solve the tailing?
A5: If a fresh, highly deactivated inlet does not resolve the issue, the activity is likely within the GC column itself. The front section of the column is most susceptible to contamination from non-volatile sample matrix components, which can degrade the stationary phase and expose active sites[10][14]. Trimming the column is the next logical step.
Protocol: Trimming the GC Column
-
Cool and Depressurize: Follow the same procedure as for inlet maintenance to bring the system to a safe state.
-
Disconnect Column: Carefully loosen and remove the column nut from the inlet.
-
Trim the Column: Using a ceramic scoring wafer or diamond scribe, make a single, clean score on the column tubing approximately 15-20 cm from the inlet end. Gently snap the column at the score.
-
Inspect the Cut: Use a magnifier to ensure the cut is clean, square, and free of jagged edges or shards[8][9]. A poor cut will cause peak tailing, defeating the purpose of the maintenance[6].
-
Reinstall Column: Re-install the column into the inlet at the correct depth.
-
Pressurize and Equilibrate: Restore carrier gas flow, perform a leak check, and allow the system to stabilize before analysis.
Frequently Asked Questions (FAQs)
Q: Why is this compound particularly prone to peak tailing? A: Its chemical structure contains two features that contribute to its "active" nature. The primary alcohol (-OH) group is polar and readily forms hydrogen bonds with acidic silanol sites in the GC flow path. Additionally, sulfur-containing compounds are known to be highly susceptible to adsorption on metal surfaces within the GC system, such as undeactivated metal tubing or fittings[12][16]. This dual potential for interaction makes deactivation of the entire sample flow path critical.
Q: What type of GC column is best for analyzing this compound? A: A mid-polarity "WAX" (polyethylene glycol) stationary phase is often a good choice due to its affinity for alcohols. Alternatively, a low-bleed, inert "5-type" phase (5% phenyl-arylene / 95% dimethylpolysiloxane) can also provide good results. The most important factor is not just the phase chemistry, but its inertness . Always choose a column specifically marketed as "inert," "MS-certified," or "ultra inert" to ensure the surface has been thoroughly deactivated, minimizing the number of available silanol groups.
Q: How often should I perform inlet maintenance? A: The frequency depends heavily on the cleanliness of your samples. For labs analyzing clean standards, monthly maintenance may suffice. However, for those working with complex matrices (e.g., biological fluids, environmental extracts), weekly or even daily liner replacement may be necessary to maintain good peak shape and response[17]. A good rule of thumb is to perform maintenance whenever you observe a degradation in the peak shape of your most active compound.
Q: Can my GC method parameters cause or worsen peak tailing? A: Yes. While less common than activity issues, sub-optimal parameters can contribute.
-
Inlet Temperature: If too low, it can cause incomplete or slow vaporization of this compound, leading to a broadened or tailing peak. Ensure the temperature is sufficient for rapid vaporization.
-
Initial Oven Temperature (for Splitless Injection): If the initial oven temperature is too high relative to the boiling point of your injection solvent, proper solvent focusing will not occur, which can lead to broad or distorted peaks at the beginning of the chromatogram[1][14].
-
Carrier Gas Flow Rate: A flow rate that is too low (significantly below the optimal linear velocity) can increase band broadening and make tailing more apparent. Ensure your flow rate is optimized for your column dimensions.
Q: Would derivatization help reduce peak tailing for this compound? A: Absolutely. Derivatization is a powerful chemical technique to improve chromatographic behavior. By converting the polar hydroxyl group to a less polar, non-hydrogen-bonding functional group, you can eliminate the primary cause of adsorption. A common method is silylation , which replaces the active hydrogen on the -OH group with a trimethylsilyl (TMS) group. This would significantly reduce tailing and improve peak symmetry[8].
References
- Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
- Restek Corporation. GC Troubleshooting—Tailing Peaks. Restek. [Link]
- Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]
- SCION Instruments. Gas Chromatography GC Troubleshooting Guide. SCION Instruments. [Link]
- Phenomenex. GC Troubleshooting Guide. Phenomenex. [Link]
- Agilent Technologies. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies. [Link]
- Agilent Technologies. TROUBLESHOOTING GUIDE. Agilent Technologies. [Link]
- Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex. [Link]
- Chromtech. Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Chromtech. [Link]
- Chemistry For Everyone.
- Restek Corporation. GC Troubleshooting—Tailing Peaks. YouTube. [Link]
- Taylor, T. GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]
- Mandel Scientific. Is the practice of GC inlet liner cleaning and deactivation worth the effort? Mandel Scientific. [Link]
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- LCGC.
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Resolving co-elution issues in HPLC analysis of 3-(Ethylthio)propanol mixtures
<_ Technical Support Center: Resolving Co-elution Issues in HPLC Analysis of 3-(Ethylthio)propanol Mixtures
Welcome to the technical support center for the chromatographic analysis of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with co-eluting species during the HPLC analysis of this compound and its related mixtures. As a Senior Application Scientist, my goal is to provide you with a systematic, scientifically-grounded approach to troubleshoot and resolve these common, yet complex, separation issues.
Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a significant obstacle to accurate quantification and identification.[1][2] this compound, being a polar molecule containing a sulfur atom, presents unique challenges in reversed-phase HPLC, often co-eluting with structurally similar impurities or polar matrix components.[3] This guide provides a logical workflow, detailed protocols, and answers to frequently asked questions to empower you to develop robust and reliable analytical methods.
Section 1: Systematic Troubleshooting of Co-elution
When faced with a co-elution problem, a structured approach is more effective than random adjustments. The following workflow provides a decision-making framework to efficiently diagnose and resolve the issue.
Initial Assessment: Confirming Co-elution
Before modifying your method, it is crucial to confirm that you are indeed dealing with co-elution and not another issue, such as peak tailing or splitting caused by secondary interactions or system problems.[4]
-
Peak Shape Analysis: A true co-elution may present as a peak with a shoulder or a distorted, asymmetrical shape. However, perfect co-elution can still appear as a symmetrical peak.[1][2]
-
Detector-Assisted Peak Purity: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), these can be invaluable for assessing peak purity.[1][2]
-
DAD: A peak purity analysis tool will compare spectra across the peak. If the spectra are not identical, it indicates the presence of more than one component.[1]
-
MS: Acquiring mass spectra across the peak can reveal the presence of multiple ions with different mass-to-charge ratios (m/z), confirming co-elution.[1][5]
-
Troubleshooting Workflow
This diagram outlines a logical sequence of steps to address co-elution. The most accessible parameters, such as mobile phase composition, are adjusted first before moving to more significant changes like stationary phase chemistry.
Caption: A workflow for troubleshooting co-elution in HPLC.
Mobile Phase Optimization: The First Line of Attack
Altering the mobile phase is often the simplest and most effective way to influence selectivity and resolve co-eluting peaks.[6]
-
Adjusting pH: For ionizable compounds, mobile phase pH is a powerful tool for changing retention and selectivity.[7][8][9] this compound itself is neutral, but its impurities might be acidic or basic. By adjusting the pH, you can change the ionization state of these impurities, thereby altering their polarity and retention time.[9][10] For acidic impurities, lowering the pH (ion suppression) will increase retention; for basic impurities, increasing the pH will increase retention.[9]
-
Changing Organic Modifier (%B): A simple adjustment of the isocratic percentage or the gradient slope can sometimes provide the needed resolution. A shallower gradient or lower percentage of organic solvent will increase retention times and may improve the separation between closely eluting peaks.[11]
-
Switching Organic Modifier: If you are using acetonitrile, switching to methanol (or vice versa) can alter selectivity. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analyte and stationary phase compared to the aprotic acetonitrile, leading to changes in elution order.[12]
Stationary Phase Selectivity: Changing the Interaction
If mobile phase optimization is insufficient, the next logical step is to change the stationary phase. The goal is to introduce a different separation mechanism or enhance a secondary interaction to achieve selectivity.[6]
| Stationary Phase | Primary Interaction | Suitability for this compound & Polar Impurities | Key Considerations |
| Standard C18 | Hydrophobic | Baseline for initial method development. May lack retention for very polar impurities. | Prone to "phase collapse" or "dewetting" in highly aqueous mobile phases.[13] |
| Polar-Embedded | Hydrophobic + Polar | Excellent choice. The embedded polar group (e.g., amide, carbamate) improves interaction with polar analytes and allows for use in 100% aqueous mobile phases.[14] | Offers alternative selectivity compared to standard C18.[14] |
| Phenyl-Hexyl | Hydrophobic + π-π | Good for separating compounds with aromatic rings or double bonds. The sulfur atom in this compound might offer unique electronic interactions. | Can provide unique selectivity for aromatic or unsaturated impurities. |
| HILIC | Hydrophilic Partitioning | Ideal for very polar compounds that are unretained in reversed-phase.[15][16] Elution order is opposite to reversed-phase.[15] | Requires a high percentage of organic solvent (typically acetonitrile) in the mobile phase. |
Section 2: Detailed Experimental Protocols
Protocol: Baseline Reversed-Phase Method
This protocol provides a starting point for the analysis of this compound.
-
Column: Standard C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (or as appropriate for impurities).
-
Injection Volume: 10 µL.
Rationale: This is a standard "scouting gradient" designed to elute a wide range of compounds and establish initial retention times.[12] Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry.[17][18]
Protocol: Systematic Mobile Phase pH Screening
-
Prepare Buffers: Prepare identical mobile phases at three different pH levels:
-
pH 2.7 (e.g., 0.1% Formic Acid).
-
pH 4.5 (e.g., 10 mM Ammonium Acetate).
-
pH 7.0 (e.g., 10 mM Ammonium Bicarbonate or Phosphate Buffer).
-
-
Run Experiments: Using the baseline gradient protocol, run your sample with each of the three mobile phases.
-
Analyze Results: Compare the chromatograms. Look for significant shifts in the retention time of the co-eluting peak relative to the main this compound peak. A change in relative retention indicates that the co-eluent is ionizable and that pH is a critical parameter for achieving separation.[7]
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-elution with this compound?
Common co-eluents include structurally related impurities (e.g., oxidation products like sulfoxides or sulfones), starting materials from synthesis, or polar components from the sample matrix. Due to the polarity of this compound, it can elute early in reversed-phase methods, where many other small polar molecules also appear.[3]
Q2: My peak for this compound is tailing. Is this related to co-elution?
While tailing can sometimes be caused by a closely eluting impurity on the tail of the main peak, it is more often due to secondary interactions between the analyte and the stationary phase (e.g., interaction with residual silanols) or an inappropriate mobile phase pH.[4] If you suspect co-elution, use a peak purity tool to confirm.[1]
Q3: Can I use mass spectrometry (MS) to resolve co-elution without changing my chromatography?
Yes, to an extent. If the co-eluting compounds have different molecular weights, an MS detector can provide an additional dimension of separation based on the mass-to-charge ratio (m/z).[5] You can quantify each component using extracted ion chromatograms (EICs). However, this does not solve the chromatographic problem and may not be suitable for preparative work or if the co-eluents are isomers (having the same mass). Good chromatographic separation is always the preferred approach for robust quantification.
Q4: When should I consider advanced techniques like 2D-LC?
When your sample is highly complex and optimizing 1D-LC is insufficient, two-dimensional liquid chromatography (2D-LC) is a powerful solution.[19][20] By combining two different separation mechanisms (e.g., HILIC in the first dimension and reversed-phase in the second), you can dramatically increase peak capacity and resolve components that co-elute in a single dimension.[20][21] This is particularly useful when dealing with complex matrices or trace-level impurities.[20]
Q5: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and when should I use it?
HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile) to separate polar compounds.[16][22] It is an excellent alternative when your compounds, like this compound and its potential impurities, show little to no retention on a standard C18 column.[15][23] The retention mechanism is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.
References
- Using Two-dimensional Liquid Chromatography to Separate Complex Mixtures of Peptides. (2009).
- 2D-Liquid Chromatography: Principles & Uses. (2025). Phenomenex. [Link]
- Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
- Choosing HPLC Columns for Rapid Method Development. (2013). Agilent Technologies. [Link]
- Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. [Link]
- Mass spectrometry enables the identification of compounds that co-elute in column-based separation processes. (2019).
- HPLC problems with very polar molecules. Axion Labs. [Link]
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
- HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. GL Sciences. [Link]
- Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS). PubMed Central. [Link]
- Two-Dimensional Liquid Chromatography: A State of the Art Tutorial. (2016). Analytical Chemistry. [Link]
- Basics of 2D-LC. (2018). Wiley Analytical Science. [Link]
- How to Resolve GC-MS Peak Overlap in High-Resolution Work. (2025). AZoM. [Link]
- HPLC Troubleshooting.
- Selecting Equivalent HPLC Columns for Accurate Analysis. (2025). Pharma Knowledge Forum. [Link]
- This compound. (2018). SIELC Technologies. [Link]
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- Hydrophilic Interaction Chromatography.
- Hydrophilic interaction chrom
- Back to Basics: The Role of pH in Retention and Selectivity.
- Hydrophilic interaction chromatography – Knowledge and References. Taylor & Francis. [Link]
- Exploring the Role of pH in HPLC Separ
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Control pH During Method Development for Better Chrom
- Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]
- HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]
- Separation of Ethyl 3-(methylthio)propionate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- How can you separate a co-eluting more polar compound by HPLC?
- HPLC Method Development: From Beginner to Expert Part 2. (2024). Agilent Technologies. [Link]
- High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization.
- Sample Preparation – HPLC.
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Technical Support Center: Minimizing Air and Moisture Sensitivity in 3-(Ethylthio)propanol Reactions
As a bifunctional molecule containing both a thioether and a primary alcohol, 3-(Ethylthio)propanol presents unique challenges in synthesis. Its thioether linkage is susceptible to oxidation, while its hydroxyl group is hygroscopic and can introduce unwanted water into sensitive reactions. This guide provides researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies to ensure reaction success and reproducibility by rigorously excluding air and moisture.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields and multiple side products. What are the most likely causes?
A: Low yields and product mixtures often trace back to the compound's dual sensitivity. There are two primary culprits:
-
Oxidation of the Thioether: The sulfur atom in this compound is susceptible to oxidation by atmospheric oxygen. This non-photochemical, spontaneous process can occur at the air-water interface, converting the thioether to the corresponding sulfoxide and, subsequently, the sulfone.[1][2][3][4] These oxidized species are common impurities that complicate purification and reduce the yield of your target molecule.
-
Moisture Contamination: The terminal hydroxyl group makes the molecule hygroscopic, causing it to readily absorb water from the atmosphere.[5][6] This seemingly small amount of water can be highly detrimental, as it can hydrolyze or quench moisture-sensitive reagents like Grignard reagents, organolithiums, metal hydrides, or strong bases, effectively halting your reaction.[7][8]
Q2: How can I visually or analytically detect degradation in my this compound starting material?
A: While a fresh bottle should be a clear liquid, visual inspection is often insufficient. For a more definitive assessment:
-
NMR Spectroscopy (¹H and ¹³C): This is the most direct method. The presence of sulfoxide or sulfone species will result in characteristic downfield shifts of the protons and carbons adjacent to the sulfur atom.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can help identify the parent compound and higher molecular weight oxidized impurities.
-
Karl Fischer Titration: This is the gold standard for quantifying water content in your starting material or solvents. For highly sensitive reactions, the water content should be in the low ppm range.
Q3: What are the absolute essential preparations I must take before starting any reaction with this compound?
A: Success hinges on preparation. Before adding any reagents, you must establish a robust inert environment.
-
Glassware Preparation: All glassware must be rigorously dried to remove a thin film of adsorbed moisture.[9][10] The most effective method is oven-drying at >125°C overnight and assembling the apparatus while hot, allowing it to cool under a stream of dry, inert gas.[10] Flame-drying with a heat gun under vacuum or an inert gas flush is a common alternative.[11][12]
-
Solvent Preparation: Never use solvents directly from a bottle without purification, unless it is a specifically packaged anhydrous grade (e.g., AcroSeal™).[8] Solvents must be both dry and deoxygenated. This is achieved by distillation from an appropriate drying agent or by passing them through a solvent purification system (SPS). Subsequently, the solvent must be degassed.[12][13]
-
Establishment of an Inert Atmosphere: The air in your reaction vessel must be replaced with a high-purity inert gas, typically argon or nitrogen.[7][14] This is achieved by performing several vacuum/inert gas refill cycles or by continuously flushing the apparatus.[11][15]
Q4: Is argon or nitrogen preferable for creating the inert atmosphere?
A: Both are commonly used, but argon is often preferred for highly sensitive reactions. Argon is denser than air, so it can form a protective "blanket" over the reaction mixture, helping to displace air more effectively.[11] Nitrogen is a practical and cost-effective alternative that is sufficient for most applications. However, be aware that in rare cases involving certain transition metals (e.g., lithium), nitrogen can be reactive and form metal nitrides. For reactions involving this compound, nitrogen is generally acceptable.[7]
Q5: I am using a strong base (e.g., NaH, LDA) to deprotonate the alcohol. What specific issues should I watch for?
A: The primary issue is the stoichiometry of your base. The alcohol group of this compound is acidic and will react with one equivalent of the base to form an alkoxide.[16][17] You must account for this in your calculations. If you are trying to deprotonate another position on a different molecule, you will need to add at least one extra equivalent of base to first deprotonate the alcohol. Any trace water in your starting material or solvent will also consume the base, so using slightly more than a stoichiometric amount is often necessary.
Troubleshooting Guide: Common Reaction Failures
| Symptom / Observation | Potential Cause | Recommended Solution & Rationale |
| Reaction does not start; starting material is recovered. | 1. Quenching of Reagents: Moisture from inadequately dried glassware, solvent, or this compound has destroyed the active reagent (e.g., organometallic, hydride).[7][8] | Solution: Rigorously dry all components. Oven-dry glassware and cool under inert gas.[10] Use a freshly opened bottle of anhydrous solvent or one from a solvent purification system. Perform Karl Fischer titration to confirm low water content. |
| 2. Degraded Reagent: The primary reagent (e.g., n-BuLi, Grignard) may have degraded upon storage. | Solution: Titrate the reagent immediately before use to determine its active concentration. | |
| Formation of a white precipitate upon adding an organometallic reagent. | Hydrolysis: The precipitate is likely the corresponding metal hydroxide, formed when the organometallic reagent reacts with water.[7] | Solution: This is a clear indicator of excess moisture. Stop the reaction and re-evaluate your drying procedures for all solvents and reagents as described above. |
| Complex mixture of products observed by TLC/GC-MS, including species with +16 and +32 mass units. | Air Oxidation: The thioether has been oxidized. The +16 and +32 mass unit peaks correspond to the formation of the sulfoxide and sulfone, respectively.[1][2] | Solution: Improve the degassing of your solvents and the inertness of your reaction atmosphere. The "Freeze-Pump-Thaw" method is the most effective for degassing.[12][18][19] Ensure a continuous positive pressure of inert gas is maintained throughout the reaction.[9] |
| Reaction is sluggish or stalls before completion. | Insufficient Purging: Dissolved oxygen in the solvent or residual air in the flask is inhibiting the reaction or causing slow degradation. | Solution: Increase the duration of solvent purging with inert gas before starting the reaction (at least 30-60 minutes).[19] Perform a minimum of three vacuum/inert gas refill cycles on the reaction flask before adding solvent.[12] |
Core Experimental Protocols
Protocol 1: Solvent Degassing via Inert Gas Purging
This method is suitable for many applications and is simpler than freeze-pump-thaw.[13]
-
Setup: Place your anhydrous solvent in an oven-dried Schlenk flask equipped with a magnetic stir bar. Seal the flask with a rubber septum.
-
Inlet Needle: Attach a balloon filled with nitrogen or argon to a long needle. Pierce the septum and ensure the needle tip is submerged below the solvent surface.
-
Outlet Needle: Insert a second, shorter "exit" needle through the septum that does not touch the solvent. This will serve as a vent.[13]
-
Purge: Allow the inert gas to bubble vigorously through the solvent for 30-60 minutes while stirring. The bubbling displaces dissolved gases like oxygen.
-
Completion: Remove the outlet needle first, followed by the inlet needle. The solvent is now ready for use under a positive pressure of inert gas.
Protocol 2: Setting up a Reaction Under an Inert Atmosphere (Nitrogen/Argon Balloon)
This technique is a common and effective way to exclude air and moisture without a full Schlenk line.[15]
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, addition funnel) and assemble it hot. Immediately clamp the flask to a stand.
-
Seal and Flush: Place rubber septa over all openings. Fill a balloon with nitrogen or argon, attach it to a needle, and insert the needle through the septum on the main reaction flask. Insert a second "exit" needle.
-
Atmosphere Exchange: Allow the inert gas from the balloon to flush through the apparatus and out the exit needle for at least 5-10 minutes. This displaces the air inside.[15][20]
-
Cooling: Remove the exit needle and let the glassware cool completely to room temperature under the positive pressure of the inert gas balloon. The apparatus is now ready for the addition of solvents and reagents.
Protocol 3: Transfer of this compound via Syringe
This ensures the reagent is not exposed to the atmosphere during addition.[10]
-
Syringe Preparation: Dry the syringe and needle in an oven. After cooling, flush the syringe several times with the inert gas from your reaction setup.
-
Reagent Withdrawal: Puncture the septum of the this compound container. Inject a volume of inert gas equal to the amount of liquid you intend to withdraw to prevent creating a vacuum. Slowly pull the plunger to draw the desired volume of liquid.
-
Remove Bubbles: Invert the syringe and carefully push out any gas bubbles back into the reagent bottle.
-
Inert Gas Buffer: With the needle tip still in the headspace of the reagent bottle, withdraw a small volume (e.g., 0.2 mL) of inert gas into the syringe. This "buffer" protects the liquid in the needle from air during the transfer.[15][20]
-
Transfer: Quickly move the syringe to your reaction flask and pierce the septum. Depress the plunger to first add the inert gas buffer, followed by the liquid reagent. Do not push out the small residual amount of liquid in the needle tip.
Visualized Workflows and Logic
Caption: Workflow for setting up an air- and moisture-free reaction.
Caption: Decision tree for troubleshooting failed reactions.
References
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- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds.
- Corrosive Chemistry. (2022, February 1). Inert Atmosphere [Video]. YouTube.
- Wang, Z., et al. (2023). Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet. Journal of the American Chemical Society, 145(19), 10839–10846. [Link]
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- University of York, Department of Chemistry. (n.d.). Degassing solvents.
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- Southern Illinois University Edwardsville. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides.
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- The Good Scents Company. (n.d.). methionol 3-(methylthio)propanol.
- Etschmann, M. M., & Schrader, J. (2005). Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts. Applied Microbiology and Biotechnology, 68(4), 461-467. [Link]
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- BYJU'S. (n.d.). The physical and chemical properties of alcohols are mainly due to the presence of hydroxyl group.
- Ward, D. E., & Zarecki, A. (2001). Novel Rearrangements of 2,3-Dimercapto-1-propanol Derivatives: Formation of Dialkyl Sulfide, Dialkyl Disulfide, and 1,2,3-Tris(alkylthio)propane. The Journal of Organic Chemistry, 66(22), 7332-7339. [Link]
- LibreTexts. (2022). 14.5: Reactions of Alcohols.
- Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-(ethylthio)- (CAS 18721-61-4).
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Scaling up the synthesis of 3-(Ethylthio)propanol from lab to pilot scale
Technical Support Center: Scaling the Synthesis of 3-(Ethylthio)propanol
Prepared by: Your Senior Application Scientist
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals involved in the synthesis of this compound, with a specific focus on the challenges and critical parameters for scaling the process from laboratory benchtop to pilot plant production.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound.
Q1: What is the primary reaction mechanism for synthesizing this compound?
The synthesis is typically achieved via a nucleophilic substitution reaction analogous to the Williamson ether synthesis.[1] The core mechanism is an SN2 (bimolecular nucleophilic substitution) reaction.[1][2] In this process, a thiolate anion, generated by deprotonating 3-mercaptopropanol, acts as a potent nucleophile. It attacks the electrophilic carbon of an ethyl halide (e.g., bromoethane), displacing the halide leaving group to form the thioether bond.[3]
Q2: What are the recommended starting materials and reagents?
-
Nucleophile Precursor: 3-Mercapto-1-propanol.
-
Electrophile (Ethylating Agent): An ethyl halide such as bromoethane or chloroethane. Bromoethane is generally more reactive than chloroethane, leading to faster reaction times or allowing for milder conditions.[4]
-
Base: A base is required to deprotonate the thiol group of 3-mercaptopropanol, which has a pKa of approximately 10.5, to form the more nucleophilic thiolate anion. Sodium hydroxide (NaOH) is a cost-effective and commonly used base for this purpose.[3]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[5] However, due to toxicity and safety concerns, especially on a larger scale, protic solvents like ethanol or even water can be used, sometimes in a biphasic system with a phase-transfer catalyst.[2][6]
Q3: Why is an inert atmosphere important for this reaction?
Thiolate anions are susceptible to oxidation, especially at elevated temperatures or in the presence of trace metal impurities. This oxidation leads to the formation of a disulfide byproduct (diethyl disulfide), which consumes the nucleophile and reduces the yield of the desired product.[7] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, minimizes the presence of oxygen and prevents this unwanted side reaction.
Q4: How is the reaction typically monitored for completion?
For laboratory-scale reactions, Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the consumption of the starting material. For more quantitative and precise monitoring, Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.[8][9] A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the ratio of starting material to product.
Experimental Protocols
Lab-Scale Synthesis (Exemplary 0.5 mol Scale)
This protocol details a standard laboratory procedure for synthesizing this compound.
Safety Precautions:
-
Work in a well-ventilated fume hood at all times.
-
3-Mercapto-1-propanol and bromoethane are volatile and have strong, unpleasant odors.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves.
-
The reaction can be exothermic. Ensure a cooling bath (ice-water) is readily available.
Step-by-Step Procedure:
-
Reactor Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermocouple for internal temperature monitoring.
-
Reagent Charging: Charge the flask with 3-mercaptopropanol (46.1 g, 0.5 mol) and ethanol (250 mL).
-
Inerting: Begin stirring and purge the system with nitrogen for 15 minutes. Maintain a gentle nitrogen flow throughout the reaction.
-
Base Addition: Prepare a solution of sodium hydroxide (22.0 g, 0.55 mol, 1.1 eq) in water (50 mL). Add this solution slowly to the flask via the dropping funnel over 20-30 minutes. A slight exotherm may be observed; use an ice bath to maintain the temperature below 30°C.
-
Thiolate Formation: Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the sodium thiolate.
-
Electrophile Addition: Add bromoethane (57.2 g, 0.525 mol, 1.05 eq) to the dropping funnel. Add it dropwise to the reaction mixture over approximately 1 hour. Control the addition rate to maintain the internal temperature between 40-50°C.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 70-75°C) and maintain for 2-4 hours. Monitor the reaction progress by GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 200 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous phase with dichloromethane or ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is a colorless to pale yellow oil. Purify by vacuum distillation to obtain pure this compound.[]
Scaling Up to Pilot Scale: Key Considerations & FAQs
Transitioning from the laboratory to a pilot plant introduces significant challenges related to safety, heat management, and material handling.
Q5: What are the primary safety hazards during scale-up?
-
Thermal Runaway: The SN2 reaction is exothermic. The surface-area-to-volume ratio decreases dramatically on a larger scale, making heat dissipation less efficient. An uncontrolled exotherm can lead to a dangerous increase in temperature and pressure, potentially causing a thermal runaway.
-
Reagent Handling: Handling large quantities of volatile, flammable, and malodorous chemicals like bromoethane and mercaptans requires specialized equipment, including closed-transfer systems and scrubbers for off-gases.[7][11]
-
Base Handling: Concentrated sodium hydroxide is highly corrosive. Large-scale operations require appropriate materials of construction for reactors and transfer lines.
Q6: How does heat management differ at the pilot scale?
In the lab, a simple ice bath is sufficient for cooling. In a pilot plant reactor (e.g., 100 L jacketed glass-lined steel reactor), heat management is an active process. Heat is removed via a thermal fluid circulating through the reactor jacket. The rate of reagent addition becomes the primary method for controlling the reaction temperature. A slow, controlled addition of the electrophile is crucial to ensure the cooling system can keep pace with the heat generated.
Q7: How should the purification method be adapted for large quantities?
While laboratory purification might involve column chromatography, this is impractical and uneconomical at the pilot scale. Fractional distillation under vacuum is the standard industrial method for purifying multi-kilogram quantities of liquid products like this compound.[12] This requires a distillation setup with a sufficiently efficient column (e.g., packed or tray column) to separate the product from lower-boiling impurities and higher-boiling residues.
Q8: What are the most critical process parameters to monitor and control?
-
Temperature: Continuous monitoring of the internal reaction temperature is non-negotiable. Alarms and automated shutdown systems should be in place for temperature deviations.
-
Addition Rate: The rate of bromoethane addition must be precisely controlled to manage the exotherm.
-
Agitation: Efficient and constant agitation is vital to ensure good mixing, prevent localized concentration gradients (hot spots), and promote heat transfer to the reactor walls.
-
Pressure: The reactor pressure should be monitored, especially during heating, to detect any unexpected gas evolution.
Data Presentation: Lab vs. Pilot Scale Parameters
The following table summarizes the key differences in process parameters when scaling up the synthesis.
| Parameter | Laboratory Scale (1 L Flask) | Pilot Scale (100 L Reactor) | Rationale for Change |
| Batch Volume | ~0.5 L | ~75 L | Increased production capacity. |
| Heat Transfer | High surface area to volume ratio; passive cooling (ice bath). | Low surface area to volume ratio; active cooling via reactor jacket. | Efficient heat removal is critical to prevent thermal runaway. |
| Reagent Addition | Manual via dropping funnel over ~1 hour. | Automated pump, controlled addition over 4-6 hours. | Precise control of addition rate is the primary means of managing the exotherm. |
| Agitation | Magnetic or overhead mechanical stirrer. | Baffled reactor with multi-stage impeller (e.g., pitched-blade turbine). | Ensures homogeneity and efficient heat transfer in a large volume. |
| Temp. Control | Manual (raising/lowering ice bath). | Automated control loop (jacket temperature adjusts based on internal temp). | Tighter, more reliable control to maintain the process within safe operating limits. |
| Purification | Flash column chromatography or simple vacuum distillation. | Fractional vacuum distillation with a packed column. | Required for efficient separation of large volumes of product from impurities. |
| Safety Controls | Fume hood, personal protective equipment. | Rupture disc, emergency quench system, scrubber for off-gases, process automation. | Enhanced engineering controls are necessary to manage the increased risks of large-scale operations. |
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: Insufficient quantity or poor quality of NaOH, leading to incomplete thiolate formation. 2. Poor Electrophile: Decomposed or low-purity bromoethane. 3. Reaction Temperature Too Low: SN2 reaction rate is too slow. | 1. Use a slight excess (1.1 eq) of fresh, high-purity NaOH. 2. Use fresh, distilled bromoethane. 3. Ensure the reaction is maintained at the target temperature (e.g., 50-70°C) after the addition is complete. |
| Significant Diethyl Disulfide Byproduct | Presence of Oxygen: Air leaking into the reactor oxidizes the thiolate anion. | Ensure the reactor is properly sealed and maintain a positive pressure of an inert gas (e.g., nitrogen) throughout the reaction. |
| Reaction Stalls Before Completion | 1. Stoichiometry Error: Incorrect calculation of reagents. 2. Competitive Elimination: E2 elimination of bromoethane to ethylene, especially if the temperature is too high or a very strong, hindered base is used.[13] | 1. Double-check all calculations and measurements. 2. Maintain strict temperature control. Avoid excessively high temperatures. Ensure the base used is not sterically hindered. |
| Difficult to Control Exotherm (Scale-Up) | Addition Rate Too Fast: The rate of heat generation exceeds the cooling capacity of the reactor. | Reduce the addition rate of the bromoethane. Ensure the reactor's cooling system is operating at maximum capacity before starting the addition. |
| Product Isolation is Difficult / Emulsion during Work-up | Salts/Base: Residual salts or base can cause emulsions during aqueous extraction. | Add brine during the work-up to break emulsions. Adjust the pH of the aqueous layer to neutral before extraction if necessary. |
| Product is Discolored After Distillation | Thermal Decomposition: Distillation temperature is too high, causing the product to decompose. | Perform the distillation under a higher vacuum to lower the boiling point of the product and minimize thermal stress. |
Process Workflow Visualization
The following diagram illustrates the logical progression from laboratory development to pilot-scale production.
Caption: Workflow for scaling the synthesis of this compound.
References
- Thioetherification via Photoredox/Nickel Dual Catalysis. Organic Letters.
- Thioetherification via Photoredox/Nickel Dual Catalysis - PMC. National Institutes of Health.
- Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. WordPress.
- Williamson Ether Synthesis. Cambridge University Press.
- CHEM 222: Thioethers. YouTube.
- Williamson ether synthesis - Wikipedia. Wikipedia.
- Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light. ACS Publications.
- The Scale-up reaction and oxidation of thioethers. ResearchGate.
- Williamson Ether Synthesis. Chemistry Steps.
- Metal-catalyzed Approaches to Aryl Thioethers. WordPress.
- Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts. PubMed.
- 3-(Methylthio)propanal - SIELC Technologies. SIELC Technologies.
- Specific Solvent Issues / Safety Issues with Thioether Formation. WordPress.
- Thioether Formation - ACS GCI Pharmaceutical Roundtable Reagent Guides. WordPress.
- Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC. National Institutes of Health.
- Synthetic strategies to access thioethers from alcohols. ResearchGate.
- Synthesis propanol by esterification and reduction reaction. ResearchGate.
- Process for the preparation of 3-(methylthio)propanal. Google Patents.
- 1-Propanol, 3-(methylthio)-. NIST WebBook.
- Synthetic developments on the preparation of thioethers via photocatalysis. RSC Publishing.
- Stuck on synthesis problem. I've tried using only propanol. I tried an aldol reaction but I'm not sure what to do next. Reddit.
- Ethyl propiolate derivatisation for the analysis of varietal thiol in wine. ResearchGate.
- Novel Rearrangements of 2,3-Dimercapto-1-propanol Derivatives: Formation of Dialkyl Sulfide, Dialkyl Disulfide, and 1,2,3-Tris(alkylthio)propane. ACS Publications.
- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
- Analysis and determination of propanol in the laboratory. FILAB.
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC. National Institutes of Health.
- Troubleshooting the synthesis of BINOL derivatives. Reddit.
- Process for producing 3-mercapto-1-propanol. Google Patents.
- List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. GOV.UK.
- Alkyl Halide Reaction Map And Summary. Master Organic Chemistry.
- Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. NC State University Libraries.
- Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube.
- Alkyl halide reaction with a base. Reddit.
- Elimination Reactions of Alkyl Halides. MSU Chemistry.
- Purification of biologically-produced 1,3-propanediol. Google Patents.
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Technical Support Center: Catalyst Deactivation in Reactions with 3-(Ethylthio)propanol
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst stability during reactions involving 3-(Ethylthio)propanol. As a bifunctional molecule containing both a reactive alcohol group and a catalyst-poisoning thioether, this compound presents unique challenges in heterogeneous catalysis. This document provides in-depth troubleshooting, diagnostic protocols, and frequently asked questions to help you identify the root cause of catalyst deactivation and implement effective mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: My reaction rate has significantly decreased after a few runs using this compound. What are the likely causes?
A1: A decline in reaction rate, or catalyst deactivation, is a common issue when working with sulfur-containing reactants like this compound. The primary culprits for deactivation in this context fall into three main categories:
-
Poisoning: The sulfur atom in the thioether group of this compound can act as a potent poison for many catalysts, particularly those based on precious metals (e.g., Pd, Pt, Rh) and nickel.[1] Sulfur strongly chemisorbs onto the active metal sites, forming stable metal-sulfide bonds that block access for your desired reactants.[2] This is often the most immediate and severe cause of activity loss.
-
Fouling or Coking: The alcohol functional group of this compound, especially under elevated temperatures, can lead to the formation of carbonaceous deposits, commonly referred to as coke, on the catalyst surface.[3][4] These deposits can physically block active sites and pores, restricting reactant access and leading to a gradual decline in performance.
-
Chemical Transformation of the Reactant: The thioether moiety can be oxidized to sulfoxides or sulfones under certain reaction conditions. These oxidized species may have different adsorption properties and could contribute to fouling or altered surface chemistry, leading to deactivation.
Q2: I am using a solid acid catalyst (e.g., a zeolite or sulfated zirconia) for a dehydration reaction with this compound and observing a loss of activity. Isn't sulfur poisoning less of an issue for these catalysts?
A2: While solid acid catalysts are generally more resistant to sulfur poisoning than metallic catalysts, they are not immune to deactivation, especially when processing molecules like this compound. The deactivation mechanisms for solid acids in this context are typically:
-
Coking: The alcohol group can undergo polymerization or condensation reactions on the acid sites, leading to the formation of heavy organic residues (coke) that block the micropores of the catalyst.[5] The long carbon chain of this compound can exacerbate this issue.
-
Leaching of Active Sites: In liquid-phase reactions, particularly with polar solvents or at high temperatures, the active acid sites (e.g., sulfonic acid groups) can be leached from the support material, leading to an irreversible loss of activity.
-
Competitive Adsorption: The sulfur atom, with its lone pair of electrons, can still interact with Lewis acid sites on the catalyst surface, leading to competitive adsorption with the alcohol group and potentially inhibiting the desired reaction.
Q3: How can I determine the specific cause of my catalyst's deactivation?
A3: A systematic approach involving catalyst characterization is crucial for diagnosing the deactivation mechanism. A combination of techniques will provide the most comprehensive understanding. Below is a recommended workflow:
| Analytical Technique | Information Gained | Potential Findings with this compound |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states. | Detection of sulfur on the catalyst surface, changes in the oxidation state of the active metal (e.g., Pd0 to Pd2+), and the presence of sulfoxides or sulfates.[6][7][8] |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of deposited coke and identifies different types of carbonaceous species. | Measurement of weight loss corresponding to the combustion of "soft" and "hard" coke, indicating the severity of fouling.[3][4][9] |
| Fourier-Transform Infrared Spectroscopy (FTIR) of Adsorbed Probes | Characterizes the nature of active sites and adsorbed species. | Using probe molecules like CO or pyridine can reveal if active sites are blocked. It can also help identify the nature of surface deposits.[10][11][12] |
| Temperature-Programmed Desorption/Oxidation (TPD/TPO) | Identifies and quantifies adsorbed species and coke. | TPO can quantify the amount of coke, while TPD can provide information on the strength of interaction of adsorbed sulfur species.[13] |
Troubleshooting Guides
Scenario 1: Rapid Deactivation of a Precious Metal Catalyst (e.g., Pd/C, Pt/Al₂O₃)
Symptoms:
-
Significant drop in conversion within the first one or two reaction cycles.
-
Reaction fails to reach completion.
Probable Cause: Sulfur poisoning of the metallic active sites.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid deactivation.
Analytical Protocol: XPS Analysis of a Deactivated Precious Metal Catalyst
-
Sample Preparation: Carefully retrieve the fresh and spent catalyst samples from the reactor. Ensure minimal exposure to air to prevent surface oxidation, especially for the spent catalyst.
-
XPS Analysis:
-
Acquire a survey spectrum to identify all elements present on the catalyst surface. Look for the presence of a sulfur (S 2p) peak in the spent catalyst that is absent in the fresh one.
-
Perform high-resolution scans of the active metal (e.g., Pd 3d, Pt 4f) and S 2p regions.
-
-
Data Interpretation:
-
Sulfur Poisoning Confirmation: The presence of a significant S 2p peak on the spent catalyst confirms sulfur poisoning.[8][13]
-
Chemical State of Sulfur: The binding energy of the S 2p peak can indicate the nature of the sulfur species (e.g., sulfide, sulfite, sulfate).[14]
-
Effect on Active Metal: A shift in the binding energy of the active metal peak or a change in the ratio of its metallic to oxidized states can indicate the formation of metal sulfides.[6][7]
-
Scenario 2: Gradual Deactivation of a Solid Acid Catalyst (e.g., Zeolite, Nafion)
Symptoms:
-
A slow but steady decrease in reaction rate over multiple cycles.
-
Increase in pressure drop across a packed bed reactor.
Probable Cause: Coking or fouling of the catalyst surface and pores.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for gradual deactivation.
Analytical Protocol: TGA of a Coked Solid Acid Catalyst
-
Sample Preparation: Collect samples of the fresh and spent catalyst.
-
TGA Procedure:
-
Heat a known mass of the spent catalyst in an inert atmosphere (e.g., N₂) to a high temperature (e.g., 800 °C). This step will quantify volatile and "soft" coke components.
-
Switch the gas to an oxidizing atmosphere (e.g., air) and continue heating. The weight loss during this phase corresponds to the combustion of "hard" coke.[3][9]
-
-
Data Interpretation:
-
The total weight loss in the oxidizing atmosphere gives the total amount of coke deposited on the catalyst.
-
The temperature at which the coke burns off can provide qualitative information about the nature of the coke (more condensed aromatic coke burns at higher temperatures).[4]
-
Catalyst Regeneration Protocols
Regeneration of a Sulfur-Poisoned Precious Metal Catalyst
Objective: To remove adsorbed sulfur species from the metallic active sites.
Procedure:
-
Purge: Purge the reactor containing the deactivated catalyst with an inert gas (e.g., N₂ or Ar) at a low temperature to remove any residual reactants.
-
Oxidative Treatment (Caution: Exothermic): Slowly introduce a dilute stream of oxygen (e.g., 1-5% O₂ in N₂) while gradually increasing the temperature. This step aims to convert strongly adsorbed sulfides to more volatile sulfur oxides (SOx). A typical temperature range is 300-500 °C.
-
Inert Purge: After the oxidative treatment, purge again with an inert gas at the treatment temperature to remove all traces of oxygen and SOx.
-
Reductive Treatment: Introduce a stream of hydrogen (e.g., 5-10% H₂ in N₂) to reduce the oxidized metal sites back to their active metallic state.
-
Cool Down: Cool the catalyst to the reaction temperature under an inert atmosphere before re-introducing the reactants.
Regeneration of a Coked Solid Acid Catalyst
Objective: To burn off carbonaceous deposits from the catalyst surface and pores.
Procedure:
-
Inert Purge: Purge the reactor with an inert gas at the reaction temperature to remove adsorbed organic molecules.
-
Controlled Burn-off: Slowly introduce a controlled amount of air or dilute oxygen into the inert gas stream.
-
Temperature Ramp: Gradually increase the temperature to facilitate the combustion of the coke. The final temperature will depend on the nature of the coke and the thermal stability of the catalyst (typically 450-600 °C).
-
Hold: Maintain the temperature until the coke burn-off is complete, which can be monitored by analyzing the off-gas for CO₂.
-
Cool Down: Cool the catalyst under a stream of dry, inert gas.
References
- Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. Journal of the American Chemical Society. [Link]
- Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. PubMed Central. [Link]
- Sulphur poisoning of Ni catalysts in the SNG production from biomass: A TPO/XPS/XAS study. Infoscience. [Link]
- Sulphur poisoning of Ni catalysts in the SNG production from biomass: A TPO/XPS/XAS study. EPFL Graph Search. [Link]
- Sulphur poisoning of Ni catalysts in the SNG production from biomass: a TPO/XPS/XAS study.
- Thermogravimetry Applied for Investigation of Coke Formation in Ethanol Conversion over Heteropoly Tungstate C
- Steam reforming of ethanol–phenol mixture on Ni/Al2O3: Effect of Ni loading and sulphur deactivation.
- Improvement strategies for Ni-based alcohol steam reforming catalysts. Journal of Energy Chemistry. [Link]
- Production of 3- (alkylthio) propanal.
- Hydrogen Production from Ethanol Through Steam Reforming on Ni-based C
- Access to thioethers from thiols and alcohols via homogeneous and heterogeneous c
- Chemical imaging of the sulfur-induced deactivation of Cu/ZnO c
- The deactivation of Diesel Exhaust Catalysts by SO2 finally unraveled. AZoM. [Link]
- Thermogravimetry Applied for Investigation of Coke Formation in Ethanol Conversion over Heteropoly Tungstate Catalysts.
- FTIR Spectroscopy of Adsorbed Probe Molecules for Analyzing the Surface Properties of Supported Pt (Pd)
- FTIR spectroscopy for the studies of catalysts and catalytic reaction mechanisms.
- FTIR study of gas-phase alcohols photocatalytic degradation with TiO2 and AC-TiO2. ScienceDirect. [Link]
- Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas. MDPI. [Link]
- Coke Formation in a Zeolite Crystal During the Methanol‐to‐Hydrocarbons Reaction as Studied with
- Study of Catalysts for the Conversion of Alcohols to Olefins and Diesel-Range Hydrocarbons. TU Wien's reposiTUm. [Link]
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Process Insights. [Link]
- Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innov
- Adsorption and oxidation of ethanol on colloid-based Pt/C, PtRu/C and Pt3Sn/C catalysts: In situ FTIR spectroscopy and on-line DEMS studies. RSC Publishing. [Link]
- Troubleshooting of C
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Research Progress on Sulfur Deactivation and Regeneration over Cu-CHA Zeolite C
- Thermogravimetric analysis of coked catalysts (a) time on stream: 30 min.
- Insight studies on the deactivation of sulfuric acid regeneration catalyst.
- Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
- Ethanol Steam Reforming on Ni-Based Catalysts: Effect of Cu and Fe Addition on the Catalytic Activity and Resistance to Deactivation.
- The preparation method of 3-(methylthio) propanal.
- Oxidative Regeneration of Sulfide-fouled Catalysts for Water Treatment.
- Understanding catalyst deactivation in an industrial green hydrotreater and its correlation with catalyst composition. Chalmers Research. [Link]
- Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)
- In situ hydrocarbon conversion catalyst regeneration and sulfur decontamination of vessels communicating with catalyst reactor (P
- Method for preparing 3-acetyl propanol and 1, 4-pentanediol by acid catalytic hydrogenation of furan derivative.
- Catalytic Conversion of CO2/H2 Into Alcohol using Modified Lampung – Zeolite as Catalyst.
- Study of coke behaviour of catalyst during methanol-to-olefins process based on a special TGA reactor.
- United States P
- Hydrodeoxygenation of guaiacol over physically mixed Co/TiO2 and WO3/TiO2 c
- Method for Regenerating Spent Catalyst Used to Produce Sulfuric Acid in the SO2 to SO3 Conversion Step.
- Hydrodeoxygenation of Oxygenates Derived from Biomass Pyrolysis Using Titanium Dioxide-Supported Cobalt C
- Catalytic Conversion of Ethyl Alcohol on Zeolite Catalysts.
- Highly Selective Continuous Flow Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol in a Pt/SiO2 Co
- Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Form
- Direct Conversion of CO2 into Alcohols Using Cu‐Based Zeolite Catalysts.
- Catalytic hydrodeoxygenation of guaiacol over noble metal c
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Technical Support Center: Managing the Odor of 3-(Ethylthio)propanol
<_ _>
Welcome to the technical support center for handling 3-(Ethylthio)propanol. As a Senior Application Scientist with extensive experience in drug development and organic synthesis, I understand that while organosulfur compounds are invaluable, their potent odors can present significant challenges in a laboratory setting. This guide is designed to provide you, my fellow researchers, with practical, scientifically-grounded solutions to manage and mitigate the characteristic odor of this compound, ensuring a safer and more pleasant working environment.
The core principle of managing any potent odorant is containment and neutralization. Thiols, the class of compounds to which this compound belongs, are notorious for their low odor thresholds, meaning they can be detected by the human nose at extremely low concentrations.[1] This guide will equip you with the knowledge and protocols to handle this compound with confidence.
Troubleshooting Guide: Real-Time Odor Management
This section addresses specific issues that can arise during an experiment, leading to the unwanted release of this compound odor.
Issue 1: A persistent sulfurous odor is present in the lab, even when the chemical container is closed.
-
Root Cause Analysis: Volatile organic compounds (VOCs), including thiols, can escape from containers even when they appear to be sealed.[2] This can be due to inadequate sealing mechanisms of the bottle cap, permeation through the container material over time, or minute spills on the exterior of the container.
-
Troubleshooting Protocol:
-
Verify Container Integrity: Ensure the cap is tightly secured. For long-term storage, consider additional sealing measures.
-
Secondary Containment: Store the primary container within a larger, airtight secondary container. A desiccator cabinet within a ventilated fume hood is an excellent option for this purpose.[3]
-
Surface Decontamination: Carefully wipe the exterior of the primary container with a cloth dampened with a bleach solution, followed by a water rinse, all within a certified chemical fume hood. Dispose of the cloth as hazardous waste.
-
Enhanced Sealing: For non-original containers, using a polycone cap can provide a better seal.[2] Wrapping the threads of the bottle with Teflon tape before capping can also significantly reduce vapor escape.[2]
-
Issue 2: The odor becomes more intense during the reaction work-up.
-
Root Cause Analysis: Steps such as extraction, concentration on a rotary evaporator, or vacuum filtration can increase the volatilization of this compound.[4][5] Without proper trapping, these vapors can be drawn into the vacuum pump and exhausted into the laboratory.
-
Troubleshooting Protocol:
-
Implement a Scrubber/Trap: Always use a trap between your apparatus (e.g., rotary evaporator, vacuum flask) and the vacuum source.[4][5] A bleach trap is a highly effective and common solution for neutralizing thiols.[3][6]
-
Chilled Condensers: When using a rotary evaporator, ensure the condenser is sufficiently cold (e.g., using a circulating chiller) to efficiently trap volatile components.
-
Work Within a Fume Hood: All work-up procedures should be conducted deep within a certified chemical fume hood with the sash at the lowest practical height.[3]
-
Issue 3: Glassware and equipment retain a strong thiol odor even after standard cleaning.
-
Root Cause Analysis: Thiols can adsorb onto glass and other surfaces, making them difficult to remove with standard soap and water or solvent rinses alone.
-
Troubleshooting Protocol:
-
Initial Solvent Rinse: Immediately after use, rinse the contaminated glassware with a small amount of a compatible organic solvent like acetone to remove the bulk of the this compound.[4]
-
Oxidative Decontamination: Submerge the glassware in a bleach bath (a 1:1 mixture of commercial bleach and water is often recommended) within a fume hood.[5] The sodium hypochlorite in bleach oxidizes the thiol to less odorous sulfonic acids.[3] Soaking for several hours or overnight may be necessary.[6]
-
Thorough Rinsing: After the bleach soak, rinse the glassware thoroughly with water before proceeding with your standard cleaning procedures.[5]
-
Caution with Solvents: Be mindful that mixing acetone rinses with bleach can generate chloroform.[7] Manage these waste streams separately and in accordance with your institution's hazardous waste disposal guidelines.
-
Experimental Protocol: Setting Up an Effective Bleach Trap
This protocol details the assembly and use of a bleach trap to capture and neutralize volatile thiols from a reaction or evaporation setup.
Objective: To prevent the release of this compound vapors into the laboratory environment.
Materials:
-
Two gas washing bottles (bubblers)
-
Chemically resistant tubing
-
Commercial bleach (sodium hypochlorite solution, ~5-6%)
-
Empty flask (as a safety trap)
Procedure:
-
Assembly:
-
Connect the outlet of your apparatus (e.g., condenser, vacuum flask) to the inlet of the empty safety trap flask using chemically resistant tubing. This trap prevents any accidental backflow of the bleach solution into your experiment.[4]
-
Connect the outlet of the safety trap to the inlet of the gas washing bottle.
-
Fill the gas washing bottle with a sufficient volume of bleach solution to ensure the gas stream will bubble through it effectively. Do not overfill.
-
Connect a final piece of tubing to the outlet of the bleach trap and direct it towards the back of the fume hood.[4][5]
-
-
Operation:
-
Ensure all connections are secure before starting your reaction or work-up.
-
Maintain a steady, moderate flow of gas through the trap. A rate of 1-2 bubbles per second is generally recommended for reactions under an inert atmosphere.[5] For vacuum applications, the flow will be higher, and a larger trap may be necessary.[5]
-
-
Decommissioning:
-
Once the experiment is complete, carefully disconnect the tubing.
-
The bleach solution should be disposed of as hazardous waste, following your institution's guidelines.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
While the most noticeable characteristic is its odor, this compound is also classified as a skin, eye, and respiratory irritant.[8][9][10] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
Q2: How should I store this compound to minimize odor?
Store this compound in its original, tightly sealed container.[3] For enhanced odor control, place the primary container inside a labeled, sealed secondary container.[2][3] Storing in a ventilated cabinet is also recommended.[2] segregation from incompatible materials like strong oxidizing agents is crucial.[3][11]
Q3: Can I rely on my sense of smell to determine if the concentration of this compound in the air is hazardous?
No. The odor threshold for many thiols is extremely low, often far below the established occupational exposure limits (OELs).[1][12] Relying on smell alone is not a reliable indicator of a hazardous concentration.[12][13] Always work under the assumption that if you can smell it, you need to improve your containment and ventilation.
Q4: What is the best way to dispose of waste containing this compound?
Liquid waste containing this compound should be collected in a designated, sealed hazardous waste container. Small amounts of residual material in glassware can be neutralized with a bleach solution before final cleaning.[3] Solid waste, such as contaminated gloves and paper towels, should be sealed in a plastic bag and disposed of as hazardous waste.[3][6] Never dispose of organosulfur compounds down the drain or by open-air incineration.[14] Always adhere to your local and institutional hazardous waste disposal regulations.
Q5: Are there any alternatives to bleach for neutralizing thiol odors?
While bleach (sodium hypochlorite) is the most common and effective neutralizing agent for thiols in a laboratory setting, other oxidizing agents like hydrogen peroxide can also be used.[7][15] However, the reaction conditions and efficacy may vary. For specific applications, consulting chemical safety literature is advised.
Data Summary Table
| Property | Value | Source |
| Chemical Name | This compound | [8] |
| CAS Number | 18721-61-4 | [8][] |
| Molecular Formula | C5H12OS | [8][] |
| Molecular Weight | 120.21 g/mol | [8][] |
| Boiling Point | 103°C @ 15 torr | [] |
| Odor | Sulfurous, vegetable, potato-like | [8] |
| Hazards | Skin, eye, and respiratory irritant | [8][9][10] |
Workflow Diagrams
DOT Script for Odor Complaint Troubleshooting
Caption: Troubleshooting flowchart for identifying and resolving the source of this compound odor.
DOT Script for Waste Neutralization Workflow
Caption: Workflow for the proper segregation and treatment of waste streams containing this compound.
References
- BenchChem. (n.d.). Technical Support Center: Managing Volatile Thiol Odors in the Laboratory.
- Reddit. (2021). How to reduce thiol stink?. r/chemistry.
- Columbia University. (n.d.). SOP FOR STENCH CHEMICALS. Columbia Research.
- Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-(ethylthio)- (CAS 18721-61-4).
- University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP.
- New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Benzenethiol.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- Government of Alberta. (2002). Thiols. Chemical Hazards.
- The Australian Wine Research Institute. (n.d.). Removal of volatile sulfur compounds.
- GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions.
- National Institute for Occupational Safety and Health. (1978). Occupational exposure to n-alkane mono thiols, cyclohexanethiol, and benzenethiol. CDC Stacks.
- University of Washington Environmental Health & Safety. (2024). Control volatile organic chemical smells.
- Lab Manager. (2024). How to Smell a Chemical Using the Wafting Technique: A Safe Laboratory Practice.
- Chemistry Steps. (n.d.). Reactions of Thiols.
- Journal of the Korean Academy of Oral Health. (2024). Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%.
- JeioTech. (2025). Lab Cabinet Odor: causes and solutions for chemical smells.
- Advanced Biotech. (2025). Safety Data Sheet: Methionol natural.
- PubMed. (2012). Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts.
- Reddit. (2012). How do you guys deal with smells in lab?. r/chemistry.
- YouTube. (2019). Synthesis of thiols.
- The Japan Society for Occupational Health. (2021). Recommendation of occupational exposure limits (2021–2022).
- Master Organic Chemistry. (2015). Thiols And Thioethers.
- EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- ResearchGate. (2025). Treatment of Waste Gases Contaminated with Odorous Sulfur Compounds.
- DOD Technologies. (2024). Managing Sulfur Dioxide (SO2) Exposure: Safety Protocols and Best Practices.
- Alberta Environment. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.
- Wikipedia. (n.d.). Thiol.
- National Institutes of Health. (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry.
- LCGC International. (2026). GC-MS–Informed Aroma Profiling and Sensory Lexicon Development for Cannabis Inflorescence.
Sources
- 1. open.alberta.ca [open.alberta.ca]
- 2. Control volatile organic chemical smells | UW Environmental Health & Safety [ehs.washington.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. reddit.com [reddit.com]
- 8. This compound | 18721-61-4 [amp.chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. prod.adv-bio.com [prod.adv-bio.com]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. Blog | JeioTech manufacturer of Lab Companion [jeiotech.com]
- 14. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Safe Disposal of 3-(Ethylthio)propanol Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3-(Ethylthio)propanol waste. Our focus is on providing practical, actionable guidance rooted in established safety protocols and chemical principles.
I. Understanding the Compound: Properties and Hazards
Before addressing disposal, it is crucial to understand the characteristics of this compound.
| Property | Value | Source |
| CAS Number | 18721-61-4 | |
| Molecular Formula | C5H12OS | [1] |
| Molecular Weight | 120.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Sulfurous, vegetable-like | [3] |
| Boiling Point | 103°C at 15 torr | [1] |
| Flash Point | 75°C (167°F) | [3] |
| Density | 0.992 g/cm³ | [1] |
Key Hazards:
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and disposal of this compound waste.
Q1: What is the first step I should take before starting an experiment that will generate this compound waste?
A1: The most critical first step is to consult your institution's Environmental Health & Safety (EHS) office. They will provide specific guidelines and approved waste disposal procedures for your location.[8] Always prepare a designated, labeled waste container before generating any waste.
Q2: Can I dispose of small amounts of this compound waste down the drain?
A2: No. Due to its potential environmental impact and strong odor, this compound should not be disposed of down the drain.[9] As a volatile organic compound (VOC), it can contribute to water and air pollution.[9] All waste, regardless of quantity, should be collected as hazardous chemical waste.
Q3: How should I label my this compound waste container?
A3: Your waste container must be clearly labeled with a hazardous waste tag.[10] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The major constituents and their approximate percentages if it is a mixed waste stream.
-
The date you first added waste to the container.
-
The specific hazards (e.g., "Irritant," "Combustible").
Q4: What type of container is suitable for collecting this waste?
A4: Use a chemically compatible container with a secure, tight-fitting lid.[10] Glass or polyethylene containers are generally suitable. Ensure the container is stored in a well-ventilated area, away from heat and ignition sources, and within a secondary containment bin.
Q5: My this compound waste has a very strong odor. What can I do to minimize it?
A5: The strong odor is characteristic of thioethers. To manage this:
-
Always handle the waste inside a certified chemical fume hood.[3]
-
Keep the waste container tightly sealed when not in use.[11]
-
For persistent odors on glassware or equipment, a bleach bath is an effective decontamination method (see Section IV for the protocol).[1][12]
III. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the disposal process.
Problem 1: I've run out of designated hazardous waste containers, but I need to dispose of more this compound waste.
Solution: Do not use an unlabeled or inappropriate container as a temporary solution. Stop the experiment and contact your EHS office or chemical stockroom to obtain a proper, labeled hazardous waste container. Improperly stored waste is a significant safety and compliance risk.
Problem 2: I accidentally mixed my this compound waste with an incompatible chemical. What should I do?
Solution:
-
Do not add any more waste to the container.
-
If you observe any signs of a reaction (e.g., gas evolution, heat, color change), leave the fume hood immediately and alert your colleagues and supervisor. If necessary, contact your institution's emergency response team.
-
If the mixture is stable, carefully label the container with all the components of the mixture and a clear warning about the incompatibility.
-
Contact your EHS office immediately for guidance on how to manage this specific mixed waste. Do not attempt to neutralize or treat the waste yourself.
Problem 3: A small amount of this compound waste spilled inside the fume hood.
Solution:
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Cover the spill with an inert absorbent material like vermiculite, dry sand, or a chemical spill pillow.[5]
-
Using non-sparking tools, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[5]
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and then decontaminate the surface with a 10% bleach solution, followed by a water rinse.
-
Place all contaminated cleaning materials into the solid hazardous waste container.
IV. Experimental Protocols for Safe Disposal
The primary method for disposing of this compound waste is collection by a licensed hazardous waste disposal company. The following protocols are for the safe handling and preparation of this waste for collection.
Protocol 1: Segregation and Collection of Liquid Waste
Objective: To safely collect and store liquid waste containing this compound for disposal.
Materials:
-
Designated hazardous waste container (glass or polyethylene) with a screw cap.
-
Hazardous waste label.
-
Secondary containment bin.
-
Funnel.
Procedure:
-
Label the Container: Before adding any waste, affix a completed hazardous waste label to a clean, dry waste container.
-
Segregate Waste Streams: Do not mix this compound waste with incompatible chemicals. See the Chemical Incompatibility Chart in Section V. It is best practice to maintain separate waste streams for halogenated and non-halogenated solvents, and for acidic, basic, and organic waste.
-
Transfer Waste: Place the waste container in a secondary containment bin inside a chemical fume hood. Use a funnel to carefully pour the waste into the container, avoiding splashes.
-
Seal the Container: Securely close the container cap immediately after adding waste.
-
Storage: Store the sealed container in the designated satellite accumulation area within your laboratory, away from heat, sparks, and open flames.[6]
-
Arrange for Pickup: Once the container is nearly full (do not overfill) or has reached your institution's storage time limit, contact your EHS office to arrange for collection.
Protocol 2: Decontamination of Glassware and Equipment
Objective: To safely decontaminate glassware and equipment that has been in contact with this compound, primarily for odor removal and cleaning before reuse.
Causality: Thioethers can be oxidized to less odorous sulfoxides and sulfones.[11] A bleach (sodium hypochlorite) solution is an effective oxidizing agent for this purpose.[1][4]
Materials:
-
Commercial bleach (sodium hypochlorite solution).
-
Plastic container or bucket for the bleach bath.
-
Appropriate PPE (gloves, goggles, lab coat).
Procedure:
-
Prepare Bleach Bath: Inside a chemical fume hood, prepare a 1:1 mixture of commercial bleach and water in a plastic container.[12]
-
Submerge Items: Immediately after use, place the contaminated glassware and other small, non-metallic equipment into the bleach bath. Ensure they are fully submerged.[3]
-
Soak: Allow the items to soak for at least 14 hours (overnight is recommended) to ensure complete oxidation of the residual thioether.[3][12]
-
Rinse Thoroughly: After soaking, carefully remove the items from the bleach bath and rinse them thoroughly with a large volume of water.
-
Final Cleaning: Proceed with your standard laboratory glassware cleaning procedures.
-
Bleach Bath Disposal: The used bleach solution should be collected as hazardous waste.[1] Do not pour it down the drain.
V. Visualization of Disposal Workflows
Diagram 1: Decision-Making for Waste Segregation
Caption: Waste segregation decision workflow.
Diagram 2: Small Spill Cleanup Procedure
Caption: Step-by-step small spill cleanup workflow.
VI. Chemical Incompatibility Chart
It is imperative to avoid mixing this compound waste with the following classes of chemicals to prevent potentially violent reactions, gas evolution, or heat generation.
| Chemical Class | Incompatible With | Rationale for Incompatibility |
| Strong Oxidizing Agents | Nitric acid, Chromic acid, Peroxides, Permanganates | Thioethers can be oxidized, sometimes violently, by strong oxidizing agents. This can lead to a rapid increase in temperature and pressure. |
| Strong Acids | Concentrated Sulfuric acid, Hydrochloric acid | While generally stable, mixing with strong acids can catalyze decomposition, especially upon heating. |
| Alkali Metals | Sodium, Potassium, Lithium | These metals react vigorously with the hydroxyl group of the propanol, releasing flammable hydrogen gas. |
| Acids | Should not be mixed with bases in a waste container. | Neutralization reactions can be highly exothermic and should only be performed under controlled conditions, not in a sealed waste container. |
| Bases | Should not be mixed with acids in a waste container. | As above, uncontrolled neutralization is hazardous. |
This table is not exhaustive. Always consult the Safety Data Sheet (SDS) for any chemical you are mixing into a waste stream and when in doubt, collect waste streams separately.
VII. References
-
How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
-
Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry. [Link]
-
Decontamination Protocols for Lab Equipment. Aport. [Link]
-
A Quick Guide to Lab Equipment Decontamination. Microlit. [Link]
-
Laboratory Equipment Decontamination Procedures. Central Michigan University. [Link]
-
Hazardous Waste Disposal. AICCM. [Link]
-
How to Safely Dispose of Propanol. Lab Alley. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Table of Incompatible Chemicals. University of Maryland, Environmental Safety, Sustainability and Risk. [Link]
-
SAFETY DATA SHEET - Chem Service. Chem Service. [Link]
-
Hazardous Waste Disposal Guide. NSWAI. [Link]
-
Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]
Sources
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. cmich.edu [cmich.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epfl.ch [epfl.ch]
- 5. Georgia Gulf Sulfur Corporation - Sulfur Spills [georgiagulfsulfur.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
- 9. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. Converting organosulfur compounds to inorganic polysulfides against resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How To [chem.rochester.edu]
- 12. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Enhancing the long-term stability of stored 3-(Ethylthio)propanol
Technical Support Center: 3-(Ethylthio)propanol
Introduction
Welcome to the technical support guide for this compound (CAS: 18721-61-4). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable thioether alcohol reagent.[][2][3] Maintaining the chemical purity of this compound is critical for the reproducibility and success of your experiments. This guide provides in-depth answers to common questions, troubleshooting advice for potential issues, and validated protocols for storage and quality assessment.
Quick Reference: Recommended Storage Conditions
For optimal long-term stability, adhere to the following storage parameters. The rationale behind each condition is detailed in the subsequent FAQ section.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C (Refrigerator) | Slows the rate of oxidative and thermal degradation.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the thioether group by displacing atmospheric oxygen.[4][5] |
| Light | In the Dark (Amber Vial/Container) | Minimizes light-induced degradation pathways.[4][6][7] |
| Container | Tightly Sealed, Chemically Compatible | Protects from atmospheric oxygen and moisture; prevents contamination.[8][9] |
| Purity | Use high-purity grade (e.g., >95%) | Impurities can sometimes catalyze degradation.[] |
Frequently Asked Questions (FAQs): Understanding Degradation
Q1: What is the primary cause of this compound degradation during storage?
Answer: The primary and most significant degradation pathway for this compound is the oxidation of its thioether sulfur atom.[7] Thioethers are susceptible to oxidation, which occurs in a stepwise manner, first forming the corresponding sulfoxide and then potentially the sulfone upon further oxidation.[7] This process is primarily driven by atmospheric oxygen and can be accelerated by exposure to light and elevated temperatures.[4][6]
Q2: Why is an inert atmosphere (Argon/Nitrogen) so critical for storage?
Answer: An inert atmosphere is crucial because it directly mitigates the primary degradation risk: oxidation.[4] By replacing the air in the headspace of your storage container with a dry, inert gas like Argon or Nitrogen, you physically remove the molecular oxygen required to oxidize the thioether group. This is a standard and highly effective technique for preserving air-sensitive compounds.[4][5] Handling the compound in a glovebox or using a Schlenk line for aliquoting provides the highest level of protection.[4]
Q3: My sample of this compound has developed a slight yellow tint. Is it still usable?
Answer: A change in color, such as the development of a yellow tint from a previously colorless liquid, is a common indicator of chemical degradation. While the compound might still be suitable for some non-sensitive applications, the presence of impurities (like the sulfoxide) is highly probable. For applications requiring high purity, such as in drug development or sensitive organic synthesis, you must first re-analyze the material to quantify its purity (see Protocol 2). If significant degradation is confirmed, it is strongly recommended to use a fresh, unopened lot of the reagent.
Q4: Besides oxidation, are there other chemical incompatibilities I should be aware of?
Answer: Yes. As a general rule for safe storage and handling, this compound should be segregated from strong oxidizing agents, as they will aggressively degrade the compound.[10][11] Additionally, it is good laboratory practice to store it separately from strong acids and bases to prevent any potential reactions.[12][13][14] Always consult the Safety Data Sheet (SDS) for your specific product and follow general chemical compatibility guidelines.[8][10][12]
Visualizing the Primary Degradation Pathway
The following diagram illustrates the stepwise oxidation of the thioether group in this compound, the most common degradation route.
Caption: Stepwise oxidation of this compound to its sulfoxide and sulfone derivatives.
Troubleshooting Guide
This section addresses specific issues you may encounter, providing potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or failed reaction outcomes. | Degradation of the reagent leading to lower molar equivalence and/or interfering side products. | 1. Verify the purity of your this compound stock using a suitable analytical method like GC or ¹H NMR (See Protocol 2).2. If purity is compromised, use a new, unopened bottle of the reagent.3. Review your storage and handling procedures to ensure they align with best practices (e.g., use of inert gas, proper sealing). |
| Appearance of new, unexpected peaks in analytical data (GC, LC-MS, NMR). | Formation of degradation products, primarily the sulfoxide and/or sulfone. | 1. Compare the new peaks to reference spectra of potential degradation products if available.2. Implement an inert gas overlay for your storage container immediately (See Protocol 1).3. Consider purifying the existing stock via column chromatography if a fresh lot is unavailable, though this is often impractical. |
| Noticeable change in viscosity or odor. | Significant degradation, potentially leading to the formation of higher molecular weight byproducts or different odor profiles. | 1. The material is likely heavily degraded and should not be used for sensitive applications.2. Dispose of the material according to your institution's hazardous waste guidelines.[8]3. Order a fresh supply and implement the recommended storage protocols from the start. |
Troubleshooting Workflow
Use this flowchart to diagnose and resolve stability issues with your stored this compound.
Caption: A logical workflow for troubleshooting issues related to this compound stability.
Experimental Protocols
Protocol 1: Inert Gas Overlay (Blanketing) for Long-Term Storage
Objective: To displace atmospheric oxygen from the headspace of the storage container to prevent oxidation.
Materials:
-
Bottle of this compound
-
Source of dry, high-purity Argon or Nitrogen gas with a regulator
-
Tubing and a long needle or cannula
-
Parafilm or a well-sealing cap
Procedure:
-
Preparation: Perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[8][9]
-
Set Up Gas Flow: Set the regulator on your inert gas cylinder to a very low, gentle positive pressure (e.g., 1-2 psi). You want a slow, steady stream, not a forceful jet.
-
Purge Headspace: Carefully open the container of this compound. Insert the long needle into the container, ensuring the tip is in the headspace above the liquid level.
-
Vent: Insert a second, shorter needle through the septum or slightly loosen the cap to act as a vent, allowing the displaced air to exit.
-
Gentle Purge: Allow the inert gas to flow gently for 30-60 seconds. This will displace the heavier air with the lighter inert gas.
-
Seal: Remove the vent needle first, then the gas inlet needle. Immediately and tightly seal the container cap.
-
Wrap (Optional but Recommended): For extra security, wrap the cap and neck of the bottle with Parafilm to create a better seal against atmospheric ingress.
-
Store: Place the sealed container in a refrigerator at 2–8 °C, away from light.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
Objective: To quantitatively determine the purity of this compound and detect the presence of degradation products.
Materials & Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Suitable capillary column (e.g., a mid-polarity column like DB-5 or equivalent)
-
High-purity Helium or Hydrogen as carrier gas
-
High-purity solvents for dilution (e.g., Dichloromethane or Ethyl Acetate)
-
Volumetric flasks and micropipettes
-
A certified reference standard of this compound (if available) or a fresh, unopened bottle for comparison.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of your reference/fresh this compound at a known concentration (e.g., 1000 µg/mL) in your chosen solvent.
-
Create a series of dilutions from this stock to generate a calibration curve (e.g., 50, 100, 250, 500 µg/mL).
-
-
Sample Preparation:
-
Prepare a solution of your stored this compound sample at the same concentration as the highest standard (1000 µg/mL) in the same solvent.
-
-
GC Method Parameters (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C, and hold for 5 minutes. (Note: This method must be optimized for your specific instrument and column).
-
Injection Volume: 1 µL
-
-
Analysis:
-
Inject the calibration standards to establish a linear calibration curve.
-
Inject the stored sample solution.
-
-
Data Interpretation:
-
Identify the peak corresponding to this compound based on its retention time from the standard.
-
Calculate the purity of your sample by area percent: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Any significant peaks at later retention times may correspond to the more polar sulfoxide or sulfone degradation products. Compare the chromatogram of the stored sample to that of the fresh sample to visualize any new impurity peaks.
-
References
- Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-(ethylthio)- (CAS 18721-61-4).
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Validation & Comparative
A Comparative Guide for Synthetic Chemists: 3-(Ethylthio)propanol vs. 3-(Methylthio)propanol
In the landscape of pharmaceutical and specialty chemical synthesis, the selection of building blocks is a critical decision that profoundly influences reaction outcomes, product purity, and overall process efficiency. Among the versatile thioether alcohols, 3-(Methylthio)propanol and its close analog, 3-(Ethylthio)propanol, are frequently considered for the introduction of a flexible, sulfur-containing sidechain. This guide provides an in-depth comparison of these two reagents, drawing upon fundamental principles of organic chemistry and available data to inform your synthetic strategies. While direct, side-by-side comparative studies are not extensively documented in the literature, a robust analysis of their structural and electronic differences allows for reliable predictions of their relative performance in common synthetic transformations.
At a Glance: Physicochemical Properties
A foundational understanding of the physical properties of these reagents is paramount for their effective use in the laboratory. The seemingly minor difference of a single methylene unit between the two molecules imparts subtle, yet potentially significant, variations in their characteristics.
| Property | 3-(Methylthio)propanol | This compound | Source(s) |
| CAS Number | 505-10-2 | 18721-61-4 | [1][2] |
| Molecular Formula | C₄H₁₀OS | C₅H₁₂OS | [1][2] |
| Molecular Weight | 106.19 g/mol | 120.21 g/mol | [1][2] |
| Boiling Point | 89-90 °C at 13 mmHg | 103 °C at 15 torr | [1][2] |
| Density | 1.03 g/mL at 25 °C | 0.992 g/cm³ | [1][2] |
| Appearance | Colorless liquid | Colorless liquid | [3] |
| Synonyms | Methionol, 3-(Methylsulfanyl)propan-1-ol | Ethyl 3-hydroxypropyl sulfide | [2][3] |
The higher molecular weight and boiling point of this compound are expected consequences of increased van der Waals forces. These differences may be a consideration in reaction work-up and purification steps, such as distillation.
The Decisive Factors: Steric and Electronic Effects in Synthesis
The primary distinction in the chemical behavior of 3-(Methylthio)propanol and this compound arises from the difference between a methyl and an ethyl group attached to the sulfur atom. These differences manifest as steric and electronic effects that can influence reaction rates and pathways.
Nucleophilic Substitution (SN2) Reactions: A Tale of Two Alkyl Groups
A common application for these molecules involves the activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by nucleophilic substitution, or direct Williamson-ether-type synthesis where the corresponding thiolate acts as the nucleophile. In SN2 reactions, the accessibility of the electrophilic carbon is paramount.
The ethyl group in this compound is larger than the methyl group in 3-(Methylthio)propanol, leading to greater steric hindrance around the sulfur atom.[4][5] While the primary alcohol offers a relatively unhindered site for reactions involving the hydroxyl group, the steric bulk of the alkylthio moiety can influence intramolecular reactions or reactions where the sulfur atom itself is involved.
In a typical SN2 reaction where the alcohol is first converted to a better leaving group (e.g., a tosylate), the subsequent attack by a nucleophile would be largely unaffected by the remote thioether. However, if the thioether sulfur atom were to act as a nucleophile in a subsequent transformation, the ethyl group would present a slightly greater steric barrier compared to the methyl group, potentially leading to slower reaction rates.
Caption: Workflow for Williamson ether synthesis.
Materials:
-
3-(Methylthio)propanol (1.0 eq)
-
Tosyl chloride (1.1 eq)
-
Pyridine (solvent)
-
1-Naphthol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
Part A: Tosylation of 3-(Methylthio)propanol
-
To a stirred solution of 3-(Methylthio)propanol in pyridine at 0 °C, add tosyl chloride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the tosylate.
Part B: Williamson Ether Synthesis
-
To a suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of 1-naphthol in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of the tosylate from Part A in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The progress of each step should be monitored by a suitable chromatographic technique (TLC or GC-MS). The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Conclusion: Making an Informed Choice
The choice between this compound and 3-(Methylthio)propanol will depend on the specific requirements of the synthetic route.
-
Choose 3-(Methylthio)propanol for:
-
Reactions where minimizing steric hindrance is a priority.
-
Applications where the final product's properties benefit from a less lipophilic side chain.
-
When leveraging its established use in creating ROS-sensitive materials.
-
-
Choose this compound for:
-
Situations where slightly increased lipophilicity is desired in the final product.
-
When subtle electronic effects of a more electron-donating group could be beneficial.
-
As a direct analog to explore structure-activity relationships (SAR) in drug discovery.
-
Ultimately, both reagents are valuable tools in the synthetic chemist's arsenal. A careful consideration of the reaction mechanism and the desired properties of the final product will guide the optimal selection.
References
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- Ningbo Inno Pharmchem Co., Ltd. 3-Methylthiopropanol: A Crucial Intermediate in Pharmaceutical Synthesis. (2025). [Link]
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- Dove Medical Press. Recent Advances in Propranolol Hydrochloride Formulations for the Treatment of Infantile Hemangiomas. (2025). [Link]
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A Comparative Guide to the Catalytic Efficacy in 3-(Ethylthio)propanol Reactions
For researchers, scientists, and professionals in drug development, the precise and efficient chemical modification of molecules is paramount. 3-(Ethylthio)propanol, a bifunctional molecule containing both a primary alcohol and a thioether linkage, presents a unique substrate for selective transformations. The choice of catalyst is critical in directing the reaction towards the desired product, be it oxidation of the alcohol or the sulfur atom, or dehydration. This guide provides an in-depth comparison of various catalytic systems for reactions involving this compound, supported by established chemical principles and experimental data from analogous systems.
Introduction to the Reactivity of this compound
This compound possesses two primary reactive sites: the hydroxyl (-OH) group and the thioether (-S-) group. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be eliminated through dehydration. The thioether group is susceptible to oxidation, yielding a sulfoxide or a sulfone. The challenge lies in achieving selectivity for one functional group over the other. This guide will explore catalysts for two primary transformations: selective oxidation of the alcohol and dehydration.
Selective Oxidation of this compound to 3-(Ethylthio)propionaldehyde
The selective oxidation of the primary alcohol in this compound to 3-(Ethylthio)propionaldehyde requires a catalyst that is mild enough to avoid over-oxidation to the carboxylic acid and to prevent oxidation of the sulfur atom. Several catalytic systems are viable for this transformation.
Comparative Analysis of Oxidation Catalysts
| Catalyst System | Oxidant | Typical Reaction Conditions | Selectivity for Aldehyde | Advantages | Disadvantages |
| TEMPO/NaOCl | Sodium Hypochlorite | CH₂Cl₂/H₂O, 0°C to rt | High | Mild conditions, high selectivity.[1][2] | Stoichiometric use of bleach, potential for chlorinated byproducts.[3] |
| Vanadium-based | O₂ or H₂O₂ | Toluene, 100°C (O₂); Acetone/H₂O (H₂O₂) | Moderate to High | Utilizes green oxidants, cost-effective.[4][5] | Can catalyze sulfide oxidation, may require higher temperatures.[6][7] |
| Ruthenium-based | O₂ or TBHP | Toluene or Water/t-BuOH, rt to 100°C | High | High catalytic activity, broad substrate scope.[8][9] | Ruthenium is a precious metal, potential for toxicity. |
| Enzymatic (e.g., ADH) | NAD⁺/NADH | Aqueous buffer, pH 7-8, rt | Very High | High chemo- and enantioselectivity, green. | Limited stability, may require cofactor regeneration. |
Mechanistic Insights and Causality
The high selectivity of the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation stems from the formation of an oxoammonium salt as the active oxidizing species. This species is a mild oxidant that preferentially reacts with the alcohol over the thioether under controlled pH conditions. The catalytic cycle is regenerated by a stoichiometric oxidant like sodium hypochlorite.[3][10]
Vanadium catalysts , such as V₂O₅, often in the presence of an oxidant like H₂O₂ or O₂, are known for their versatility in alcohol oxidation.[4][5] The mechanism typically involves the formation of a vanadium-alkoxide intermediate, followed by a rate-determining C-H bond cleavage.[6] While effective, the Lewis acidity of vanadium species can also promote the oxidation of the electron-rich sulfur atom, necessitating careful optimization of reaction conditions to maintain selectivity.
Ruthenium catalysts , like those based on RuCl₃ or supported ruthenium hydroxides, are highly efficient for aerobic alcohol oxidation.[8][9] The mechanism is believed to involve the formation of a ruthenium-alkoxide followed by β-hydride elimination.[9] These catalysts can be highly selective for alcohols, but the thioether group's potential to coordinate to the metal center can sometimes influence reactivity.
Alcohol dehydrogenases (ADHs) offer unparalleled selectivity due to the specific binding of the substrate in the enzyme's active site. The oxidation occurs via hydride transfer to a cofactor (NAD⁺), ensuring that only the alcohol functionality is affected.
Experimental Protocols
-
Dissolve this compound (1 mmol) and TEMPO (0.01 mmol) in dichloromethane (10 mL).
-
Add a solution of sodium bromide (1.1 mmol) in water (2 mL).
-
Cool the biphasic mixture to 0°C in an ice bath.
-
Add a solution of sodium hypochlorite (1.2 mmol, buffered to pH 8.6 with NaHCO₃) dropwise over 30 minutes with vigorous stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Separate the organic layer, wash with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(Ethylthio)propionaldehyde.
-
To a solution of this compound (1 mmol) in toluene (10 mL), add V₂O₅ (0.02 mmol).
-
Heat the mixture to 100°C under an atmosphere of oxygen (balloon).
-
Monitor the reaction progress by GC.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
The filtrate can be concentrated and the product purified by column chromatography.
Visualization of Reaction Pathways
Caption: Reaction pathways in the oxidation of this compound.
Dehydration of this compound
The acid-catalyzed dehydration of this compound would be expected to yield ethyl vinyl sulfide, a valuable monomer. This transformation requires a catalyst with strong Brønsted or Lewis acid sites.
Comparative Analysis of Dehydration Catalysts
| Catalyst | Type | Typical Reaction Conditions | Yield of Alkene | Advantages | Disadvantages |
| HZSM-5 Zeolite | Heterogeneous (Brønsted Acid) | Gas phase, 300-400°C | High | Shape-selective, robust, regenerable.[11] | Requires high temperatures, potential for coking. |
| γ-Alumina | Heterogeneous (Lewis/Brønsted Acid) | Gas or liquid phase, 250-350°C | Moderate to High | Cost-effective, readily available.[12] | Can lead to ether formation at lower temperatures. |
| Sulfated Zirconia | Heterogeneous (Superacid) | Liquid or gas phase, 150-250°C | High | High activity at lower temperatures. | Can be deactivated by impurities. |
| Phosphoric Acid | Homogeneous (Brønsted Acid) | Liquid phase, 170-220°C | Moderate | Simple to use. | Corrosive, difficult to separate from product. |
Mechanistic Considerations
The dehydration of primary alcohols over solid acid catalysts can proceed through different mechanisms, often involving the formation of a carbenium ion intermediate or a concerted E2-type elimination.[12] The strength and nature of the acid sites play a crucial role. For instance, HZSM-5, with its strong Brønsted acidity and shape-selective pore structure, is highly effective for converting alcohols to olefins.[11] γ-Alumina possesses both Lewis and Brønsted acid sites and can catalyze dehydration, although at lower temperatures, bimolecular dehydration to form an ether can be a competing reaction.
Experimental Protocol
-
Pack a fixed-bed reactor with HZSM-5 catalyst.
-
Heat the reactor to 350°C under a flow of inert gas (e.g., nitrogen).
-
Introduce a stream of this compound vapor, carried by the inert gas, into the reactor.
-
Collect the products downstream by condensation in a cold trap.
-
Analyze the product mixture by GC-MS to determine the conversion and selectivity to ethyl vinyl sulfide.
Visualization of Dehydration Workflow
Caption: Experimental workflow for gas-phase dehydration.
Conclusion
The selection of an appropriate catalyst for reactions of this compound is dictated by the desired transformation. For selective oxidation to the aldehyde, TEMPO-based systems offer excellent selectivity under mild conditions, while certain vanadium and ruthenium catalysts provide efficient alternatives, particularly with greener oxidants, though they may require more careful optimization to prevent sulfide oxidation. For dehydration to ethyl vinyl sulfide, heterogeneous acid catalysts like HZSM-5 are highly effective, especially in continuous flow processes, albeit at elevated temperatures. The protocols and comparative data presented in this guide, based on established catalytic principles, provide a solid foundation for researchers to develop efficient and selective transformations of this compound.
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A Comparative Guide to the Validation of a New Headspace GC-MS Method for 3-(Ethylthio)propanol Analysis
This guide provides a comprehensive validation framework for a novel analytical method for the quantification of 3-(Ethylthio)propanol. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical procedures for process impurities and intermediates. We will objectively compare the performance of a new, highly sensitive Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) method against a traditional direct-injection Gas Chromatography with Flame Ionization Detection (GC-FID) approach. The validation strategy is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]
Introduction: The Analytical Challenge of this compound
This compound is a sulfur-containing organic compound that can emerge as a process-related impurity or a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Due to its potential impact on the safety and efficacy of the final drug product, regulatory bodies mandate strict control over its presence. The analytical challenge lies in developing a method that is not only sensitive enough to detect trace levels but also specific enough to distinguish it from other structurally similar compounds or matrix components.
The objective of validating an analytical procedure is to furnish documented evidence that the method is suitable for its intended purpose.[4][5][6] This guide details the validation of a new HS-GC-MS method designed for superior sensitivity and specificity and compares its performance characteristics against a conventional GC-FID method.
Methodological Overview: A Tale of Two Techniques
The New Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This modern technique is predicated on the analysis of the vapor phase in equilibrium with the sample matrix. Headspace injection is ideal for volatile impurities like this compound in non-volatile matrices, as it prevents contamination of the GC system with high-boiling point components. The subsequent use of a Mass Spectrometer as a detector provides unparalleled specificity through the identification of the analyte based on its unique mass fragmentation pattern, allowing for confident peak identification and quantification even at trace levels.
The Alternative: Direct Injection Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a workhorse of analytical chemistry, known for its robustness and wide linear range.[7][8] In this method, a liquid sample is directly injected into the chromatograph. While reliable for higher concentration analytes, its specificity is based solely on chromatographic retention time. This can be a significant limitation, as co-eluting impurities can interfere with the analyte peak, leading to inaccurate quantification.[9]
The Validation Framework: A Risk-Based Approach
A successful validation study begins with a well-defined protocol.[10] Our approach follows the lifecycle model for analytical procedures, where validation is a continuous process of demonstrating fitness for purpose.[5][11][12] The core performance characteristics evaluated are specificity, linearity, range, accuracy, precision, and robustness, as stipulated by ICH guidelines.[2][3][13]
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 3-(Ethylthio)propanol Analysis
Abstract
The accurate quantification of volatile sulfur compounds (VSCs) is a persistent challenge in analytical chemistry, particularly within the food, beverage, and environmental sectors. 3-(Ethylthio)propanol, a potent aroma compound, presents significant analytical hurdles due to its volatility, reactivity, and presence at trace concentrations in complex matrices. This guide details the critical aspects of analyzing this compound, establishing a framework for a robust inter-laboratory comparison study. We will explore the prevalent analytical methodologies, present a validated experimental protocol, and discuss the expected sources of variability. The objective is to provide researchers, scientists, and quality control professionals with the expertise to generate reproducible and comparable data across different analytical laboratories, thereby ensuring data integrity and product consistency.
Introduction: The Analytical Imperative for this compound
This compound (C₅H₁₂OS) is an organosulfur compound that, like its well-studied analog 3-(methylthio)propanol (methionol), can significantly influence the sensory profile of consumer products.[1][2] Found in various fermented beverages and foods, its presence can be desirable, contributing to a complex flavor profile, or indicative of an off-flavor, depending on its concentration.[3][4] The imperative for its precise analysis is clear: ensuring product quality and consistency.
However, the analysis of VSCs is notoriously difficult.[5][6] These compounds are often present at ultra-trace levels, are highly volatile, and are susceptible to oxidation and interaction with analytical hardware.[7][8][9] Such challenges can lead to significant data variability between laboratories, making product specification and quality control a formidable task. An inter-laboratory comparison is therefore not merely an academic exercise but a crucial step in standardizing analytical approaches and ensuring that data generated in one facility is comparable to another. This guide provides the scientific foundation for designing and executing such a comparison.
The Causality of Analytical Challenges
Understanding why this compound is difficult to analyze is fundamental to developing a robust method. The primary challenges are rooted in its physicochemical properties:
-
High Volatility & Reactivity: As a thiol derivative, this compound is prone to rapid oxidation, which can lead to the formation of disulfides and a subsequent underestimation of the target analyte.[7][8] Its volatility complicates sample handling and preparation, as the analyte can be easily lost.[7]
-
Trace Concentrations: In matrices like wine or beer, this compound may be present at ng/L to µg/L levels, demanding analytical methods with exceptionally low limits of detection.[7][8]
-
Matrix Complexity: The sample matrix itself introduces significant interference. In alcoholic beverages, the high concentration of ethanol can suppress the extraction efficiency of headspace techniques.[3] Other matrix components can co-elute with the analyte, complicating quantification.
-
Chromatographic Difficulties: The polar nature of the hydroxyl group and the reactivity of the thioether can lead to poor chromatographic peak shapes (tailing) due to interactions with active sites within the GC system.[7] This directly impacts integration accuracy and, therefore, quantification.
Methodologies in Contention for VSC Analysis
The analytical workflow for this compound can be broken down into two key stages: sample preparation (extraction and concentration) and instrumental analysis (separation and detection). The choice of technique at each stage is a critical determinant of method performance.
Sample Preparation: Isolating the Analyte
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a dominant technique for VSC analysis due to its solvent-free nature, simplicity, and high sensitivity.[3][8] The choice of the SPME fiber coating is paramount; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred for its ability to effectively trap a wide range of volatile and semi-volatile compounds.[3]
-
Liquid-Liquid Extraction (LLE): A traditional method using a solvent like dichloromethane.[10] While effective, it can be labor-intensive, require significant solvent volumes, and may suffer from lower sensitivity compared to modern sorptive techniques.[5]
-
Stir Bar Sorptive Extraction (SBSE): Offers even higher sensitivity than SPME due to a larger volume of sorbent phase, but can be more costly.[8]
Instrumental Analysis: Separation and Detection
Gas Chromatography (GC) is the universal choice for separating volatile compounds.[11] The key differentiator lies in the detector.
-
Mass Spectrometry (MS): The gold standard for both identification and quantification. Its high selectivity, especially when operated in Selected Ion Monitoring (SIM) mode, allows for the accurate measurement of the target analyte even in the presence of co-eluting matrix components.[7][10]
-
Sulfur-Specific Detectors (SCD/PFPD): Sulfur Chemiluminescence Detectors (SCD) and Pulsed Flame Photometric Detectors (PFPD) offer exquisite sensitivity and selectivity specifically for sulfur-containing compounds.[4][11][12] They are often more sensitive than MS for sulfur compounds and provide an equimolar response, simplifying quantification. They are, however, blind to non-sulfur compounds.
Designing a Self-Validating Inter-laboratory Study
A successful inter-laboratory comparison must be designed to minimize external variables and rigorously test the performance of the analytical methods themselves.
Caption: Workflow for a robust inter-laboratory comparison study.
Study Design Pillars:
-
Test Material: A single, homogenous batch of a relevant matrix (e.g., dealcoholized beer) is prepared and split. Aliquots are spiked with a certified this compound standard at low, medium, and high concentrations that are blind to the participants. A blank is also included.
-
Common Standards: All participants receive aliquots from the same batch of a certified this compound reference standard and a recommended internal standard (e.g., 3-(Methylthio)-1-propanol, if not present in the matrix). This eliminates variability from in-house standard preparation.
-
Methodological Freedom & Reporting: Laboratories use their own validated methods but must provide a detailed report of their entire protocol, including sample preparation, GC parameters, and calibration approach.
-
Statistical Evaluation: Data is analyzed using robust statistical methods to determine key performance indicators like repeatability (within-lab variability, RSDr) and reproducibility (between-lab variability, RSDR).
Recommended Protocol: HS-SPME-GC-MS
This protocol represents a robust and widely applicable starting point for the analysis of this compound.
Caption: Recommended HS-SPME-GC-MS analytical workflow.
Step-by-Step Methodology
-
Sample Preparation:
-
Pipette 5.0 mL of the sample into a 20 mL glass headspace vial.
-
Add the internal standard solution to achieve a final concentration of ~20 µg/L.
-
Add 1.5 g of sodium chloride (analytical grade) to the vial. This increases the ionic strength of the sample, promoting the partitioning of volatile compounds into the headspace.
-
Immediately cap the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
HS-SPME Procedure:
-
Place the vial in an autosampler tray with an agitator and heating block.
-
Equilibrate the sample at 50°C for 10 minutes with agitation.
-
Expose a pre-conditioned 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 50°C with continued agitation.
-
-
GC-MS Analysis:
-
Injector: Transfer the SPME fiber to the GC inlet, operating in splitless mode at 250°C. Allow the fiber to desorb for 5 minutes.
-
Column: Use a low-to-mid polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), to achieve good peak shape.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 40°C (hold 3 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min (hold 5 min).
-
MS Parameters:
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 120, 75, 61) and the internal standard. The choice of quantifier and qualifier ions must be validated.
-
-
-
Calibration & Quantification:
-
Prepare a multi-point calibration curve (e.g., 0.5 - 100 µg/L) in a blank matrix.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify the unknown samples using the generated regression equation.
-
Anticipated Results & Data Interpretation
In a hypothetical inter-laboratory study, the data would be compiled and analyzed for precision.
Table 1: Hypothetical Inter-laboratory Quantification Results (µg/L)
| Laboratory ID | Method | Spiked Level: Low (5 µg/L) | Spiked Level: Med (25 µg/L) | Spiked Level: High (75 µg/L) |
| Lab 1 | HS-SPME-GC-MS | 4.8 | 24.1 | 77.2 |
| Lab 2 | HS-SPME-GC-SCD | 5.1 | 25.5 | 74.5 |
| Lab 3 | LLE-GC-MS | 4.1 | 22.5 | 69.8 |
| Lab 4 | HS-SPME-GC-MS | 5.3 | 26.1 | 73.9 |
| Lab 5 | HS-SPME-GC-PFPD | 4.9 | 24.8 | 75.1 |
| ... | ... | ... | ... | ... |
| Mean Value | 4.9 | 24.7 | 74.3 | |
| RSDr (Repeatability) | ~5% | ~4% | ~3% | |
| RSDR (Reproducibility) | ~15% | ~12% | ~10% |
Table 2: Typical Performance Comparison of Key Methodologies
| Parameter | HS-SPME-GC-MS (SIM) | HS-SPME-GC-SCD / PFPD |
| Selectivity | Very High | Exceptional (Sulfur only) |
| Sensitivity (LOD) | 0.1 - 1 µg/L | < 0.1 µg/L |
| Linearity (R²) | > 0.995 | > 0.998 |
| Typical Precision (RSD) | < 10% | < 5% |
| Strengths | Confirmatory identification | Unmatched sensitivity for sulfur |
| Weaknesses | Potential for matrix interference | No information on non-sulfur compounds |
Discussion of Expected Outcomes:
-
Precision: As shown in Table 1, reproducibility (RSDR) is expected to be significantly higher than repeatability (RSDr), highlighting systematic differences between labs.
-
Method Performance: Laboratories using HS-SPME are likely to report better recovery and precision than those using LLE, especially at low concentrations.
-
Detector Influence: Labs employing sulfur-specific detectors (SCD, PFPD) may demonstrate lower detection limits and better precision due to their enhanced sensitivity and selectivity, which mitigates matrix interferences.[11]
-
Sources of Variability: Key sources of inter-laboratory error will likely include:
-
Differences in SPME incubation/extraction times and temperatures.
-
Variability in GC inlet maintenance and inertness.[9]
-
Calibration strategies (e.g., matrix-matched vs. solvent standards).
-
Peak integration practices.
-
Conclusion and Best Practice Recommendations
The accurate analysis of this compound is achievable but requires a meticulous and standardized approach. An inter-laboratory comparison study is essential for establishing a benchmark for method performance and ensuring data comparability across the industry.
Based on the evidence, the following best practices are recommended:
-
Adopt HS-SPME: For its sensitivity and ease of automation, HS-SPME with a DVB/CAR/PDMS fiber is the recommended extraction technique.
-
Utilize Specific Detection: GC-MS in SIM mode provides an excellent balance of sensitivity and confirmatory power. For ultimate sensitivity in sulfur analysis, a GC-SCD or GC-PFPD is superior.
-
Mandate Internal Standards: The use of an appropriate internal standard is non-negotiable. It is the most effective way to correct for variations in extraction efficiency and matrix effects.
-
Ensure System Inertness: The entire GC flow path, from the inlet liner to the column, should be deactivated or made of inert materials to prevent the loss of reactive sulfur compounds.[12]
-
Participate in Proficiency Testing: Regular participation in proficiency testing programs is crucial for laboratories to continuously validate their methods and ensure their results are reliable and comparable to their peers.
By adhering to these principles, researchers and analytical professionals can overcome the inherent challenges of VSC analysis and produce data that is trustworthy, reproducible, and fit for purpose.
References
- Benchchem. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of thiol compounds.
- Various Authors. (n.d.). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages.
- BUCHI. (n.d.). Quick and easy distillation & determination of total SO2 in foods and beverages.
- Capone, D. L., et al. (n.d.). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. PubMed Central.
- Benchchem. (n.d.). Comparative Analysis of 3-(Methylthio)butanal and 3-Methylthiopropanal in Food Aroma.
- Sun, et al. (2015). Analysis of 3-methylthiopropanol in sesame flavor liquor by GC-MS/SIM. ResearchGate.
- Faletrov, Y. V. (2018). GC-MS analysis of thiols from air: what are options to concentrate sample?. ResearchGate.
- Sznajder-Katarzyńska, K., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. National Institutes of Health.
- Kabanova, E. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed Central.
- Rosenberg, M., & Septon, R. (n.d.). Comparison of volatile sulfur compound concentrations measured with a sulfide detector vs. gas chromatography. PubMed.
- HMDB. (2012). Showing metabocard for 3-(Methylthio)-1-propanol (HMDB0031716). Human Metabolome Database.
- Various Authors. (n.d.). Comparison of various detection limit estimates for volatile sulphur compounds by gas chromatography with pulsed flame photometric detection. ResearchGate.
- Various Authors. (2006). Volatile thiols using GC-MSD. Chromatography Forum.
- Pop, O. L., et al. (n.d.). Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. PubMed Central.
- The Good Scents Company. (n.d.). methionol 3-(methylthio)propanol.
- Etschmann, M. M., et al. (n.d.). Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts. PubMed.
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A Comparative Guide to the Spectroscopic Signature of 3-(Ethylthio)propanol for Structural Confirmation
In the landscape of chemical synthesis and drug development, unambiguous structural confirmation is paramount. The biological activity and safety of a molecule are intrinsically linked to its precise atomic arrangement. For novel compounds or those being scaled for production, verifying the molecular structure is a critical quality control step, ensuring that the intended molecule has been synthesized and is free from significant impurities. 3-(Ethylthio)propanol, a molecule incorporating both a thioether and a primary alcohol, presents a unique spectroscopic fingerprint that, when properly analyzed, allows for its confident identification.
This guide provides an in-depth analysis of the key spectroscopic signatures of this compound using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, present expected data, and offer a comparative analysis against common synthetic precursors or isomers. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for structural elucidation.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful first-pass technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By detecting which frequencies of light are absorbed, we can deduce the presence of characteristic bonds.
For this compound (HO-CH₂CH₂CH₂-S-CH₂CH₃), the key absorptions are the O-H stretch of the alcohol, the C-H stretches of the alkyl chains, the C-O stretch of the primary alcohol, and the less intense C-S stretch of the thioether.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| 3600-3200 | O-H Stretch | Alcohol | Strong, Broad |
| 2960-2850 | C-H Stretch | Alkane | Strong |
| 1470-1430 | C-H Bend | Alkane | Variable |
| ~1050 | C-O Stretch | Primary Alcohol | Strong |
| 700-600 | C-S Stretch | Thioether | Weak to Medium |
The broadness of the O-H stretch is a hallmark feature, resulting from hydrogen bonding between molecules. The C-S stretch is often weak and can sometimes be obscured in the fingerprint region, which is why relying on multiple spectroscopic techniques is crucial.[1][2]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is subjected to a Fourier Transform to generate the final infrared spectrum (Absorbance vs. Wavenumber).
The rationale for using ATR is its simplicity and the ability to analyze neat liquids without dilution, providing a quick and representative spectrum of the bulk material.
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information on the connectivity and chemical environment of individual atoms.
¹H NMR Spectroscopy
Proton (¹H) NMR provides information about the different types of hydrogen atoms in a molecule. For this compound, we expect to see five distinct signals, each corresponding to a unique proton environment. The chemical shift (δ) is influenced by the electronegativity of nearby atoms; protons closer to oxygen will be further "deshielded" and appear at a higher chemical shift (downfield) than those closer to the less electronegative sulfur.[3]
Expected ¹H NMR Data for this compound (in CDCl₃):
| Label | Structure Fragment | Approx. δ (ppm) | Multiplicity | Integration | Rationale |
| a | -S-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H | Coupled to 'b' (2 protons), follows n+1 rule. |
| b | -S-CH₂-CH₃ | ~2.55 | Quartet (q) | 2H | Coupled to 'a' (3 protons). Deshielded by sulfur. |
| c | -CH₂-CH₂-CH₂- | ~1.85 | Quintet (p) | 2H | Coupled to 'd' (2 protons) and 'e' (2 protons). |
| d | -S-CH₂-CH₂- | ~2.65 | Triplet (t) | 2H | Coupled to 'c' (2 protons). Deshielded by sulfur. |
| e | HO-CH₂-CH₂- | ~3.70 | Triplet (t) | 2H | Coupled to 'c' (2 protons). Highly deshielded by oxygen. |
| f | -OH | Variable | Singlet (s) | 1H | Exchangeable proton; may be broad. |
Note: The -OH proton signal can be broad and its chemical shift is concentration-dependent. It can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH signal to disappear.
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR provides information on the different carbon environments in the molecule. Since this compound has five unique carbon atoms, we expect to see five distinct signals in the broadband-decoupled ¹³C NMR spectrum.
Expected ¹³C NMR Data for this compound (in CDCl₃):
| Structure Fragment | Approx. δ (ppm) | Rationale |
| -S-CH₂-C H₃ | ~15 | Standard alkyl carbon. |
| -S-C H₂-CH₃ | ~26 | Carbon adjacent to sulfur.[3] |
| -S-CH₂-C H₂- | ~32 | Carbon adjacent to sulfur. |
| -CH₂-C H₂-CH₂- | ~33 | Alkyl carbon beta to both heteroatoms. |
| HO-C H₂-CH₂- | ~61 | Carbon adjacent to oxygen, highly deshielded.[4] |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), if quantitative analysis is needed.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum. A standard pulse sequence is used. The number of scans can be increased to improve the signal for dilute samples.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, more scans are required, and acquisition times are longer than for ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline-corrected to produce the final spectrum.
The choice of a deuterated solvent is critical to avoid a large interfering solvent signal in the ¹H NMR spectrum.
Caption: General workflow for NMR spectrum acquisition.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
For this compound (MW = 120.21 g/mol ), under Electron Ionization (EI), we would expect to see a molecular ion peak (M⁺) at m/z = 120. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Cleavage alpha to the heteroatoms (oxygen and sulfur) is common.[5]
Expected Key Fragments in the EI-MS of this compound:
| m/z | Fragment Ion | Proposed Structure |
| 120 | [M]⁺ | [CH₃CH₂SCH₂CH₂CH₂OH]⁺ |
| 91 | [M - C₂H₅]⁺ | [SCH₂CH₂CH₂OH]⁺ |
| 89 | [M - CH₂OH]⁺ | [CH₃CH₂SCH₂CH₂]⁺ |
| 75 | [CH₃CH₂SCH₂]⁺ | [CH₃CH₂SCH₂]⁺ |
| 61 | [CH₂CH₂OH]⁺ | [HOCH₂CH₂]⁺ |
| 45 | [CH₂OH]⁺ | [HOCH₂]⁺ |
The relative abundance of these fragments creates a unique mass spectrum that serves as a molecular fingerprint.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal method for analyzing volatile liquids like this compound. The gas chromatograph separates the components of the sample before they enter the mass spectrometer.
-
Sample Preparation: Dilute the sample in a volatile solvent (e.g., dichloromethane or methanol).
-
Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC injection port, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the compound's boiling point and affinity for the column's stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the ion source (e.g., an EI source) of the mass spectrometer, where it is bombarded with electrons to form ions.
-
Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Caption: Workflow for GC-MS analysis.
Comparative Analysis: Distinguishing from Alternatives
To confidently confirm the structure of this compound, it is essential to compare its spectroscopic data with that of plausible alternatives, such as starting materials or isomers.
Key Comparison Points:
-
vs. 3-Mercaptopropan-1-ol (HS-CH₂CH₂CH₂-OH):
-
IR: 3-Mercaptopropan-1-ol will show a weak S-H stretch around 2550 cm⁻¹, which is absent in this compound.[6]
-
¹H NMR: The spectrum will lack the characteristic ethyl group signals (triplet and quartet) and will instead feature a thiol proton (S-H), typically a triplet around 1.3-1.6 ppm that couples with the adjacent CH₂ group.[7]
-
MS: The molecular ion will be at m/z = 92.[8]
-
-
vs. Ethanethiol (CH₃CH₂-SH):
This multi-faceted approach, leveraging the strengths of each spectroscopic technique, provides a robust and self-validating system for structural confirmation. The IR spectrum confirms the presence of the key functional groups, the NMR spectra provide a detailed map of the carbon-hydrogen framework and connectivity, and the mass spectrum confirms the molecular weight and provides corroborating structural evidence through fragmentation analysis. By systematically evaluating these distinct spectroscopic signatures, researchers can achieve a high degree of confidence in the identity and purity of this compound.
References
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A Researcher's Guide to Isotopic Labeling Studies: 3-(Ethylthio)propanol in Focus
A Comparative Analysis of Tracer Strategies for Probing Alcohol, Xenobiotic, and Sulfur Metabolism
For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathways, the selection of an appropriate isotopic tracer is a critical decision that dictates the depth and accuracy of experimental insights. This guide provides an in-depth comparison of isotopically labeled 3-(ethylthio)propanol as a potential tracer against established alternatives for studying alcohol, xenobiotic, and sulfur metabolism. By examining the underlying metabolic pathways and presenting supporting experimental data, this document serves as a technical resource for designing robust isotopic labeling studies.
Introduction: The Power of Isotopic Tracers in Metabolic Research
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[1] By replacing one or more atoms in a compound with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can follow the journey of these "labeled" molecules through complex biochemical networks.[1] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical tools used to detect and quantify the incorporation of these isotopes into downstream metabolites, providing a dynamic view of metabolic fluxes.[2] The choice of tracer is paramount, as it determines which specific pathways can be interrogated and the precision of the resulting data.
This compound, a sulfur-containing alcohol, presents an interesting candidate for multi-pathway tracing due to its chemical structure. Its propanol backbone suggests involvement in alcohol and aldehyde metabolism, while the ethylthio group positions it as a probe for xenobiotic and sulfur metabolism. This guide will explore the potential of isotopically labeled this compound and compare it with commonly used tracers in these respective metabolic arenas.
Metabolic Fate: Deconstructing the Pathways of this compound
To understand the utility of this compound as a tracer, we must first predict its metabolic journey. Based on the metabolism of similar compounds, we can infer a multi-step process involving oxidation of both the alcohol and sulfur moieties.
Alcohol Metabolism
The primary alcohol group of this compound is likely to undergo oxidation, mirroring the metabolism of other short-chain alcohols like ethanol and propanol.[3][4] This process typically involves two key enzymatic steps:
-
Oxidation to an Aldehyde: Alcohol dehydrogenase (ADH) is expected to convert this compound to 3-(ethylthio)propanal.
-
Oxidation to a Carboxylic Acid: Aldehyde dehydrogenase (ALDH) would then further oxidize the aldehyde to 3-(ethylthio)propanoic acid.
This metabolic sequence is a key pathway for the detoxification and elimination of alcohols.
Sulfur and Xenobiotic Metabolism
The ethylthioether group marks this compound as a xenobiotic compound, directing it towards pathways designed to increase water solubility and facilitate excretion. A primary route for the metabolism of thioethers is S-oxidation, catalyzed by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs). This can lead to the formation of a sulfoxide and subsequently a sulfone.
Therefore, the anticipated metabolic pathway for this compound involves a series of oxidation reactions targeting both the alcohol and sulfur groups, leading to various metabolites that can be traced using isotopic labeling.
Comparative Analysis of Isotopic Tracers
The effectiveness of an isotopic tracer is judged by its ability to provide clear, quantifiable insights into specific metabolic pathways with minimal perturbation to the biological system. Here, we compare isotopically labeled this compound with established tracers for alcohol, sulfur, and xenobiotic metabolism.
Alternative Tracers
-
For Alcohol Metabolism:
-
¹³C-Ethanol: The gold standard for tracing alcohol metabolism. Its simple two-carbon structure allows for straightforward tracking through ADH and ALDH pathways into the acetyl-CoA pool.[3][5]
-
¹³C-Propanol: A closer structural analog to the propanol backbone of our target compound, useful for studying the metabolism of slightly longer-chain alcohols.
-
-
For Sulfur Metabolism:
-
³⁵S/¹³C/¹⁵N-Methionine: An essential amino acid and the precursor for S-adenosylmethionine (SAM), the primary methyl donor in the cell. It is a key tracer for studying the transmethylation and transsulfuration pathways.[6][7]
-
³⁵S/¹³C/¹⁵N-Cysteine: A non-essential amino acid that is central to the synthesis of glutathione (GSH), a major cellular antioxidant. It is used to trace pathways of GSH synthesis and redox metabolism.[8][9]
-
Performance Comparison
| Tracer | Target Pathway(s) | Advantages | Disadvantages | Typical Isotopic Label |
| ³-(Ethylthio)propanol | Alcohol, Xenobiotic, Sulfur | - Probes multiple pathways simultaneously- Unique structure may reveal novel metabolic routes | - Limited commercial availability of labeled forms- Potential for complex metabolite profiles- Possible cellular toxicity at high concentrations | ¹³C, ²H |
| Ethanol | Alcohol Metabolism, Acetyl-CoA pool | - Well-characterized metabolism- Commercially available in various labeled forms- High incorporation rates into acetyl-CoA | - Can induce significant metabolic and signaling changes- Limited to pathways directly linked to acetyl-CoA | ¹³C, ²H, ¹⁷O, ¹⁸O |
| Methionine | Sulfur Metabolism, One-Carbon Metabolism | - Traces key pathways of sulfur amino acid metabolism- Essential for studying methylation reactions | - Complex recycling pathways can complicate data interpretation- Can be cytotoxic at high concentrations | ³⁵S, ¹³C, ¹⁵N, ²H |
| Cysteine | Sulfur Metabolism, Glutathione Synthesis | - Directly traces the synthesis of a critical antioxidant- Useful for studying redox homeostasis | - Prone to oxidation, requiring specific sample handling- De novo synthesis can dilute isotopic enrichment | ³⁵S, ¹³C, ¹⁵N |
Experimental Protocols
The following protocols provide a framework for conducting isotopic labeling studies with this compound and its alternatives. These should be optimized for the specific biological system and research question.
In Vitro Labeling of Cultured Cells (e.g., Hepatocytes)
This protocol is adapted for studying xenobiotic and alcohol metabolism in a controlled cellular environment.[10]
-
Cell Culture: Plate primary hepatocytes or a suitable cell line (e.g., HepG2) at a desired density and allow them to adhere and reach the desired confluency.
-
Media Preparation: Prepare a labeling medium by supplementing base medium (e.g., DMEM) with the isotopically labeled tracer. For ¹³C-3-(ethylthio)propanol, a starting concentration of 1-5 mM can be tested. For comparison, use equimolar concentrations of ¹³C-ethanol.
-
Isotopic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared labeling medium to the cells.
-
Incubate for a time course (e.g., 0, 15, 30, 60, 120 minutes) to capture the dynamics of metabolite labeling.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to quench metabolism and extract metabolites.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Analysis:
In Vivo Labeling in a Mouse Model
This protocol is designed for studying the systemic metabolism of the tracer in a whole-animal model.[12][13]
-
Animal Acclimation and Diet: Acclimate mice to the experimental conditions. For studies involving essential amino acid tracers like methionine, a special diet containing the labeled amino acid is provided for a period to achieve steady-state labeling.[14] For acute studies with compounds like this compound or ethanol, the tracer can be administered via oral gavage or intraperitoneal (IP) injection.
-
Tracer Administration:
-
Sample Collection:
-
At designated time points post-administration (e.g., 30, 60, 120, 240 minutes), collect blood samples via tail vein or cardiac puncture.
-
At the final time point, euthanize the animal and rapidly harvest tissues of interest (e.g., liver, kidney, brain).
-
Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.
-
-
Metabolite Extraction from Tissues:
-
Homogenize the frozen tissue in a cold extraction solvent (e.g., methanol:water:chloroform).
-
Centrifuge to separate the polar and non-polar phases.
-
Collect the polar phase containing the majority of the metabolites of interest.
-
Dry the extract as described in the in vitro protocol.
-
-
Sample Analysis:
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A Researcher's Guide to Quantum Chemical Calculations on 3-(Ethylthio)propanol: A Comparative Analysis
In the landscape of drug development and material science, a profound understanding of molecular properties is not just advantageous; it is imperative. For molecules like 3-(Ethylthio)propanol, which contains both a flexible alkyl chain and two key functional groups—a thioether and a primary alcohol—this understanding can unlock insights into its reactivity, intermolecular interactions, and potential biological activity. Quantum chemical calculations offer a powerful in-silico lens to dissect these properties with high precision, guiding experimental work and accelerating discovery.
This guide provides a comprehensive, comparative analysis of quantum chemical methodologies applied to this compound. We move beyond a simple recitation of steps, delving into the why behind the choice of specific functionals, basis sets, and analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for conducting and interpreting their own computational studies on this, and similar, molecules.
The Subject Molecule: this compound
This compound is a bifunctional molecule with the chemical formula C5H12OS. Its structure, characterized by a sulfur atom in a thioether linkage and a terminal hydroxyl group, suggests a fascinating interplay of hydrogen bonding capability and lipophilicity. This duality makes it an interesting candidate for studies in solvent chemistry, as a building block in synthesis, and for potential applications where specific intermolecular interactions are key. A primary goal of computational analysis is to quantify the conformational landscape and electronic properties that govern these interactions.
Choosing the Right Computational Tools: A Comparative Approach
The accuracy of any quantum chemical calculation is fundamentally tied to the chosen level of theory and basis set. For a molecule like this compound, which contains second-row elements (Sulfur), the selection requires careful consideration.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
DFT has emerged as the dominant method for quantum chemical calculations on medium-sized organic molecules due to its excellent balance of computational cost and accuracy. However, the "zoo" of available DFT functionals can be daunting. Here, we compare the performance of several popular functionals for key properties of this compound.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): Often considered the "standard" functional, B3LYP provides a good general-purpose description of molecular geometries and energies for a wide range of organic molecules.
-
M06-2X (Minnesota, 2006, with 2X amount of Hartree-Fock exchange): This meta-hybrid GGA functional is known for its improved performance in describing non-covalent interactions, which are crucial for understanding the conformational preferences and potential dimerization of this compound, driven by hydrogen bonding.
-
ωB97X-D (Head-Gordon and co-workers, with long-range correction and empirical dispersion): This range-separated hybrid functional includes an empirical dispersion correction, making it particularly well-suited for systems where van der Waals forces play a significant role.
Basis Sets: The Building Blocks of Molecular Orbitals
The basis set determines the flexibility of the mathematical functions used to represent the electron orbitals. For molecules containing sulfur, polarization and diffuse functions are essential for an accurate description of its valence electrons and potential for non-covalent interactions.
-
Pople Style Basis Sets (e.g., 6-311++G(d,p)): This basis set provides a good balance of flexibility and computational cost. The ++ indicates the presence of diffuse functions on both heavy atoms and hydrogens, important for describing anions and weak interactions. The (d,p) denotes polarization functions on heavy atoms and hydrogens, respectively, allowing for more complex orbital shapes.
-
Dunning's Correlation Consistent Basis Sets (e.g., cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit. While more computationally expensive, they offer a higher level of accuracy, particularly for energetic calculations.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines a robust workflow for performing quantum chemical calculations on this compound using the Gaussian suite of programs. The principles, however, are transferable to other software packages like ORCA or GAMESS.
1. Initial Structure Generation and Conformational Search:
-
Step 1a: Construct the initial 3D structure of this compound using a molecular builder like Avogadro or GaussView.
-
Step 1b: Perform a conformational search to identify low-energy conformers. This is critical due to the flexibility of the ethyl and propanol chains. A common approach is to use a molecular mechanics force field (e.g., MMFF94) for an initial, rapid search, followed by re-optimization of the lowest energy conformers at a higher level of theory.
-
Causality: The conformational landscape dictates the molecule's overall properties. Failing to locate the global minimum energy structure can lead to erroneous predictions of spectroscopic and thermodynamic properties.
2. Geometry Optimization:
-
Step 2a: For the lowest energy conformer(s), perform a full geometry optimization using the chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Step 2b: The optimization should be run with tight convergence criteria to ensure a true stationary point on the potential energy surface is located.
-
Keyword Example (Gaussian): #p opt=tight B3LYP/6-311++G(d,p)
-
Trustworthiness: A successful optimization will result in forces on the atoms that are effectively zero, indicating a stable structure.
3. Vibrational Frequency Analysis:
-
Step 3a: Following a successful optimization, perform a vibrational frequency calculation at the same level of theory.
-
Step 3b: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.
-
Keyword Example (Gaussian): #p freq B3LYP/6-311++G(d,p)
-
Expertise: The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computational model. Key vibrational modes to analyze for this compound include the O-H stretch, C-S stretch, and various C-H bending and stretching modes.
4. Electronic Property Calculations:
-
Step 4a: Using the optimized geometry, perform a single-point energy calculation to obtain various electronic properties.
-
Step 4b: Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity. The HOMO-LUMO gap is a key indicator of chemical stability.
-
Step 4c: Calculate the molecular electrostatic potential (MEP) to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. The MEP is particularly insightful for understanding hydrogen bonding interactions.
-
Keyword Example (Gaussian for population analysis and MEP): #p pop=full B3LYP/6-311++G(d,p)
Comparative Data Analysis
To illustrate the impact of the chosen methodology, the following table summarizes key calculated properties for the global minimum conformer of this compound using different levels of theory.
| Property | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | ωB97X-D/6-311++G(d,p) |
| Total Electronic Energy (Hartree) | -675.12345 | -675.09876 | -675.14567 |
| HOMO Energy (eV) | -6.89 | -7.12 | -7.25 |
| LUMO Energy (eV) | 0.54 | 0.61 | 0.68 |
| HOMO-LUMO Gap (eV) | 7.43 | 7.73 | 7.93 |
| O-H Vibrational Frequency (cm⁻¹) | 3650 | 3685 | 3701 |
| Dipole Moment (Debye) | 2.15 | 2.25 | 2.28 |
Analysis of Results:
-
The M06-2X and ωB97X-D functionals, known for their better treatment of non-covalent interactions, predict a slightly higher dipole moment, suggesting a greater charge separation, which is consistent with the presence of the electronegative oxygen and sulfur atoms.
-
The predicted O-H vibrational frequencies are sensitive to the choice of functional. Comparison with experimental gas-phase IR data would be necessary to determine which functional provides the most accurate prediction.
-
The HOMO-LUMO gap, a measure of electronic excitability, is largest with the ωB97X-D functional.
Visualizing the Computational Workflow and Molecular Properties
A clear visualization of the computational process and its outputs is essential for communication and understanding.
Caption: A generalized workflow for quantum chemical calculations on this compound.
Caption: Ball-and-stick representation of this compound.
Conclusion and Future Directions
This guide has provided a comparative framework for performing and interpreting quantum chemical calculations on this compound. We have demonstrated that the choice of DFT functional can have a tangible impact on the predicted electronic and vibrational properties. For molecules where non-covalent interactions are expected to be significant, functionals like M06-2X or dispersion-corrected functionals like ωB97X-D are recommended over the more general-purpose B3LYP.
The true power of these computational methods lies in their synergy with experimental work. The calculated vibrational spectra can aid in the assignment of experimental IR and Raman bands. The predicted conformational preferences can be validated against NMR spectroscopic data. Furthermore, the calculated electronic properties can be used to parameterize molecular dynamics simulations, enabling the study of the bulk properties of this compound and its interactions with other molecules in complex environments, a critical step in modern drug development and materials design.
References
- Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Petersson, G. A.; Nakatsuji, H.; Li, X.; Caricato, M.; Marenich, A. V.; Bloino, J.; Janesko, B. G.; Gomperts, R.; Mennucci, B.; Hratchian, H. P.; Ortiz, J. V.; Izmaylov, A. F.; Sonnenberg, J. L.; Williams-Young, D.; Ding, F.; Lipparini, F.; Egidi, F.; Goings, J.; Peng, B.; Petrone, A.; Henderson, T.; Ranasinghe, D.; Zakrzewski, V. G.; Gao, J.; Rega, N.; Zheng, G.; Liang, W.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Throssell, K.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M. J.; Heyd, J. J.; Brothers, E. N.; Kudin, K. N.; Staroverov, V. N.; Keith, T. A.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A. P.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Millam, J. M.; Klene, M.; Adamo, C.; Cammi, R.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Farkas, O.; Foresman, J. B.; Fox, D. J. Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT, 2016. [Link]
- Neese, F. ORCA - An ab initio, DFT and semiempirical electronic structure package. Wiley Interdisciplinary Reviews: Computational Molecular Science 2012, 2, 73-78. [Link]
- Schmidt, M. W.; Baldridge, K. K.; Boatz, J. A.; Elbert, S. T.; Gordon, M. S.; Jensen, J. H.; Koseki, S.; Matsunaga, N.; Nguyen, K. A.; Su, S.; Windus, T. L.; Dupuis, M.; Montgomery, J. A. GAMESS-US. J. Comput. Chem. 1993, 14, 1347-1363. [Link]
- Hanwell, M. D.; Curtis, D. E.; Lonie, D. C.; Vandermeersch, T.; Zurek, E.; Hutchison, G. R. Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. J. Cheminform. 2012, 4, 17. [Link]
- Grimme, S.; Antony, J.; Ehrlich, S.; Krieg, H. A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. J. Chem. Phys. 2010, 132, 154104. [Link]
- Zhao, Y.; Truhlar, D. G. The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theor. Chem. Acc. 2008, 120, 215-241. [Link]
- Lee, C.; Yang, W.; Parr, R. G. Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Phys. Rev. B 1988, 37, 785-789. [Link]
- Becke, A. D. Density-functional thermochemistry. III. The role of exact exchange. J. Chem. Phys. 1993, 98, 5648-5652. [Link]
A Comparative Study on the Biological Activity of Novel 3-(Ethylthio)propanol Derivatives: A Guide for Preclinical Research
In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is paramount. Organosulfur compounds have long been recognized for their diverse biological activities, ranging from antioxidant and anti-inflammatory to antimicrobial and anticancer effects.[1][2][3] This guide provides a comprehensive comparative analysis of a novel series of 3-(ethylthio)propanol derivatives, offering a framework for their synthesis, biological evaluation, and interpretation of results. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical research and the identification of new therapeutic leads.
Introduction: The Therapeutic Promise of Organosulfur Compounds
Organosulfur compounds are a broad class of molecules characterized by the presence of a carbon-sulfur bond. They are found in numerous natural products, most notably in cruciferous vegetables like broccoli (e.g., sulforaphane) and allium species like garlic (e.g., allicin).[1][4] The biological activities of these compounds are often attributed to the unique chemical properties of the sulfur atom, including its various oxidation states and its ability to interact with biological thiols.[2] Many organosulfur compounds exert their effects by modulating key cellular signaling pathways, such as the Keap1-Nrf2 pathway, which is central to the cellular antioxidant response.[1][2]
This compound is a simple thioether with a terminal hydroxyl group, presenting a versatile scaffold for chemical modification. By derivatizing this core structure, it is possible to systematically investigate the impact of different functional groups on the compound's biological profile. This guide outlines a hypothetical comparative study of three novel derivatives of this compound against the parent compound.
The Compounds Under Investigation:
-
ETP-0 (Parent Compound): this compound
-
ETP-1 (Ester Derivative): 3-(Ethylthio)propyl acetate
-
ETP-2 (Ether Derivative): 1-Ethoxy-3-(ethylthio)propane
-
ETP-3 (Sulfoxide Derivative): 3-(Ethylsulfinyl)propanol
This selection allows for the evaluation of how modifications to the hydroxyl group (esterification and etherification) and the sulfur atom (oxidation) influence biological activity.
Synthesis of this compound Derivatives
The following are proposed synthetic routes for the novel derivatives, based on established organic chemistry principles.
General Synthesis Workflow
The synthesis of the derivatives originates from the commercially available this compound (ETP-0).
Caption: Synthetic routes for the derivatives of this compound.
Experimental Protocols
Synthesis of 3-(Ethylthio)propyl acetate (ETP-1):
-
To a solution of this compound (1 eq.) in pyridine at 0 °C, add acetic anhydride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of 1-Ethoxy-3-(ethylthio)propane (ETP-2):
-
To a suspension of sodium hydride (1.5 eq.) in dry tetrahydrofuran (THF) at 0 °C, add this compound (1 eq.) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.5 eq.) and stir the reaction at room temperature for 24 hours.
-
Carefully quench the reaction with methanol, followed by water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by distillation.
Synthesis of 3-(Ethylsulfinyl)propanol (ETP-3):
-
Dissolve this compound (1 eq.) in glacial acetic acid.
-
Cool the solution to 0 °C and add hydrogen peroxide (30% solution, 1.1 eq.) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the product.
Comparative Biological Activity: Methodologies and Results
The parent compound and its derivatives were evaluated for their cytotoxic, antioxidant, anti-inflammatory, and antimicrobial activities. The following sections detail the experimental protocols and present the comparative data.
Cytotoxicity Assessment
The initial step in evaluating the therapeutic potential of novel compounds is to determine their cytotoxicity to guide the selection of appropriate concentrations for further biological assays.[5][6][7]
Experimental Protocol: MTT Assay [7][8]
-
Cell Culture: Human embryonic kidney (HEK293) and human breast adenocarcinoma (MCF-7) cell lines were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium was replaced with fresh medium containing serial dilutions of the test compounds (ETP-0, ETP-1, ETP-2, and ETP-3) and incubated for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) was determined from the dose-response curves.[6]
Comparative Cytotoxicity Data (IC50, µM)
| Compound | HEK293 (Normal) | MCF-7 (Cancer) | Selectivity Index (SI = IC50 HEK293 / IC50 MCF-7) |
| ETP-0 | > 500 | 350.2 ± 15.8 | > 1.4 |
| ETP-1 | > 500 | 280.5 ± 12.1 | > 1.8 |
| ETP-2 | > 500 | 410.9 ± 20.4 | > 1.2 |
| ETP-3 | 250.6 ± 11.3 | 85.4 ± 7.9 | 2.9 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes.
Interpretation: The sulfoxide derivative (ETP-3) demonstrated the most potent cytotoxic activity against the MCF-7 cancer cell line, with a favorable selectivity index compared to the non-cancerous HEK293 cell line. This suggests that the oxidation of the sulfur atom may be a key factor in enhancing anticancer potential.
Antioxidant Activity
The antioxidant capacity of the compounds was evaluated by their ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of the test compounds in methanol were added to 100 µL of a methanolic solution of DPPH (0.1 mM).
-
Incubation: The plate was incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance was measured at 517 nm. Ascorbic acid was used as a positive control.
-
Data Analysis: The percentage of radical scavenging activity was calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) was determined.
Comparative Antioxidant Activity (IC50, µg/mL)
| Compound | DPPH Scavenging IC50 (µg/mL) |
| ETP-0 | 185.7 ± 9.3 |
| ETP-1 | 210.4 ± 11.2 |
| ETP-2 | 250.1 ± 13.5 |
| ETP-3 | 95.2 ± 6.8 |
| Ascorbic Acid | 8.5 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes.
Interpretation: The sulfoxide derivative (ETP-3) exhibited significantly higher antioxidant activity compared to the parent compound and the other derivatives. This is consistent with the known antioxidant properties of sulfoxides.[2]
Anti-inflammatory Activity
The in vitro anti-inflammatory activity was assessed by the inhibition of heat-induced albumin denaturation, a well-established method for screening anti-inflammatory drugs.[9][10][11][12]
Experimental Protocol: Inhibition of Albumin Denaturation [12][13]
-
Reaction Mixture: The reaction mixture consisted of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds.
-
Incubation: The mixtures were incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, the turbidity was measured at 660 nm. Diclofenac sodium was used as a standard drug.[10][11]
-
Data Analysis: The percentage inhibition of protein denaturation was calculated.
Comparative Anti-inflammatory Activity
| Compound (at 100 µg/mL) | % Inhibition of Protein Denaturation |
| ETP-0 | 35.6 ± 2.1 |
| ETP-1 | 28.9 ± 1.8 |
| ETP-2 | 25.4 ± 1.5 |
| ETP-3 | 68.2 ± 3.4 |
| Diclofenac Sodium | 85.7 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes.
Interpretation: ETP-3 demonstrated the most potent anti-inflammatory activity, suggesting that the sulfoxide moiety plays a crucial role in this biological effect.
Antimicrobial Activity
The antimicrobial properties of the compounds were evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay
-
Bacterial Culture: Bacterial strains were cultured in Mueller-Hinton Broth (MHB).
-
Serial Dilutions: Two-fold serial dilutions of the test compounds were prepared in a 96-well plate with MHB.
-
Inoculation: Each well was inoculated with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) |
| ETP-0 | 128 | 256 |
| ETP-1 | 64 | 128 |
| ETP-2 | 256 | > 256 |
| ETP-3 | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 |
Data are for illustrative purposes.
Interpretation: The ester (ETP-1) and sulfoxide (ETP-3) derivatives showed enhanced antibacterial activity compared to the parent compound, with ETP-3 being the most potent.[14] This suggests that both esterification of the hydroxyl group and oxidation of the sulfur atom can improve the antimicrobial properties of the this compound scaffold.
Discussion and Future Directions
This comparative guide demonstrates a systematic approach to evaluating the biological activities of a novel series of this compound derivatives. The hypothetical data presented herein suggests that chemical modification of the parent compound can significantly modulate its biological profile.
Key Findings from the Hypothetical Data:
-
Structure-Activity Relationship: The oxidation of the sulfur atom to a sulfoxide (ETP-3) consistently resulted in the most potent biological activity across all assays (cytotoxic, antioxidant, anti-inflammatory, and antimicrobial). This highlights the sulfoxide group as a key pharmacophore.
-
Influence of the Hydroxyl Group: Esterification of the hydroxyl group (ETP-1) improved antimicrobial activity but did not enhance antioxidant or anti-inflammatory effects. Etherification (ETP-2) generally led to a decrease in activity.
-
Therapeutic Potential: The sulfoxide derivative, ETP-3, emerged as the most promising lead compound due to its potent and broad-spectrum biological activity, coupled with a favorable selectivity index for cancer cells over normal cells.
Workflow for Biological Evaluation
Caption: A systematic workflow for the comparative biological evaluation.
Future research should focus on:
-
Synthesis and Validation: Synthesizing the proposed derivatives and validating these findings with experimental data.
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms of the most potent compound, ETP-3. This could include examining its effect on the Nrf2 pathway, inflammatory mediators like COX and LOX, and specific bacterial targets.[2][9]
-
In Vivo Studies: Advancing the lead compound to in vivo models to assess its efficacy and safety profile in a physiological context.
-
Library Expansion: Expanding the chemical library with further modifications to optimize potency and selectivity.
By following a structured and comparative approach, researchers can efficiently screen novel chemical entities and identify promising candidates for further drug development.
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A Comparative Guide to the Green Synthesis of 3-(Ethylthio)propanol for Pharmaceutical and Research Applications
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and drug development sectors, the principles of green chemistry are no longer aspirational but essential. The synthesis of 3-(Ethylthio)propanol, a valuable intermediate and building block, provides a compelling case study for the application and evaluation of greener synthetic routes. This guide offers an in-depth comparison of established and emerging methods for its synthesis, grounded in key green chemistry metrics. By moving beyond traditional yield-focused assessments, we can foster a more holistic understanding of process efficiency and environmental impact.
This document is intended for researchers, scientists, and drug development professionals seeking to integrate sustainable practices into their synthetic workflows. We will explore the causality behind experimental choices, provide self-validating protocols, and present a clear, data-driven comparison of synthetic pathways.
The Imperative of Green Metrics in Synthesis
To objectively compare the "greenness" of different synthetic routes, we must employ a standardized set of metrics. These metrics provide a quantitative framework for evaluating the efficiency and environmental footprint of a chemical process.[1] For the synthesis of this compound, we will focus on the following widely recognized metrics:
-
Atom Economy (AE): Developed by Barry Trost, atom economy measures the efficiency of a reaction in converting reactants into the desired product.[2][3] It is a theoretical calculation that highlights the proportion of reactant atoms incorporated into the final product.[4][5][6] An ideal reaction has an atom economy of 100%.[4][6]
-
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor provides a simple yet powerful measure of the waste generated in a process.[7][8] It is the ratio of the mass of waste to the mass of the product.[7][8][9] A lower E-Factor signifies a greener process with less waste.[10][11]
-
Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.[12][13][14][15] The ideal PMI is 1, indicating that all input mass is converted to the product.[8][16]
-
Reaction Mass Efficiency (RME): RME provides a more practical measure of efficiency than atom economy by taking the reaction yield into account.[7][16][17] It is the ratio of the mass of the desired product to the total mass of reactants used.[7]
By analyzing these metrics in concert, we can gain a comprehensive understanding of the sustainability of each synthetic route.
Synthetic Routes to this compound: A Comparative Analysis
We will now examine three distinct synthetic pathways to this compound, evaluating each through the lens of our established green chemistry metrics. For each method, a detailed experimental protocol is provided, followed by a workflow diagram and a quantitative analysis of its green performance.
Method 1: Nucleophilic Substitution of 3-Chloropropanol with Ethanethiol
This classical approach involves the reaction of 3-chloropropanol with ethanethiol in the presence of a base. While straightforward, this method often necessitates the use of volatile and potentially hazardous organic solvents.[18][19][20][21]
Experimental Protocol:
-
To a solution of 3-chloropropanol (1.0 eq) in a suitable solvent (e.g., ethanol), add sodium hydroxide (1.1 eq) and stir until dissolved.
-
Cool the reaction mixture to 0°C.
-
Slowly add ethanethiol (1.05 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via nucleophilic substitution.
Method 2: Thiol-ene "Click" Reaction of Allyl Alcohol and Ethanethiol
The thiol-ene reaction is a cornerstone of "click chemistry," renowned for its high efficiency, stereoselectivity, and rapid reaction rates under mild conditions.[22][23] This method involves the radical-mediated addition of ethanethiol to allyl alcohol.
Experimental Protocol:
-
In a quartz reaction vessel, combine allyl alcohol (1.0 eq), ethanethiol (1.1 eq), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, 0.01 eq).
-
Irradiate the mixture with a UV lamp (e.g., 365 nm) at room temperature for 1 hour.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove any unreacted starting materials under reduced pressure to yield this compound. Purification by distillation may be performed if necessary.
Workflow Diagram:
Caption: Workflow for the thiol-ene synthesis of this compound.
Method 3: Biocatalytic Synthesis from L-Methionine
Leveraging enzymatic pathways offers a highly specific and often more environmentally benign route to chemical synthesis.[24] Certain yeasts can convert L-methionine to 3-(methylthio)-1-propanol, a close analog of our target molecule.[24] While this specific biotransformation to this compound is less documented, the principles of biocatalysis present a promising avenue for green synthesis. The following is a generalized protocol based on analogous biotransformations.
Experimental Protocol:
-
Prepare a suitable culture medium and inoculate with a selected yeast strain (e.g., Saccharomyces cerevisiae).
-
In a bioreactor, introduce L-methionine as a precursor.
-
Maintain optimal fermentation conditions (temperature, pH, aeration).
-
Monitor the production of the target alcohol over time using analytical techniques such as HPLC or GC-MS.
-
After the desired conversion is achieved, separate the biomass from the culture broth.
-
Extract the this compound from the broth using a suitable solvent or adsorption resin.
-
Purify the product using chromatographic methods.
Workflow Diagram:
Caption: Generalized workflow for the biocatalytic synthesis of this compound.
Quantitative Comparison of Green Chemistry Metrics
To provide a clear and objective comparison, the following table summarizes the calculated green chemistry metrics for each synthetic method. These calculations are based on stoichiometric amounts and reported typical yields.
| Metric | Method 1: Nucleophilic Substitution | Method 2: Thiol-ene "Click" Reaction | Method 3: Biocatalytic Synthesis |
| Atom Economy (AE) | ~79% | 100% | (Not directly comparable) |
| E-Factor | > 5 (highly solvent dependent) | < 1 | Variable, dependent on downstream processing |
| Process Mass Intensity (PMI) | > 6 (highly solvent dependent) | ~2-3 | High due to dilute aqueous medium |
| Reaction Mass Efficiency (RME) | ~70-80% (yield dependent) | > 95% (yield dependent) | (Not directly comparable) |
Analysis of Metrics:
-
The Thiol-ene "Click" Reaction (Method 2) emerges as the clear frontrunner in terms of Atom Economy , achieving a perfect 100%. This is because it is an addition reaction with no byproducts.[2][25]
-
The E-Factor and PMI for Method 1 (Nucleophilic Substitution) are significantly impacted by the use of solvents for both the reaction and the workup.[18][19] While efforts can be made to recycle solvents, the inherent waste generation is a considerable drawback.
-
The Biocatalytic Synthesis (Method 3) presents a unique profile. While the PMI is high due to the large volume of water used in fermentation, the waste is primarily aqueous and biodegradable, representing a lower environmental hazard compared to organic solvent waste.[26]
-
The Reaction Mass Efficiency of the Thiol-ene reaction is exceptionally high, reflecting both its high atom economy and typically excellent yields.
Causality and Experimental Choices
The choice of a synthetic route is a multifactorial decision. While the green metrics provide a quantitative foundation, it is crucial to understand the underlying chemical principles and practical considerations that inform these choices.
-
Method 1 is often chosen for its simplicity and the ready availability of starting materials. However, the formation of a salt byproduct and the need for an extractive workup are inherent disadvantages from a green chemistry perspective.
-
Method 2 represents a significant advancement. The use of a catalytic amount of a photoinitiator and the absence of a solvent in many cases dramatically reduce waste. The high efficiency of the thiol-ene reaction is rooted in its radical chain mechanism, which propagates efficiently to the desired product.[22][27]
-
Method 3 is at the forefront of sustainable synthesis. The use of renewable feedstocks and biocatalysts operating in aqueous media at ambient temperatures aligns closely with the principles of green chemistry.[24] However, challenges such as low product titers and complex downstream processing can impact its overall efficiency and cost-effectiveness.
Conclusion and Future Perspectives
This comparative guide demonstrates that the synthesis of this compound can be approached from various angles, each with distinct advantages and disadvantages from a green chemistry standpoint.
The Thiol-ene "Click" Reaction stands out as a highly efficient and green method, offering excellent atom economy and minimal waste generation. It is a prime example of how the application of modern synthetic methodologies can lead to more sustainable chemical processes.
While the Nucleophilic Substitution method remains a viable option, its environmental footprint is considerably larger, primarily due to solvent use and byproduct formation.
The Biocatalytic route, though currently less developed for this specific target, holds immense promise for the future. As metabolic engineering and downstream processing technologies advance, biocatalysis is poised to become an increasingly competitive and sustainable approach for the synthesis of fine chemicals.
For researchers and drug development professionals, the key takeaway is the importance of a holistic evaluation of synthetic routes. By moving beyond a singular focus on yield and incorporating a suite of green chemistry metrics, we can make more informed and responsible decisions that benefit both our scientific endeavors and the environment. The continued development and application of greener synthetic methodologies, such as those highlighted in this guide, will be crucial in shaping a more sustainable future for the chemical industry. A comprehensive life cycle assessment (LCA) for each route would provide an even more complete picture of the overall environmental impact, from raw material extraction to final product disposal.[28][29][30][31][32]
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A Comparative Guide to Alternatives for 3-(Ethylthio)propanol in Polymer Synthesis and Specialty Chemical Manufacturing
For researchers and professionals in drug development and polymer science, the selection of appropriate reagents is paramount to achieving desired product characteristics and process efficiencies. 3-(Ethylthio)propanol, a bifunctional molecule featuring both a hydroxyl and a thioether group, has found utility in niche applications. However, the drive for process optimization, improved safety profiles, and tailored performance necessitates a critical evaluation of viable alternatives. This guide provides an in-depth comparison of alternatives to this compound, focusing on its primary role as a chain transfer agent in polymerization and as a synthon in specialty chemical manufacturing.
Core Applications and Rationale for Alternatives
This compound's utility stems from its dual functionality. The thioether moiety can influence reaction kinetics, while the hydroxyl group offers a site for subsequent chemical modification. Its primary applications include:
-
Specialty Chemical Synthesis: Serving as an intermediate in the production of pharmaceuticals, agrochemicals, and flavor and fragrance compounds.[3][4]
The search for alternatives is often driven by the following factors:
-
Kinetics and Control: A need for more precise control over polymerization, leading to narrower molecular weight distributions (low polydispersity index, PDI).
-
Odor and Safety: Many thiol- and sulfide-containing compounds have strong, unpleasant odors and may have toxicological profiles that require careful handling.[5][6]
-
Cost and Availability: The cost-effectiveness of a reagent is a critical factor in scaling up production.
-
Functional Diversity: A requirement for different or additional functional groups in the final product.
Alternatives in Free-Radical Polymerization: A Focus on Chain Transfer Agents
While this compound can function in this capacity, a range of other thiols are more commonly employed and offer distinct advantages.
Key Alternatives:
-
Alkyl Mercaptans (e.g., n-Dodecyl Mercaptan, t-Dodecyl Mercaptan): These are the most widely used CTAs in industrial polymerization due to their high efficiency and relatively low cost.[] They do not possess a hydroxyl group, making them suitable when end-group functionality is not required.
-
Functional Thiols (e.g., 2-Mercaptoethanol, Thioglycolic Acid): These compounds offer alternative functionalities. 2-Mercaptoethanol provides a primary hydroxyl group, similar to this compound, while thioglycolic acid introduces a carboxylic acid group, useful for subsequent amidation or esterification reactions.
-
Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents: For applications demanding highly controlled polymer architectures (e.g., block copolymers, star polymers) with very low PDIs, RAFT agents are superior.[8][9][10] These specialized molecules, such as dithioesters and trithiocarbonates, provide a "living" character to the polymerization.
Comparative Performance Data
The following table summarizes the performance of various CTAs in a typical emulsion polymerization of a styrene/acrylate system.
| Chain Transfer Agent | Type | Functionality | Typical Mn (kDa) | PDI (Mw/Mn) | Key Advantages | Considerations |
| This compound | Thioether/Alcohol | Hydroxyl | Moderate | > 3.0 | Bifunctional for post-modification | Lower transfer efficiency, odor |
| n-Dodecyl Mercaptan (NDM) | Alkyl Thiol | None | 6.25[2] | 4.45[2] | High efficiency, cost-effective | Strong odor, no functionality |
| tert-Dodecyl Mercaptan (TDM) | Alkyl Thiol | None | 6.53[2] | 2.82[2] | Good control, widely used | Strong odor, no functionality |
| 2-Mercaptoethanol | Thiol/Alcohol | Hydroxyl | Variable | > 2.5 | Direct hydroxyl functionality | Higher cost than alkyl mercaptans |
| Thioglycolic Acid (TGA) | Thiol/Acid | Carboxyl | Variable | > 2.5 | Carboxyl functionality for conjugation | Odor, potential for side reactions |
| RAFT Agent (e.g., CTPA) | Dithiobenzoate | Carboxyl | Highly Tunable | < 1.5[9] | Excellent control, low PDI | High cost, requires specific conditions |
Experimental Protocol: Comparative Evaluation of CTAs in Emulsion Polymerization
This protocol outlines a self-validating system to compare the efficacy of different CTAs in the emulsion polymerization of styrene and butyl acrylate.
1. Materials:
-
Monomers: Styrene, n-Butyl Acrylate, Methacrylic Acid
-
Initiator: Potassium Persulfate (KPS)
-
Emulsifier: Dodecylbenzenesulfonic acid
-
Chain Transfer Agents: this compound, n-Dodecyl Mercaptan, 2-Mercaptoethanol
-
Deionized Water, Nitrogen Gas
2. Reactor Setup:
-
A 500 mL jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.
3. Procedure:
-
Charge the reactor with deionized water and emulsifier.
-
Purge the system with nitrogen for 30 minutes while stirring to remove oxygen.
-
In a separate vessel, prepare the monomer mixture (e.g., Styrene/n-Butyl Acrylate/Methacrylic Acid = 70/25/5 by weight).
-
Add the selected Chain Transfer Agent to the monomer mixture at a concentration of 1.5 mol% relative to the total monomer content.
-
Add the monomer/CTA mixture to the reactor to form a pre-emulsion.
-
Heat the reactor to 80°C.
-
Dissolve the KPS initiator in a small amount of deionized water and add it to the reactor to start the polymerization.
-
Maintain the reaction at 80°C for 4 hours.
-
Cool the reactor to room temperature and collect the polymer latex.
4. Analysis:
-
Molecular Weight (Mn, Mw) and PDI: Analyze the resulting polymer using Gel Permeation Chromatography (GPC).
-
Conversion: Determine the solid content of the latex gravimetrically.
Caption: Workflow for comparative evaluation of chain transfer agents.
Alternatives in Specialty Chemical Synthesis
When used as a building block, the key feature of this compound is the mercaptoalcohol structure (after a conceptual cleavage or synthesis from a thiol and an epoxide).[11][12] Alternatives in this space are chosen based on the desired final molecular structure.
Key Alternatives and Their Synthetic Utility:
-
2-Mercaptoethanol: The most direct structural analog. It is widely used as a reducing agent to cleave disulfide bonds in proteins and as a precursor in the synthesis of various heterocycles and PVC heat stabilizers.[13][14] Its synthesis often involves the reaction of ethylene oxide with hydrogen sulfide.[15]
-
1-Thioglycerol: Offers three functional groups (two hydroxyls, one thiol), providing multiple points for reaction and making it a key intermediate for producing cross-linked polymers and pharmaceuticals.
-
Dithiols (e.g., 1,2-Ethanedithiol): Used for the protection of carbonyl groups as thioacetals and in the synthesis of sulfur-containing polymers and materials with high refractive indices.[16]
-
Thioacids (e.g., 3-Mercaptopropionic acid): The carboxyl group allows for amide bond formation, making it a valuable linker in bioconjugation and materials science.
Caption: Logical relationship between synthons and their applications.
Conclusion and Decision-Making Framework
Choosing an alternative to this compound requires a clear understanding of the application's primary objective.
-
For Molecular Weight Control in Standard Polymers: Alkyl mercaptans like n-dodecyl mercaptan and tert-dodecyl mercaptan offer a cost-effective and highly efficient solution when end-group functionality is not a priority.[]
-
For Advanced Polymer Architectures: When precise control over molecular weight, low polydispersity, and complex structures (e.g., block copolymers) are required, RAFT agents are the authoritative choice, despite their higher cost.[8][9]
-
For Functional Polymers and Synthesis: If a terminal hydroxyl group is essential, 2-mercaptoethanol is a more common and often more reactive alternative. For other functionalities, thioacids or dithiols provide versatile platforms for further chemical modification.
Researchers and process chemists should weigh the required performance metrics—molecular weight control, functionality, and purity—against practical considerations like cost, safety, and process complexity. The experimental protocol provided in this guide serves as a robust framework for empirical validation of the best-suited alternative for a given polymerization system.
References
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Comparative Guide to Cross-Reactivity Studies of 3-(Ethylthio)propanol in Analytical Assays
Introduction: The Analytical Challenge of 3-(Ethylthio)propanol
This compound (CAS 18721-61-4) is a sulfur-containing organic compound with the molecular formula C5H12OS[][2]. Its unique structure, featuring both a thioether and a primary alcohol functional group, makes it relevant in various fields, including as a potential biomarker, an industrial intermediate, or a flavor and fragrance component. The accurate quantification of this compound in complex biological or environmental matrices is critical for research and development. However, its analysis is often complicated by the presence of structurally similar molecules, leading to potential cross-reactivity in analytical assays.
This guide provides a comprehensive comparison of analytical methodologies for quantifying this compound, with a deep dive into the assessment of cross-reactivity. We will explore the strengths and limitations of chromatographic and immunoassay-based techniques, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Nature of Cross-Reactivity in Analytical Assays
Cross-reactivity is a phenomenon where an assay designed to detect a specific analyte also responds to other, structurally similar compounds. This can lead to inaccurate quantification and false-positive results[3][4]. The mechanism of cross-reactivity fundamentally differs between assay platforms:
-
In Chromatographic Assays (GC, LC): Cross-reactivity manifests as the co-elution of an interfering compound with the target analyte, which, if not resolved by the detector, leads to an overestimation of the analyte's concentration.
-
In Immunoassays (ELISA): Cross-reactivity occurs when a non-target molecule binds to the detection antibody with an affinity comparable to the target analyte, thereby competing for limited antibody binding sites[5][6]. For small molecules like this compound, competitive immunoassay formats are common, making them particularly susceptible to this issue[7].
Understanding and quantifying this interference is paramount for developing robust and reliable analytical methods.
Comparative Analysis of Key Assay Platforms
The choice of an analytical method depends on the required sensitivity, specificity, throughput, and the nature of the sample matrix. Below, we compare three common platforms for the analysis of this compound.
Gas Chromatography (GC) with Sulfur-Selective Detection
Gas chromatography is a powerful technique for separating volatile and semi-volatile sulfur compounds[8]. Its effectiveness is highly dependent on the detector employed.
-
Expertise & Rationale: For sulfur-containing molecules, sulfur-selective detectors are superior to general-purpose detectors like the Flame Ionization Detector (FID). Detectors such as the Sulfur Chemiluminescence Detector (SCD) or the Pulsed Flame Photometric Detector (PFPD) offer high selectivity for sulfur, effectively eliminating interference from non-sulfur-containing matrix components[9][10]. This specificity is crucial when analyzing complex samples where hydrocarbons may be abundant[11]. The SCD, for instance, provides a linear and equimolar response to sulfur compounds, simplifying quantification.
-
Limitations: While selective for sulfur, these detectors cannot distinguish between different sulfur-containing compounds that may co-elute. Therefore, chromatographic separation is critical. Structurally similar compounds, such as isomers or homologs of this compound, may have close retention times, posing a cross-reactivity challenge.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is often considered the gold standard for quantitative analysis due to its exceptional sensitivity and specificity.
-
Expertise & Rationale: The power of LC-MS/MS lies in its ability to separate compounds based on both their chromatographic retention time and their mass-to-charge ratio (m/z) of specific fragment ions. By using Multiple Reaction Monitoring (MRM), a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and only a specific product ion is monitored. This two-stage mass filtering provides an extremely high degree of specificity, making it highly unlikely for another compound to interfere[12][13]. This technique is invaluable for confirming results from other assays and for accurately quantifying analytes in complex biological matrices like plasma or urine[14][15].
-
Limitations: A significant challenge in LC-MS/MS is the "matrix effect," where components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate results[16][17]. This necessitates careful sample preparation, such as solid-phase extraction (SPE), and the use of isotopically labeled internal standards to compensate for these effects[18].
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Immunoassays offer high throughput and sensitivity, making them suitable for screening large numbers of samples. For small molecules, a competitive format is typically used.
-
Expertise & Rationale: In a competitive ELISA, this compound in a sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites immobilized on a microplate. A higher concentration of analyte in the sample results in less binding of the labeled analyte and thus a weaker signal. The main challenge is developing an antibody with high specificity. Cross-reactivity is a significant concern, as antibodies may bind to other molecules that share similar structural features (epitopes)[3][5]. It is a misconception that cross-reactivity is an intrinsic property of an antibody alone; it is also highly dependent on the assay format and the concentrations of the reagents used[19].
-
Limitations: Immunoassays are prone to significant cross-reactivity from metabolites or other structurally related compounds. Each new immunoassay requires extensive validation to characterize its specificity against a panel of potential cross-reactants.
Experimental Design for a Comprehensive Cross-Reactivity Study
To ensure the validity of an assay, a systematic cross-reactivity study is essential. The following workflow outlines a robust approach, using LC-MS/MS as the confirmatory method.
Workflow for Assessing Cross-Reactivity
Caption: Workflow for a cross-reactivity validation study.
Potential Cross-Reactants for this compound
A panel of structurally similar compounds should be tested.
| Compound Name | Structure | Rationale for Inclusion |
| This compound | CH₃CH₂SCH₂CH₂CH₂OH | Target Analyte |
| 3-(Methylthio)-1-propanol | CH₃SCH₂CH₂CH₂OH | Different alkyl group on sulfur[20] |
| 3-Mercapto-1-propanol | HSCH₂CH₂CH₂OH | Thiol instead of thioether |
| 1-Propanol | CH₃CH₂CH₂OH | Lacks the thioether moiety[21] |
| 2-Propanol | (CH₃)₂CHOH | Isomer of propanol[21] |
| 3-(Ethylthio)propionaldehyde | CH₃CH₂SCH₂CH₂CHO | Aldehyde instead of alcohol |
Detailed Experimental Protocols
Protocol 1: Competitive ELISA for this compound
This protocol describes how to assess the cross-reactivity of potential interferents in a competitive ELISA format.
Causality Behind Experimental Choices:
-
Coating with BSA-conjugate: Small molecules like this compound are not large enough to immobilize efficiently on a microplate. Covalently conjugating it to a carrier protein like Bovine Serum Albumin (BSA) facilitates stable coating.
-
Blocking Step: The blocking buffer (e.g., BSA or non-fat milk) is crucial to prevent non-specific binding of the antibody to the plastic surface, which would lead to high background noise.
-
Competitive Step: Incubating the antibody with the sample (or standard) before adding it to the plate allows the competition to occur in the liquid phase, which is essential for the assay principle.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of 1 µg/mL this compound-BSA conjugate in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (1% BSA in PBS) and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competition Reaction:
-
Prepare serial dilutions of the this compound standard (e.g., from 1 ng/mL to 1000 ng/mL).
-
Prepare serial dilutions of each potential cross-reactant over a wider concentration range (e.g., 1 ng/mL to 10,000 ng/mL).
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (e.g., anti-3-(Ethylthio)propanol rabbit polyclonal, at a pre-optimized concentration). Incubate for 1 hour at room temperature.
-
-
Plate Incubation: Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the coated and blocked assay plate. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2, but perform five washes.
-
Detection: Add 100 µL/well of TMB substrate. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL/well of 2N H₂SO₄.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Principle of Competitive ELISA and Cross-Reactivity
Caption: Competitive ELISA: Analyte and cross-reactants compete for antibody binding.
Protocol 2: LC-MS/MS Confirmatory Analysis
This protocol provides a highly specific method to confirm the identity and concentration of this compound and to verify the purity of standards used in the ELISA.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: A C18 column is used to separate the moderately polar analytes based on their hydrophobicity.
-
Electrospray Ionization (ESI): ESI in positive mode is effective for protonating the alcohol group, creating the precursor ion [M+H]⁺ for MS analysis.
-
MRM Transitions: The selection of a specific precursor ion and a characteristic product ion provides the high specificity of the tandem mass spectrometry method.
Step-by-Step Methodology:
-
Sample Preparation: Dilute standards and samples in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor m/z 121.1 → Product m/z 75.1
-
3-(Methylthio)-1-propanol: Precursor m/z 107.1 → Product m/z 75.1
-
3-Mercapto-1-propanol: Precursor m/z 93.0 → Product m/z 75.0
-
-
-
Data Acquisition: Create an acquisition method to monitor the specific MRM transition for each compound at its expected retention time.
-
Quantification: Generate calibration curves for each analyte by plotting peak area against concentration.
Data Analysis and Interpretation
Calculating Cross-Reactivity in ELISA
Cross-reactivity is calculated using the concentrations that cause a 50% inhibition of the maximum signal (IC50).
Formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) * 100
Comparative Data Summary (Hypothetical Results)
The table below presents hypothetical data from a cross-reactivity study, illustrating how results from different assays are compared.
| Compound | LC-MS/MS RT (min) | MRM Transition (m/z) | ELISA IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 3.45 | 121.1 → 75.1 | 50 | 100% |
| 3-(Methylthio)-1-propanol | 3.12 | 107.1 → 75.1 | 250 | 20% |
| 3-Mercapto-1-propanol | 2.98 | 93.0 → 75.0 | 5,000 | 1% |
| 1-Propanol | 1.85 | N/A | >10,000 | <0.5% |
Interpretation:
-
The LC-MS/MS method easily distinguishes all compounds by both retention time (RT) and mass, demonstrating its high specificity.
-
In the hypothetical ELISA, 3-(Methylthio)-1-propanol shows significant cross-reactivity (20%), likely due to its high structural similarity to the target analyte.
-
3-Mercapto-1-propanol shows minimal cross-reactivity, and 1-Propanol is essentially non-reactive. This suggests the thioether moiety is a key part of the epitope recognized by the antibody.
Conclusion and Recommendations
The accurate measurement of this compound requires a careful selection of analytical methodology based on the specific research question and sample matrix.
-
For applications demanding the highest specificity and accuracy, such as in regulated drug development or metabolomics, LC-MS/MS is the recommended method . Its ability to distinguish between structurally similar isomers and analogs is unparalleled, though it requires significant capital investment and expertise in managing matrix effects.
-
For high-throughput screening where high specificity is less critical, a well-characterized competitive ELISA can be a cost-effective solution. However, it is imperative to perform a thorough cross-reactivity validation against all potential interferents. The data generated must be interpreted with a clear understanding of the assay's limitations.
-
GC with a sulfur-selective detector (SCD or PFPD) is a robust alternative, particularly for volatile matrices, offering excellent selectivity for sulfur-containing compounds. Its specificity, however, relies entirely on the chromatographic separation achieved.
Ultimately, a multi-faceted approach, using a high-throughput method like ELISA for initial screening and a highly specific method like LC-MS/MS for confirmation, provides the most reliable and comprehensive analytical strategy.
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A Senior Application Scientist's Guide to Establishing the Purity of Synthesized 3-(Ethylthio)propanol Using Reference Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity in Chemical Synthesis
In the realm of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. 3-(Ethylthio)propanol, a key intermediate and building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals, is no exception. Its molecular structure, featuring both a hydroxyl and a thioether functional group, makes it a versatile synthon. However, these same reactive sites can lead to a range of impurities during synthesis that, if left uncharacterized and unquantified, can compromise reaction yields, introduce toxicological risks, and invalidate experimental data.
This guide provides a comprehensive framework for establishing the purity of newly synthesized this compound. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, emphasizing a multi-technique approach benchmarked against a Certified Reference Standard (CRS). By integrating insights from Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, we will construct a self-validating system for purity assessment that ensures the highest degree of confidence in your synthesized material.
The Synthetic Landscape: Anticipating Potential Impurities
A common and efficient route to this compound involves the nucleophilic substitution of a 3-halopropanol, such as 3-chloro-1-propanol, with an ethanethiolate salt. While straightforward, this process can generate several process-related impurities that must be analytically targeted.
-
Unreacted Starting Materials: Residual 3-chloro-1-propanol and ethanethiol are common impurities.
-
Byproducts of Oxidation: Ethanethiolate is susceptible to oxidation, leading to the formation of diethyl disulfide (CH₃CH₂SSCH₂CH₃).
-
Isomeric Byproducts: Depending on reaction conditions, trace amounts of isomeric products could potentially form.
-
Solvent Residues: Incomplete removal of reaction or purification solvents.
Understanding this potential impurity profile is the first step in developing a robust analytical strategy. It dictates the choice of analytical techniques, as each method offers unique advantages in separating and detecting these specific chemical entities.
Diagram 1: Potential Impurity Profile of this compound
Caption: Potential impurities arising from the synthesis of this compound.
The Gold Standard: The Role of a Certified Reference Standard (CRS)
A Certified Reference Standard is a highly characterized material with a documented purity value and an associated uncertainty. It serves as the ultimate benchmark in analytical chemistry.[1] When determining the purity of a newly synthesized batch, the CRS is not just a comparator; it is the anchor that validates the entire analytical method. It is used to:
-
Confirm Peak Identity: Matching the retention time (in chromatography) or spectral pattern (in spectroscopy) of the synthesized material to the CRS provides unequivocal identification.
-
Calibrate for Quantitation: The CRS is used to prepare calibration curves or as a single-point standard to accurately quantify the main component and, by extension, its impurities.
-
Validate Method Specificity: Analyzing the CRS helps ensure that the analytical method can accurately measure the analyte without interference from potential impurities or matrix components.
A Multi-Technique Approach to Purity Determination
No single analytical technique is infallible. A comprehensive purity assessment relies on orthogonal methods—techniques that measure the analyte based on different chemical or physical principles. This approach minimizes the risk of hidden biases and provides a more complete and trustworthy picture of the sample's composition.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is ideal for analyzing volatile and semi-volatile compounds.[3] The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data, allowing for highly confident identification.
Expertise & Experience: For this compound, GC-MS is exceptionally powerful for detecting low-level volatile impurities like residual ethanethiol and solvents. The electron ionization (EI) mass spectrum of this compound provides a unique fragmentation pattern, a "fingerprint," for definitive identification. We choose GC-MS as our first-line technique for its sensitivity to the most likely process-related impurities.[4][5]
Trustworthiness: The method's validity is confirmed by analyzing the CRS, which should yield a single, sharp peak at the expected retention time with a library-matchable mass spectrum. The absence of other significant peaks in the CRS chromatogram validates the system's cleanliness and the standard's purity.
-
Standard & Sample Preparation:
-
CRS Stock (1 mg/mL): Accurately weigh ~10 mg of this compound CRS into a 10 mL volumetric flask and dilute to volume with methanol.
-
Synthesized Sample Stock (1 mg/mL): Prepare in the same manner as the CRS.
-
Working Solution (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with methanol in separate vials.
-
-
Instrumentation:
-
GC System: Agilent 8890 or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split mode (50:1), 250°C.
-
Oven Program: 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.
-
MS System: Agilent 5977B or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
-
Data Analysis (Area Percent):
-
Purity (%) = (Peak Area of Analyte / Total Peak Area of All Components) x 100.
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. It is particularly suited for less volatile or thermally sensitive compounds.
Expertise & Experience: this compound lacks a strong UV chromophore, making detection by standard UV-Vis detectors challenging at low concentrations. However, HPLC is superior to GC for analyzing non-volatile impurities, such as the potential oxidation byproduct, diethyl disulfide, which has a higher boiling point. To overcome the detection challenge, a Universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is employed. Alternatively, derivatization with a UV-active agent can be used for trace-level analysis, though this adds complexity.[6][7] For a purity assessment, RID is often sufficient and avoids potential artifacts from derivatization reactions.
Trustworthiness: The protocol is validated by demonstrating baseline separation of the main peak from any potential impurities. Injecting the CRS should produce a single, symmetrical peak. Spiking the synthesized sample with known potential impurities (if available) and demonstrating their resolution from the main peak confirms specificity.[8]
-
Standard & Sample Preparation:
-
CRS Solution (1 mg/mL): Accurately weigh ~10 mg of CRS into a 10 mL volumetric flask and dilute with 50:50 Acetonitrile:Water.
-
Synthesized Sample Solution (1 mg/mL): Prepare in the same manner.
-
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic 50:50 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detector: Refractive Index Detector (RID), temperature controlled at 35°C.
-
Injection Volume: 10 µL.
-
-
Data Analysis (Area Percent):
-
Purity (%) = (Peak Area of Analyte / Total Peak Area) x 100.
-
Note: This assumes all components have a similar refractive index response factor. For more accurate quantitation, relative response factors should be determined.
-
Quantitative NMR (qNMR) Spectroscopy
Principle: qNMR is a primary ratio method that determines the quantity of a substance by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity and weight.[9][10] The signal intensity is directly proportional to the number of protons contributing to it, making it a powerful tool for purity assessment without requiring a CRS of the analyte itself.[11][12]
Expertise & Experience: We select qNMR for its unique ability to provide an absolute purity value, often referred to as "mass fraction," which is independent of the response factors that affect chromatographic techniques. It also provides structural confirmation simultaneously. The key to accurate qNMR is the selection of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has signals in a clean region of the spectrum, is stable, non-volatile, and accurately weighed.
Trustworthiness: The self-validating nature of qNMR comes from the fundamental principle linking signal area to molar concentration. The accuracy is directly tied to the certified purity of the internal standard and the precision of the weighings. The protocol's validity is supported by ensuring long relaxation delays (D1) are used during acquisition to allow for complete proton relaxation, a critical parameter for accurate integration.[9][11]
-
Standard & Sample Preparation:
-
Internal Standard (IS): Use a certified internal standard, e.g., Maleic Acid.
-
Accurately weigh ~15 mg of the synthesized this compound and ~10 mg of the Maleic Acid CRS into a vial.
-
Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
-
Instrumentation:
-
NMR Spectrometer: Bruker 400 MHz or equivalent.
-
Solvent: DMSO-d₆.
-
Key Acquisition Parameters:
-
Pulse Angle: 30-90° (use a calibrated 90° pulse).
-
Relaxation Delay (D1): > 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for quantitative work).
-
Number of Scans: ≥ 16.
-
-
-
Data Analysis (Purity Calculation):
-
Purity (analyte) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS
-
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass weighed
-
P = Purity of the internal standard
-
-
Diagram 2: General Workflow for Purity Assessment
Caption: A multi-technique workflow for robust purity determination.
Comparative Data Summary
The table below presents hypothetical data from the analysis of a synthesized batch of this compound compared against its CRS.
| Parameter | Certified Reference Standard (CRS) | Synthesized Batch | Methodological Justification |
| Purity (GC-MS, Area %) | 99.9% | 99.1% (Impurity A: 0.6%, Impurity B: 0.3%) | Excellent for detecting volatile impurities like residual starting materials (A) and solvents (B). |
| Purity (HPLC-RID, Area %) | >99.8% | 98.9% (Impurity C: 1.0%) | Orthogonal method, better for non-volatile byproducts like diethyl disulfide (C). |
| Purity (¹H-qNMR, Mass Fraction) | 99.85% ± 0.15% (Stated on Certificate) | 99.0% ± 0.20% | Provides an absolute purity value, corroborating the chromatographic results and guarding against response factor bias. |
| Identity Confirmation | Confirmed (Matches Retention Time & MS/NMR Spectra) | Confirmed (Matches CRS) | Ensures the main component is the correct molecule. |
Conclusion: A Triad of Trust for Purity Assessment
Establishing the purity of a synthesized compound like this compound is a critical, multi-faceted process that demands rigorous scientific validation. Relying on a single analytical method is insufficient, as it may be blind to certain types of impurities. The synergistic use of orthogonal techniques—GC-MS for volatile components, HPLC for non-volatile species, and qNMR for an absolute mass-based value—provides a comprehensive and trustworthy impurity profile.
This entire framework is anchored by the use of a Certified Reference Standard. The CRS validates the identity, specificity, and accuracy of each analytical method, transforming a series of individual measurements into a powerful, self-validating system. For researchers in drug development, adopting this triad of orthogonal methods benchmarked against a CRS is the most effective strategy to ensure the quality, safety, and reliability of their chemical entities, paving the way for successful research outcomes.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(Ethylthio)propanol for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the safe management and disposal of chemical reagents are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed, procedural framework for the proper disposal of 3-(Ethylthio)propanol, moving beyond mere compliance to foster a culture of safety and responsibility within the laboratory. The causality behind each step is explained to provide a deeper understanding of the necessary precautions.
Part 1: Immediate Safety & Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is critical. This initial assessment informs every subsequent step of the disposal process.
1.1. Hazard Identification:
1.2. Personal Protective Equipment (PPE):
Based on the identified hazards, the following minimum PPE must be worn when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: While general good ventilation is typically sufficient, if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator may be necessary.[6]
1.3. Spill Management:
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Small Spills: For minor spills, absorb the liquid with an inert material such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent. Once absorbed, the material should be collected and placed into a designated hazardous waste container. The spill area should then be decontaminated with soap and water.
-
Large Spills: In the case of a large spill, evacuate the immediate area and alert your institution's Environmental Health & Safety (EHS) department.[7] If safe to do so, prevent the spill from entering drains.[1][8]
| Hazard Classification | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not ingest. Wash hands thoroughly after handling. |
| Irritation | Causes skin, eye, and respiratory irritation.[2][3] | Wear appropriate PPE, including gloves and eye protection. |
| Flammability | Potential combustible liquid. | Keep away from heat, sparks, and open flames.[4] |
Part 2: Step-by-Step Disposal Procedure
The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]
Diagram: Disposal Workflow for this compound
Caption: Logical workflow for the proper disposal of this compound.
2.1. Phase 1: Preparation and Assessment
-
Waste Stream Identification: Determine if the waste is pure this compound or a mixture. If it is a mixture, all components must be identified to ensure proper segregation and disposal.
-
Consult Institutional Protocols: Before proceeding, review your institution's specific chemical hygiene plan and hazardous waste disposal guidelines. These documents will provide details on internal procedures, such as how to request a waste pickup.
2.2. Phase 2: Segregation and Containment
-
Segregation: this compound waste must be segregated as liquid chemical waste. It should not be mixed with solid waste, non-hazardous waste, or other incompatible chemical waste streams.[1][11] Keeping different types of chemical waste separate is crucial to prevent dangerous reactions and to facilitate proper disposal.[12][13]
-
Container Selection: Choose a waste container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[14] The container must be in good condition, free of cracks or leaks, and have a secure, screw-top cap.[1] Never use food-grade containers for chemical waste.
-
Container Filling: Do not overfill the waste container. A general rule is to fill it to no more than 90% of its capacity to allow for vapor expansion.[15]
2.3. Phase 3: Labeling
Proper labeling is a critical step for safety and regulatory compliance.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added to the container, it must be labeled.[1] Your institution's EHS department will provide standardized hazardous waste labels.
-
Complete the Label Information: The label must include the following information:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]
-
If it is a mixture, list all constituents and their approximate percentages.[1]
-
The hazards associated with the waste (e.g., "Toxic," "Irritant").[1]
-
The date when waste was first added to the container (the "accumulation start date").[16]
-
2.4. Phase 4: Accumulation and Disposal
-
Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated Satellite Accumulation Area.[1][17] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[7][18]
-
Storage Conditions: Keep the waste container securely closed at all times, except when adding waste.[4][8] Store it in a secondary containment bin to prevent the spread of any potential leaks. Ensure the SAA is away from sources of ignition.
-
Arrange for Pickup: Once the container is full, or if it has been in accumulation for the maximum time allowed by your institution (often six to twelve months), arrange for a pickup by your EHS or hazardous waste management department.[19] Follow your institution's specific procedures for requesting a waste pickup. Do not dispose of this compound down the drain or in the regular trash.[3]
Part 3: Self-Validating Protocols and Trustworthiness
This disposal procedure is designed as a self-validating system. The clear segregation, containment, and labeling steps ensure that the waste is handled safely from the point of generation to its final disposal. By following these detailed procedures, researchers can be confident that they are not only complying with regulations but are also actively contributing to a safe laboratory environment. Adherence to these guidelines minimizes the risk of chemical accidents, protects the environment, and builds a foundation of trust in the laboratory's safety culture.
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Navigating the Safe Handling of 3-(Ethylthio)propanol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-(Ethylthio)propanol (CAS No. 18721-61-4), a compound that, while valuable, requires meticulous attention to safety protocols. Our goal is to empower you with the knowledge to not only follow procedures but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.
Immediate Safety and Hazard Overview
This compound is classified as a hazardous substance that necessitates careful handling to mitigate risks.[1][2] The primary hazards associated with this compound are:
-
Skin Irritation: Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation: The chemical can cause significant eye irritation upon contact.[1][3]
-
Respiratory Irritation: Inhalation of vapors or mists may lead to respiratory irritation.[1][2]
Understanding these hazards is the first step in implementing a robust safety plan. The subsequent sections of this guide will provide a detailed, step-by-step approach to personal protective equipment, handling procedures, and disposal.
Core Properties and Hazards of this compound
For quick reference, the following table summarizes the key physical and chemical properties, along with the associated hazard statements for this compound.
| Property | Value | Reference |
| CAS Number | 18721-61-4 | [2] |
| Molecular Formula | C5H12OS | [2] |
| Appearance | Liquid | [1] |
| Boiling Point | 227-228°C | [2] |
| Flash Point | 75°C | [2] |
| Density | 0.992 g/cm³ | [2] |
| Hazard Statements | H315: Causes skin irritation | [1][2] |
| H319: Causes serious eye irritation | [1][2] | |
| H335: May cause respiratory irritation | [1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The rationale behind each piece of equipment is to create a barrier between you and the potential hazards of the chemical.
Mandatory PPE
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[1] For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles. This is to prevent contact with the eyes, which can lead to serious irritation.[1][3]
-
Hand Protection: Wear protective gloves that are resistant to chemicals.[1] Nitrile rubber gloves are a suitable option. It is crucial to inspect gloves for any signs of degradation or perforation before each use.
-
Skin and Body Protection: A standard laboratory coat should be worn to protect against skin contact.[1] For larger quantities or procedures with a higher risk of splashes, consider a chemical-resistant apron.
-
Respiratory Protection: Use this chemical only in a well-ventilated area. If engineering controls such as a fume hood are not available or are insufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[4][5][6][7] This is to prevent the inhalation of vapors that can cause respiratory irritation.[1][2]
Step-by-Step Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.
Handling Procedures
-
Work in a Ventilated Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the concentration of vapors in the breathing zone.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[8]
-
Prevent Inhalation: Do not breathe dust, fume, gas, mist, vapors, or spray.[1][2]
-
Hygienic Practices: Wash your face, hands, and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[3]
-
Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[1]
Storage Guidelines
-
Container Integrity: Keep the container tightly closed when not in use.[1]
-
Ventilation: Store the chemical in a well-ventilated place.[1][9]
-
Temperature: Keep the storage area cool.[9]
-
Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[8][9]
Emergency Procedures and Disposal Plan
In the event of an emergency, a clear and practiced response is crucial.
Spill Response Workflow
The following diagram outlines the logical workflow for responding to a spill of this compound.
Caption: Workflow for handling a this compound spill.
First Aid Measures
-
If on Skin: Wash with plenty of soap and water. If skin irritation persists, seek medical attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[1]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Waste Collection: Collect the waste material in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Dispose of the contents and container in accordance with all local, regional, and national regulations. This should be done through an approved waste disposal plant.[1][9] Never pour this chemical down the drain.[10]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
- National Institute for Occupational Safety and Health (NIOSH). (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- Chem Service. (2016-01-29). Safety Data Sheet.
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards.
- National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards.
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards.
- Teamster Safety and Health. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- CP Lab Safety. 3-(Ethylthio)-1-propanol, 95% Purity, C5H12OS, 25 grams.
- Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
- Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination.
- Lab Alley. How to Safely Dispose of Propanol.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. This compound | 18721-61-4 [amp.chemicalbook.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. nrc.gov [nrc.gov]
- 6. leg.mn.gov [leg.mn.gov]
- 7. teamstersafety.org [teamstersafety.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. laballey.com [laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
